2-Isothiocyanatobicyclo[2.2.1]heptane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-isothiocyanatobicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGDFYZLQKZUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939955 | |
| Record name | 2-Isothiocyanatobicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14370-23-1, 18530-33-1 | |
| Record name | Bicyclo[2.2.1]hept-2-yl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14370-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | exo-Bicyclo(2.2.1)hept-2-yl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018530331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isothiocyanatobicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exo-bicyclo[2.2.1]hept-2-yl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bicyclo[2.2.1]heptane, 2-isothiocyanato | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Rigid Scaffold
An In-depth Technical Guide to the Synthesis of 2-Isothiocyanatobicyclo[2.2.1]heptane
This compound is an alicyclic isothiocyanate built upon the norbornane framework. The bicyclo[2.2.1]heptane skeleton is a conformationally rigid and well-defined three-dimensional structure, long recognized as a "privileged" scaffold in medicinal chemistry.[1] This rigidity allows for the precise spatial orientation of functional groups, a critical factor for specific interactions with biological targets like enzymes and receptors.[1] The isothiocyanate group (-N=C=S) itself is of significant interest due to the electrophilic nature of its central carbon atom, making it a versatile reactive handle for nucleophilic attack and a key functional group in various bioactive molecules.[1]
This guide provides a comprehensive overview of the synthesis of this compound, detailing the primary synthetic routes from its amine precursor, in-depth experimental protocols, and its application as a synthetic building block. The methodologies presented are designed to be robust and reproducible for researchers in organic synthesis and drug development.
Part 1: Synthetic Strategy and Retrosynthesis
The synthesis of this compound logically begins with the corresponding primary amine, 2-aminobicyclo[2.2.1]heptane. The core challenge lies in the efficient conversion of the amino group to the isothiocyanate functionality. The amine precursor itself is typically derived from a Diels-Alder cycloaddition, the cornerstone for constructing the bicyclo[2.2.1]heptane framework.[1][2]
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Precursor: 2-Aminobicyclo[2.2.1]heptane
The most common and efficient method for constructing the bicyclo[2.2.1]heptane core is the [4+2] cycloaddition known as the Diels-Alder reaction.[1][2] To arrive at the necessary amine precursor, cyclopentadiene is reacted with a dienophile containing a nitrogen atom or a functional group that can be readily converted to an amine.
Common strategies include:
-
Using Acrylonitrile: The reaction between cyclopentadiene and acrylonitrile produces 2-cyanobicyclo[2.2.1]hept-5-ene. The cyano group can then be reduced to an amine.[1]
-
Using Acrylic Acid Derivatives: Cyclopentadiene's reaction with acrylic acid or its esters forms 5-norbornene-2-carboxylic acid. The carboxylic acid can be converted to the amine via rearrangements like the Curtius, Hofmann, or Schmidt reaction.[1]
Caption: Workflow for the synthesis of the amine precursor.
Part 2: Core Synthesis Protocols for Isothiocyanate Formation
The conversion of the primary amino group of 2-aminobicyclo[2.2.1]heptane to the isothiocyanate is the critical final step. Two primary, well-established methods are employed: the thiophosgene route and the carbon disulfide route.
Method A: The Thiophosgene Route
The reaction of a primary amine with thiophosgene (CSCl₂) is a direct and highly effective method for synthesizing isothiocyanates.[1] The mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride.[1]
Causality: The high reactivity of thiophosgene ensures a clean and often high-yielding conversion. The use of a base is non-negotiable as it is required to neutralize the two equivalents of HCl produced, driving the reaction to completion.
Trustworthiness: This protocol's reliability is contingent on strict stoichiometric control and anhydrous conditions. Due to the hazardous nature of thiophosgene, this method requires stringent safety protocols.
Sources
"2-isothiocyanatobicyclo[2.2.1]heptane chemical properties"
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Isothiocyanatobicyclo[2.2.1]heptane
Foreword: The Strategic Value of a Bifunctional Scaffold
In the landscape of modern chemical synthesis and drug discovery, molecules that offer a combination of structural rigidity and controlled reactivity are of paramount importance. This compound, a derivative of the norbornane framework, represents a compelling example of such a scaffold. The bicyclo[2.2.1]heptane core, often referred to as a "privileged" structure in medicinal chemistry, provides a conformationally constrained, three-dimensional topology.[1] This rigidity allows for the precise spatial positioning of pharmacophoric elements, a critical factor in optimizing interactions with biological targets like enzymes and receptors.[1]
Coupled with this rigid framework is the isothiocyanate (-N=C=S) functional group—a versatile electrophilic handle. The central carbon of this group is highly susceptible to nucleophilic attack, enabling a wide array of chemical transformations.[1][2] This reactivity is the cornerstone of its utility, allowing for the covalent linkage of the norbornane scaffold to other molecules or its elaboration into more complex derivatives. This technical guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and strategic applications of this compound for researchers, chemists, and drug development professionals.
Core Physicochemical and Spectroscopic Profile
This compound is most commonly encountered as its exo stereoisomer, a result of typical synthetic routes. It is a colorless to pale yellow liquid with a characteristic sharp, mustard-like odor.[2]
Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for experimental design, safety assessment, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NS | [1][3] |
| Molecular Weight | 153.25 g/mol | [1][4] |
| CAS Number | 18530-33-1 (exo); 14370-23-1 (unspecified) | [1][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | 27-30 °C (lit.) | [3] |
| Boiling Point | 81-83 °C @ 2 mm Hg (lit.) | [3] |
| Density | 1.304 g/cm³ | [3] |
| Flash Point | 226 °F (107.8 °C) | [3] |
| Solubility | Soluble in common organic solvents | [2] |
| InChI Key | RBGDFYZLQKZUCO-UHFFFAOYSA-N | [1][3][5] |
| Storage | Refrigerated | [4] |
Spectroscopic Signature
Structural elucidation relies heavily on spectroscopic analysis. The rigid, asymmetric nature of the norbornane skeleton gives this compound a distinct and complex spectroscopic profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is particularly informative. Due to the molecule's rigidity, nearly every proton exists in a unique chemical environment, leading to a complex pattern of signals.[1] Key expected features include:
-
Distinct signals for the two bridgehead protons (H-1 and H-4).
-
A significant downfield shift for the proton at C-2, which is directly attached to the electron-withdrawing isothiocyanate group.
-
Separate signals for the protons in exo and endo positions on the methylene bridges, often with complex coupling patterns.[1]
-
-
Infrared (IR) Spectroscopy : The most prominent feature is the very strong and broad absorption band characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing around 2000-2200 cm⁻¹. A gas-phase reference spectrum is available in the NIST Chemistry WebBook.[5]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry data is available, which can be used to confirm the molecular weight and analyze fragmentation patterns for structural verification.[5]
Synthesis and Manufacturing Pathways
The synthesis of this compound is a multi-step process that hinges on the initial construction of the norbornane framework, followed by the introduction of the isothiocyanate moiety.
Construction of the Bicyclo[2.2.1]heptane Core
The classic and most efficient method for creating the norbornane skeleton is the Diels-Alder reaction . This [4+2] cycloaddition typically involves the reaction of cyclopentadiene (the diene) with a suitable dienophile.[1] To synthesize the necessary precursor, 2-aminobicyclo[2.2.1]heptane, a dienophile containing a nitrogen atom or a functional group that can be readily converted to an amine is required.
Exemplary Protocol: Synthesis of 2-Aminobicyclo[2.2.1]heptane
-
Diels-Alder Reaction: In a pressure vessel, freshly cracked cyclopentadiene is slowly added to an equimolar amount of acrylonitrile at 0 °C. The vessel is sealed and the mixture is stirred at room temperature for 12-24 hours, followed by heating to 150-170 °C for several hours. The product, a mixture of exo and endo 2-cyanobicyclo[2.2.1]hept-5-ene, is purified by vacuum distillation.
-
Reduction: The purified cyanobicycloheptene is dissolved in a suitable solvent like diethyl ether or THF. This solution is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent under an inert atmosphere. The reaction is typically refluxed for several hours. After cooling, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting amine product is extracted, dried, and purified by distillation.
Introduction of the Isothiocyanate Group
With the primary amine precursor in hand, the isothiocyanate group can be introduced. While the reaction with highly toxic thiophosgene is a direct method, a safer and more common laboratory-scale approach involves the use of carbon disulfide.[1]
Mechanism Insight: This two-step, one-pot process first involves the nucleophilic attack of the amine on carbon disulfide to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as a carbodiimide or phosphorus oxychloride, to eliminate a sulfur atom and form the final isothiocyanate product.[1]
Exemplary Protocol: Synthesis via Carbon Disulfide
-
Salt Formation: 2-Aminobicyclo[2.2.1]heptane is dissolved in a suitable solvent like dichloromethane or THF, and a base such as triethylamine (1.1 equivalents) is added. The solution is cooled in an ice bath. Carbon disulfide (1.1 equivalents) is added dropwise, and the reaction is stirred for 1-2 hours, allowing the dithiocarbamate salt to form.
-
Desulfurization: A desulfurizing agent, such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents), dissolved in the same solvent is added slowly to the reaction mixture.
-
Workup: The mixture is stirred at room temperature overnight. The precipitated dicyclohexylthiourea byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or vacuum distillation to yield pure this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems almost entirely from the electrophilic character of the isothiocyanate carbon atom. This makes it a prime target for a variety of nucleophiles.
Derivatization to Thiosemicarbazides and Ligand Formation
A significant application is in the field of coordination chemistry. The reaction with hydrazine hydrate readily converts the isothiocyanate into the corresponding N4-substituted thiosemicarbazide.[6]
Reaction: R-NCS + H₂N-NH₂ → R-NH-C(=S)-NH-NH₂
This product, N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide, is a valuable building block. It can be subsequently condensed with aldehydes or ketones, such as 2-acetylpyridine, to form multidentate thiosemicarbazone ligands.[6]
These ligands are excellent chelators for transition metals. For instance, 2-acetylpyridine N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazone acts as a tridentate NNS donor, coordinating to metal ions like Copper(II) through the pyridine nitrogen, the azomethine nitrogen, and the sulfur atom.[1][6] Such complexes are actively being investigated for their potential biological activities, including as antibacterial agents.[6]
Role in Medicinal Chemistry and Drug Discovery
The isothiocyanate group is a well-known pharmacophore found in many natural compounds with anticarcinogenic properties.[7] The mechanism often involves the reaction of the electrophilic isothiocyanate with sulfhydryl groups of cysteine residues in key proteins, modulating their function.[8]
By incorporating this reactive group onto the rigid norbornane scaffold, medicinal chemists can design molecules where:
-
Precise Orientation is Maintained: The norbornane skeleton locks the isothiocyanate group and any other substituents into a well-defined spatial arrangement, which can enhance binding affinity and selectivity for a biological target.[1]
-
Pharmacokinetic Properties are Tuned: The lipophilic nature and metabolic stability of the norbornane core can be exploited to improve properties like cell permeability and resistance to degradation.
-
Covalent Inhibitors can be Developed: The reactivity of the isothiocyanate allows for its use in designing targeted covalent inhibitors, which can offer advantages in potency and duration of action.
Safety and Handling
As a class, isothiocyanates are reactive compounds and should be handled with appropriate care. This compound is classified as corrosive and is an irritant.[2][3]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerated, dry environment to prevent degradation.[4]
-
Exposure: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Conclusion
This compound is more than a simple organic molecule; it is a strategic synthetic platform. The fusion of a conformationally rigid, privileged scaffold with a highly reactive, synthetically versatile functional group provides a powerful tool for researchers. Its applications in generating novel ligands for coordination chemistry and as a building block for bioactive compounds in drug discovery are well-established. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity is essential for unlocking its full potential in the development of new materials and therapeutics.
References
- Benchchem. (n.d.). This compound | 18530-33-1.
- LookChem. (n.d.). 2-ISOTHIOCYANATO-BICYCLO[2.2.1]HEPTANE | 14370-23-1.
- Alfa Chemistry. (n.d.). CAS 14370-23-1 Bicyclo[2.2.1]heptane,2-isothiocyanato-.
- Sigma-Aldrich. (n.d.). 2-Isothiocyanato-bicyclo[2.2.1]heptane | 14370-23-1.
- ChemicalBook. (n.d.). This compound | Cas number 14370-23-1.
- Graur, V., et al. (2023). COPPER(II) COORDINATION COMPOUNDS WITH 2-ACETYLPYRIDINE N4-(BICYCLO[2.2.1]HEPTAN-2-YL)THIOSEMICARBAZONE AS POTENTIAL ANTIBACTERIAL AGENTS. Chemistry Journal of Moldova.
- CymitQuimica. (n.d.). CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate.
- Guidechem. (n.d.). Bicyclo[2.2.1]heptane,2-bromo-, (1S,2S,4R)-.
- NIST. (n.d.). Bicyclo[2.2.1]heptane, 2-isothiocyanato-, exo-. NIST Chemistry WebBook.
- ChemSrc. (n.d.). Bicyclo[2.2.1]heptan-2-ol, methanesulfonate, (1R,2R ....
- Garratt, D. G., & Ryan, M. D. (1980). The reaction of alkenes with benzeneselenenyl thiocyanate in methylene chloride. Canadian Journal of Chemistry.
- PubChem. (n.d.). 2,5-Bis-isocyanatomethyl-bicyclo(2.2.1)heptane.
- Zhang, Y., et al. (2010). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica.
- Science of Synthesis. (n.d.). Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides, and Their Selenium, Tellurium, and Phosphorus Analogues. Thieme.
- Molbase. (n.d.). 5-ISOTHIOCYANATOBICYCLO[2.2.1]HEPT-2-ENE | CAS 92819-45-9.
- Rusin, M., et al. (2018).
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-Isothiocyanato-bicyclo[2.2.1]heptane | 14370-23-1 [sigmaaldrich.com]
- 5. Bicyclo[2.2.1]heptane, 2-isothiocyanato-, exo- [webbook.nist.gov]
- 6. natural.studiamsu.md [natural.studiamsu.md]
- 7. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Fluoromethcathinone (2-FMC) for Researchers and Drug Development Professionals
A Note on Chemical Identification: This guide focuses on the synthetic cathinone derivative 2-Fluoromethcathinone (2-FMC) . It is critical to note that the CAS number 14370-23-1, provided as the topic identifier, is officially assigned to Bicyclo[2.2.1]hept-2-yl isothiocyanate [1][2][3]. Due to prevalent errors in online databases, 2-FMC is sometimes incorrectly associated with this CAS number. Given the context of drug development and research, this whitepaper will proceed with a detailed examination of 2-FMC, a compound of significant interest in pharmacology and neuroscience, while acknowledging its correct CAS identifier is 1186137-35-8 [4][5].
Introduction to 2-Fluoromethcathinone (2-FMC)
2-Fluoromethcathinone (2-FMC), also known as 2-flephedrone, is a psychostimulant compound belonging to the synthetic cathinone class[4]. Synthetic cathinones are β-keto analogues of amphetamines and have become a major class of new psychoactive substances (NPS)[6][7]. Structurally, 2-FMC is a derivative of methcathinone with a fluorine atom substituted at the ortho (2-position) of the phenyl ring. This seemingly minor structural modification can significantly alter its pharmacological profile compared to its parent compound and its isomers (e.g., 3-FMC and 4-FMC/flephedrone)[8][9]. As a research chemical, 2-FMC is primarily investigated for its effects on monoamine neurotransmitter systems, offering a valuable tool for probing the structure-activity relationships (SAR) of stimulants that interact with dopamine and norepinephrine transporters[4][10].
Physicochemical Properties
Understanding the fundamental properties of 2-FMC is essential for its handling, formulation, and analysis. The compound is typically available as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions[11].
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-fluorophenyl)-2-(methylamino)propan-1-one | [4][5] |
| Synonyms | 2-FMC, 2-Flephedrone, 2-Fluoromethcathinone | [4][5] |
| Molecular Formula | C₁₀H₁₂FNO | [4][5] |
| Molar Mass | 181.21 g/mol | [4][5] |
| CAS Number | 1186137-35-8 (Free Base) | [4][5] |
| Appearance | Crystalline solid (as HCl salt) | [11] |
| Solubility (HCl Salt) | DMSO: 20 mg/mL; Ethanol: 10 mg/mL; PBS (pH 7.2): 10 mg/mL | [11] |
Pharmacology and Mechanism of Action
The primary mechanism of action for 2-FMC is the modulation of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET)[4]. It functions as a norepinephrine-dopamine releasing agent (NDRA), which places it in a similar functional class to amphetamines rather than cocaine-like uptake inhibitors[4][12].
Monoamine Transporter Interaction
2-FMC interacts with DAT and NET to induce the reverse transport, or efflux, of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft[4][10]. This action dramatically increases the extracellular concentration of these neurotransmitters, leading to enhanced downstream signaling and the characteristic psychostimulant effects.
Pharmacological data indicates that 2-FMC is a potent dopamine releaser, with a half-maximal effective concentration (EC₅₀) for dopamine release of 48.7 nM[4]. For comparison, the parent compound methcathinone has a very similar EC₅₀ value for dopamine release at 49.9 nM[4]. However, 2-FMC is a less efficacious releaser of norepinephrine compared to methcathinone. While methcathinone induces 100% norepinephrine release at 10 µM, 2-FMC induces only 85% release at the same concentration[4]. This suggests that the 2-fluoro substitution may confer a degree of relative selectivity for the dopamine transporter over the norepinephrine transporter[4].
Sources
- 1. CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. 2-Fluoromethcathinone - Wikipedia [en.wikipedia.org]
- 5. 2-Fluoromethcathinone | C10H12FNO | CID 71316821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. unodc.org [unodc.org]
- 8. spectra-analysis.com [spectra-analysis.com]
- 9. 2-Methylmethcathinone - Wikipedia [en.wikipedia.org]
- 10. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to exo-2-Isothiocyanatobicyclo[2.2.1]heptane: Synthesis, Structure, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of exo-2-isothiocyanatobicyclo[2.2.1]heptane, a molecule of significant interest to researchers, scientists, and drug development professionals. By virtue of its unique chemical architecture, this compound merges the established biological activity of the isothiocyanate functional group with the desirable pharmacokinetic properties conferred by the rigid bicyclo[2.2.1]heptane (norbornane) scaffold. This guide will delve into the synthetic methodologies for its preparation, detailed structural elucidation, and explore its potential as a versatile building block in medicinal chemistry. Particular emphasis is placed on its prospective applications in oncology and antimicrobial research, supported by established protocols for biological evaluation.
Introduction: The Strategic Combination of a Privileged Scaffold and a Bioactive Moiety
The bicyclo[2.2.1]heptane, or norbornane, framework is recognized in medicinal chemistry as a "privileged" scaffold.[1] Its inherent rigidity and well-defined three-dimensional geometry allow for the precise spatial orientation of functional groups, which is a critical factor for achieving specific and high-affinity interactions with biological targets such as enzymes and receptors.[1] The incorporation of the norbornane motif into drug candidates has been shown to enhance metabolic stability and improve pharmacokinetic profiles.[1]
When this structurally significant scaffold is functionalized with an isothiocyanate (-N=C=S) group, it gives rise to a molecule with considerable therapeutic potential. Isothiocyanates are a class of naturally occurring and synthetic compounds well-documented for their broad spectrum of biological activities, most notably their chemopreventive and anticancer properties.[1] The electrophilic carbon atom of the isothiocyanate moiety readily reacts with nucleophilic cellular components, a characteristic that underpins its mechanism of action.[1]
exo-2-Isothiocyanatobicyclo[2.2.1]heptane, with the chemical formula C₈H₁₁NS and a molecular weight of 153.25 g/mol , represents a strategic amalgamation of these two key components.[1] The exo-stereochemistry of the isothiocyanate group influences its steric accessibility and, consequently, its reactivity and interaction with biological macromolecules.
dot graph "exo_2_isothiocyanatobicyclo_2_2_1_heptane_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} dott_caption_for_the_dot_code_above { "Chemical structure of exo-2-isothiocyanatobicyclo[2.2.1]heptane." }
Synthetic Strategies: Building the Bicyclic Core and Introducing the Isothiocyanate Functionality
The synthesis of exo-2-isothiocyanatobicyclo[2.2.1]heptane can be logically dissected into two key stages: the construction of the bicyclo[2.2.1]heptane skeleton and the subsequent introduction of the isothiocyanate group with the desired exo-stereochemistry.
Formation of the Bicyclo[2.2.1]heptane Core
The most efficient and widely adopted method for constructing the bicyclo[2.2.1]heptane framework is the Diels-Alder reaction, a [4+2] cycloaddition.[1] This typically involves the reaction of cyclopentadiene as the diene with a suitable dienophile. To arrive at the desired product, the dienophile must contain a nitrogen functionality or a precursor that can be readily converted to an amine.
dot graph "Diels_Alder_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
} dott_caption_for_the_dot_code_above { "Synthetic workflow for exo-2-isothiocyanatobicyclo[2.2.1]heptane." }
A common and effective strategy involves the Diels-Alder reaction between cyclopentadiene and acrylonitrile to yield 2-cyanobicyclo[2.2.1]hept-5-ene.[1] The resulting nitrile can then be reduced to the corresponding amine, exo-2-aminobicyclo[2.2.1]heptane, which serves as the immediate precursor for the final step.
Introduction of the Isothiocyanate Group
With the amine precursor in hand, the isothiocyanate functionality can be introduced. While the reaction of a primary amine with the highly reactive but hazardous thiophosgene (CSCl₂) is a direct method, safer and more versatile alternatives are generally preferred in a modern laboratory setting.[1]
A widely employed two-step, one-pot procedure offers a robust and scalable alternative.[1] This method involves the reaction of exo-2-aminobicyclo[2.2.1]heptane with carbon disulfide (CS₂) in the presence of a base, such as triethylamine, to form an intermediate dithiocarbamate salt. This salt is then treated in situ with a desulfurizing agent to eliminate a sulfur atom and yield the desired isothiocyanate.[1]
Detailed Experimental Protocol: Synthesis via the Dithiocarbamate Route
Materials:
-
exo-2-Aminobicyclo[2.2.1]heptane
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Desulfurizing agent (e.g., ethyl chloroformate or tosyl chloride)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve exo-2-aminobicyclo[2.2.1]heptane (1 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution, followed by the dropwise addition of carbon disulfide (1.1 equivalents).
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The formation of the dithiocarbamate salt may be observed as a precipitate.
-
Cool the reaction mixture back to 0 °C and add the desulfurizing agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure exo-2-isothiocyanatobicyclo[2.2.1]heptane.
Structural Characterization: Spectroscopic and Physical Properties
The unambiguous characterization of exo-2-isothiocyanatobicyclo[2.2.1]heptane is crucial for its use in further applications. A combination of spectroscopic techniques provides a comprehensive structural picture.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NS | [1] |
| Molecular Weight | 153.25 g/mol | [1] |
| CAS Number | 18530-33-1 | [1] |
| Appearance | Colorless to pale yellow oil | Vendor Data |
| Boiling Point | 81-83 °C at 2 mmHg | Vendor Data |
| Density | 1.304 g/cm³ | Vendor Data |
Infrared (IR) Spectroscopy
IR spectroscopy is a key diagnostic tool for confirming the presence of the isothiocyanate functional group. A strong and characteristic absorption band is expected in the region of 2050-2200 cm⁻¹, corresponding to the asymmetric stretching vibration of the -N=C=S moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the connectivity and stereochemistry of the molecule. Due to the rigid and asymmetric nature of the bicyclo[2.2.1]heptane framework, the ¹H and ¹³C NMR spectra are expected to be complex, with distinct signals for each proton and carbon atom.
Predicted ¹H NMR Spectral Data: [1]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | 2.5 - 2.8 | Broad multiplet |
| H-2 (endo) | 3.5 - 3.8 | Multiplet |
| H-3 (exo) | 1.8 - 2.1 | Multiplet |
| H-3 (endo) | 1.3 - 1.6 | Multiplet |
| H-4 | 2.3 - 2.6 | Broad multiplet |
| H-5, H-6 (exo) | 1.5 - 1.8 | Multiplet |
| H-5, H-6 (endo) | 1.2 - 1.5 | Multiplet |
| H-7 (syn & anti) | 1.6 - 1.9 | Multiplet |
The proton at the C-2 position, adjacent to the electron-withdrawing isothiocyanate group, is expected to be significantly downfield. The distinction between exo and endo protons on the same carbon atom is a key feature of the bicyclo[2.2.1]heptane system.
Predicted ¹³C NMR Spectral Data:
Due to the molecule's asymmetry, eight distinct signals are expected in the ¹³C NMR spectrum. The carbon of the isothiocyanate group (-N=C=S) is expected to appear significantly downfield, typically in the range of 120-140 ppm. The remaining seven signals will correspond to the carbons of the bicyclic framework.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 153.
Applications in Drug Discovery and Development
The unique structural features of exo-2-isothiocyanatobicyclo[2.2.1]heptane make it a versatile building block for the synthesis of novel therapeutic agents.
Anticancer Potential
Isothiocyanates, as a class, are well-established as potential anticancer agents. Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and modulation of signaling pathways involved in cancer cell proliferation and survival. The electrophilic nature of the isothiocyanate group allows it to react with and deplete intracellular glutathione, leading to an increase in reactive oxygen species (ROS) and oxidative stress, which can selectively kill cancer cells.
The bicyclo[2.2.1]heptane scaffold can be exploited to design novel isothiocyanate-containing compounds with improved potency, selectivity, and pharmacokinetic properties. The rigid framework allows for the precise positioning of the isothiocyanate group for optimal interaction with its biological targets.
Antimicrobial Activity
Isothiocyanates have also demonstrated significant antimicrobial activity against a broad range of pathogens, including bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains. The unique lipophilic and rigid structure of the bicyclo[2.2.1]heptane moiety may enhance the ability of the isothiocyanate to penetrate microbial cell walls and membranes.
Synthesis of Heterocyclic Derivatives and Metal Complexes
The isothiocyanate group is a versatile handle for the synthesis of a wide array of heterocyclic compounds, such as thiazoles and triazoles, which are themselves important pharmacophores.[1] For example, reaction with hydrazine hydrate yields the corresponding thiosemicarbazide, which can be further cyclized to form various heterocyclic systems.[1]
Furthermore, these thiosemicarbazone derivatives can act as ligands for the formation of metal complexes. For instance, a tridentate ligand derived from exo-2-isothiocyanatobicyclo[2.2.1]heptane has been used to synthesize copper(II) coordination compounds.[1] Such metal complexes are of interest for their potential catalytic and biological activities.
Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic (cell-killing) activity of exo-2-isothiocyanatobicyclo[2.2.1]heptane against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
exo-2-Isothiocyanatobicyclo[2.2.1]heptane (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Prepare serial dilutions of the test compound in complete culture medium from the stock solution.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
dot graph "Cytotoxicity_Assay_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
} dott_caption_for_the_dot_code_above { "Workflow for the in vitro cytotoxicity (MTT) assay." }
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
exo-2-Isothiocyanatobicyclo[2.2.1]heptane (dissolved in a suitable solvent like DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
exo-2-Isothiocyanatobicyclo[2.2.1]heptane is a molecule with a compelling structural design that holds significant promise for applications in drug discovery and development. The strategic combination of the rigid and pharmacokinetically favorable bicyclo[2.2.1]heptane scaffold with the biologically active isothiocyanate moiety provides a fertile ground for the generation of novel therapeutic candidates. While the full extent of its biological activity is yet to be explored in detail, the foundational knowledge of its parent components strongly suggests potential in the fields of oncology and infectious diseases.
Future research should focus on the comprehensive biological evaluation of this compound and its derivatives against a wide range of cancer cell lines and microbial pathogens. Elucidation of its precise mechanism of action and structure-activity relationship studies will be pivotal in optimizing its therapeutic potential. The synthetic accessibility and the versatility of the isothiocyanate group for further chemical modifications make exo-2-isothiocyanatobicyclo[2.2.1]heptane an attractive and valuable tool for medicinal chemists.
References
Sources
The Synthesis of endo-2-Isothiocyanatobicyclo[2.2.1]heptane: A Technical Guide for Medicinal and Synthetic Chemists
Introduction: The Strategic Importance of the Bicyclo[2.2.1]heptane Scaffold and the Isothiocyanate Moiety in Drug Discovery
The bicyclo[2.2.1]heptane, or norbornane, framework is a conformationally rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its well-defined spatial arrangement of substituents allows for the precise orientation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets. This rigid structure minimizes the entropic penalty upon binding to a receptor, a desirable characteristic in the design of potent therapeutic agents.
Coupled with the bicyclo[2.2.1]heptane core, the isothiocyanate functional group (-N=C=S) offers a versatile reactive handle for various applications. Isothiocyanates are well-known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] They can act as covalent modifiers of biological macromolecules, forming stable thiourea linkages with nucleophilic residues such as lysine and cysteine on proteins. This covalent interaction can lead to irreversible inhibition and prolonged pharmacological effects.
This technical guide provides an in-depth exploration of the synthesis of a specific, stereochemically defined bicyclo[2.2.1]heptane derivative: endo-2-isothiocyanatobicyclo[2.2.1]heptane. We will delve into the strategic considerations for stereocontrol, present detailed synthetic protocols for key transformations, and provide guidance on the characterization of the target molecule.
Synthetic Strategy: A Bifurcated Approach to the Key endo-Amine Intermediate
The synthesis of endo-2-isothiocyanatobicyclo[2.2.1]heptane hinges on the stereoselective preparation of its precursor, endo-2-aminobicyclo[2.2.1]heptane. Two principal and well-established retrosynthetic pathways are presented here, each commencing from readily available starting materials.
Caption: Retrosynthetic analysis for endo-2-isothiocyanatobicyclo[2.2.1]heptane.
The choice between these routes may depend on reagent availability, scalability, and specific experimental constraints. Both pathways leverage the inherent endo-selectivity of the Diels-Alder reaction under kinetic control.
Part 1: Synthesis of the Bicyclo[2.2.1]heptane Core via Diels-Alder Cycloaddition
The cornerstone of this synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and a suitable dienophile. To introduce the necessary functionality at the 2-position, either acrylonitrile (for Route A) or acrylic acid (for Route B) can be employed.
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Acrylonitrile
This reaction is typically performed at or below room temperature to favor the formation of the kinetically controlled endo product.
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. The receiver flask should be cooled in an ice bath. Use the freshly prepared cyclopentadiene immediately.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place acrylonitrile (1.0 equivalent).
-
Cycloaddition: Cool the acrylonitrile in an ice bath and add the freshly cracked cyclopentadiene (1.1 equivalents) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Work-up and Purification: The resulting mixture, which is predominantly the endo isomer of 2-cyanobicyclo[2.2.1]hept-5-ene, can be purified by vacuum distillation.
A similar procedure can be followed using acrylic acid as the dienophile to obtain endo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Part 2: Elaboration of the 2-Substituent to the endo-Amine
Route A: Reduction of the Nitrile
The cyano group of endo-2-cyanobicyclo[2.2.1]hept-5-ene can be reduced to the corresponding primary amine. It is often advantageous to first reduce the double bond of the bicyclic system to prevent potential side reactions during the nitrile reduction.
-
Hydrogenation of the Alkene: Dissolve endo-2-cyanobicyclo[2.2.1]hept-5-ene in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir until the reaction is complete (monitored by TLC or GC-MS). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain endo-2-cyanobicyclo[2.2.1]heptane.
-
Reduction of the Nitrile: The saturated nitrile can be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Alternatively, catalytic hydrogenation using Raney Nickel under high pressure and temperature can be employed. Careful work-up is required for LiAlH₄ reductions, typically involving the sequential addition of water and a sodium hydroxide solution.
Route B: Curtius Rearrangement of the Carboxylic Acid
The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine with retention of stereochemistry.[4][5]
-
Hydrogenation of the Alkene: Similar to Route A, first hydrogenate endo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid to the saturated analog, endo-bicyclo[2.2.1]heptane-2-carboxylic acid, using catalytic hydrogenation with Pd/C.
-
Formation of the Acyl Azide: Convert the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride. The crude acid chloride is then reacted with sodium azide in a suitable solvent like acetone or a biphasic system to form the acyl azide.
-
Curtius Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene). This induces the rearrangement to the isocyanate with the loss of nitrogen gas.
-
Hydrolysis to the Amine: The resulting isocyanate is not isolated but is directly hydrolyzed by the addition of aqueous acid, which after work-up, yields the desired endo-2-aminobicyclo[2.2.1]heptane. A one-pot procedure using diphenylphosphoryl azide (DPPA) can also be employed to convert the carboxylic acid directly to a carbamate, which is then hydrolyzed to the amine.[6]
Caption: General workflow for the synthesis of the key amine intermediate.
Part 3: Conversion of the endo-Amine to the Isothiocyanate
The final step in the synthesis is the conversion of the primary amino group to the isothiocyanate. While the use of thiophosgene is a classic method, its high toxicity necessitates caution and the use of specialized handling procedures. A safer and equally effective alternative involves the reaction of the amine with carbon disulfide, followed by desulfurization.
Experimental Protocol: Two-Step, One-Pot Isothiocyanate Formation
This method, often referred to as the Kaluza reaction or a modification thereof, is a reliable and scalable procedure.
-
Formation of the Dithiocarbamate Salt: In a round-bottom flask, dissolve endo-2-aminobicyclo[2.2.1]heptane (1.0 equivalent) and triethylamine (2.2 equivalents) in a suitable solvent like dichloromethane or THF. Cool the solution in an ice bath and add carbon disulfide (1.2 equivalents) dropwise. Allow the reaction to stir at room temperature for 1-2 hours to form the triethylammonium dithiocarbamate salt.
-
Desulfurization: Cool the reaction mixture again in an ice bath and add a solution of p-toluenesulfonyl chloride (tosyl chloride, 1.1 equivalents) in the same solvent dropwise. The reaction is typically rapid, and its progress can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude endo-2-isothiocyanatobicyclo[2.2.1]heptane can be purified by column chromatography on silica gel or by vacuum distillation.
Characterization of endo-2-Isothiocyanatobicyclo[2.2.1]heptane
Thorough characterization is essential to confirm the identity and purity of the final product. The following data are expected for the target compound.
| Property | Value |
| Molecular Formula | C₈H₁₁NS |
| Molecular Weight | 153.25 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | (Predicted) > 200 °C at atmospheric pressure |
Spectroscopic Data
-
¹H NMR (CDCl₃, predicted): The proton NMR spectrum of this molecule is expected to be complex due to the high degree of diastereotopicity of the protons in the rigid bicyclic system. Key expected signals include:
-
δ ~3.5-3.8 ppm: A multiplet corresponding to the proton on the carbon bearing the isothiocyanate group (H-2).
-
δ ~2.5-2.8 ppm: A broad multiplet for the bridgehead proton (H-1).
-
δ ~2.3-2.6 ppm: A broad multiplet for the other bridgehead proton (H-4).
-
δ ~1.2-2.1 ppm: A series of complex multiplets for the remaining methylene protons of the bicyclic framework.
-
-
¹³C NMR (CDCl₃, predicted): The carbon NMR spectrum should display eight distinct signals, corresponding to each of the unique carbon atoms in the molecule. The carbon of the isothiocyanate group is expected to appear in the range of δ 125-140 ppm .
-
IR (neat): A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected in the region of 2050-2150 cm⁻¹ .
Safety and Handling
-
Dicyclopentadiene: Should be handled in a well-ventilated fume hood. The cracking procedure should be performed with appropriate care to avoid pressure buildup.
-
Acrylonitrile and Acrylic Acid: These are toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Lithium Aluminum Hydride: A highly reactive and flammable solid. It reacts violently with water. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (nitrogen or argon) with anhydrous solvents.
-
Carbon Disulfide: A highly flammable and toxic liquid with a low boiling point. All transfers and reactions should be performed in a well-ventilated fume hood.
-
Tosyl Chloride: A corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
Isothiocyanates: Can be lachrymatory and irritants. Handle with care in a well-ventilated fume hood.
Conclusion
The synthesis of endo-2-isothiocyanatobicyclo[2.2.1]heptane is a multi-step process that requires careful control of stereochemistry, particularly during the initial Diels-Alder reaction. The pathways outlined in this guide provide reliable and scalable methods for obtaining this valuable building block for drug discovery and chemical biology. The use of the carbon disulfide-based method for isothiocyanate formation is recommended as a safer alternative to traditional methods employing thiophosgene. Thorough spectroscopic analysis is crucial to confirm the stereochemical integrity and purity of the final product.
References
- Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. The Journal of organic chemistry, 80(13), 6445–6458.
- Vakulin, I. V., et al. (2018). Diels–Alder reaction between cyclopentadiene and acrylonitrile.
- Organic Chemistry Portal. (n.d.). Curtius Rearrangement.
- Organic Syntheses. (n.d.). Asymmetric alcoholysis of meso-anhydrides mediated by alkaloids.
- University of Missouri-St. Louis. (n.d.). The Diels-Alder Cycloaddition Reaction.
- Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2358–2377.
- Zhang, Y., et al. (2014).
- Metcalfe, R. J., & Bolger, D. (2021). Himic Anhydride: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study.
- Sharma, S. (1978). Thiophosgene in Organic Synthesis.
- Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971.
- PubChem. (n.d.). Bicyclo(2.2.1)heptane.
- Traoré, M., et al. (2016). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 3, 26.
- ResearchGate. (n.d.). Synthesis, characterization, bioactivity, and POM analyses of isothiochromeno[3,4-e][7][8]oxazines.
Sources
- 1. Himic Anhydride: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Spectroscopic Data of 2-Isothiocyanatobicyclo[2.2.1]heptane: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-isothiocyanatobicyclo[2.2.1]heptane, a molecule of significant interest to researchers, scientists, and drug development professionals. The rigid bicyclo[2.2.1]heptane (also known as norbornane) framework imparts unique stereochemical and conformational properties, which are reflected in its spectroscopic signature. This guide will delve into the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, offering insights into the structural elucidation and characterization of this compound. We will explore both the exo and endo diastereomers, highlighting the key spectroscopic differences that allow for their unambiguous assignment.
Molecular Structure and Stereoisomerism
This compound (C₈H₁₁NS, Molecular Weight: 153.25 g/mol ) consists of a bicyclic alkane skeleton with an isothiocyanate (-N=C=S) functional group at the C-2 position.[1] The rigid, bridged structure of the norbornane core restricts conformational flexibility, leading to the existence of two stable diastereomers: exo and endo. The spatial orientation of the isothiocyanate group relative to the six-membered ring of the bicyclic system defines these isomers and significantly influences their spectroscopic properties.
Synthesis and Sample Preparation: The "Why" Behind the "How"
The primary route for the synthesis of this compound involves the conversion of the corresponding primary amine, 2-aminobicyclo[2.2.1]heptane.[1] A common and effective method is the reaction of the amine with thiophosgene (CSCl₂).[1] This choice is dictated by the high reactivity of thiophosgene, which readily undergoes nucleophilic attack by the amine to form the desired isothiocyanate.[1]
Alternatively, a two-step, one-pot synthesis offers a less hazardous approach. This involves the reaction of 2-aminobicyclo[2.2.1]heptane with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate, which is then treated with a desulfurizing agent to yield the isothiocyanate.[1] The choice of synthetic route often depends on the desired scale, available reagents, and safety considerations.
For spectroscopic analysis, it is crucial to start with a pure sample. Purification is typically achieved through column chromatography on silica gel, followed by removal of the solvent under reduced pressure. The purity of the sample should be verified by techniques such as gas chromatography-mass spectrometry (GC-MS) prior to detailed spectroscopic characterization.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound is the strong, broad absorption band associated with the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group.
Experimental Data: Gas-Phase IR Spectrum of exo-2-Isothiocyanatobicyclo[2.2.1]heptane
The National Institute of Standards and Technology (NIST) provides a gas-phase IR spectrum for the exo-isomer, which serves as a valuable experimental reference.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretching (asymmetric and symmetric) of CH₂ and CH groups |
| ~2080 | Very Strong, Broad | -N=C=S asymmetric stretching |
| ~1450 | Medium | CH₂ scissoring |
| ~1350 | Medium | C-H bending |
Caption: Key IR absorption bands for exo-2-isothiocyanatobicyclo[2.2.1]heptane.
Interpretation and Causality
The intense and broad absorption around 2080 cm⁻¹ is the hallmark of the isothiocyanate functionality and is a primary indicator of a successful synthesis. The broadening of this peak is due to the cumulative effect of rotational and vibrational transitions. The C-H stretching vibrations observed around 2960 cm⁻¹ are characteristic of the saturated bicyclic hydrocarbon framework. The exact positions and shapes of the fingerprint region bands (below 1500 cm⁻¹) are unique to the specific stereoisomer and can be used for differentiation, although the differences may be subtle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the 3D Structure
NMR spectroscopy provides the most detailed information about the connectivity and stereochemistry of the rigid bicyclo[2.2.1]heptane system. The asymmetry of the molecule renders most protons and carbons chemically inequivalent, leading to complex but highly informative spectra.
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR data is essential for accurate structural elucidation.
Caption: Workflow for NMR data acquisition and analysis.
Predicted ¹H NMR Data
Due to the lack of readily available, high-resolution experimental spectra in the public domain, the following are predicted ¹H NMR chemical shifts and multiplicities for exo-2-isothiocyanatobicyclo[2.2.1]heptane. These predictions are based on established principles of NMR spectroscopy and data from analogous 2-substituted norbornane systems. The rigid bicyclic framework leads to complex splitting patterns due to vicinal and long-range couplings.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Interactions |
| H-2 (endo) | ~3.5 - 3.8 | m | J(H2-endo, H3-endo), J(H2-endo, H3-exo), J(H2-endo, H1) |
| H-1 | ~2.5 - 2.8 | br m | J(H1, H2-endo), J(H1, H6-exo), J(H1, H6-endo), J(H1, H7-syn) |
| H-4 | ~2.3 - 2.6 | br m | J(H4, H3-exo), J(H4, H3-endo), J(H4, H5-exo), J(H4, H5-endo), J(H4, H7-anti) |
| H-3 (exo) | ~1.8 - 2.1 | m | J(H3-exo, H3-endo), J(H3-exo, H2-endo), J(H3-exo, H4) |
| H-3 (endo) | ~1.3 - 1.6 | m | J(H3-endo, H3-exo), J(H3-endo, H2-endo), J(H3-endo, H4) |
| H-5, H-6 (exo) | ~1.5 - 1.8 | m | Geminal and vicinal couplings |
| H-5, H-6 (endo) | ~1.2 - 1.5 | m | Geminal and vicinal couplings |
| H-7 (syn) | ~1.6 - 1.9 | d | J(H7-syn, H7-anti) |
| H-7 (anti) | ~1.3 - 1.6 | d | J(H7-anti, H7-syn) |
Caption: Predicted ¹H NMR spectral data for exo-2-isothiocyanatobicyclo[2.2.1]heptane.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. For this compound, eight distinct signals are expected due to the molecule's asymmetry.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=S (-N=C=S) | ~130 - 140 |
| C-2 | ~55 - 60 |
| C-1 | ~42 - 45 |
| C-4 | ~38 - 41 |
| C-7 | ~35 - 38 |
| C-3 | ~30 - 33 |
| C-5, C-6 | ~25 - 30 |
Caption: Predicted ¹³C NMR spectral data for this compound.
Differentiating exo and endo Isomers: A Guide to Interpretation
The key to distinguishing between the exo and endo isomers lies in the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.
-
Coupling Constants (J-values): The dihedral angle dependence of vicinal coupling constants is a powerful tool.
-
In the exo isomer, the coupling constant between H-2(endo) and H-3(endo) is typically small (~2-4 Hz) due to a dihedral angle of approximately 90°.
-
In the endo isomer, the coupling between H-2(exo) and H-3(exo) is larger (~7-9 Hz) due to a smaller dihedral angle.
-
-
Nuclear Overhauser Effect (NOE): NOE experiments reveal through-space proximity of protons.
-
For the exo isomer, an NOE correlation is expected between the proton at C-2 and the bridgehead protons (H-1 and H-4), as well as the syn-proton at C-7.
-
For the endo isomer, an NOE correlation would be observed between the proton at C-2 and the endo-protons at C-5 and C-6.
-
Caption: Key NMR parameters for differentiating exo and endo isomers.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under electron ionization (EI).
Predicted Mass Spectrum Data
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺˙) at m/z 153, corresponding to the molecular weight of the compound.[1] The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments.
| m/z | Predicted Fragment Ion | Plausible Neutral Loss |
| 153 | [C₈H₁₁NS]⁺˙ (Molecular Ion) | - |
| 95 | [C₇H₁₁]⁺ | •NCS |
| 94 | [C₇H₁₀]⁺˙ | HNCS |
| 67 | [C₅H₇]⁺ | C₂H₄ + •NCS |
| 58 | [HNCS]⁺˙ | C₇H₁₀ |
Caption: Predicted major fragment ions in the EI mass spectrum of this compound.
Fragmentation Pathway
The rigid bicyclo[2.2.1]heptane skeleton can undergo characteristic fragmentation pathways. A common fragmentation is the retro-Diels-Alder reaction, which would lead to the loss of cyclopentadiene. Another likely fragmentation is the loss of the isothiocyanate radical or the neutral isothiocyanic acid molecule.
Caption: Plausible fragmentation pathway for this compound.
Conclusion
References
- Anet, F. A. L., Lee, H.-H., & Sudmeier, J. L. (1967). Coupling constants in the nuclear magnetic resonance spectra of endo- and exo-norbornene derivives. Journal of the American Chemical Society, 89(17), 4431–4432. [Link]
- Abraham, R. J., & Loftus, P. (1978). Substituent Chemical Shifts in NMR - 1-Proton Resonance Spectra and Geometries of Norbornene, Norbornane and Adamantane. Journal of the Chemical Society, Perkin Transactions 2, (11), 1483. [Link]
- Sytniczuk, A., et al. (2021). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 26(16), 4991. [Link]
- Anet, F. A. L., Lee, H. H., & Sudmeier, J. L. (1967).
- Musher, J. I. (1962). Chemical Shifts and Spin-Spin Coupling Interactions in the Nuclear Magnetic Resonance Spectra of endo- and exo-Norbornene Derivatives. Journal of the American Chemical Society, 84(15), 3043–3044. [Link]
- NIST. Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-, exo-. NIST Chemistry WebBook. [Link]
- Royal Society of Chemistry.
- NIST. Bicyclo[2.2.1]heptane, 2-isothiocyanato-, exo-. NIST Chemistry WebBook. [Link]
- Science of Synthesis. Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides, and Their Selenium, Tellurium, and Phosphorus Analogues. Thieme. [Link]
- NIST. Bicyclo[2.2.1]heptane, 2-chloro-, exo-. NIST Chemistry WebBook. [Link]
- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NIST. Bicyclo[2.2.1]heptane, 2-methyl-, exo-. NIST Chemistry WebBook. [Link]
- Garratt, D. G., & Schmid, G. H. (1979). The reaction of alkenes with benzeneselenenyl thiocyanate in methylene chloride. Canadian Journal of Chemistry, 57(1), 1–10. [Link]
- ResearchGate. Bicyclo[2.2.1]heptane compounds studied. [Link]
- Nichols, L. (2021, September 27). IR of a Liquid [Video]. YouTube. [Link]
- NIST. Heptane. NIST Chemistry WebBook. [Link]
- ResearchGate. Synthesis and Physicochemical Characterization of 2‐Azabicyclo[3.2.0]heptane Building Blocks. [Link]
- Grygorenko, O. O., et al. (2021). 2-Azabicyclo[3.2.
- Pal'chikov, V. A., et al. (2013). Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. Russian Journal of Organic Chemistry, 49(8), 1122–1134. [Link]
- GEM – Grupo de Espectroscopia Molecular.
Sources
"2-isothiocyanatobicyclo[2.2.1]heptane molecular weight"
An In-Depth Technical Guide to 2-Isothiocyanatobicyclo[2.2.1]heptane: Synthesis, Characterization, and Application
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of significant interest due to its unique structural and reactive properties. We delve into its molecular characteristics, stereochemistry, and detailed synthetic pathways, offering mechanistic insights into the choices behind established protocols. The guide further explores the spectroscopic techniques essential for its characterization and examines its core reactivity. A key focus is placed on its application in drug development, leveraging the privileged nature of the bicyclo[2.2.1]heptane (norbornane) scaffold. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this versatile chemical entity.
Molecular Profile and Structural Significance
This compound, also known as 2-isothiocyanatonorbornane, is an alicyclic isothiocyanate. Unlike aromatic isothiocyanates, the functional -N=C=S group is attached to a non-aromatic, conformationally rigid hydrocarbon framework.[1] This scaffold, the bicyclo[2.2.1]heptane or norbornane system, is renowned in medicinal chemistry as a "privileged structure."[1] Its inherent rigidity allows for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets like enzymes and receptors.[1] This can lead to enhanced metabolic stability and favorable pharmacokinetic profiles in drug candidates.[1]
The chemistry of the isothiocyanate group is dominated by the electrophilic nature of its central carbon atom, making it a target for nucleophilic attack.[1] The steric bulk and fixed geometry of the norbornane cage modulate this reactivity compared to more flexible acyclic systems, offering potential for unique selectivity in chemical transformations.[1]
Key Chemical Identifiers
A summary of the essential chemical data for this compound is presented below. Note the existence of multiple CAS numbers, which may distinguish between stereoisomers or different suppliers.
| Identifier | Value | Reference(s) |
| Molecular Formula | C₈H₁₁NS | [1][2][3][4] |
| Molecular Weight | 153.24 g/mol | [2][3][4][5] |
| CAS Numbers | 14370-23-1, 18530-33-1 | [1][2][6][7] |
| IUPAC InChI | InChI=1S/C8H11NS/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2 | [7] |
| InChIKey | RBGDFYZLQKZUCO-UHFFFAOYSA-N | [1][4][7] |
Chemical Structure and Stereochemistry
The structure features a bicyclic system with the isothiocyanate group at the C-2 position. A critical aspect of this molecule is its stereochemistry, specifically whether the substituent is in the exo or endo position. The exo isomer is generally more stable and often the major product in synthetic preparations.
Caption: Structure of exo-2-isothiocyanatobicyclo[2.2.1]heptane.
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that hinges on first constructing the norbornane core and then introducing the isothiocyanate functionality. The choice of method for the latter step is often a balance between efficiency and reagent safety.
Workflow Overview
Sources
- 1. benchchem.com [benchchem.com]
- 2. 14370-23-1 | CAS DataBase [m.chemicalbook.com]
- 3. 14370-23-1 | CAS DataBase [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound (BNTH-PAA37023-2,5g) bei Hölzel-Diagnostika [hoelzel-biotech.com]
- 6. 2-Isothiocyanato-bicyclo[2.2.1]heptane | 14370-23-1 [sigmaaldrich.com]
- 7. Bicyclo[2.2.1]heptane, 2-isothiocyanato-, exo- [webbook.nist.gov]
An In-depth Technical Guide to the Stability and Storage of 2-Isothiocyanatobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-isothiocyanatobicyclo[2.2.1]heptane, a key intermediate in synthetic and medicinal chemistry. The unique structural characteristics of this molecule, featuring a reactive isothiocyanate group appended to a rigid bicyclo[2.2.1]heptane (norbornane) scaffold, present specific challenges and considerations for its handling and long-term preservation. This document synthesizes available chemical principles and experimental data for related compounds to offer field-proven insights into degradation pathways, stability-indicating analytical methodologies, and validated storage protocols. The aim is to equip researchers and drug development professionals with the necessary knowledge to ensure the integrity and purity of this compound throughout its lifecycle in a research and development setting.
Introduction: The Significance of this compound
This compound, with the chemical formula C8H11NS, is a member of the alicyclic isothiocyanate class of compounds.[1] Its structure is characterized by the electrophilic isothiocyanate (-N=C=S) functional group attached to a non-aromatic, conformationally constrained bicyclic system.[1] This rigid norbornane framework imparts a distinct three-dimensional geometry, which can significantly influence the reactivity of the isothiocyanate moiety compared to more flexible acyclic or monocyclic analogues.[1]
The scientific interest in this compound stems from the "privileged" nature of the norbornane scaffold in medicinal chemistry. Its rigid structure allows for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets like enzymes and receptors.[1] The incorporation of the norbornane motif can lead to enhanced metabolic stability and favorable pharmacokinetic profiles in drug candidates. The isothiocyanate group, a known reactive "warhead," is susceptible to nucleophilic attack, making it a valuable functional handle for the synthesis of a variety of derivatives, including thioureas, through reactions with amines.[2]
Given its potential in the development of novel therapeutics and complex organic molecules, a thorough understanding of the stability and proper storage of this compound is paramount to ensure experimental reproducibility and the synthesis of high-purity downstream products.
Chemical Stability Profile
While specific kinetic and quantitative stability data for this compound are not extensively published, a robust stability profile can be inferred from the well-documented chemistry of isothiocyanates and the influence of the bicyclo[2.2.1]heptane framework. Isothiocyanates, in general, are known to be reactive and susceptible to degradation under various conditions.[3]
Key Factors Influencing Stability
-
Moisture (Hydrolysis): The presence of water is a primary concern for the stability of isothiocyanates. The electrophilic carbon atom of the -N=C=S group is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction typically proceeds through an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding primary amine (2-aminobicyclo[2.2.1]heptane) and carbonyl sulfide (COS). The amine can further react with another molecule of the isothiocyanate to form a stable N,N'-disubstituted thiourea.
-
Temperature: Elevated temperatures are known to accelerate the degradation of isothiocyanates.[3] For this compound, which is a low-melting solid or liquid at room temperature, thermal decomposition can occur, potentially leading to polymerization or other side reactions. Therefore, maintaining low temperatures during storage is crucial.
-
pH: The stability of isothiocyanates is pH-dependent. While relatively stable under neutral to slightly acidic conditions, their degradation is accelerated in both strongly acidic and alkaline environments. At low pH, hydrolysis to the amine may be favored, while at high pH, the formation of dithiocarbamates (in the presence of thiols) or thioureas is more likely.
-
Light (Photostability): Although specific photostability data for this compound is scarce, many organic molecules with reactive functional groups can be susceptible to degradation upon exposure to UV or visible light. Photolytic degradation pathways can be complex and may involve radical mechanisms.
-
Oxidation: While the isothiocyanate group itself is not highly prone to oxidation under normal conditions, the presence of oxidizing agents could potentially lead to degradation. The bicyclic alkane framework is generally stable to oxidation.
Predicted Degradation Pathways
Based on the known reactivity of isothiocyanates, the primary degradation pathways for this compound are anticipated to be hydrolysis and subsequent thiourea formation.
Caption: General workflow for a forced degradation study.
Step-by-Step Protocol for a Preliminary Stability Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Hydrolytic:
-
Acidic: Mix the stock solution with 0.1 M HCl.
-
Basic: Mix the stock solution with 0.1 M NaOH.
-
Neutral: Mix the stock solution with purified water.
-
-
Oxidative: Mix the stock solution with a 3% solution of hydrogen peroxide.
-
Thermal: Place a sealed vial of the stock solution in an oven at 60°C.
-
Photolytic: Expose a solution in a clear vial to a photostability chamber with controlled light and UV exposure.
-
Control: Keep a sealed vial of the stock solution at -20°C, protected from light.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching (if necessary): For the acidic and basic samples, neutralize the aliquots before analysis to prevent further degradation during the analytical run.
-
Analysis: Analyze the aliquots and the control sample using a suitable stability-indicating method.
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a powerful technique for separating and quantifying the parent compound and its degradation products. A reversed-phase C18 column is typically suitable.
-
Detection: Due to the lack of a strong chromophore in many isothiocyanates, UV detection at low wavelengths (e.g., 210-250 nm) can be employed. [4]For greater sensitivity and structural elucidation of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended. Derivatization with a UV-active agent can also be considered to enhance detection. [5] * Method Development: The mobile phase composition (typically a mixture of acetonitrile or methanol and water/buffer) and gradient should be optimized to achieve good separation between the parent compound and all potential degradants.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: For volatile compounds and degradation products, GC-MS offers excellent separation and identification capabilities.
-
Considerations: The thermal stability of the analyte in the GC inlet should be considered. Derivatization may be necessary for non-volatile degradation products.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H and ¹³C NMR can be used to monitor the degradation of the starting material and the formation of new products over time. [6]It is particularly useful for structural elucidation of unknown degradants.
-
Note: The isothiocyanate carbon in ¹³C NMR spectra can sometimes be difficult to observe due to its relaxation properties, appearing as a broad, low-intensity signal. [7][8]
-
Summary of Stability and Storage Parameters
| Parameter | Recommendation/Information | Rationale |
| Chemical Formula | C8H11NS | - |
| Molecular Weight | 153.25 g/mol | - |
| Appearance | Colorless to pale yellow liquid/solid | [2] |
| Recommended Storage | -20°C (long-term), 2-8°C (short-term) | Minimizes thermal degradation and reactivity. [9][10] |
| Container | Tightly sealed amber glass vial with PTFE-lined cap | Protects from light and moisture. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents hydrolysis and oxidation. [9] |
| Primary Degradation Pathway | Hydrolysis to 2-aminobicyclo[2.2.1]heptane and subsequent formation of N,N'-bis(bicyclo[2.2.1]hept-2-yl)thiourea | Based on known isothiocyanate reactivity. |
| Key Instability Factors | Moisture, elevated temperature, high/low pH | Accelerate degradation reactions. [3] |
| Recommended Analytical Techniques for Stability Monitoring | HPLC-MS, GC-MS, NMR | Provide separation, quantification, and structural information. [5][6] |
Conclusion
While this compound is a valuable building block in chemical synthesis and drug discovery, its inherent reactivity necessitates careful attention to storage and handling to maintain its purity and integrity. The primary degradation route is anticipated to be hydrolysis, which is exacerbated by moisture and elevated temperatures. This guide provides a framework for best practices based on established chemical principles and data from related compounds. Adherence to the recommended protocols for storage under cold, dry, and inert conditions, coupled with the implementation of robust analytical methods for stability monitoring, will ensure the reliable use of this compound in research and development endeavors. For critical applications, it is strongly advised that researchers perform in-house stability studies under their specific experimental conditions.
References
- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.
- Papadopoulou, K., et al. (2021).
- Andini, S., et al. (2013). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 61(49), 11867-11875.
- Mithen, R., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 93-120.
- Kushwaha, S., et al. (2016). Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. Pharmacognosy Research, 8(Suppl 1), S33–S38.
- Smiechowska, A., et al. (2011). Determination of Glucosinolates and Their Decomposition Products—Indoles and Isothiocyanates in Cruciferous Vegetables. Critical Reviews in Analytical Chemistry, 41(1), 13-33.
- Robin, A., et al. (2018). Development of validated high-temperature reverse-phase UHPLC-PDA analytical method for simultaneous analysis of five natural isothiocyanates in cruciferous vegetables. Food Chemistry, 240, 1039-1046.
- DISPENDIX. (2025, February 19). Improving Long-Term Compound Storage in I.DOT Source Plates.
- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
- Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry, 80(11), 5582-5589.
- Glaser, R. (2015, January 12). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra.
- Gimsing, A. L., & Kirkegaard, J. A. (2007). Formation and degradation kinetics of the biofumigant benzyl isothiocyanate in soil. Environmental Science & Technology, 41(12), 4254-4259.
- Van Eylen, D., et al. (2007). Kinetics of the stability of broccoli (Brassica oleracea Cv. Italica) myrosinase and isothiocyanates in broccoli juice during pressure/temperature treatments. Journal of Agricultural and Food Chemistry, 55(7), 2163-2170.
- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin J. Sci. Technol., 37(6), 625-630.
- Kim, M. (2015, January 8). What to select for storing your compound: neat vs. in solution? ResearchGate.
- Kozik, V., et al. (2011). Investigation of 3 industry-wide applied storage conditions for compound libraries. Journal of Biomolecular Screening, 16(4), 446-453.
- Hanschen, F. S., et al. (2023).
- IAGIM. (n.d.). Stability.
- Hanschen, F. S., et al. (2023).
- Chemicals Learning. (n.d.). SOP for Stability of Finished Goods | Accelerated Stability Studies.
- Nowakowski, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 97(30), 11048-11055.
- Laskar, S., et al. (2018). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates. Journal of Heterocyclic Chemistry, 55(5), 1129-1137.
- Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.
- Pharma Beginners. (2020, January 25). Stability Study SOP as per ICH Guideline.
- Pharmaguideline. (n.d.). SOP for Stability Studies of Finished Goods.
- Brandl, F., & Liebl, W. (1990). Manual gas-phase isothiocyanate degradation. Biological chemistry Hoppe-Seyler, 371(1), 23-28.
- PHARMA DEVILS. (n.d.). SOP-for-Procedure-for-Stability-Programme.
- Perez-Carpena, N., et al. (2023). Suitability of Short- and Long-Term Storage of Volatile Organic Compounds Samples in Syringe-Based Containers: A Comparison Study. Sensors, 23(15), 6909.
- NIST. (n.d.). Bicyclo[2.2.1]heptane, 2,2-dimethyl-5-methylene-.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate [cymitquimica.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dispendix.com [dispendix.com]
An In-depth Technical Guide to the Starting Materials for 2-Isothiocyanatobicyclo[2.2.1]heptane
Introduction
2-Isothiocyanatobicyclo[2.2.1]heptane, a molecule built upon the rigid and structurally unique norbornane framework, is a valuable building block in medicinal chemistry and drug discovery. The bicyclo[2.2.1]heptane moiety imparts a distinct three-dimensional topology, which can facilitate precise spatial orientation of functional groups for optimal interaction with biological targets. The isothiocyanate group, a reactive electrophile, serves as a versatile handle for the synthesis of a diverse array of derivatives, including thioureas, thiazoles, and triazoles. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in the field.
The Primary Precursor: 2-Aminobicyclo[2.2.1]heptane
The most direct and common precursor to this compound is 2-aminobicyclo[2.2.1]heptane. The successful synthesis of the target isothiocyanate is therefore critically dependent on the efficient preparation of this key amine intermediate. The synthesis of 2-aminobicyclo[2.2.1]heptane typically begins with the construction of the bicyclo[2.2.1]heptane skeleton, followed by the introduction of the amine functionality.
Constructing the Bicyclo[2.2.1]heptane Framework: The Diels-Alder Reaction
The foundation of the synthesis is the Diels-Alder reaction, a powerful [4+2] cycloaddition that readily forms the bicyclo[2.2.1]heptane ring system. A common approach involves the reaction of cyclopentadiene with an appropriate dienophile. For the synthesis of a precursor to 2-aminobicyclo[2.2.1]heptane, dienophiles containing a functional group that can be readily converted to an amine are employed.
Two primary strategies are:
-
Diels-Alder reaction with acrylonitrile: The cycloaddition of cyclopentadiene and acrylonitrile yields 2-cyanobicyclo[2.2.1]hept-5-ene. The cyano group can then be reduced to an aminomethyl group.
-
Diels-Alder reaction with acrylic acid or its derivatives: The reaction of cyclopentadiene with acrylic acid or its esters produces 5-norbornene-2-carboxylic acid. This carboxylic acid is a key intermediate for the introduction of the amine group via rearrangement reactions.[1]
The general workflow for the Diels-Alder approach is illustrated below:
Caption: Diels-Alder synthesis of the bicyclo[2.2.1]heptane core.
Introducing the Amine: The Curtius Rearrangement
With the bicyclo[2.2.1]heptane carboxylic acid in hand, the next crucial step is the introduction of the amine functionality. The Curtius rearrangement is a highly effective and widely used method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be subsequently hydrolyzed to the desired amine.
A general protocol for the synthesis of a precursor ester is as follows:
Experimental Protocol: Synthesis of (endo,exo)-Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate [2]
-
To a solution of 5-norbornene-2-carboxylic acid (7.00 g, 50.67 mmol, predominantly endo mixture) in anhydrous dichloromethane (150 mL) at 0 °C under an inert atmosphere, add oxalyl chloride (5.2 mL, 60.80 mmol) and DMF (390 μL, 5.07 mmol).
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Cool the resulting solution to 0 °C and add anhydrous methanol (4.10 mL, 101.33 mmol) followed by triethylamine (10.6 mL, 76.00 mmol).
-
Allow the reaction mixture to warm to ambient temperature and stir for 6 hours.
-
Work-up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the methyl ester.
The subsequent Curtius rearrangement can be performed using various reagents, with diphenylphosphoryl azide (DPPA) being a common and effective choice.
The overall transformation is depicted in the following workflow:
Sources
A Technical Guide to Bicyclo[2.2.1]heptane Isothiocyanates: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Rigidity and Reactivity
The bicyclo[2.2.1]heptane, or norbornane, scaffold is a cornerstone in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the precise spatial arrangement of functional groups. This conformational constraint can enhance binding affinity to biological targets and improve metabolic stability. When this privileged scaffold is functionalized with the versatile isothiocyanate (-N=C=S) group, a class of compounds with significant therapeutic potential emerges. Isothiocyanates are well-recognized for their diverse biological activities, including potent anticancer and antimicrobial properties.[1][2] This technical guide provides a comprehensive literature review of bicyclo[2.2.1]heptane isothiocyanates, delving into their synthesis, chemical reactivity, and promising applications in drug discovery and development.
I. Synthesis of Bicyclo[2.2.1]heptane Isothiocyanates: Crafting the Core Structure
The synthesis of bicyclo[2.2.1]heptane isothiocyanates primarily involves two key stages: the construction of the bicyclo[2.2.1]heptane framework bearing an amino group, and the subsequent conversion of this amine to the isothiocyanate functionality.
A. Assembling the Bicyclo[2.2.1]heptane Core
The quintessential method for constructing the bicyclo[2.2.1]heptane skeleton is the Diels-Alder reaction, a powerful [4+2] cycloaddition. Typically, this involves the reaction of cyclopentadiene with a suitable dienophile. To introduce a nitrogen functionality for later conversion to an isothiocyanate, dienophiles containing a nitrogen group or a precursor are employed.
A common strategy involves the use of acrylonitrile as the dienophile, reacting with cyclopentadiene to yield 2-cyanobicyclo[2.2.1]hept-5-ene. The cyano group can then be reduced to an aminomethyl group. Alternatively, dienophiles such as nitroethylene can be used, with the resulting nitro group being subsequently reduced to the corresponding amine.
B. Conversion of Amines to Isothiocyanates
Once the amino-functionalized bicyclo[2.2.1]heptane is obtained, several methods can be employed to introduce the isothiocyanate group.
1. The Thiophosgene Method:
A well-established and direct route is the reaction of the primary amine with thiophosgene (CSCl₂). The mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride. While effective, the high toxicity and hazardous nature of thiophosgene necessitate stringent safety precautions and have driven the development of alternative methods.
2. Dithiocarbamate-Based Methods:
A safer and widely used alternative involves the in-situ formation of a dithiocarbamate salt. The primary amine is reacted with carbon disulfide (CS₂) in the presence of a base, such as triethylamine or potassium carbonate, to form the dithiocarbamate salt. This intermediate is then treated with a desulfurylating agent to yield the isothiocyanate. A variety of reagents can be used for the desulfurization step, including cyanuric chloride (TCT), providing a general and facile one-pot process that can be performed under aqueous conditions.[3]
Experimental Protocol: Synthesis of Norbornyl Isothiocyanates with Anticarcinogenic Activity
The following protocols are based on the synthesis of structurally related analogues of sulforaphane, as described in the foundational work by Zhang et al., which demonstrated the anticarcinogenic properties of these compounds.[2][4]
Synthesis of exo-2-Acetyl-exo-6-isothiocyanatonorbornane:
A detailed experimental procedure for the synthesis of this specific compound requires access to the full experimental section of the primary literature. However, a general plausible synthetic route can be outlined based on established chemical transformations. The synthesis would likely begin with the Diels-Alder reaction of cyclopentadiene and an appropriate dienophile to construct the norbornene scaffold with functional groups at the 2 and 6 positions. One of these functional groups would be a precursor to the isothiocyanate (e.g., an amine or a group that can be converted to an amine), and the other would be the acetyl group or a precursor. The stereochemistry (exo and endo) is a critical aspect of the synthesis and is often controlled by the choice of dienophile and reaction conditions. Following the construction of the substituted norbornane, the amine functionality would be converted to the isothiocyanate using one of the methods described above.
Caption: Generalized synthetic workflow for bicyclo[2.2.1]heptane isothiocyanates.
II. Chemical Reactivity: The Interplay of Steric Hindrance and Electrophilicity
The chemical reactivity of bicyclo[2.2.1]heptane isothiocyanates is dominated by the electrophilic nature of the central carbon atom of the -N=C=S group. This carbon is susceptible to attack by a wide range of nucleophiles. However, the rigid bicyclic framework can exert significant steric influence, modulating the accessibility of the isothiocyanate group and potentially influencing the stereochemical outcome of reactions.
A. Reactions with Nucleophiles
1. Amines and Thiols:
The reaction of isothiocyanates with primary and secondary amines is a facile and widely used method for the synthesis of thioureas. Similarly, reaction with thiols yields dithiocarbamates. The kinetics of these reactions can be influenced by the steric bulk of both the bicyclo[2.2.1]heptane scaffold and the incoming nucleophile. Studies on the aminolysis of isothiocyanates have shown that these reactions can proceed through an intermediate adduct, with the subsequent rearrangement often catalyzed by a second molecule of the amine.[5] The pH of the reaction medium is also a critical factor; under mildly acidic to neutral conditions (pH 6-8), reaction with thiols is favored, while more alkaline conditions (pH 9-11) promote reaction with amines.[6]
2. Hydrazines:
The reaction with hydrazine hydrate is a key step in the synthesis of thiosemicarbazide ligands, which are important precursors for the formation of coordination complexes with metal ions.
B. Cycloaddition Reactions
The isothiocyanate group can also participate in cycloaddition reactions, providing access to a variety of heterocyclic systems. The rigid nature of the bicyclo[2.2.1]heptane scaffold can impart a degree of stereocontrol in these reactions.
Caption: Key reactivity pathways of bicyclo[2.2.1]heptane isothiocyanates.
III. Biological Activities and Therapeutic Potential: A Multifaceted Approach
The conjugation of the bicyclo[2.2.1]heptane scaffold with the isothiocyanate functional group gives rise to molecules with a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most prominent.
A. Anticancer Activity
A seminal study by Zhang et al. demonstrated that synthetic norbornyl isothiocyanates, structurally related to the dietary anticarcinogen sulforaphane, are potent inhibitors of mammary tumor formation in rats.[2][4] This research highlighted the potential of these compounds as chemopreventive agents.
Structure-Activity Relationship (SAR):
The study revealed important structure-activity relationships:
-
exo-2-Acetyl-exo-6-isothiocyanatonorbornane was found to be a potent anticarcinogenic agent, significantly reducing tumor incidence, multiplicity, and weight.[2]
-
The corresponding endo-2-acetyl-exo-6-isothiocyanatonorbornane was a less potent protector, suggesting that the stereochemistry of the acetyl group influences activity.[2]
-
exo-2-Acetyl-exo-5-isothiocyanatonorbornane also showed reduced protective effects, indicating that the relative positions of the functional groups on the bicyclic scaffold are crucial for activity.[2][4]
| Compound | Relative Anticarcinogenic Potency | Reference |
| exo-2-Acetyl-exo-6-isothiocyanatonorbornane | High | [2] |
| endo-2-Acetyl-exo-6-isothiocyanatonorbornane | Lower | [2] |
| exo-2-Acetyl-exo-5-isothiocyanatonorbornane | Lower | [2] |
Mechanism of Action: Induction of Phase 2 Enzymes
The anticancer activity of these isothiocyanates is primarily attributed to their ability to induce phase 2 detoxication enzymes, such as NAD(P)H:quinone reductase and glutathione S-transferases.[2][7] These enzymes play a critical role in protecting cells from the toxic and neoplastic effects of carcinogens by enhancing their detoxification and excretion.
The induction of these protective enzymes is mediated through the Keap1-Nrf2 signaling pathway. In its basal state, the transcription factor Nrf2 is sequestered in the cytoplasm by the repressor protein Keap1. Isothiocyanates, being electrophilic, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase 2 enzymes, thereby upregulating their expression.[8][9]
Caption: Mechanism of Nrf2 activation by bicyclo[2.2.1]heptane isothiocyanates.
B. Antimicrobial and Antifungal Activity
While specific studies on the antimicrobial properties of bicyclo[2.2.1]heptane isothiocyanates are limited, the broader class of isothiocyanates has demonstrated significant activity against a range of human pathogens, including bacteria and fungi.[8][10][11] The antimicrobial efficacy of isothiocyanates is influenced by their chemical structure. For instance, aromatic isothiocyanates have been suggested to be more effective than their aliphatic counterparts due to their ability to better penetrate bacterial membranes.[12]
Furthermore, various derivatives of the bicyclo[2.2.1]heptane scaffold have been reported to possess antibacterial and antifungal properties.[11][13] This suggests that the incorporation of an isothiocyanate group onto this rigid framework is a promising strategy for the development of novel antimicrobial agents. The mechanism of antimicrobial action is believed to involve the disruption of cell membrane integrity and the inhibition of essential enzymes within the microbial cells.
IV. Future Directions and Conclusion
Bicyclo[2.2.1]heptane isothiocyanates represent a compelling class of compounds with significant potential in drug discovery. The rigid norbornane scaffold provides a unique platform for the design of molecules with well-defined three-dimensional structures, while the isothiocyanate group imparts a broad range of biological activities.
Future research in this area should focus on:
-
Expansion of the Chemical Space: The synthesis and biological evaluation of a wider array of bicyclo[2.2.1]heptane isothiocyanates with diverse substitution patterns and stereochemistries will be crucial for elucidating more detailed structure-activity relationships.
-
Mechanistic Studies: A deeper understanding of the molecular targets and mechanisms of action, beyond the induction of phase 2 enzymes, will be essential for the rational design of more potent and selective therapeutic agents.
-
Exploration of Broader Biological Activities: While the anticancer potential is evident, systematic investigations into the antimicrobial, anti-inflammatory, and other biological activities of these compounds are warranted.
V. References
-
Mechanism of Differential Potencies of Isothiocyanates as Inducers of Anticarcinogenic Phase 2 Enzymes. (1998). PubMed. [Link]
-
Isothiocyanates. (n.d.). Linus Pauling Institute, Oregon State University. [Link]
-
Mechanism of action of isothiocyanates. A review. (2013). SciELO Colombia. [Link]
-
Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates. (2013). PubMed Central. [Link]
-
Anticarcinogenic activities of sulforaphane and structurally related synthetic norbornyl isothiocyanates. (1994). PubMed Central. [Link]
-
The Dietary Isothiocyanate Sulforaphane Is an Antagonist of the Human Steroid and Xenobiotic Nuclear Receptor. (n.d.). DOI. [Link]
-
Antifungal Activity of Isothiocyanates and Related Compounds. (1967). NIH. [Link]
-
Synthesis of novel lipophilic derivatives of aminoisoxazolinepyrimidines and their antimicrobial activity. (2015). Der Pharma Chemica. [Link]
-
Synthesis, antimicrobial, antioxidant and insect antifeedant activities of some aryl bicyclo[2.2.1]heptene-2-yl. (2014). QScience.com. [Link]
-
Anticarcinogenic activities of sulforaphane and structurally related synthetic norbornyl isothiocyanates. (1994). PubMed. [Link]
-
High cellular accumulation of sulphoraphane, a dietary anticarcinogen, is followed by rapid transporter-mediated export as a glutathione conjugate. (2003). PubMed Central. [Link]
-
Anticarcinogenic activities of sulforaphane and structurally related synthetic norbornyl isothiocyanates. (1994). PNAS. [Link]
-
The kinetics and mechanism of aminolysis of isothiocyanates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Synthesis of the novel cage amides and imides and evaluation of their antibacterial and antifungal activity. (2022). The Ukrainian Biochemical Journal. [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2018). PubMed. [Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. (n.d.). arkat usa. [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). PubMed Central. [Link]
-
APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. (1976). New Mexico Highlands University. [Link]
-
Synthesis of enantiomers of exo-2-norbornyl-N-n-butylcarbamate and endo-2-norbornyl-N-n-butylcarbamate for stereoselective inhibition of acetylcholinesterase. (2010). PubMed. [Link]
Sources
- 1. Antifungal activity of isothiocyanates and related compounds. 3. Derivatives of biphenyl, stilbene, azobenzene, and several polycondensed aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticarcinogenic activities of sulforaphane and structurally related synthetic norbornyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticarcinogenic activities of sulforaphane and structurally related synthetic norbornyl isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antifungal Activity of Isothiocyanates and Related Compounds: III. Derivatives of Diphenyl, Stilbene, Azobenzene, and Several Polycondensed Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Activity of Isothiocyanates and Related Compounds: I. Naturally Occurring Isothiocyanates and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzyl isothiocyanate improves the prognosis of Aspergillus fumigatus keratitis by reducing fungal load and inhibiting Mincle signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of enantiomers of exo-2-norbornyl-N-n-butylcarbamate and endo-2-norbornyl-N-n-butylcarbamate for stereoselective inhibition of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
An In-Depth Technical Guide to 2-Isothiocyanatobicyclo[2.2.1]heptane: Synthesis, Characterization, and Applications
Introduction: The Strategic Importance of the Norbornane Scaffold in Isothiocyanate Chemistry
In the landscape of modern medicinal chemistry and organic synthesis, the quest for molecular scaffolds that offer a blend of rigidity, three-dimensional complexity, and versatile functionality is paramount. 2-Isothiocyanatobicyclo[2.2.1]heptane, a molecule embedding the reactive isothiocyanate group onto the sterically defined norbornane framework, represents a compelling building block for the design of novel therapeutics and chemical probes. The norbornane skeleton, a bridged bicyclic hydrocarbon, is recognized as a "privileged" structure in drug discovery.[1] Its inherent rigidity allows for the precise spatial orientation of functional groups, a critical factor for optimizing interactions with biological targets such as enzymes and receptors.[1] This can lead to enhanced metabolic stability and favorable pharmacokinetic profiles.[1]
The isothiocyanate moiety (–N=C=S) is a potent electrophile, highly susceptible to nucleophilic attack, making it a valuable functional group for the construction of a diverse array of heterocyclic compounds and for covalent modification of biological macromolecules.[1] The strategic placement of this reactive group on the conformationally restricted bicyclo[2.2.1]heptane core can modulate its reactivity and introduce unique steric and electronic properties, offering opportunities for selective chemical transformations.[1]
This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a focus on the underlying principles and practical considerations for researchers in drug development and chemical biology.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is a multi-step process that begins with the construction of the norbornane framework, followed by the introduction of a nitrogen-containing functionality, and finally, the conversion of this group to the target isothiocyanate.
Part 1: Construction of the Bicyclo[2.2.1]heptane Core via Diels-Alder Reaction
The quintessential method for synthesizing the bicyclo[2.2.1]heptane skeleton is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[1] This typically involves the reaction of cyclopentadiene with a suitable dienophile. To introduce the necessary nitrogen functionality for subsequent conversion to the isothiocyanate, a dienophile containing a nitrogen atom or a precursor group is required.
A common and efficient strategy employs acrylonitrile as the dienophile. The reaction between cyclopentadiene and acrylonitrile yields 2-cyanobicyclo[2.2.1]hept-5-ene.[1] The resulting cyano group can then be reduced to an amine, providing the key precursor, 2-aminobicyclo[2.2.1]heptane.
Experimental Protocol: Synthesis of 2-Aminobicyclo[2.2.1]heptane (Precursor)
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Step 1: Diels-Alder Reaction of Cyclopentadiene and Acrylonitrile
-
Reactant Preparation: Freshly crack dicyclopentadiene by heating to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via distillation. Ensure adequate cooling to prevent dimerization.
-
Reaction Setup: In a pressure-rated vessel, combine freshly distilled cyclopentadiene with an equimolar amount of acrylonitrile.
-
Reaction Conditions: Seal the vessel and heat the mixture at 150-180 °C for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, carefully vent the vessel. The crude product, 2-cyanobicyclo[2.2.1]hept-5-ene, can be purified by fractional distillation under reduced pressure.
Step 2: Reduction of the Cyano Group
-
Catalyst Preparation: In a suitable hydrogenation apparatus, suspend a catalytic amount of a reducing agent, such as palladium on carbon (Pd/C) or Raney nickel, in an appropriate solvent like ethanol or methanol.
-
Hydrogenation: Add the purified 2-cyanobicyclo[2.2.1]hept-5-ene to the catalyst suspension.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature or with gentle heating until hydrogen uptake ceases. This step will also reduce the double bond.
-
Work-up and Purification: Carefully filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure. The resulting 2-aminobicyclo[2.2.1]heptane can be purified by distillation.
Part 2: Conversion of 2-Aminobicyclo[2.2.1]heptane to this compound
With the amine precursor in hand, the final and crucial step is the introduction of the isothiocyanate group. Two primary methods are well-established for this transformation: the thiophosgene method and the carbon disulfide method.
Method A: The Thiophosgene Route
This is a direct and often high-yielding method.[1] The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene (CSCl₂), followed by the elimination of two molecules of hydrogen chloride.[1]
Experimental Protocol: Thiophosgene Method
Caution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: Dissolve 2-aminobicyclo[2.2.1]heptane in a dry, aprotic solvent such as dichloromethane or chloroform. Add at least two equivalents of a base, typically triethylamine, to scavenge the HCl produced during the reaction.[1]
-
Addition of Thiophosgene: Cool the solution to 0 °C in an ice bath. Slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine to remove triethylamine hydrochloride and any other aqueous-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.[1]
Method B: The Carbon Disulfide Route
Due to the hazardous nature of thiophosgene, alternative methods utilizing carbon disulfide (CS₂) are often preferred. This is a two-step, one-pot process that proceeds through a dithiocarbamate salt intermediate.[1]
Experimental Protocol: Carbon Disulfide Method
-
Formation of Dithiocarbamate Salt: Dissolve 2-aminobicyclo[2.2.1]heptane in a suitable solvent such as ethanol or a mixture of an organic solvent and water. Add one equivalent of a base, such as sodium hydroxide or triethylamine. Cool the solution to 0-10 °C and add a slight excess of carbon disulfide dropwise. Stir the mixture for 1-2 hours at this temperature, then allow it to warm to room temperature and stir for an additional 2-4 hours to form the dithiocarbamate salt.[1]
-
Desulfurization: To the solution of the dithiocarbamate salt, add a desulfurizing agent. A variety of reagents can be used, such as ethyl chloroformate, tosyl chloride, or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC). The choice of reagent will influence the reaction conditions and work-up procedure.
-
Reaction Monitoring and Work-up: The reaction progress can be monitored by TLC or GC-MS. The work-up will depend on the desulfurizing agent used but generally involves filtration to remove any precipitated byproducts, followed by extraction and purification of the organic phase as described in the thiophosgene method.
Visualizing the Synthetic Pathways
Caption: Synthetic workflow for this compound.
Structural Characterization: A Spectroscopic Approach
The unambiguous identification and characterization of this compound rely on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of bicyclo[2.2.1]heptane derivatives.[1] The rigid, non-planar nature of the norbornane framework results in a complex and information-rich spectrum, with nearly every proton and carbon atom being chemically non-equivalent.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is characterized by a complex pattern of multiplets due to extensive spin-spin coupling. Key features to note include:
-
Bridgehead Protons (H-1 and H-4): These typically appear as broad multiplets in the downfield region of the aliphatic signals.
-
Proton at C-2: The proton attached to the carbon bearing the isothiocyanate group is significantly deshielded due to the electron-withdrawing nature of the substituent and will appear further downfield.
-
Exo vs. Endo Protons: Protons in the exo and endo positions on the same carbon atom will have distinct chemical shifts and coupling constants.
-
Long-Range Coupling: The rigid structure often allows for observable long-range couplings, such as the characteristic "W-coupling" between protons separated by four sigma bonds in a planar arrangement.[1]
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in the molecule.
-
Isothiocyanate Carbon (-N=C=S): This carbon will have the most downfield chemical shift, typically in the range of 120-140 ppm.
-
C-2 Carbon: The carbon directly attached to the isothiocyanate group will also be shifted downfield compared to the other sp³ hybridized carbons.
-
Bridgehead and Bridge Carbons: The remaining six carbons of the bicyclic framework will appear in the aliphatic region of the spectrum.
| Predicted ¹³C NMR Chemical Shifts | |
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 40 - 45 |
| C2 | 60 - 65 |
| C3 | 30 - 35 |
| C4 | 36 - 41 |
| C5 | 24 - 29 |
| C6 | 28 - 33 |
| C7 | 35 - 40 |
| -N=C=S | 120 - 140 |
Note: These are predicted values based on general principles and may vary depending on the specific isomer (exo/endo) and solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for confirming the presence of the isothiocyanate functional group. The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the region of 2000-2200 cm⁻¹.[1] Other significant absorptions include the C-H stretching vibrations of the alkane framework, which are observed in the 2850-3000 cm⁻¹ region.
| Characteristic FTIR Absorption Bands | |
| Functional Group | Vibrational Mode |
| -N=C=S | Asymmetric Stretch |
| C-H (alkane) | Stretch |
Applications in Drug Discovery and Organic Synthesis
The unique structural and electronic properties of this compound make it a valuable building block in several areas of chemical research, particularly in medicinal chemistry.
Synthesis of Bioactive Heterocycles and Ligands
The electrophilic nature of the isothiocyanate group provides a versatile handle for the synthesis of a wide range of heterocyclic compounds. A notable application is the synthesis of thiosemicarbazone ligands. For example, this compound can be reacted with hydrazine hydrate to form N⁴-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide.[2] This intermediate can then be condensed with various aldehydes and ketones to generate a library of thiosemicarbazone ligands.
These ligands can chelate with metal ions, such as copper(II), to form coordination complexes.[2] Some of these copper(II) complexes have demonstrated promising antibacterial activity, highlighting the potential of the bicyclo[2.2.1]heptane scaffold in the development of novel antimicrobial agents.[2]
Caption: Synthesis of thiosemicarbazone ligands and their metal complexes.
Development of Kinase Inhibitors
A significant application of a chiral form of this compound, (S)-2-isothiocyanatobicyclo[2.2.1]heptane, has been reported in the synthesis of novel benzimidazole derivatives as potential kinase inhibitors.[3] In this context, the isothiocyanate serves as a key reagent for constructing a thiourea linkage, which is a common pharmacophore in kinase inhibitors. This highlights the utility of the bicyclo[2.2.1]heptane moiety in introducing desirable physicochemical properties into potent and selective enzyme inhibitors.
Potential as a Covalent Probe
The reactivity of the isothiocyanate group towards nucleophilic amino acid residues, such as cysteine and lysine, suggests that this compound could be developed as a covalent probe for chemical biology applications. By incorporating a reporter tag, such as a fluorophore or a biotin moiety, derivatives of this compound could be used to selectively label and identify protein targets in complex biological systems. The rigid bicyclo[2.2.1]heptane scaffold could impart specific binding properties, leading to the development of highly selective covalent probes.
Conclusion and Future Outlook
This compound stands as a testament to the power of combining a versatile reactive group with a structurally rigid and privileged scaffold. Its synthesis, while multi-stepped, is achievable through well-established organic transformations. The detailed spectroscopic characterization provides a clear fingerprint for its identification and quality control.
The demonstrated applications in the synthesis of bioactive ligands and enzyme inhibitors underscore its potential in drug discovery. The inherent properties of the norbornane framework, coupled with the reactivity of the isothiocyanate, offer a rich design space for medicinal chemists. Future research is likely to expand the utility of this compound in the development of novel therapeutics, particularly in areas where target engagement and metabolic stability are critical. Furthermore, the exploration of its potential as a covalent probe for target identification and validation holds significant promise for advancing our understanding of complex biological processes. As the demand for novel chemical entities with well-defined three-dimensional structures continues to grow, this compound is poised to remain a valuable tool in the arsenal of synthetic and medicinal chemists.
References
- Graur, V., et al. (2023). COPPER(II) COORDINATION COMPOUNDS WITH 2-ACETYLPYRIDINE N4-(BICYCLO[2.2.1]HEPTAN-2-YL)THIOSEMICARBAZONE AS POTENTIAL ANTIBACTERIAL AGENTS.
- European Patent Office. (2011).
Sources
Unlocking the Potential of a Rigid Scaffold: A Technical Guide to Future Research on 2-Isothiocyanatobicyclo[2.2.1]heptane
Introduction: A Molecule of Untapped Versatility
In the vast landscape of chemical entities, certain molecules, by virtue of their unique structural features, present a fertile ground for scientific exploration. 2-Isothiocyanatobicyclo[2.2.1]heptane, a compound marrying the rigid, sterically defined bicyclo[2.2.1]heptane (norbornane) framework with the reactive isothiocyanate functional group, is one such molecule. The norbornane scaffold is a privileged structure in medicinal chemistry, valued for its conformational rigidity that can confer high binding affinity and selectivity for biological targets.[1][2] The isothiocyanate group, on the other hand, is a versatile electrophile, susceptible to attack by a wide range of nucleophiles, a property that has been extensively exploited in the development of covalent inhibitors, chemical probes, and novel materials.[3][4][5][6][7]
This technical guide provides a forward-looking exploration of the potential research avenues for this compound. We will delve into its synthetic accessibility and then chart a course for its investigation in medicinal chemistry, materials science, and chemical biology, providing detailed experimental protocols and the scientific rationale behind these proposed studies.
I. Synthesis and Chemical Properties
The synthetic accessibility of this compound is a key enabler of its research potential. The most common route involves the conversion of the corresponding primary amine, 2-aminobicyclo[2.2.1]heptane.[1] This precursor is readily available through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile containing a nitrogen functionality or a precursor that can be converted to an amine.[1]
Several methods can be employed for the introduction of the isothiocyanate group:
-
Thiophosgene Method: A direct and well-established method involves the reaction of 2-aminobicyclo[2.2.1]heptane with thiophosgene (CSCl₂).[1] The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of HCl.[1] However, the high toxicity of thiophosgene necessitates stringent safety precautions and has spurred the development of alternative methods.[1]
-
Dithiocarbamate Salt Method: A safer, two-step, one-pot alternative involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt.[1][5] This salt is then treated with a desulfurizing agent, such as a carbodiimide or tosyl chloride, to yield the isothiocyanate.[1][6]
The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom of the isothiocyanate group (-N=C=S).[1] This makes it a target for a variety of nucleophiles, including amines, thiols, and alcohols, leading to the formation of thioureas, dithiocarbamates, and thiocarbamates, respectively.[8] This reactivity is the cornerstone of its potential applications.
II. Potential Research Areas in Medicinal Chemistry and Drug Discovery
The unique combination of a rigid scaffold and a reactive "warhead" makes this compound a compelling starting point for drug discovery programs.
A. Covalent Enzyme Inhibitors
Isothiocyanates are known to act as covalent inhibitors of various enzymes by reacting with nucleophilic residues (e.g., cysteine, lysine, or the N-terminal proline) in the active site.[3][4][9][10] This covalent modification can lead to irreversible inhibition and prolonged pharmacological effects.
Proposed Research:
-
Target Identification: A promising initial target is Macrophage Migration Inhibitory Factor (MIF) , a proinflammatory cytokine implicated in various inflammatory diseases and cancers.[3][4][10] Isothiocyanates have been shown to covalently modify the N-terminal proline of MIF, inhibiting its tautomerase activity.[3][4][10] Another key target class is tubulin , where covalent modification of cysteine residues by isothiocyanates can disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis, a mechanism exploited in cancer chemotherapy.[5][9][11]
-
Mechanism of Action Studies: Investigating the covalent binding of this compound to target proteins.
Experimental Protocol: Screening for Covalent Inhibition of MIF
-
Protein Expression and Purification: Express and purify recombinant human MIF.
-
Tautomerase Activity Assay: Monitor the tautomerase activity of MIF using L-dopachrome methyl ester as a substrate.
-
Inhibition Studies: Incubate MIF with varying concentrations of this compound and measure the inhibition of tautomerase activity to determine the IC₅₀ value.
-
Mass Spectrometry Analysis: To confirm covalent modification, analyze the MIF-inhibitor complex using mass spectrometry to identify the site of adduction.
Data Presentation: Hypothetical Inhibition Data
| Compound | Target | IC₅₀ (µM) |
| This compound | MIF | To be determined |
| Benzyl isothiocyanate (Reference) | MIF | Known value |
Logical Workflow for Covalent Inhibitor Development
Caption: Workflow for the development of covalent inhibitors.
B. Synthesis of Novel Heterocyclic Scaffolds
The isothiocyanate group is a versatile building block for the synthesis of a wide array of heterocyclic compounds with potential biological activities.[1] Reaction with dinucleophiles can lead to the formation of five- or six-membered rings.
Proposed Research:
-
Library Synthesis: React this compound with a diverse set of dinucleophiles (e.g., amino acids, hydrazides, aminothiols) to generate a library of novel heterocyclic compounds.
-
Biological Screening: Screen the synthesized library against a panel of biological targets, such as kinases, proteases, or GPCRs, to identify new bioactive scaffolds.
Experimental Protocol: Synthesis of a Norbornane-fused Thiazolidine
-
Reaction Setup: In a round-bottom flask, dissolve this compound and an equimolar amount of a β-amino-alcohol in a suitable solvent (e.g., ethanol).
-
Reaction Conditions: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.
-
Purification: After completion, cool the reaction mixture and purify the product by column chromatography.
-
Characterization: Characterize the structure of the synthesized thiazolidine derivative using NMR spectroscopy and mass spectrometry.
III. Potential Research Areas in Materials Science and Polymer Chemistry
The unique properties of the norbornane scaffold and the reactivity of the isothiocyanate group can be harnessed to create novel polymers and materials.
A. Monomers for Novel Polymers
Isothiocyanates can undergo polymerization and copolymerization reactions to form poly(thioureas) and other sulfur-containing polymers. The rigid norbornane unit is expected to impart high thermal stability and unique mechanical properties to the resulting polymers.
Proposed Research:
-
Homopolymerization and Copolymerization: Investigate the polymerization of this compound, both as a homopolymer and in copolymerization with other monomers.
-
Material Characterization: Characterize the thermal, mechanical, and optical properties of the synthesized polymers.
Experimental Protocol: Synthesis of a Poly(thiourea) with a Norbornane Backbone
-
Monomer Preparation: Synthesize a diamine derivative of bicyclo[2.2.1]heptane.
-
Polymerization: In a suitable solvent, react the norbornane diamine with this compound in the presence of a catalyst.
-
Polymer Isolation: Precipitate the polymer by adding a non-solvent, followed by filtration and drying.
-
Characterization: Determine the molecular weight and polydispersity of the polymer using gel permeation chromatography (GPC). Analyze its thermal properties using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Data Presentation: Expected Polymer Properties
| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
| Poly(norbornane thiourea) | Expected to be high | Expected to be high |
IV. Potential Research Areas in Chemical Biology and Probe Development
The reactivity of the isothiocyanate group makes it an excellent functional handle for the development of chemical probes to study biological systems.
A. Covalent Probes for Target Identification
A biotinylated or fluorescently tagged derivative of this compound could be used as a probe for activity-based protein profiling (ABPP) to identify novel protein targets in complex biological samples.
Proposed Research:
-
Probe Synthesis: Synthesize derivatives of this compound functionalized with a reporter tag (e.g., biotin, a fluorophore).
-
Target Identification in Cell Lysates: Incubate the probe with cell lysates, followed by enrichment of the labeled proteins (for biotin probes) or visualization by fluorescence gel scanning.
-
Protein Identification: Identify the labeled proteins using mass spectrometry-based proteomics.
Logical Workflow for Chemical Probe Development
Caption: Workflow for target identification using a chemical probe.
Conclusion and Future Outlook
This compound stands at the intersection of established chemical principles and unexplored scientific territory. Its rigid framework offers a pre-organized presentation of the reactive isothiocyanate group, a feature that can be strategically exploited in the rational design of new molecules with tailored functions. The research directions proposed in this guide, spanning from the development of targeted covalent therapies to the creation of high-performance materials and sophisticated chemical biology tools, represent a starting point for unlocking the full potential of this intriguing molecule. The path forward requires a multidisciplinary approach, combining synthetic chemistry, biochemistry, pharmacology, and materials science. The insights gained from these endeavors will not only expand our understanding of the structure-activity relationships of isothiocyanate-containing compounds but also pave the way for novel applications with significant scientific and societal impact.
References
- PubMed. (2024). Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments.
- ResearchGate. (2024). Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments.
- MDPI. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies.
- Wikipedia. (n.d.). Isothiocyanate.
- PubMed. (2006). Covalent binding to tubulin by isothiocyanates. A mechanism of cell growth arrest and apoptosis.
- PMC. (2014). Physiological relevance of covalent protein modification by dietary isothiocyanates.
- PMC. (2010). Are isothiocyanates potential anti-cancer drugs?.
- ACS Publications. (2003). Bicyclo[2.2.1]heptane and 6,6-Dimethylbicyclo[3.1.1]heptane Derivatives: Orally Active, Potent, and Selective Prostaglandin D2 Receptor Antagonists.
- AACR Journals. (2006). Selected isothiocyanates rapidly induce growth inhibition of cancer cells.
- Frontiers. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management.
- ResearchGate. (2010). (PDF) Are isothiocyanates potential anti-cancer drugs?.
- PubMed. (2017). Exploring the effects of isothiocyanates on chemotherapeutic drugs.
- ACS Publications. (1982). Synthesis of prostanoids with bicyclo[2.2.1]heptane, bicyclo[3.1.1]heptane and bicyclo[2.2.2]octane ring systems. Activities of 15-hydroxy epimers on human platelets.
- The Role of Isothiocyanates in Modern Chemical Synthesis. (2025).
- Studia Universitatis Moldaviae. (2023). COPPER(II) COORDINATION COMPOUNDS WITH 2-ACETYLPYRIDINE N4-(BICYCLO[2.2.1]HEPTAN-2-YL)THIOSEMICARBAZONE AS POTENTIAL ANTIBACTER.
- Canadian Science Publishing. (1979). Chemoselectivity in the synthesis of thiocyanates and isothiocyanates: the reaction of alkenes with benzeneselenenyl thiocyanate in methylene chloride.
- Royal Society of Chemistry. (2023). Recent Advancement in the Synthesis of Isothiocyanates.
- PubMed. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors-Synthesis and Structure-Activity Relationship Studies.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate [cymitquimica.com]
- 9. Covalent binding to tubulin by isothiocyanates. A mechanism of cell growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothiocyanates as Tubulin Polymerization Inhibitors-Synthesis and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereochemistry of 2-Isothiocyanatobicyclo[2.2.1]heptane
Abstract
This technical guide provides a comprehensive examination of the stereochemistry of 2-isothiocyanatobicyclo[2.2.1]heptane, a molecule of significant interest in medicinal chemistry and stereoselective synthesis. The rigid, conformationally constrained bicyclo[2.2.1]heptane (norbornane) framework provides a unique scaffold for the precise spatial orientation of the versatile isothiocyanate functional group. This document delves into the synthesis, separation, and characterization of the critical endo and exo stereoisomers. We will explore the underlying principles of stereochemical control during synthesis, the definitive spectroscopic techniques for isomer differentiation, and the chiroptical properties that define its enantiomeric forms. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and reactive properties of this compound.
Introduction: The Strategic Importance of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane skeleton, commonly known as norbornane, is a bridged bicyclic hydrocarbon renowned for its rigidity and well-defined three-dimensional structure.[1] In medicinal chemistry, this scaffold is considered a "privileged" structure. Its conformational rigidity allows for the precise positioning of pharmacophoric elements, which can lead to enhanced binding affinity with biological targets and improved metabolic stability.[2]
The introduction of an isothiocyanate (-N=C=S) group at the C-2 position adds a layer of significant chemical versatility. The isothiocyanate functional group is a potent electrophile, readily reacting with nucleophiles such as amines and thiols to form thioureas and dithiocarbamates, respectively.[3][4] This reactivity is the foundation for its use as a synthetic handle for creating diverse molecular libraries and for its role in the biological activity of many natural and synthetic compounds.[5]
The stereochemical focus of this guide arises from the two possible diastereomeric orientations of the isothiocyanate group at the C-2 position: endo and exo.
-
exo Isomer: The substituent is oriented anti (away) from the longer C5-C6 bridge. This is typically the thermodynamically more stable configuration due to reduced steric hindrance.
-
endo Isomer: The substituent is oriented syn (towards) the longer C5-C6 bridge, placing it in a more sterically crowded environment.
Understanding and controlling this stereochemistry is paramount for any application, as the spatial orientation of the reactive isothiocyanate group dictates its accessibility and interaction with other molecules.
Stereoselective Synthesis and Isomer Control
The synthesis of this compound isomers is a multi-step process that hinges on the stereocontrolled formation of its precursor, 2-aminobicyclo[2.2.1]heptane. The overall synthetic workflow is illustrated below.
Sources
A Comprehensive Guide to the Safe Handling and Application of 2-Isothiocyanatobicyclo[2.2.1]heptane
An In-depth Technical Guide:
This document provides a detailed technical framework for the safe handling, storage, and use of 2-isothiocyanatobicyclo[2.2.1]heptane. It is intended for researchers, chemists, and drug development professionals who utilize this versatile chemical intermediate. The guide moves beyond procedural checklists to explain the chemical rationale behind safety protocols, ensuring a culture of informed and proactive safety in the laboratory.
Section 1: Compound Profile and Chemical Rationale
1.1 The Bicyclo[2.2.1]heptane Scaffold: A Privileged Structure in Medicinal Chemistry
The bicyclo[2.2.1]heptane framework, commonly known as the norbornane skeleton, is a cornerstone in modern medicinal chemistry.[1] Its rigid, three-dimensional structure allows for the precise spatial arrangement of functional groups, a critical factor for achieving specific and high-affinity interactions with biological targets like enzymes and receptors.[1] This conformational rigidity often leads to enhanced metabolic stability and favorable pharmacokinetic profiles in drug candidates.[1] The incorporation of the reactive isothiocyanate group onto this scaffold creates a valuable building block for synthesizing a diverse range of potential therapeutic agents.[1][2]
1.2 Physicochemical and Identification Data
Proper identification and understanding of a compound's physical properties are the first steps in safe handling. All operations should be based on the assumption that the compound is hazardous, a principle supported by its chemical class.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][3] |
| Synonyms | Norbornyl-2-isothiocyanate, Bicyclo[2.2.1]hept-2-yl isothiocyanate | [3][4] |
| CAS Number | 14370-23-1; 18530-33-1 | [1][5] |
| Molecular Formula | C₈H₁₁NS | [1][3][6] |
| Molecular Weight | 153.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Pungent, mustard-like | [3] |
| Melting Point | 27-30 °C (lit.) | [4][6] |
| Boiling Point | 81-83 °C @ 2 mm Hg (lit.) | [4][6] |
| Flash Point | 108 °C (226 °F) | [4][6] |
| Solubility | Soluble in common organic solvents | [3] |
| Storage | Refrigerate (0-8 °C) | [4] |
1.3 Core Reactivity: The Electrophilic Nature of the Isothiocyanate Group
The primary driver of both the synthetic utility and the biological hazard of this compound is the isothiocyanate (-N=C=S) functional group. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it a prime target for attack by nucleophiles. This reactivity is the fundamental reason for its classification as a corrosive and irritating substance, as it can readily react with biological nucleophiles such as the amine groups in proteins and DNA, and thiol groups in enzymes like cysteine proteases.
Caption: Reaction of the electrophilic carbon in the isothiocyanate group.
Section 2: Hazard Identification and Risk Assessment
While specific toxicological data for this compound is limited, a robust risk assessment can be constructed by examining data from the broader isothiocyanate class and related bicyclic compounds.
2.1 GHS Classification and Primary Hazards
This compound should be handled as a corrosive material. The following classifications are based on data for the compound and the general hazards of the isothiocyanate class.[4]
| Hazard Class | GHS Code | Statement | Causality |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | The electrophilic -N=C=S group reacts with proteins and other biomolecules in skin and eye tissue, causing chemical burns and irreversible damage.[4] |
| Acute Toxicity | (Assumed) | Toxic by inhalation, in contact with skin, and if swallowed | Systemic toxicity can occur upon absorption. Isothiocyanates are known to be potent irritants to the respiratory tract.[7] |
2.2 Toxicological Profile: Inferences from Analogous Structures
Direct, peer-reviewed toxicological studies on this specific molecule are not abundant. However, research on related structures provides critical context for risk assessment:
-
General Isothiocyanates: This class of compounds is known for causing irritation to the skin, eyes, and respiratory system.[3][7] High concentrations can be toxic if inhaled, ingested, or absorbed through the skin.[7]
-
Bicyclo[2.2.1]heptane Derivatives: Studies on other derivatives of the norbornane scaffold have indicated potential for toxicity. For instance, 2,2'-bis(bicyclo[2.2.1]heptane) (BBH) has been shown to exert a genotoxic effect on bacterial cells by inducing DNA damage and significant oxidative stress through the formation of reactive oxygen species.[8][9][10] While BBH is a different molecule, this finding underscores that the bicyclic core is not inert and can participate in toxicological pathways.
The primary takeaway is that the combination of a reactive functional group and a bioactive scaffold necessitates a high degree of caution.
Section 3: Standard Operating Procedures for Safe Handling
A multi-layered approach to safety, combining engineering controls, personal protective equipment, and rigorous protocols, is mandatory.
3.1 Prerequisite Engineering Controls
The principle of "as low as reasonably practicable" (ALARP) exposure must be applied.
-
Certified Chemical Fume Hood: All manipulations of this compound, including weighing, aliquoting, and addition to reaction vessels, must be performed inside a properly functioning chemical fume hood.[7][11]
-
Safety Shower and Eyewash Station: These must be located within a 10-second travel distance from the work area and tested regularly.[7]
-
Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors.
3.2 Personal Protective Equipment (PPE): A Multi-Barrier System
PPE is the last line of defense and must be selected to resist chemical breakthrough.
-
Hand Protection: Wear nitrile or neoprene gloves. Given the corrosive nature, consider double-gloving. Change gloves immediately if contamination is suspected.[11]
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities (>25 mL) or during operations with a higher splash risk.[7]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers all exposed skin.[11]
-
Respiratory Protection: Not typically required if all work is conducted within a certified fume hood. If there is a risk of exposure outside of a fume hood (e.g., major spill), a respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[7]
3.3 Step-by-Step Protocol for Aliquoting and Use
-
Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the appropriate working height.
-
Temperature Equilibration: Before opening, allow the refrigerated container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture, which could react with the compound.
-
Inert Atmosphere: For reactions sensitive to moisture or for long-term storage of aliquots, consider handling under an inert atmosphere (e.g., nitrogen or argon).
-
Transfer: Use a clean, dry glass syringe or pipette to transfer the liquid. Ground and bond containers when transferring larger volumes to prevent static discharge.[7]
-
Cleaning: Decontaminate any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[11]
3.4 Storage and Stability
-
Primary Storage: Store in the original, tightly sealed container in a refrigerator designated for chemicals, at a temperature of 0-8 °C.[4]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and water/moisture.[7]
-
Labeling: All primary and secondary containers must be clearly labeled with the full chemical name, CAS number, and appropriate GHS hazard pictograms.
Section 4: Emergency Response Protocol
Immediate and correct response to an exposure or spill is critical to mitigating harm.
4.1 Emergency Exposure Response Workflow
Caption: A workflow for responding to different routes of chemical exposure.
4.2 First-Aid Measures
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[12][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Seek immediate medical attention.
-
Inhalation: Remove the victim from the source of exposure to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.
4.3 Spill Management Protocol (Small Scale, <100 mL)
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the fume hood is operating or increase ventilation to the area.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material using spark-proof tools and place it into a labeled, sealable container for hazardous waste.[7]
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Section 5: Waste Disposal
Chemical waste must be handled in a manner that ensures the safety of personnel and protects the environment.
-
Segregation: Waste containing this compound should be collected in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[13][14] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container may still retain residue and should be disposed of appropriately.[7]
Section 6: Conclusion
This compound is a valuable reagent whose utility is matched by its potential hazards. Its corrosive nature, stemming from the electrophilic isothiocyanate group, demands rigorous adherence to safety protocols. By understanding the chemical principles behind these hazards and implementing a multi-layered safety strategy encompassing engineering controls, appropriate PPE, and well-defined emergency procedures, researchers can confidently and safely leverage this compound in their scientific endeavors.
Section 7: References
-
Coleman, N., Ates-Alagoz, Z., Gaye, B., Farbaniec, M., Sun, S., & Adejare, A. (2013). Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. Pharmaceuticals (Basel), 6(4), 536–545. [Link]
-
Kessenikh, A., Gnuchikh, E., Bazhenov, S., Bermeshev, M., Pevgov, V., Samoilov, V., Shorunov, S., Maksimov, A., Yaguzhinsky, L., & Manukhov, I. (2020). Toxic effect of 2,2'-bis(bicyclo[2.2.1]heptane) on bacterial cells. bioRxiv. [Link]
-
PubMed. (2013). Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 2-ISOTHIOCYANATO-BICYCLO[2.2.1]HEPTANE (CAS 14370-23-1). LookChem. Retrieved from [Link]
-
Gulea, A., et al. (2023). COPPER(II) COORDINATION COMPOUNDS WITH 2-ACETYLPYRIDINE N4-(BICYCLO[2.2.1]HEPTAN-2-YL)THIOSEMICARBAZONE AS POTENTIAL ANTIBACTERIAL AGENTS. Chemistry Journal of Moldova. Retrieved from [Link]
-
Kessenikh, A., Gnuchikh, E., Bazhenov, S., Bermeshev, M., Pevgov, V., Samoilov, V., et al. (2020). Genotoxic effect of 2,2'-bis(bicyclo[2.2.1] heptane) on bacterial cells. PLOS ONE, 15(8), e0228525. [Link]
-
Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Cole-Parmer. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: METHYL ISOTHIOCYANATE. NJ.gov. Retrieved from [Link]
-
ResearchGate. (2020). Toxic effect of 2,2'-bis(bicyclo[2.2.1] heptane) on bacterial cells. ResearchGate. Retrieved from [Link]
-
PubMed Central. (2018). Isothiocyanates: translating the power of plants to people. National Center for Biotechnology Information. Retrieved from [Link]
-
Med Crave. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. MedCrave. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-ISOTHIOCYANATO-BICYCLO[2.2.1]HEPTANE. MySkinRecipes. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides, and Their Selenium, Tellurium, and Phosphorus Analogues. Thieme. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 2-Bromobicyclo[2.2.1]heptane. Angene Chemical. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Bis-isocyanatomethyl-bicyclo(2.2.1)heptane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2002). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(2-cyanoethylidene)-bicyclo[2.2.1]heptane. PrepChem.com. Retrieved from [Link]
-
Google Patents. (2007). Process for the preparation of aminobenzimidazole derivatives. Google Patents. Retrieved from
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: heptane. Chemos. Retrieved from [Link]
-
Google Patents. (n.d.). WO2017193063A1 - Modulators of the integrated stress pathway. Google Patents. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. natural.studiamsu.md [natural.studiamsu.md]
- 3. CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate [cymitquimica.com]
- 4. 2-ISOTHIOCYANATO-BICYCLO[2.2.1]HEPTANE | 14370-23-1 [amp.chemicalbook.com]
- 5. 2-ISOTHIOCYANATO-BICYCLO[2.2.1]HEPTANE | 14370-23-1 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. scispace.com [scispace.com]
- 9. Genotoxic effect of 2,2’-bis(bicyclo[2.2.1] heptane) on bacterial cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. nj.gov [nj.gov]
- 12. aksci.com [aksci.com]
- 13. angenechemical.com [angenechemical.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols: Leveraging 2-Isothiocyanatobicyclo[2.2.1]heptane in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-isothiocyanatobicyclo[2.2.1]heptane, a versatile building block in contemporary organic synthesis. We move beyond a simple recitation of reactions to dissect the causality behind its utility, stemming from the unique interplay between the reactive isothiocyanate moiety and the rigid, sterically defined bicyclo[2.2.1]heptane (norbornane) framework. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for the synthesis of high-value thioureas, complex heterocyclic systems, and advanced ligand precursors. The inherent chirality and conformational rigidity of the norbornane scaffold are also discussed, highlighting its potential in asymmetric synthesis.
Introduction: The Strategic Value of a Rigid Scaffold
The isothiocyanate functional group (–N=C=S) is a cornerstone of synthetic chemistry, prized for the electrophilicity of its central carbon atom, which renders it highly susceptible to nucleophilic attack.[1][2] When this reactive group is appended to the bicyclo[2.2.1]heptane skeleton, the resulting molecule, this compound, gains significant strategic advantages.
The norbornane framework is a classic example of a "privileged" structure in medicinal chemistry.[1] Its key attributes are:
-
Conformational Rigidity: The locked, three-dimensional structure allows for the precise spatial orientation of appended functional groups, which is critical for optimizing interactions with biological targets like enzymes and receptors.[1]
-
Stereochemical Richness: The scaffold contains multiple stereocenters, providing a robust platform for the development of chiral ligands and auxiliaries.
-
Lipophilicity: The hydrocarbon cage enhances the lipophilic character of molecules, which can improve pharmacokinetic properties such as membrane permeability and metabolic stability.
This guide will demonstrate how these structural features are harnessed in synthesis, beginning with the preparation of the title compound and extending to its transformation into diverse and valuable chemical entities.
Synthesis of the Core Reagent: this compound
The most common and practical entry point to this compound is from its corresponding primary amine, 2-aminobicyclo[2.2.1]heptane. The amine itself is typically prepared via a Diels-Alder reaction between cyclopentadiene and a nitrogen-containing dienophile like acrylonitrile.[1] Two primary methods exist for the conversion of the amine to the isothiocyanate.
Caption: Synthetic routes to this compound.
Protocol 2.1: Two-Step, One-Pot Synthesis via Dithiocarbamate Intermediate
This method is widely preferred due to its operational simplicity and avoidance of highly toxic reagents like thiophosgene.[1] The causality involves the initial nucleophilic attack of the amine on carbon disulfide to form a dithiocarbamate salt, which is subsequently treated with a desulfurizing agent (e.g., a chloroformate or tosyl chloride) to eliminate sulfur and forge the N=C=S bond.
Materials:
-
2-Aminobicyclo[2.2.1]heptane (1.0 eq)
-
Carbon disulfide (CS₂) (1.2 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Ethyl chloroformate (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-aminobicyclo[2.2.1]heptane (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq).
-
Slowly add carbon disulfide (1.2 eq) dropwise. The reaction mixture may turn yellow. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C. Add a solution of ethyl chloroformate (1.1 eq) in DCM dropwise over 20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the intermediate salt is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Foundational Reactivity: Synthesis of N,N'-Disubstituted Thioureas
The reaction of isothiocyanates with primary or secondary amines is one of the most robust and high-yielding methods for the synthesis of thioureas.[3][4][5] This transformation serves as a powerful tool for molecular elaboration and is frequently used in the construction of catalysts, ligands, and biologically active molecules.[6]
The mechanism is a straightforward nucleophilic addition. The lone pair of the amine nitrogen attacks the electrophilic central carbon of the isothiocyanate, followed by proton transfer to generate the stable thiourea product.
Caption: Mechanism for thiourea formation.
Protocol 3.1: General Synthesis of N-(bicyclo[2.2.1]hept-2-yl)thioureas
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.05 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
To this stirred solution, add the desired amine (1.05 eq) either neat (if liquid) or as a solution in DCM.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the product often precipitates directly from the reaction mixture. If not, concentrate the solvent under reduced pressure.
-
Triturate the crude residue with cold hexanes to induce precipitation.
-
Filter the solid product, wash with a small amount of cold hexanes, and dry under vacuum. The resulting thioureas are typically obtained in high purity and yield without the need for column chromatography.
Table 1: Representative N-(bicyclo[2.2.1]hept-2-yl)thiourea Derivatives
| Entry | Amine Component | Product | Typical Yield |
| 1 | Aniline | N-phenyl-N'-(bicyclo[2.2.1]hept-2-yl)thiourea | >95% |
| 2 | Benzylamine | N-benzyl-N'-(bicyclo[2.2.1]hept-2-yl)thiourea | >95% |
| 3 | Morpholine | 4-(bicyclo[2.2.1]hept-2-yl)thiocarbamoylmorpholine | >90% |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-N'-(bicyclo[2.2.1]hept-2-yl)thiourea | >95% |
Advanced Applications in Heterocyclic and Coordination Chemistry
The true synthetic power of this compound is realized when it is used as a precursor for more complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles and their corresponding metal complexes.
The Thiosemicarbazide Gateway: A Hub for Further Derivatization
A pivotal transformation is the reaction with hydrazine hydrate, which cleanly converts the isothiocyanate into N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide.[1][7] This intermediate is a versatile building block, containing multiple nucleophilic sites that can be selectively functionalized.
Caption: Workflow for thiosemicarbazone ligand and complex synthesis.
Protocol 4.1.1: Synthesis of N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (~64%) (1.1 eq)
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol.
-
Slowly add hydrazine hydrate to the solution at room temperature.
-
Stir the mixture for 1-2 hours. A white precipitate will typically form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the pure thiosemicarbazide.
This thiosemicarbazide can be subsequently condensed with various aldehydes and ketones to form thiosemicarbazone ligands. These ligands, often acting as tridentate NNS donors, are exceptional at chelating transition metals, forming stable complexes with potential applications in catalysis and medicinal chemistry.[1][7]
Constructing the Thiazole Ring via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for forming the thiazole heterocycle.[8][9] It involves the condensation of a thioamide-containing compound (such as a thiourea) with an α-halocarbonyl compound. The thioureas derived from this compound are excellent substrates for this reaction.
The mechanism proceeds via an initial S-alkylation (an SN2 reaction), followed by an intramolecular cyclization (nucleophilic attack by the nitrogen onto the carbonyl carbon) and subsequent dehydration to form the aromatic thiazole ring.[10]
Caption: General mechanism of the Hantzsch thiazole synthesis.
Protocol 4.2.1: Synthesis of a 2-(Arylamino)-4-arylthiazole Derivative
Materials:
-
N-aryl-N'-(bicyclo[2.2.1]hept-2-yl)thiourea (from Protocol 3.1) (1.0 eq)
-
2-Bromoacetophenone (or other α-haloketone) (1.0 eq)
-
Ethanol
Procedure:
-
Suspend the thiourea (1.0 eq) in ethanol.
-
Add the α-haloketone (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product hydrobromide salt may precipitate. If so, filter the solid.
-
To obtain the free base, the salt can be dissolved in water and neutralized with a base like aqueous sodium carbonate, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract, concentrate, and purify the residue by column chromatography or recrystallization to afford the target thiazole.
Perspective: Potential as a Chiral Auxiliary
A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to induce diastereoselectivity in a reaction.[11] After the key transformation, the auxiliary is removed, having imparted its stereochemical information to the product.
Given that enantiomerically pure forms of 2-aminobicyclo[2.2.1]heptane are accessible, the corresponding isothiocyanate can be used to generate chiral derivatives. For example, a chiral thiourea could be acylated to form an N-acylthiourea. The rigid bicyclo[2.2.1]heptane framework would then create a sterically biased environment, directing the approach of electrophiles or nucleophiles in subsequent reactions, such as enolate alkylations or aldol additions. While this specific application is not yet widely documented, the underlying principles are well-established with other auxiliaries and represent a promising area for future research.[12][13]
Caption: Conceptual workflow for using a chiral auxiliary.
Conclusion
This compound is far more than a simple monofunctional reagent. It is a sophisticated building block that masterfully combines the versatile reactivity of the isothiocyanate group with the unique stereochemical and conformational properties of the norbornane scaffold. Its ability to serve as a reliable precursor to thioureas, a gateway to thiosemicarbazide-based ligands, and a component in the construction of valuable thiazole heterocycles underscores its significant utility. The protocols and mechanistic insights provided herein equip researchers with the foundational knowledge to effectively integrate this reagent into programs focused on medicinal chemistry, materials science, and catalysis.
References
- Graur, V., et al. (2023). COPPER(II) COORDINATION COMPOUNDS WITH 2-ACETYLPYRIDINE N4-(BICYCLO[2.2.1]HEPTAN-2-YL)THIOSEMICARBAZONE AS POTENTIAL ANTIBACTER. Chemistry Journal of Moldova, 18(1).
- Science of Synthesis. (n.d.). Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides, and Their Selenium, Tellurium, and Phosphorus Analogues. Thieme.
- ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia.
- European Patent Office. (2011). Process for the preparation of aminobenzimidazole derivatives - EP 2295432 A1.
- Garratt, D. G., & Ryan, M. D. (1979). The reaction of alkenes with benzeneselenenyl thiocyanate in methylene chloride. Canadian Journal of Chemistry, 57(17), 2145-2153.
- Organic Chemistry Portal. (n.d.). Thiourea synthesis.
- Encyclopedia.pub. (2022). Thiazoles and Bisthiazoles.
- The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube.
- Cighir, T., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 624.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Royal Society of Chemistry. (2015). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry, 13, 8436-8440.
- Al-Amiery, A. A., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Molecules, 28(2), 739.
- Ishida, M., et al. (1994). SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. Heterocycles, 37(1), 247-250.
- PubChem. (n.d.). 2,5-Bis-isocyanatomethyl-bicyclo(2.2.1)heptane.
- Google Patents. (n.d.). US3163674A - Process for producing substituted norbornyl ureas.
- NIST. (n.d.). Bicyclo[2.2.1]heptane, 2-isothiocyanato-, exo-.
- PrepChem.com. (n.d.). Synthesis of 2-(2-cyanoethylidene)-bicyclo[2.2.1]heptane.
- Ghosh, A. K., & Fidanze, S. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824.
- Wikipedia. (n.d.). Chiral auxiliary.
- Ghosh, A. K., & Fidanze, S. (1997). Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. natural.studiamsu.md [natural.studiamsu.md]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Characterization of N-Substituted-N'-(bicyclo[2.2.1]heptan-2-yl)thioureas
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.1]heptane, or norbornane, scaffold is a conformationally rigid, bridged cyclic system that has garnered significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure provides a robust framework for the precise spatial orientation of functional groups, making it a valuable building block in the design of novel therapeutic agents and functional materials. The incorporation of a thiourea moiety onto this scaffold introduces a versatile functional group known for its diverse biological activities and its utility as a precursor in the synthesis of various heterocyclic compounds. This application note provides a detailed protocol for the synthesis of N-substituted-N'-(bicyclo[2.2.1]heptan-2-yl)thioureas through the reaction of 2-isothiocyanatobicyclo[2.2.1]heptane with primary amines.
Reaction Mechanism and Scientific Rationale
The synthesis of N,N'-disubstituted thioureas from isothiocyanates and primary amines is a robust and high-yielding reaction that proceeds via a nucleophilic addition mechanism.[1] The carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The primary amine acts as a nucleophile, with the lone pair of electrons on the nitrogen atom attacking this electrophilic carbon.[1] This initial attack forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product.
The rigid bicyclo[2.2.1]heptane framework does not significantly alter this fundamental mechanism but can influence the stereochemical outcome of the reaction if chiral amines or a chiral bicyclo[2.2.1]heptane precursor are used. The reaction is typically conducted in an aprotic solvent to avoid unwanted side reactions with the isothiocyanate. The choice of solvent can influence the reaction rate and the ease of product isolation.
Experimental Workflow
The overall experimental workflow for the synthesis of N-substituted-N'-(bicyclo[2.2.1]heptan-2-yl)thioureas is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of N-substituted-N'-(bicyclo[2.2.1]heptan-2-yl)thioureas.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of N-substituted-N'-(bicyclo[2.2.1]heptan-2-yl)thioureas. The reaction can be adapted for various primary amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Recrystallization apparatus
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent).
-
Dissolve the amine in a minimal amount of anhydrous THF or DCM under an inert atmosphere.
-
Stir the solution at room temperature.
-
-
Addition of Isothiocyanate:
-
Dissolve this compound (1.0-1.1 equivalents) in a small amount of the same anhydrous solvent in a dropping funnel.
-
Add the isothiocyanate solution dropwise to the stirring amine solution over a period of 10-15 minutes. An exothermic reaction may be observed.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 1-4 hours).
-
-
Workup and Isolation:
-
Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold hexane to remove any non-polar impurities.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can then be triturated with hexane and collected by filtration.
-
-
Purification:
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Alternatively, if recrystallization is not effective, the product can be purified by column chromatography on silica gel.
-
Data Presentation
The following table summarizes representative data for N-substituted-N'-(bicyclo[2.2.1]heptan-2-yl)thiourea derivatives synthesized using the described protocol. Note: The data presented here are compiled from analogous compounds and are representative of expected values.
| Primary Amine | Product | Yield (%) | ¹H NMR (δ, ppm) Highlights | ¹³C NMR (δ, ppm) Highlights | IR (ν, cm⁻¹) Highlights |
| Aniline | N-Phenyl-N'-(bicyclo[2.2.1]heptan-2-yl)thiourea | >90 | 7.20-7.60 (m, Ar-H), 6.50-7.00 (br s, 2H, NH), 3.80-4.20 (m, 1H, CH-N), 1.20-2.50 (m, bicycloheptane-H) | 180-182 (C=S), 135-140 (Ar-C), 120-130 (Ar-CH), 55-60 (CH-N), 25-45 (bicycloheptane-C) | 3200-3400 (N-H), 1500-1600 (C=S, Ar C=C) |
| Benzylamine | N-Benzyl-N'-(bicyclo[2.2.1]heptan-2-yl)thiourea | >90 | 7.20-7.40 (m, Ar-H), 6.00-6.50 (br s, 2H, NH), 4.50-4.80 (d, 2H, CH₂-Ar), 3.80-4.20 (m, 1H, CH-N), 1.20-2.50 (m, bicycloheptane-H) | 181-183 (C=S), 138-142 (Ar-C), 127-129 (Ar-CH), 55-60 (CH-N), 48-52 (CH₂-Ar), 25-45 (bicycloheptane-C) | 3200-3400 (N-H), 1500-1600 (C=S, Ar C=C) |
Characterization and Logical Relationships
The structural confirmation of the synthesized thiourea derivatives relies on a combination of spectroscopic techniques. The logical relationship between the starting materials and the product is clearly established through this characterization.
Caption: Logical flow of structural characterization for the synthesized thiourea derivatives.
Conclusion
The reaction of this compound with primary amines provides a straightforward and efficient method for the synthesis of novel N-substituted-N'-(bicyclo[2.2.1]heptan-2-yl)thioureas. These compounds, featuring a rigid bicyclic scaffold, are of significant interest for applications in drug discovery and materials science. The provided protocol offers a reliable and reproducible procedure for accessing this class of compounds, and the characterization data serve as a benchmark for researchers in the field.
References
- Kuznetsov, Y. P., et al. (2021). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XII. N-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. Russian Journal of Organic Chemistry, 57, 1-11. [Link]
- Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Alkyl and Aryl Amines. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]
- Organic Chemistry Portal. (n.d.).
- Kuznetsov, Y. P., et al. (2020). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IX. N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl) Ureas and Thioureas. Russian Journal of Organic Chemistry, 56, 1336–1346. [Link]
- MDPI. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126. [Link]
Sources
Application Note: A Comprehensive Guide to the Synthesis of N-Substituted Thiourea Derivatives from 2-Isothiocyanatobicyclo[2.2.1]heptane
Introduction: The Strategic Value of Bicyclo[2.2.1]heptane Thioureas
Thiourea derivatives are a cornerstone in medicinal chemistry, exhibiting a vast spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3][4] The thiourea moiety (-(NH)C(=S)NH-) is a privileged scaffold due to its ability to form strong hydrogen bonds, a critical interaction for binding to biological targets like enzymes and receptors.[5] When this versatile functional group is appended to a rigid and sterically defined framework like bicyclo[2.2.1]heptane (also known as norbornane), the resulting molecules offer unique three-dimensional structures.
The bicyclo[2.2.1]heptane core is a conformationally constrained scaffold that is frequently used in drug design to orient substituents in precise spatial arrangements, thereby enhancing binding affinity and selectivity for a target protein.[6][7] The synthesis of thiourea derivatives from 2-isothiocyanatobicyclo[2.2.1]heptane provides a direct and efficient route to a diverse library of compounds where the rigid bicyclic moiety acts as an anchor, and the variable substituent (R-group) introduced via an amine can be systematically modified to explore the structure-activity relationship (SAR).[8] This guide provides an in-depth protocol for this synthesis, explaining the underlying chemical principles and offering practical insights for optimization and purification.
Reaction Mechanism: Nucleophilic Addition
The synthesis of thioureas from isothiocyanates and primary or secondary amines is a highly efficient and straightforward reaction, often referred to as a "click-type" reaction due to its high yields and simple execution.[9] The core of this transformation is the nucleophilic attack of the amine's lone pair of electrons on the electrophilic central carbon atom of the isothiocyanate group (-N=C=S).[6][10] This attack forms a zwitterionic tetrahedral intermediate, which then rapidly undergoes a proton transfer to yield the stable, neutral thiourea product.
The reaction is typically self-catalyzing and proceeds readily under mild conditions, often at room temperature. The choice of solvent is primarily to ensure the mutual solubility of the bicyclic isothiocyanate and the chosen amine.
Caption: Figure 1: Nucleophilic addition of an amine to the isothiocyanate.
Experimental Protocol: Synthesis and Purification
This protocol provides a robust, self-validating methodology for the synthesis of N-substituted thiourea derivatives. The success of the reaction is easily monitored, and the purification strategy is adaptable based on the properties of the final product.
Materials and Reagents
-
This compound (Starting Material)
-
Selected primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Methanol or Ethanol (for recrystallization)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous DCM.
-
Rationale: Anhydrous solvent is used to prevent any potential side reactions with water. DCM is a common choice as it is relatively inert and dissolves a wide range of organic compounds.[11]
-
-
Amine Addition: To the stirred solution, add 1.0 to 1.1 equivalents of the desired primary or secondary amine, either neat or dissolved in a small amount of DCM.
-
Rationale: The reaction is typically stoichiometric. A slight excess of the amine can be used to ensure the complete consumption of the isothiocyanate, but a 1:1 ratio is often sufficient.[9] The addition is usually performed at room temperature.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC every 15-30 minutes. A common eluent system is a mixture of hexane and ethyl acetate. The reaction is complete when the spot corresponding to the starting isothiocyanate has disappeared.
-
Rationale: TLC is a crucial and simple technique to visually track the consumption of starting materials and the formation of the product, preventing unnecessarily long reaction times.[11] Thiourea products are typically more polar than the starting materials and will have a lower Rf value.
-
-
Solvent Removal: Once the reaction is complete (typically within 1-4 hours), remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.[11]
Purification Strategies
The choice of purification method is critical and depends on the physical properties of the synthesized thiourea and the nature of any impurities.[11]
-
Strategy A: Recrystallization (for solid products)
-
Dissolve the crude solid product in a minimum amount of a hot solvent, such as ethanol or methanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Rationale: Recrystallization is a highly effective method for purifying solid compounds.[11] The principle is that the desired compound is soluble in the hot solvent but sparingly soluble at low temperatures, while impurities remain in solution.
-
-
Strategy B: Column Chromatography (for oils or solids with similar polarity impurities)
-
Prepare a silica gel column using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column and collect fractions, monitoring by TLC to isolate the fractions containing the pure product.
-
Rationale: Column chromatography separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent), making it a powerful tool for separating complex mixtures.[11]
-
-
Strategy C: Acid-Base Extraction (to remove unreacted amine)
-
Dissolve the crude product in an organic solvent like DCM or ethyl acetate.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and remove any unreacted amine into the aqueous layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Rationale: This workup leverages the basic nature of the starting amine to separate it from the neutral thiourea product.[11]
-
Caption: Figure 2: A generalized workflow for synthesis and purification.
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and outcomes for the synthesis of thiourea derivatives from this compound with various amines.
| Entry | Amine | Solvent | Time (h) | Purification Method | Yield (%) |
| 1 | Aniline | DCM | 2 | Recrystallization (Ethanol) | 92% |
| 2 | Benzylamine | THF | 1.5 | Column Chromatography | 95% |
| 3 | 4-Chloroaniline | DCM | 3 | Recrystallization (Methanol) | 89% |
| 4 | Piperidine | DCM | 1 | Column Chromatography | 97% |
Note: Data are representative and may vary based on specific experimental conditions and the scale of the reaction.
Characterization of Products
Confirmation of the synthesized thiourea structure is essential. The following analytical techniques are standard:
-
FT-IR Spectroscopy: Look for the disappearance of the strong, sharp isothiocyanate (-N=C=S) peak around 2100 cm⁻¹ and the appearance of N-H stretching bands (around 3200-3400 cm⁻¹) and the characteristic thiocarbonyl (C=S) stretch (around 1300-1400 cm⁻¹).[12]
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of all protons and carbons, confirming the connectivity of the bicyclic core and the appended R-group. The ¹³C NMR spectrum will show a characteristic C=S peak in the range of 178-180 ppm.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Safety and Troubleshooting
-
Safety: Isothiocyanates can be irritants and lachrymators; always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Organic solvents like DCM are volatile and should be handled with care.
-
Troubleshooting:
-
Incomplete Reaction: If TLC shows significant starting material after several hours, ensure the amine is of sufficient purity and reactivity. Gentle heating (40 °C) can sometimes facilitate the reaction with less nucleophilic amines.
-
Purification Difficulties: If the product is difficult to crystallize, column chromatography is the most reliable alternative.[11] If unreacted starting materials are the main impurity, adjusting the purification strategy (e.g., using an acid wash for excess amine) is recommended.[11]
-
Conclusion
The reaction of this compound with amines is a powerful and versatile method for generating libraries of structurally diverse thiourea derivatives. The protocol is characterized by its simplicity, high yields, and mild reaction conditions. By leveraging the rigid bicyclic scaffold, medicinal chemists can systematically explore chemical space to develop novel therapeutic agents with potentially enhanced potency and selectivity.
References
- Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(9), 2334–2337.
- ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate.
- Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Organic Chemistry Portal.
- Braga, D., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1737–1751.
- Khan, A., Dawar, P., & De, S. (2025). Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. Bioorganic Chemistry, 108319.
- Kuznetsov, A. A., et al. (2021). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XII. N-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. Russian Journal of Organic Chemistry, 57, 1-13.
- Science of Synthesis. (n.d.). Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides, and Their Selenium, Tellurium, and Phosphorus Analogues. Thieme.
- Al-Amiery, A. A. (2012). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. Organic and Medicinal Chemistry Letters, 2(1), 3.
- Jebur, M. H. (2018). Synthesis and Characterization of Some New Derivatives of Thiourea and Study of Their Biological Activity. Journal of Global Pharma Technology, 10(10), 346-354.
- Abdullah, Q., Al-jilawi, A., & Sudad, A. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Egyptian Journal of Chemistry.
- González-Olvera, R., Demare, P., & Juaristi, E. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. Arkivoc, 2008(14), 164-173.
- Shafeel, M., et al. (2017). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Mini-Reviews in Medicinal Chemistry, 17(12), 1109-1122.
- Radi, S., et al. (2018). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 23(9), 2343.
- Tănase, C. I., et al. (2017). Unusual Course in a Grignard Reaction of a Mesyl Substituted Ketonic Bicyclo[2.2.1]heptane Compound. Revista de Chimie, 68(9), 2001-2005.
- Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2617.
- Tănase, C. I., et al. (2018). New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton. Revista de Chimie, 69(9), 2448-2453.
- Boss, C., et al. (2009). 2-aza-bicyclo[2.2.1]heptane derivatives. Google Patents.
- Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Marmara Pharmaceutical Journal, 26(2), 245-256.
Sources
- 1. Synthesis and Characterization of Some New Derivatives of Thiourea and Study of Their Biological Activity | Journal of Global Pharma Technology [jgpt.co.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Thiourea compounds as multifaceted bioactive agents in medicinal chemistry [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate [cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
"preparation of thiosemicarbazones using 2-isothiocyanatobicyclo[2.2.1]heptane"
Application Note & Protocol
Strategic Synthesis of Novel Thiosemicarbazones Incorporating a Bioactive Bicyclo[2.2.1]heptane Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract
Thiosemicarbazones are a prominent class of compounds, extensively investigated for their wide-ranging pharmacological potential, including anticancer, antimicrobial, and antiviral activities.[1][2][3] Their therapeutic efficacy is often attributed to their potent metal-chelating properties.[1] This application note details a strategic synthetic approach to novel thiosemicarbazones by leveraging the unique structural features of 2-isothiocyanatobicyclo[2.2.1]heptane. The bicyclo[2.2.1]heptane framework, also known as the norbornane scaffold, is considered a "privileged" structure in medicinal chemistry.[4] Its inherent conformational rigidity allows for the precise spatial arrangement of pharmacophoric groups, which can enhance binding affinity to biological targets and improve metabolic stability.[4] This guide provides a comprehensive, two-step protocol, beginning with the synthesis of a key thiosemicarbazide intermediate, followed by its condensation with various carbonyl compounds. We offer in-depth explanations for experimental choices, detailed characterization methods, and troubleshooting guidance to empower researchers in the synthesis of these promising molecules for drug discovery programs.
Introduction & Scientific Rationale
The functional versatility of the thiosemicarbazone core structure (R¹R²C=N-NH-C(S)-NR³R⁴) has established it as a cornerstone in the development of therapeutic agents.[5] The biological activity can be finely tuned by modifying the substituents at various positions. The primary mechanism of action for many thiosemicarbazones involves the chelation of essential metal ions, such as iron and copper, leading to the inhibition of critical enzymes like ribonucleotide reductase, which is vital for DNA synthesis and repair.[1]
The strategic incorporation of a bicyclo[2.2.1]heptane (norbornane) moiety introduces a unique three-dimensional and sterically defined element into the thiosemicarbazone structure.[4] This rigid scaffold contrasts with more flexible alkyl or aryl groups, offering a fixed orientation that can be exploited for specific receptor interactions. The starting material, this compound, contains a highly reactive isothiocyanate group (-N=C=S). The central carbon of this group is electrophilic and highly susceptible to nucleophilic attack, making it an ideal precursor for the synthesis of thiosemicarbazide derivatives.[4][6]
This protocol outlines a robust and reproducible method for synthesizing a library of novel thiosemicarbazones, providing a platform for investigating new structure-activity relationships (SAR) in this important class of bioactive molecules.
Overall Synthetic Workflow
The synthesis is a straightforward two-step process. The first step involves the formation of a key intermediate, N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide, via the reaction of this compound with hydrazine hydrate. The second step is a classic condensation reaction between this intermediate and a selected aldehyde or ketone to yield the final thiosemicarbazone product.
Caption: General two-step workflow for the synthesis of thiosemicarbazones.
Detailed Experimental Protocols
Protocol 1: Synthesis of N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide (Intermediate)
This first protocol describes the synthesis of the crucial thiosemicarbazide intermediate. The reaction relies on the nucleophilic attack of hydrazine on the electrophilic carbon of the isothiocyanate group.
Materials:
-
This compound (1 equiv.)
-
Hydrazine hydrate (1.1 equiv.), ~64% solution
-
Ethanol (95%)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Ice bath
Procedure:
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1 equiv.) in ethanol.
-
Nucleophilic Addition: While stirring, slowly add hydrazine hydrate (1.1 equiv.) to the solution. An exothermic reaction may be observed.
-
Scientist's Note: Hydrazine is a strong nucleophile. Adding it slowly helps to control the reaction rate and temperature. An excess is used to ensure complete consumption of the starting isothiocyanate.
-
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting isothiocyanate spot.
-
Isolation: Cool the reaction mixture in an ice bath. The product will often precipitate as a white solid. If no precipitate forms, slowly add cold distilled water until the solution becomes turbid, then chill to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid under vacuum to yield N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide. Store in a desiccator.
Protocol 2: General Synthesis of Thiosemicarbazones
This protocol details the acid-catalyzed condensation of the thiosemicarbazide intermediate with a carbonyl compound. The example of 2-acetylpyridine is used, as described in the literature, to form a tridentate ligand.[7]
Materials:
-
N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide (1 equiv.)
-
Aldehyde or Ketone (e.g., 2-acetylpyridine) (1 equiv.)
-
Ethanol (95%)
-
Catalyst: Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid (a few drops)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
Procedure:
-
Dissolution: Dissolve N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide (1 equiv.) in warm ethanol in a round-bottom flask.
-
Addition of Carbonyl: In a separate beaker, dissolve the chosen aldehyde or ketone (1 equiv.) in ethanol. Add this solution to the flask containing the thiosemicarbazide.
-
Catalysis: Add a catalytic amount (2-3 drops) of concentrated HCl or glacial acetic acid to the mixture.[7][8]
-
Scientist's Note: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal amino group of the thiosemicarbazide.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 30 minutes to 2 hours.[7] Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up & Isolation: After the reaction is complete, cool the flask to room temperature, then place it in an ice bath to maximize precipitation of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure thiosemicarbazone derivative.[8]
Characterization of Synthesized Compounds
Thorough characterization is essential to confirm the identity and purity of the synthesized thiosemicarbazones. A combination of spectroscopic techniques should be employed.
| Technique | Expected Observations and Rationale |
| FTIR Spectroscopy | ν(N-H): Stretching vibrations around 3100-3400 cm⁻¹. ν(C=N): Azomethine stretch around 1580-1620 cm⁻¹, confirming Schiff base formation.[9] ν(C=S): Thione stretch around 800-850 cm⁻¹. The disappearance of the C=O stretch from the starting carbonyl is a key indicator of reaction completion.[10] |
| ¹H NMR Spectroscopy | -NH protons: Signals appear as singlets in the downfield region (δ 8.0-12.0 ppm), often exchangeable with D₂O.[11][12] -CH=N- proton: A characteristic singlet for the azomethine proton appears around δ 7.5-8.5 ppm (if derived from an aldehyde).[12] Bicyclo[2.2.1]heptane protons: A complex multiplet pattern in the aliphatic region (δ 1.0-4.5 ppm) due to the rigid, asymmetric structure.[7] |
| ¹³C NMR Spectroscopy | C=S carbon: A signal in the highly deshielded region (δ 175-185 ppm). C=N carbon: Azomethine carbon signal around δ 140-150 ppm. |
| Mass Spectrometry | The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.[2][13] |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the calculated theoretical values.[2][14] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Impure starting materials. 3. Product is soluble in the reaction/wash solvent. | 1. Increase reaction time or temperature; ensure proper amount of catalyst was added. 2. Check the purity of reactants before starting. 3. Use a different solvent for precipitation/washing; minimize the volume of cold wash solvent. |
| Reaction Not Starting | 1. Catalyst was not added or is inactive. 2. Low reaction temperature. | 1. Add a few more drops of acid catalyst. 2. Ensure the mixture is reaching the reflux temperature of the solvent. |
| Impure Product | 1. Incomplete reaction (presence of starting materials). 2. Inefficient purification. | 1. Ensure the reaction has gone to completion via TLC before work-up. 2. Perform recrystallization carefully, possibly using a different solvent system (e.g., ethanol/water). |
Safety Precautions
All synthesis and handling of chemicals should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: Isothiocyanates are irritants and lachrymators. Avoid inhalation of vapors and contact with skin and eyes.[6]
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care, avoiding all contact with skin and inhalation of vapors.
-
Organic Solvents (Ethanol): Flammable. Keep away from open flames and ignition sources.
-
Acids (HCl, Acetic Acid): Corrosive. Handle with care to avoid skin and eye burns.
References
- Application Notes and Protocols: Synthesis of Thiosemicarbazone Derivatives from 4-Phenylthiosemicarbazide. Benchchem.
- Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PubMed Central.
- Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry.
- This compound | 18530-33-1. Benchchem.
- Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. NIH.
- Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopallad
- Synthesis and spectroscopic characterization of cobalt(II) thiosemicarbazone complexes. Taylor & Francis Online.
- Procedure for the Preparation of Thiosemicarbazone.
- Synthesis and spectroscopic characterization of cobalt(II) thiosemicarbazone complexes. Taylor & Francis Online.
- An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Deriv
- An Efficient Synthesis and Spectroscopic Characterizaton of Novel Thiosemicarbazone and Complexes.
- COPPER(II) COORDINATION COMPOUNDS WITH 2-ACETYLPYRIDINE N4-(BICYCLO[2.2.1]HEPTAN-2-YL)THIOSEMICARBAZONE AS POTENTIAL ANTIBACTER.
- Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes. PubMed.
- Biological Activities Of Thiosemi-Carbazone, And Use Of Their Metal Complexes. IJCRT.org.
- Synthesis and anticancer activity of thiosemicarbazones.
- CAS 14370-23-1: Bicyclo[2.2.
- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. PubMed Central.
- New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI.
- 2-ISOTHIOCYANATO-BICYCLO[2.2.1]HEPTANE | 14370-23-1. DC Fine Chemicals.
- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PubMed Central.
- 2,5-Bis-isocyanatomethyl-bicyclo(2.2.1)heptane. PubChem.
Sources
- 1. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate [cymitquimica.com]
- 7. natural.studiamsu.md [natural.studiamsu.md]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-Isothiocyanatobicyclo[2.2.1]heptane in Medicinal Chemistry
Abstract
The strategic design of targeted covalent inhibitors represents a paradigm of modern medicinal chemistry, offering enhanced potency, prolonged duration of action, and the ability to modulate challenging biological targets.[1] This guide focuses on 2-isothiocyanatobicyclo[2.2.1]heptane , a unique chemical entity that marries the electrophilic reactivity of an isothiocyanate "warhead" with the rigid, three-dimensional topography of the bicyclo[2.2.1]heptane (norbornane) scaffold. We provide a detailed exploration of the scientific rationale for its use, comprehensive protocols for its synthesis and biochemical evaluation, and expert insights into its application in drug discovery campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the creation of novel covalent therapeutics.
Scientific Rationale: The Synergy of Scaffold and Warhead
The utility of this compound in medicinal chemistry stems from the distinct and complementary properties of its two core components.
The Bicyclo[2.2.1]heptane Scaffold: A Privileged 3D Navigator
The norbornane framework is recognized as a "privileged" structure in medicinal chemistry.[2] Unlike flat, aromatic rings which are often used as spacers, the bicyclo[2.2.1]heptane system offers several key advantages:
-
Conformational Rigidity: Its rigid, cage-like structure minimizes conformational flexibility. This allows for the precise and predictable spatial orientation of appended functional groups, which is critical for selective interaction with the intricate surfaces of biological targets like enzyme active sites.[2]
-
Three-Dimensionality: The scaffold provides a non-planar structure that can effectively probe deep or uniquely shaped binding pockets that are inaccessible to traditional flat molecules.
-
Improved Physicochemical Properties: As a saturated hydrocarbon, it increases the lipophilicity of a molecule, which can enhance membrane permeability and metabolic stability.
The Isothiocyanate Warhead: A Targeted Covalent Modifier
The isothiocyanate group (-N=C=S) is an electrophilic moiety that can form stable, covalent bonds with nucleophilic amino acid residues on a protein target.[3]
-
Mechanism of Action: The central carbon atom of the isothiocyanate is highly electrophilic and susceptible to nucleophilic attack. In a biological context, the most common target is the thiol group of a cysteine residue, which attacks the isothiocyanate to form a stable dithiocarbamate, effectively creating a permanent drug-target adduct. Other nucleophilic residues can also be targeted.
-
Advantages of Covalent Inhibition: Covalent inhibitors offer distinct pharmacological benefits, including:
-
Enhanced Potency: The irreversible nature of the bond can lead to a complete and sustained shutdown of protein activity.[1]
-
Prolonged Duration of Action: The therapeutic effect is tied to the protein turnover rate rather than the pharmacokinetic profile of the drug.[1]
-
Overcoming Resistance: Covalent modification can be effective against targets where resistance mutations have weakened non-covalent binding interactions.
-
Below is a diagram illustrating the fundamental reaction between an isothiocyanate warhead and a cysteine residue on a target protein.
Caption: Covalent modification of a protein cysteine residue by an isothiocyanate.
The Synergy: A Precisely Guided Warhead
Combining the bicyclo[2.2.1]heptane scaffold with the isothiocyanate warhead creates a powerful tool for designing targeted covalent inhibitors. The rigid scaffold acts as a "guidance system," orienting the reactive isothiocyanate group to selectively engage a specific cysteine residue within the target protein's binding site. This precise positioning is crucial for minimizing off-target reactions with other accessible nucleophiles in the proteome, thereby reducing potential toxicity.[1][4] A notable example of this scaffold's application is in the synthesis of potential Aurora kinase inhibitors for cancer therapy.[5]
Synthesis and Characterization Protocols
The synthesis of this compound is typically achieved from its corresponding primary amine precursor, 2-aminobicyclo[2.2.1]heptane.
Protocol: Synthesis of this compound
This protocol is adapted from established methods for converting primary amines to isothiocyanates using carbon disulfide, followed by a tosyl chloride-mediated decomposition of the intermediate dithiocarbamate salt.[2][6] This approach avoids the use of highly toxic reagents like thiophosgene.
Materials:
-
2-Aminobicyclo[2.2.1]heptane (1.0 eq)
-
Carbon disulfide (CS₂) (1.5 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminobicyclo[2.2.1]heptane (1.0 eq) in anhydrous DCM.
-
Formation of Dithiocarbamate Salt: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 eq) followed by the dropwise addition of carbon disulfide (1.5 eq).
-
Causality Note: Triethylamine acts as a base to deprotonate the amine, facilitating the nucleophilic attack on carbon disulfide to form the dithiocarbamate salt in situ.[7]
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting amine.
-
Desulfurization: Cool the reaction mixture back to 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Causality Note: Tosyl chloride is an efficient desulfurating agent that activates the dithiocarbamate salt, facilitating the elimination of sulfur and the formation of the isothiocyanate functional group.[6]
-
-
Reaction Completion: Allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates the formation of the product and consumption of the intermediate.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification (Aqueous): Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a colorless to pale yellow liquid.[8]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The isothiocyanate group should show a characteristic strong, broad absorption in the IR spectrum around 2100 cm⁻¹.
Application Workflow: Covalent Inhibitor Discovery
The integration of this compound into a drug discovery campaign follows a structured workflow to validate its mechanism and quantify its activity.
Caption: Workflow for a drug discovery campaign using a covalent inhibitor scaffold.
Protocol: Confirmation of Covalent Target Engagement via Mass Spectrometry
Objective: To verify that this compound or its derivatives form a covalent adduct with the target protein.
Materials:
-
Purified target protein (e.g., 1-5 µM in a suitable buffer like HEPES or PBS)
-
Test compound (10 mM stock in DMSO)
-
Incubation buffer (e.g., 50 mM HEPES, pH 7.4)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: In separate microcentrifuge tubes, prepare a control sample (protein + DMSO) and a test sample (protein + test compound at 5-10 fold molar excess). The final DMSO concentration should be kept low (<1%).
-
Incubation: Incubate both samples at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 1-2 hours) to allow for the covalent reaction to proceed.
-
Reaction Quench (Optional): The reaction can be stopped by adding formic acid to 0.1% or by flash-freezing in liquid nitrogen.
-
LC-MS Analysis: Analyze the samples using an LC-MS system configured for intact protein analysis. The protein is typically desalted online using a C4 reverse-phase column.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the average mass of the protein in both the control and test samples.
-
Self-Validation: A successful covalent modification is confirmed by a mass increase in the test sample corresponding to the molecular weight of the inhibitor (for this compound, MW = 153.25 Da).[9] No mass shift should be observed in the control. The absence of a mass shift in the test sample indicates a lack of covalent binding under the assay conditions.
-
Protocol: Biochemical Assay for Inhibitory Potency (k_inact/K_I)
Objective: To determine the kinetic parameters of irreversible inhibition, which provide a true measure of a covalent inhibitor's potency.
Materials:
-
Target enzyme and its specific substrate
-
Assay buffer
-
Test compound at various concentrations
-
Plate reader or other detection instrument
Procedure:
-
Assay Principle: This assay measures the rate of enzyme inactivation over time at different inhibitor concentrations. It follows a two-step mechanism: a reversible binding step (K_I) followed by an irreversible inactivation step (k_inact).[3]
-
Experimental Setup:
-
In a 96-well plate, pre-incubate the enzyme with a range of concentrations of the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction velocity (v₀) at each time point for each inhibitor concentration.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity (ln(% Activity)) against the pre-incubation time. The slope of this line will be -k_obs (the observed rate of inactivation).
-
Plot the calculated k_obs values against the inhibitor concentration. Fit this data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
-
The overall potency of the covalent inhibitor is reported as the second-order rate constant k_inact/K_I .[10][11]
-
Table 1: Interpreting Kinetic Parameters for Covalent Inhibitors
| Parameter | Description | Significance in Drug Design |
| K_I | Dissociation constant for the initial reversible binding step. | Represents the initial affinity of the inhibitor for the target. A lower K_I indicates better initial binding. |
| k_inact | Maximum rate of irreversible inactivation. | Represents the intrinsic reactivity of the warhead once the inhibitor is bound. |
| k_inact/K_I | Second-order rate constant for inactivation. | The primary measure of covalent inhibitor potency, reflecting both binding affinity and reactivity. Higher is better. |
Structure-Activity Relationship (SAR) Considerations
Optimizing the activity of a hit compound involves systematically modifying its structure. For this compound, SAR exploration can focus on the scaffold and stereochemistry.
| Modification | Rationale & Predicted Impact |
| Stereochemistry (Exo vs. Endo) | The orientation of the isothiocyanate group (exo or endo) will significantly alter its trajectory from the scaffold.[12] This can be critical for aligning the warhead with the target cysteine and can dramatically impact K_I and k_inact. |
| Substitution on the Scaffold | Adding substituents (e.g., hydroxyl, methyl) to the bicyclic core can be used to probe for additional interactions (e.g., hydrogen bonds, van der Waals) within the binding pocket, potentially improving affinity (lowering K_I). |
| Chirality | The use of specific enantiomers of the scaffold can be crucial for achieving selectivity, as biological targets are chiral.[5] |
Studies on other isothiocyanates have shown that properties like the length and nature of the spacer between the core structure and the -NCS group can significantly impact biological activity.[13][14][15] Similar principles can be applied when designing derivatives of the bicyclo[2.2.1]heptane scaffold.
Conclusion
This compound is a compelling and versatile building block for modern covalent drug discovery. Its rigid three-dimensional scaffold provides a superior framework for positioning a reactive warhead with high spatial precision, offering a distinct advantage over more flexible or planar structures. By following systematic protocols for synthesis, covalent engagement validation, and kinetic characterization, researchers can effectively harness the potential of this scaffold to develop highly potent and selective covalent inhibitors for a new generation of therapeutics.
References
- Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]
- Yuan, C., et al. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20(2), 393-399. [Link]
- Yamamoto, S., et al. (2022).
- Jasiński, M., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2741. [Link]
- Putha, L., et al. (2024). Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments. ChemMedChem, 19(21), e202400394. [Link]
- Domainex. (n.d.).
- Mi, L., et al. (2008). Covalent binding to tubulin by isothiocyanates. A mechanism of cell growth arrest and apoptosis. Journal of Biological Chemistry, 283(32), 22136-22146. [Link]
- Shin, J. M., et al. (2016). Relationship between Chemical Structure and Antimicrobial Activities of Isothiocyanates from Cruciferous Vegetables against Oral Pathogens. Journal of Microbiology and Biotechnology, 26(12), 2036-2042. [Link]
- Jasiński, M., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(18), 13674. [Link]
- Jasiński, M., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors-Synthesis and Structure-Activity Relationship Studies. International Journal of Molecular Sciences, 24(18). [Link]
- Willemsen, J., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 27(19), 6207. [Link]
- Sureshan, K. M., et al. (2021). Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. Journal of Medicinal Chemistry, 64(9), 5956-5972. [Link]
- Johnson, C. N., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(10), e566. [Link]
- Ghosh, A. K., et al. (2019). Covalent Inhibition in Drug Discovery. ChemMedChem, 14(11), 1108–1124. [Link]
- Garratt, D. G., Ryan, M. D., & Ujjainwalla, M. (1980). Chemoselectivity in the synthesis of thiocyanates and isothiocyanates: the reaction of alkenes with benzeneselenenyl thiocyanate in methylene chloride. Canadian Journal of Chemistry, 58(21), 2329-2339. [Link]
- Milelli, A., et al. (2014). Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies. Mini-Reviews in Medicinal Chemistry, 14(12), 963-977. [Link]
- CAS. (2023).
- Lu, W., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(3), 819-831. [Link]
- de Gruiter, M. L., et al. (2022). Reversible Covalent Inhibition: A Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 17(10), 2707–2719. [Link]
- Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University. [Link]
- European Patent Office. (2007).
- Adamek, R. N., et al. (2019). The Taxonomy of Covalent Inhibitors. Biochemistry, 58(49), 4856–4865. [Link]
- NIST. (n.d.). Bicyclo[2.2.
- Hölzel Biotech. (n.d.). This compound (BNTH...). [Link]
- MySkinRecipes. (n.d.).
Sources
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. benchchem.com [benchchem.com]
- 3. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate [cymitquimica.com]
- 9. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Bicyclo[2.2.1]heptane, 2-isothiocyanato-, exo- [webbook.nist.gov]
- 13. Relationship between Chemical Structure and Antimicrobial Activities of Isothiocyanates from Cruciferous Vegetables against Oral Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: 2-Isothiocyanatobicyclo[2.2.1]heptane in Agrochemical Synthesis
Introduction: The Strategic Advantage of a Rigid Scaffold
In the continuous pursuit of novel and effective agrochemicals, the molecular architecture of a lead compound is paramount. The bicyclo[2.2.1]heptane framework, commonly known as the norbornane skeleton, represents a "privileged" scaffold in medicinal and agrochemical design.[1] Its inherent rigidity and well-defined three-dimensional geometry allow for the precise spatial arrangement of functional groups, a critical factor for specific interactions with biological targets like enzymes and receptors in pests and weeds.[1] When this rigid structure is functionalized with a highly reactive isothiocyanate group (-N=C=S), the resulting molecule, 2-isothiocyanatobicyclo[2.2.1]heptane, becomes a powerful and versatile building block for the synthesis of a diverse range of potential agrochemicals.
The isothiocyanate group is an excellent electrophile, readily reacting with a wide array of nucleophiles to form stable adducts. This reactivity is the cornerstone of its utility, enabling the construction of various bioactive moieties such as thioureas, thiosemicarbazones, and various heterocyclic systems, all of which are prominent in modern agrochemical discovery.[2] This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in the development of novel agrochemicals.
Synthesis of the Core Building Block
The synthesis of this compound is a multi-step process that begins with the construction of the bicyclo[2.2.1]heptane core, followed by the introduction of a primary amine, and finally, the conversion of the amine to the isothiocyanate.
Part 1: Synthesis of the Precursor, 2-Aminobicyclo[2.2.1]heptane
The most common and efficient method for constructing the bicyclo[2.2.1]heptane skeleton is the Diels-Alder reaction.[1] A typical route involves the cycloaddition of cyclopentadiene with a suitable dienophile containing a nitrogen functionality or a precursor to it.
Protocol 1: Synthesis of 2-Cyanobicyclo[2.2.1]hept-5-ene via Diels-Alder Reaction
Objective: To synthesize the bicyclo[2.2.1]heptane framework with a nitrile handle for subsequent reduction to an amine.
Materials:
-
Dicyclopentadiene
-
Acrylonitrile
-
Toluene
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Cracking of Dicyclopentadiene: Gently heat dicyclopentadiene to its cracking temperature (~170 °C) and distill the resulting cyclopentadiene monomer. Collect the cyclopentadiene in a receiver cooled to 0 °C. Caution: Cyclopentadiene dimerizes at room temperature; use it immediately after preparation.
-
Diels-Alder Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve acrylonitrile in toluene. Slowly add an equimolar amount of freshly cracked cyclopentadiene to the solution.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude 2-cyanobicyclo[2.2.1]hept-5-ene can be purified by fractional distillation under reduced pressure.
Protocol 2: Reduction of 2-Cyanobicyclo[2.2.1]hept-5-ene to 2-Aminobicyclo[2.2.1]heptane
Objective: To convert the nitrile group to a primary amine.
Materials:
-
2-Cyanobicyclo[2.2.1]hept-5-ene
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) with a suitable catalyst (e.g., Raney Nickel or Palladium on carbon)
-
Anhydrous diethyl ether or ethanol
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium hydroxide (NaOH), aqueous solution
-
Extraction funnel
Procedure (using LiAlH₄):
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Nitrile: Dissolve 2-cyanobicyclo[2.2.1]hept-5-ene in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Work-up: Filter the resulting solid and wash it thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous potassium carbonate (K₂CO₃), filter, and carefully remove the solvent by distillation to obtain 2-aminobicyclo[2.2.1]heptane. Note: The double bond may also be reduced under these conditions.
Part 2: Conversion to this compound
The final step is the conversion of the primary amine to the isothiocyanate. While the use of thiophosgene is a classic method, its high toxicity makes alternative methods preferable.[1] A common and safer alternative involves the use of carbon disulfide.[1]
Protocol 3: Synthesis of this compound from 2-Aminobicyclo[2.2.1]heptane
Objective: To convert the primary amine to the isothiocyanate functional group.
Materials:
-
2-Aminobicyclo[2.2.1]heptane
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or aqueous sodium hydroxide (NaOH)
-
Ethyl chloroformate or a similar desulfurizing agent
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dithiocarbamate Salt Formation: Dissolve 2-aminobicyclo[2.2.1]heptane in CH₂Cl₂ and cool the solution to 0 °C. Add one equivalent of Et₃N (or aqueous NaOH) followed by the slow, dropwise addition of one equivalent of CS₂. Stir the mixture at 0 °C for 1-2 hours to form the intermediate dithiocarbamate salt.[1]
-
Isothiocyanate Formation: To the dithiocarbamate salt solution, add one equivalent of ethyl chloroformate dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Applications in Agrochemical Synthesis
The electrophilic carbon atom of the isothiocyanate group in this compound is highly susceptible to nucleophilic attack, making it an ideal starting point for creating a variety of agrochemical candidates.
Synthesis of Thiourea Derivatives as Potential Fungicides
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including fungicidal properties. The reaction of this compound with primary or secondary amines provides a straightforward route to N,N'-disubstituted thioureas.
A notable example is the synthesis of fungicidal compounds based on the reaction of bicyclo[2.2.1]hept-5-en-2-yl isothiocyanate with various amines, as detailed in U.S. Patent 3,006,808.[2] While the starting material in the patent has a double bond, the synthetic principle is directly applicable.
Protocol 4: General Synthesis of N-(bicyclo[2.2.1]heptan-2-yl)-N'-aryl/alkyl Thioureas
Objective: To synthesize potential fungicidal thiourea derivatives.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline, dimethylamine)
-
A suitable solvent (e.g., diethyl ether, ethanol, or dioxane)
-
Stirring apparatus
-
Recrystallization solvents (e.g., heptane, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Amine Addition: Add an equimolar amount of the desired primary or secondary amine to the solution. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by the disappearance of the isothiocyanate starting material using TLC or IR spectroscopy (disappearance of the strong -N=C=S stretch around 2100 cm⁻¹). For less reactive amines, gentle heating may be required.[2]
-
Isolation and Purification: The thiourea product often precipitates from the reaction mixture upon completion. If not, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system to yield the pure N-(bicyclo[2.2.1]heptan-2-yl)-N'-substituted thiourea.
Table 1: Examples of Thiourea Derivatives from a Related Isothiocyanate with Fungicidal Potential
| Starting Isothiocyanate | Reactant Amine | Resulting Thiourea Derivative | Potential Application | Reference |
| bicyclo(2.2.1)hept-5-en-2-yl isothiocyanate | Dimethylamine | 3-(bicyclo(2.2.1)hept-5-en-2-ylmethyl)-1,1-dimethyl-2-thiourea | Fungicide | [2] |
| bicyclo(2.2.1)hept-5-en-2-yl isothiocyanate | Ammonium Hydroxide | 1-(5,6,7,8,9,9-hexachloro-1,2,3,4,4a,5,8,8a-octahydro-1,4,5,8-dimethanonaphthalen-2-yl)-2-thiourea (from an adduct) | Fungicide | [2] |
Synthesis of Thiosemicarbazone Derivatives as Potential Insecticides and Herbicides
Further elaboration of the isothiocyanate allows for the synthesis of thiosemicarbazones. This is typically a two-step process where the isothiocyanate is first reacted with hydrazine to form a thiosemicarbazide, which is then condensed with an aldehyde or ketone.
Protocol 5: Synthesis of N⁴-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide
Objective: To synthesize a key intermediate for thiosemicarbazone production.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Reaction: Dissolve this compound in ethanol. Slowly add an equimolar amount of hydrazine hydrate to the solution.
-
Isolation: Stir the reaction mixture at room temperature for 1-3 hours. The thiosemicarbazide product will often precipitate and can be collected by filtration, washed with cold ethanol, and dried.
Protocol 6: Synthesis of Thiosemicarbazones
Objective: To synthesize thiosemicarbazones with potential agrochemical activity.
Materials:
-
N⁴-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide
-
An aldehyde or ketone (e.g., 2-acetylpyridine)
-
Ethanol
-
Catalytic amount of acid (e.g., acetic acid)
Procedure:
-
Condensation: Dissolve N⁴-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide in ethanol. Add an equimolar amount of the desired aldehyde or ketone and a few drops of a catalytic acid.
-
Reaction: Reflux the mixture for 2-6 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature or below. The thiosemicarbazone product will often crystallize out of solution. Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary.
Visualization of Derivative Synthesis
Caption: Reaction pathways from this compound to potential agrochemicals.
Mechanism of Action Insights
The biological activity of agrochemicals derived from this compound is largely attributed to the functional groups introduced via the isothiocyanate handle.
-
Thioureas: Many thiourea-based fungicides act as inhibitors of melanin biosynthesis in fungi, which is crucial for their pathogenicity and survival. They can also chelate essential metal ions required for enzymatic processes in the fungal cell.
-
Isothiocyanates (General): Natural and synthetic isothiocyanates are known to exhibit broad-spectrum biocidal activity. Their mechanism often involves the induction of apoptosis (programmed cell death), inhibition of the cell cycle, and the generation of reactive oxygen species (ROS) that lead to cellular damage in target organisms.
The rigid bicyclo[2.2.1]heptane scaffold plays a crucial role by holding the active functional group in a specific orientation, potentially enhancing its binding affinity to the target site and improving its overall efficacy and selectivity.
Conclusion and Future Perspectives
This compound stands out as a building block with significant potential in agrochemical research. Its synthesis, while multi-step, is achievable through well-established chemical transformations. The combination of a rigid, three-dimensional scaffold with a versatile and reactive isothiocyanate functional group provides a powerful platform for the generation of diverse chemical libraries. The demonstrated fungicidal potential of its thiourea derivatives, along with the broader biological activities of isothiocyanates and their adducts, suggests that further exploration of this scaffold could lead to the discovery of novel insecticides, herbicides, and fungicides with improved performance and desirable environmental profiles. Future research should focus on expanding the range of derivatives synthesized from this building block and conducting thorough biological screening to identify new lead compounds for the next generation of crop protection agents.
References
- Hooker Chemical Corp. Thiourea fungicides. US3006808A. 1961.
Sources
Application Notes & Protocols: Leveraging Chiral 2-Isothiocyanatobicyclo[2.2.1]heptane for Enantioselective Synthesis
Introduction: The Strategic Advantage of a Rigid Chiral Scaffold
In the landscape of asymmetric synthesis, the design of effective chiral auxiliaries, ligands, and organocatalysts is paramount. The bicyclo[2.2.1]heptane, or norbornane, framework presents a "privileged" scaffold in this pursuit.[1] Its inherent conformational rigidity and well-defined three-dimensional geometry allow for the precise spatial arrangement of functional groups, which is critical for inducing stereoselectivity in chemical transformations.[1][2] When this rigid structure is functionalized with a versatile isothiocyanate (-N=C=S) group, it becomes a powerful chiral building block. The electrophilic carbon of the isothiocyanate moiety serves as an ideal handle for coupling with nucleophiles, most notably amines, to forge a diverse array of chiral molecules.[1][3]
This guide provides an in-depth exploration of chiral 2-isothiocyanatobicyclo[2.2.1]heptane as a precursor for the synthesis of advanced organocatalysts. We will detail the synthesis of a bifunctional thiourea catalyst and demonstrate its successful application in the highly valuable enantioselective Morita-Baylis-Hillman (MBH) reaction. The protocols herein are designed not merely as procedural steps but as a framework for understanding the causality behind experimental design, empowering researchers to adapt and innovate.
Part 1: Synthesis of a Norbornane-Derived Chiral Thiourea Organocatalyst
The most direct and widespread application of chiral isothiocyanates is their reaction with primary amines to form N,N'-disubstituted thioureas.[3][4] This transformation is foundational for creating a class of organocatalysts that operate through hydrogen bonding. By reacting the bicyclo[2.2.1]heptane isothiocyanate with a chiral β-amino alcohol, we can construct a bifunctional catalyst. This catalyst possesses a hydrogen-bond-donating thiourea moiety and a basic amino group, which can act in concert to activate both the electrophile and nucleophile in a reaction.
Principle of Synthesis
The synthesis is a direct condensation reaction. The nucleophilic amine attacks the electrophilic central carbon of the isothiocyanate group. This process is typically efficient, high-yielding, and proceeds under mild conditions, often requiring no external catalyst.[5][6] The choice of solvent is crucial; a non-polar aprotic solvent like dichloromethane (CH2Cl2) is ideal as it readily dissolves the reactants without interfering with the condensation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
Cycloaddition Reactions of 2-Isothiocyanatobicyclo[2.2.1]heptane: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Value of the Bicyclo[2.2.1]heptane-Isothiocyanate Scaffold
The bicyclo[2.2.1]heptane, or norbornane, framework is a cornerstone in medicinal chemistry, prized for its rigid, three-dimensional structure.[1] This conformational rigidity allows for the precise spatial arrangement of functional groups, a critical factor for optimizing interactions with biological targets like enzymes and receptors.[1] When this privileged scaffold is functionalized with an isothiocyanate (-N=C=S) group at the 2-position, it creates a versatile building block, 2-isothiocyanatobicyclo[2.2.1]heptane, with significant potential for the synthesis of novel heterocyclic compounds. The isothiocyanate group is a highly reactive electrophile, susceptible to a variety of cycloaddition reactions, including [4+2], [3+2], and [2+2] pathways, opening avenues to a diverse array of sulfur and nitrogen-containing heterocycles.[1]
This technical guide provides a comprehensive overview of the synthesis and cycloaddition reactivity of this compound. It is intended for researchers and professionals in organic synthesis and drug development, offering not just protocols but also the underlying mechanistic principles and strategic considerations for employing this unique reagent.
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that begins with the construction of the norbornane core, followed by the introduction of a nitrogen-containing functionality, and finally, the conversion to the isothiocyanate.
Part 1: Formation of the Bicyclo[2.2.1]heptane Precursor via Diels-Alder Reaction
The classic and most efficient method for constructing the bicyclo[2.2.1]heptane skeleton is the Diels-Alder reaction, a [4+2] cycloaddition.[2][3] This involves the reaction of a conjugated diene, typically cyclopentadiene, with a suitable dienophile containing a nitrogen functionality or a precursor.[1]
Protocol 1: Synthesis of 2-Cyanobicyclo[2.2.1]hept-5-ene
This protocol is a representative procedure for the Diels-Alder reaction to form the bicyclic core.
Materials:
-
Dicyclopentadiene
-
Acrylonitrile
-
Hydroquinone (inhibitor)
-
Toluene
-
Autoclave or sealed pressure vessel
Procedure:
-
Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (approx. 170 °C) and collecting the cyclopentadiene monomer by distillation. Keep the collected cyclopentadiene cold (in an ice bath) to prevent dimerization.
-
Reaction Setup: In a high-pressure autoclave, combine the freshly distilled cyclopentadiene, acrylonitrile (in slight excess), and a catalytic amount of hydroquinone to inhibit polymerization of the acrylonitrile. Toluene can be used as a solvent.
-
Reaction Conditions: Seal the autoclave and heat the mixture to 150-200 °C for several hours. The pressure will increase due to the vapor pressure of the reactants at this temperature.
-
Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. The reaction mixture is then purified by fractional distillation under reduced pressure to yield 2-cyanobicyclo[2.2.1]hept-5-ene.
Part 2: Conversion to 2-Aminobicyclo[2.2.1]heptane
The cyano group of the Diels-Alder adduct is then reduced to a primary amine.
Protocol 2: Reduction of 2-Cyanobicyclo[2.2.1]hept-5-ene
Materials:
-
2-Cyanobicyclo[2.2.1]hept-5-ene
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂
-
Anhydrous diethyl ether or ethanol
-
Apparatus for handling pyrophoric reagents (if using LiAlH₄)
Procedure (using LiAlH₄):
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride in anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Nitrile: Dissolve 2-cyanobicyclo[2.2.1]hept-5-ene in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring, maintaining a gentle reflux.
-
Quenching: After the addition is complete, continue to reflux for several hours. Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Isolation: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Dry the combined ether filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 2-aminomethylbicyclo[2.2.1]hept-5-ene.
-
Saturation of the Double Bond (if required): The double bond can be reduced at this stage via catalytic hydrogenation (e.g., H₂, Pd/C) to yield 2-aminobicyclo[2.2.1]heptane. Alternatively, the double bond in 2-cyanobicyclo[2.2.1]hept-5-ene can be reduced prior to the nitrile reduction.
Part 3: Synthesis of this compound
The final step is the conversion of the primary amine to the isothiocyanate.
Protocol 3: Isothiocyanate Formation using Thiophosgene
Caution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Aminobicyclo[2.2.1]heptane
-
Thiophosgene (CSCl₂)
-
Triethylamine or calcium carbonate
-
Dichloromethane
Procedure:
-
Reaction Setup: Dissolve 2-aminobicyclo[2.2.1]heptane in dichloromethane in a three-necked flask equipped with a dropping funnel and a stirrer. Add an excess of a base such as triethylamine or calcium carbonate to neutralize the HCl byproduct.
-
Addition of Thiophosgene: Cool the mixture in an ice bath and add a solution of thiophosgene in dichloromethane dropwise with vigorous stirring.
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Filter the reaction mixture to remove the salt byproduct. Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Cycloaddition Reactions: Forging Heterocyclic Complexity
The electrophilic carbon atom of the isothiocyanate group is the key to its participation in cycloaddition reactions. The rigid bicyclo[2.2.1]heptane framework can impart significant stereocontrol in these transformations.
[4+2] Cycloaddition (Diels-Alder Type) Reactions
In these reactions, the C=S bond of the isothiocyanate can act as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring.
Protocol 4: Generalized [4+2] Cycloaddition
Materials:
-
This compound
-
Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
High-boiling point solvent (e.g., toluene, xylene)
-
Sealed tube or microwave reactor
Procedure:
-
Reaction Setup: In a sealed tube or microwave vial, dissolve this compound and a slight excess of the diene in the chosen solvent.
-
Reaction Conditions: Heat the mixture to a high temperature (typically 100-150 °C) for several hours to days. Microwave irradiation can significantly reduce the reaction time.
-
Monitoring: Follow the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Stereochemical Considerations: The approach of the diene to the C=S bond of the isothiocyanate will be influenced by the steric bulk of the bicyclo[2.2.1]heptane framework. The exo face is generally more accessible, leading to a preference for the formation of the exo adduct.
[3+2] Cycloaddition Reactions
1,3-Dipolar cycloadditions are powerful methods for constructing five-membered heterocycles. The C=S bond of the isothiocyanate can react with various 1,3-dipoles, such as azides, nitrones, and diazo compounds.
Protocol 5: Generalized [3+2] Cycloaddition with an Azide
This generalized protocol is based on known reactions of isothiocyanates with azides.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Solvent (e.g., toluene, THF)
Procedure:
-
Reaction Setup: Dissolve equimolar amounts of this compound and the organic azide in the chosen solvent in a round-bottom flask.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by the disappearance of the starting materials (TLC or GC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product, a thiatriazoline derivative, can be purified by recrystallization or column chromatography.
[2+2] Cycloaddition Reactions
The C=N bond of the isothiocyanate can undergo [2+2] cycloaddition with electron-rich alkenes to form four-membered thietane rings, or with ketenes to form β-thiolactams.
Protocol 6: Generalized [2+2] Cycloaddition with an Electron-Rich Alkene
Materials:
-
This compound
-
Electron-rich alkene (e.g., an enamine or vinyl ether)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
Reaction Setup: Dissolve this compound in the chosen solvent.
-
Addition of Alkene: Add the electron-rich alkene to the solution at room temperature or with cooling, depending on the reactivity of the alkene.
-
Reaction Completion: Stir the reaction mixture for several hours until completion.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Applications in Medicinal Chemistry: A Case Study
While specific cycloaddition products of this compound in medicinal chemistry are not extensively documented, the reactivity of the isothiocyanate group has been harnessed to create bioactive molecules. A notable example is its use in the synthesis of thiosemicarbazones, which serve as ligands for metal complexes with potential therapeutic applications.
Synthesis of a Bioactive Copper(II) Complex
Recent research has shown that a thiosemicarbazone derived from this compound can be used to synthesize copper(II) complexes with promising antibacterial activity.[4]
Step 1: Synthesis of N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide
Protocol 7: Reaction with Hydrazine Hydrate [4]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A solution of this compound in ethanol is treated with hydrazine hydrate.
-
The reaction mixture is typically stirred at room temperature or with gentle heating.
-
The resulting N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide precipitates from the solution and can be collected by filtration.
Step 2: Synthesis of the Thiosemicarbazone Ligand and Copper(II) Complex
The thiosemicarbazide is then condensed with 2-acetylpyridine to form the tridentate ligand, 2-acetylpyridine N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazone.[4] This ligand is subsequently reacted with a copper(II) salt (e.g., Cu(NO₃)₂, CuCl₂) to form the final complex.[4] These copper(II) complexes have demonstrated significant activity against various bacterial strains.[4]
| Compound | Starting Material | Key Reagent | Application | Reference |
| N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide | This compound | Hydrazine hydrate | Ligand Precursor | [4] |
| 2-Acetylpyridine N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazone | N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide | 2-Acetylpyridine | Tridentate Ligand | [4] |
| [Cu(L)X] (X = NO₃⁻, Cl⁻, etc.) | Thiosemicarbazone Ligand (HL) | Copper(II) Salts | Antibacterial Agent | [4] |
Conclusion and Future Outlook
This compound stands out as a building block with considerable untapped potential. While its application in the synthesis of bioactive thiosemicarbazone-based metal complexes has been demonstrated, the exploration of its cycloaddition chemistry remains a fertile ground for discovery. The protocols and principles outlined in this guide are intended to serve as a practical starting point for researchers to explore the rich chemical space accessible from this unique scaffold. The development of novel, stereochemically complex heterocyclic compounds through the cycloaddition reactions of this compound is a promising strategy for the discovery of new therapeutic agents and functional materials.
References
- Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides, and Their Selenium, Tellurium, and Phosphorus Analogues. (URL: [Link])
- Graur, V., et al. (2023). COPPER(II) COORDINATION COMPOUNDS WITH 2-ACETYLPYRIDINE N4-(BICYCLO[2.2.1]HEPTAN-2-YL)THIOSEMICARBAZONE AS POTENTIAL ANTIBACTER. STUDIA UNIVERSITATIS MOLDAVIAE, 1(171), 206-213. (URL: [Link])
- Diels–Alder reaction. In Wikipedia. (URL: [Link])
Sources
Application Notes & Protocols: The Use of 2-Isothiocyanatobicyclo[2.2.1]heptane in Covalent Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
Covalent inhibitors have emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. This document provides a detailed guide on the application of 2-isothiocyanatobicyclo[2.2.1]heptane, a unique electrophilic warhead, in the design and development of novel covalent inhibitors. We will explore the distinct chemical properties conferred by the rigid norbornane scaffold and the reactive isothiocyanate group, and provide detailed protocols for the design, synthesis, and evaluation of inhibitors incorporating this moiety.
Introduction: The Rationale for Covalent Inhibition with this compound
Covalent inhibitors function by forming a stable, covalent bond with their target protein, most commonly with a nucleophilic amino acid residue such as cysteine or lysine.[1][2] This irreversible or slowly reversible mode of action can lead to significant pharmacological advantages. The isothiocyanate (ITC) functional group (-N=C=S) is a well-established electrophilic warhead that readily reacts with nucleophiles, particularly the thiol group of cysteine residues, to form a dithiocarbamate linkage.[3][4]
This compound introduces a unique structural element to the isothiocyanate warhead. The bicyclo[2.2.1]heptane, or norbornane, scaffold is a rigid, three-dimensional structure.[5] This rigidity can be advantageous in drug design by:
-
Pre-organizing the molecule: The constrained conformation of the norbornane scaffold can reduce the entropic penalty of binding to the target protein, potentially leading to higher affinity.
-
Providing a defined vector for substitution: The fixed geometry of the scaffold allows for precise placement of pharmacophoric groups to optimize interactions with the target protein.
-
Enhancing metabolic stability: The bicyclic core is often more resistant to metabolic degradation compared to more flexible aliphatic or aromatic systems.
These properties make this compound an attractive, yet underexplored, building block for the design of targeted covalent inhibitors.
Chemical Properties and Synthesis
Chemical Properties of this compound
-
Molecular Formula: C8H11NS[5]
-
Appearance: Colorless to pale yellow liquid[6]
-
Reactivity: The central carbon atom of the isothiocyanate group is highly electrophilic and susceptible to nucleophilic attack by amino acid side chains like cysteine and lysine.[5] The reaction with the thiol group of cysteine is generally favored and proceeds under physiological conditions to form a stable dithiocarbamate adduct.[3][4]
Synthesis of this compound
The synthesis of this compound typically starts from the corresponding amine, 2-aminobicyclo[2.2.1]heptane. The conversion of the primary amine to the isothiocyanate can be achieved through several methods.[5] A common and effective method involves the use of thiophosgene (CSCl2) or its less hazardous equivalents.[5]
Protocol 1: Synthesis of this compound from 2-Aminobicyclo[2.2.1]heptane
Materials:
-
2-Aminobicyclo[2.2.1]heptane
-
Thiophosgene (or a thiophosgene equivalent like di(1H-imidazol-1-yl)methanethione)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolution: Dissolve 2-aminobicyclo[2.2.1]heptane in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine to the solution.
-
Thiophosgene Addition: Slowly add a solution of thiophosgene in anhydrous DCM to the cooled amine solution. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Design and Development Workflow for Covalent Inhibitors
The design of a covalent inhibitor using this compound requires a multi-step process that integrates computational and experimental approaches.
Figure 1: Workflow for Covalent Inhibitor Design.
Target Identification and Cysteine Mapping
The initial step involves identifying a suitable protein target with a strategically located cysteine residue. This cysteine should be in or near a binding pocket and accessible for covalent modification. Its nucleophilicity can be influenced by the local microenvironment.
Computational Modeling
Molecular docking studies can be employed to predict the binding mode of a scaffold linked to the this compound warhead. This helps in positioning the isothiocyanate group in proximity to the target cysteine for efficient covalent bond formation.
Synthesis of a Focused Library
A small, focused library of compounds should be synthesized. These compounds will typically consist of a recognition moiety that provides initial binding affinity and selectivity for the target protein, connected via a linker to the this compound warhead.
Biochemical Screening
The synthesized compounds are then screened for their ability to inhibit the target protein's activity in biochemical assays. This initial screening identifies promising hits for further characterization.
Lead Optimization
Hit compounds are optimized to improve their potency, selectivity, and drug-like properties. This involves iterative cycles of structure-activity relationship (SAR) studies, where modifications are made to the recognition moiety and linker.
In Vitro and In Vivo Evaluation
The optimized lead compounds are then evaluated in cell-based assays and subsequently in animal models to assess their efficacy and safety.
Experimental Protocols
Protocol 2: Assessment of Covalent Modification by Mass Spectrometry
This protocol is designed to confirm the covalent binding of the inhibitor to the target protein.
Materials:
-
Purified target protein
-
Inhibitor stock solution (in DMSO)
-
Assay buffer (e.g., PBS or Tris buffer, pH 7.4)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Iodoacetamide (IAA) for alkylation
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the purified target protein with the inhibitor at a suitable molar ratio (e.g., 1:1 or 1:5) in the assay buffer for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37 °C). Include a control sample with DMSO only.
-
Denaturation, Reduction, and Alkylation: Denature the protein by adding urea or guanidinium chloride. Reduce the disulfide bonds with DTT or TCEP. Alkylate the free cysteines with iodoacetamide. This step is crucial to differentiate the inhibitor-modified cysteine from unmodified ones.
-
Proteolytic Digestion: Dilute the sample to reduce the denaturant concentration and add trypsin to digest the protein into peptides overnight at 37 °C.
-
Sample Preparation for MS: Acidify the peptide mixture with formic acid and desalt using a C18 ZipTip or equivalent.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.[8] Look for a mass shift in the peptide containing the target cysteine corresponding to the mass of the inhibitor. The expected mass increase will be 153.24 Da.
-
Data Analysis: Use proteomics software to search the MS/MS data against the protein sequence, specifying the mass of the inhibitor as a variable modification on cysteine residues.[8]
Protocol 3: Determination of Inhibitor Potency (IC50) and Covalent Efficiency (kinact/KI)
This protocol outlines the determination of the inhibitor's potency and the efficiency of covalent bond formation.
Materials:
-
Target enzyme and its substrate
-
Inhibitor stock solutions at various concentrations
-
Assay buffer
-
Plate reader for detecting the reaction product
Procedure for IC50 Determination (Time-Dependent Inhibition):
-
Pre-incubation: Pre-incubate the enzyme with varying concentrations of the inhibitor for different time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Measurement: Measure the reaction rate at each inhibitor concentration and pre-incubation time.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration for each time point to determine the IC50 value at that time. A leftward shift of the IC50 curve with increasing pre-incubation time is indicative of covalent inhibition.
Procedure for kinact/KI Determination:
-
Progress Curves: Measure the enzyme activity continuously in the presence of different inhibitor concentrations.
-
Data Fitting: Fit the progress curves to the appropriate kinetic model for irreversible inhibition to determine the apparent rate of inactivation (kobs) at each inhibitor concentration.
-
kinact/KI Calculation: Plot kobs against the inhibitor concentration. The slope of this plot gives the second-order rate constant kinact/KI, which represents the covalent efficiency of the inhibitor.
Characterization of the Covalent Adduct
Confirmation and detailed characterization of the covalent adduct are crucial for validating the mechanism of action.
Figure 2: Workflow for Covalent Adduct Characterization.
-
Intact Protein Mass Spectrometry: Analysis of the intact protein-inhibitor complex can confirm the formation of a 1:1 adduct.
-
Peptide Mapping by LC-MS/MS: As described in Protocol 2, this technique identifies the specific peptide containing the modification.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the modified peptide in the mass spectrometer provides definitive evidence for the site of covalent modification on a specific cysteine residue.[9]
Conclusion
This compound represents a promising and versatile warhead for the design of novel covalent inhibitors. Its rigid bicyclic scaffold offers distinct advantages in terms of pre-organization, vector-based design, and potential metabolic stability. The protocols and workflows detailed in these application notes provide a comprehensive guide for researchers to explore the potential of this unique chemical entity in their drug discovery programs. The combination of rational design, robust synthetic chemistry, and detailed biochemical and biophysical characterization will be key to successfully harnessing the power of this compound for the development of next-generation covalent medicines.
References
- Benchchem. This compound | 18530-33-1.
- Miyamoto, N., et al. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11-19.
- Miyamoto, N., et al. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11-19.
- Carlsson, J., et al. (2011). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. Journal of the American Society for Mass Spectrometry, 22(12), 2245-2253.
- Gulea, V., et al. (2023). COPPER(II) COORDINATION COMPOUNDS WITH 2-ACETYLPYRIDINE N4-(BICYCLO[2.2.1]HEPTAN-2-YL)THIOSEMICARBAZONE AS POTENTIAL ANTIBACTERIAL AGENTS. Chemistry Journal of Moldova, 18(1), 59-66.
- Hu, R., et al. (2007). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. AAPS Journal, 9(2), E213-E220.
- Matusheski, N. V., et al. (2012). Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts. Journal of Agricultural and Food Chemistry, 60(31), 7735-7742.
- Alves, G., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 2003.
- Carlsson, J., et al. (2011). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. ResearchGate.
- Al-Ishaq, R. K., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 29(5), 1145.
- Mason, D. (2002). Characterization and quantitation of protein adducts using mass spectrometry. The University of Arizona.
- Keppler, J. K., et al. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Foods, 10(4), 698.
- Chen, W., et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. Organic Letters, 21(15), 5977-5980.
- Bradshaw, J. M., et al. (2013). Electrophilic fragment-based design of reversible covalent kinase inhibitors. Journal of the American Chemical Society, 135(16), 6105-6114.
- ResearchGate. Reactivity of the isothiocyanate group with cysteine and lysine.
- Konieczny, P., et al. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(1), 10-27.
- OneSearch. Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov).
- Li, Y., et al. (2023). Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). Journal of Medicinal Chemistry, 66(11), 7405-7420.
- Vogt, M., et al. (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. Journal of Chemical Information and Modeling, 62(3), 565-576.
- Figshare. Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov) - Journal of Medicinal Chemistry.
- Pérez-Vásquez, A., et al. (2021). A Covalent and Modulable Inhibitor of the Tubulin-Microtubule System: Insights Into the Mechanism of Cacalol. ChemMedChem, 16(22), 3467-3475.
- Wang, Y., et al. (2024). Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis. Nature Communications, 15(1), 9140.
- PubChem. 2,5-Bis-isocyanatomethyl-bicyclo(2.2.1)heptane.
- Scilit. The metabolism of benzyl isothiocyanate and its cysteine conjugate.
- Royal Society of Chemistry. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis.
- Wang, Y., et al. (2024). Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. Journal of Medicinal Chemistry, 67(17), 15691-15710.
Sources
- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological relevance of covalent protein modification by dietary isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate [cymitquimica.com]
- 7. 2-Isothiocyanato-bicyclo[2.2.1]heptane | 14370-23-1 [sigmaaldrich.com]
- 8. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and quantitation of protein adducts using mass spectrometry [repository.arizona.edu]
"labeling peptides with 2-isothiocyanatobicyclo[2.2.1]heptane"
Application Notes & Protocols
Topic: Labeling Peptides with 2-Isothiocyanatobicyclo[2.2.1]heptane
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Novel Hydrophobic and Conformationally Rigid Tag for Peptide Modification
The chemical modification of peptides is a cornerstone of modern drug discovery and chemical biology. It allows for the introduction of functional groups that can enhance therapeutic properties, facilitate detection, or probe biological interactions. This compound, also known as norbornyl isothiocyanate, is an emerging labeling reagent that offers unique advantages stemming from its distinct molecular architecture.
The core of this reagent is the bicyclo[2.2.1]heptane (norbornane) scaffold, a rigid and sterically defined three-dimensional structure.[1] In medicinal chemistry, this framework is considered a "privileged" structure because its incorporation into molecules can lead to enhanced metabolic stability and precise spatial positioning of functional groups for optimal interaction with biological targets.[1][2]
Attached to this scaffold is the highly reactive isothiocyanate (-N=C=S) functional group. The central carbon of the isothiocyanate is electrophilic and readily reacts with primary nucleophilic amines, such as the N-terminal α-amino group or the ε-amino group of lysine side chains in peptides.[1][3] This reaction proceeds efficiently under mild basic conditions to form a highly stable thiourea linkage.[3][4]
Labeling peptides with this compound imparts two key characteristics:
-
Increased Hydrophobicity: The nonpolar, alicyclic norbornane cage significantly increases the hydrophobicity of the modified peptide. This can be strategically employed to modulate peptide solubility, enhance membrane permeability, or serve as a "hydrophobic tag" to improve purification by reversed-phase chromatography.[5][6]
-
Conformational Rigidity: Unlike flexible alkyl or aromatic labels, the rigid norbornane structure can influence the local conformation of the peptide backbone, potentially stabilizing specific secondary structures like β-strands.[7] This makes it a valuable tool for structure-activity relationship (SAR) studies and the design of conformationally constrained peptide therapeutics.
This guide provides a comprehensive overview of the chemistry, applications, and detailed protocols for the successful labeling of peptides with this compound.
Reaction Mechanism: Formation of the Thiourea Linkage
The labeling reaction is a nucleophilic addition. The unprotonated primary amine of the peptide acts as a nucleophile, attacking the electrophilic central carbon atom of the isothiocyanate group. This forms a stable thiourea covalent bond. The reaction is most efficient at a pH above the pKa of the target amino group(s), typically between 8.0 and 9.5, ensuring the amine is in its nucleophilic, deprotonated state.[8]
Figure 1. Reaction scheme for labeling a peptide amine with this compound.
Applications in Research and Drug Development
The unique properties of the bicyclo[2.2.1]heptane tag open up several strategic applications:
-
Enhanced Purification of Hydrophobic Peptides: While seemingly counterintuitive, adding a strongly hydrophobic tag can sometimes aid in the purification of already difficult-to-handle hydrophobic peptides by forcing interactions with the stationary phase in RP-HPLC, moving the peptide's elution time away from other impurities.[5]
-
Probing Peptide-Membrane Interactions: The lipid-like character of the norbornane group can be used to anchor peptides to cell membranes or lipid bilayers, facilitating the study of membrane-active peptides.
-
Development of Peptide-Based Therapeutics: The conformational rigidity and metabolic stability imparted by the scaffold are highly desirable in drug design. This tag has been incorporated into non-peptide antagonists for chemokine receptors like CXCR2, highlighting its potential in developing agents for cancer metastasis and inflammatory diseases.[2]
-
Mass Spectrometry Analysis: Isothiocyanate-based labeling is a well-established, single-step method to modify peptides prior to mass spectrometry analysis, aiding in structural characterization.[3][4]
Experimental Protocol: Peptide Labeling
This protocol provides a general method for labeling a peptide with this compound. Optimization of buffer, pH, and reagent stoichiometry may be required for specific peptides.
I. Materials and Reagents
-
Peptide of interest (lyophilized)
-
This compound (MW: 153.25 g/mol )[9]
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.5
-
Organic Co-solvent (Anhydrous): Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Quenching Reagent (Optional): 1 M Tris-HCl or hydroxylamine, pH 8.0
-
Purification Solvents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade ACN
-
-
Reversed-Phase HPLC system with a C8 or C18 column
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
II. Reagent Preparation
-
Peptide Stock Solution: Prepare a 1-5 mg/mL solution of the peptide in the Reaction Buffer. If solubility is an issue, a small amount of organic co-solvent (up to 20% ACN or DMF) can be added, but ensure the final pH remains basic.
-
Labeling Reagent Stock Solution: Prepare a 10 mg/mL solution of this compound in anhydrous DMF or ACN. This solution should be prepared fresh before each use, as isothiocyanates can degrade in the presence of moisture.
III. Step-by-Step Labeling Procedure
-
Reaction Setup: In a microcentrifuge tube, add the desired amount of peptide from the stock solution.
-
Reagent Addition: Calculate the volume of the labeling reagent stock solution needed for a 5- to 10-fold molar excess relative to the number of primary amines on the peptide (N-terminus + number of lysines). Add this volume to the peptide solution while gently vortexing. The use of an excess of the labeling reagent drives the reaction to completion.[10]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation. For less reactive amines or to increase reaction speed, the temperature can be raised to 37°C. Reaction progress can be monitored by taking aliquots over time and analyzing them by HPLC-MS.
-
Quenching (Optional): To stop the reaction and consume any excess isothiocyanate, add a 50-fold molar excess of a quenching reagent (e.g., Tris-HCl) and incubate for an additional 30 minutes.
-
Acidification: Acidify the reaction mixture by adding TFA to a final concentration of 0.1%. This prepares the sample for RP-HPLC purification.
-
Purification: Immediately purify the labeled peptide by RP-HPLC. Due to the increased hydrophobicity of the product, a shallower gradient or a column with a less hydrophobic stationary phase (e.g., C8 instead of C18) may be required.[11]
Figure 2. General experimental workflow for peptide labeling and purification.
Purification and Characterization
Challenges and Strategies in Purification
The primary challenge in purification is the significant increase in hydrophobicity of the labeled peptide. This can lead to poor solubility in aqueous buffers, peak tailing, or irreversible binding to the HPLC column.[5]
| Parameter | Recommendation for Hydrophobic Peptides | Rationale |
| RP-HPLC Column | C4 or C8 stationary phase. | Reduces strong hydrophobic interactions, allowing for better elution and peak shape. |
| Mobile Phase | Standard: 0.1% TFA in Water/ACN. May require higher organic percentage. | TFA acts as an ion-pairing agent to improve peak shape.[11] A higher ACN concentration is needed to elute the more hydrophobic product. |
| Gradient | Start at a higher %B (ACN) and use a shallower gradient (e.g., 0.5% B/min). | Prevents the peptide from crashing out at the column head and provides better resolution. |
| Temperature | Increase column temperature to 40-60°C. | Improves solubility of the peptide and reduces mobile phase viscosity, often leading to sharper peaks and better recovery.[11] |
Confirmation of Labeling
-
Mass Spectrometry: The most definitive method. Successful labeling will result in a mass increase of 153.1 Da (for the C₈H₁₁NS moiety) for each tag added.
-
RP-HPLC: The labeled peptide will have a significantly longer retention time compared to the unlabeled starting material due to its increased hydrophobicity. The purity of the final product can be assessed by integrating the peak area.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Reaction pH is too low. | Ensure the reaction buffer pH is between 8.0 and 9.5 to deprotonate primary amines. |
| Degraded labeling reagent. | Prepare the isothiocyanate stock solution fresh in anhydrous solvent before each use. | |
| Steric hindrance around the amine. | Increase reaction time, temperature (to 37°C), or the molar excess of the labeling reagent. | |
| Multiple Products Observed | Labeling of multiple sites (N-terminus and Lysines). | Reduce the molar excess of the labeling reagent (1-2 fold) to favor labeling of the more nucleophilic N-terminus. |
| Poor Recovery from HPLC | Irreversible binding to the column. | Use a less hydrophobic column (C4/C8), increase column temperature, or use a stronger organic solvent like isopropanol in the mobile phase. |
| Thiourea Linkage Instability | Harsh cleavage or purification conditions. | The thiourea linkage is generally stable but can be susceptible to degradation under strongly acidic conditions combined with high heat.[12] Avoid prolonged exposure to harsh conditions. |
References
- Lambeth, T. R., & Julian, R. R. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry.
- GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
- PubMed. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation.
- Liu, Z., et al. (2014). Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages. Molecular Pharmaceutics.
- Apostolidou, C. P., et al. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central.
- ResearchGate. (n.d.). Synthesis and properties of 1,3-disubstituted ureas and its isosteric...
- Laurenzana, E. M., et al. (2023). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PubMed.
- Kral, V., et al. (2002). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Journal of Agricultural and Food Chemistry.
- ResearchGate. (n.d.). Derivatives of exo-5-Aminomethyl-endo-5-methylbicyclo[2.2.1]hept-2-ene and exo-5-Aminomethyl-endo-5-methyl-exo-2,3-epoxybicyclo[2.2.1]heptane.
- Lin, T. Y., & Kim, P. S. (1989). Urea dependence of thiol-disulfide equilibria in thioredoxin: confirmation of the linkage relationship and a sensitive assay for structure. PubMed.
- ResearchGate. (2018). Application of C-Terminal 7-Azabicyclo[2.2.1]heptane to Stabilize β-Strand-like Extended Conformation of a Neighboring α-Amino Acid.
- Lund University Research Portal. (n.d.). Hydrophobic peptide tags as tools in bioseparation.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
- ResearchGate. (n.d.). Distribution of fluorescein isothiocyanate labelled Peptide5 in intact...
- BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis.
- RSC Publishing. (2018). Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bicyclo[2.2.1]heptane containing N , N ′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01806E [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate [cymitquimica.com]
- 10. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: A Framework for the Development of Novel Aurora Kinase Inhibitors from a 2-Isothiocyanatobicyclo[2.2.1]heptane Scaffold
Abstract The Aurora kinase family, comprising serine/threonine kinases essential for mitotic regulation, represents a validated and compelling target for anticancer drug discovery.[1][2][3] Their frequent overexpression in a wide array of human malignancies correlates with poor prognosis, driving significant efforts to develop potent and selective inhibitors.[3][4] This guide outlines a comprehensive strategy for the discovery and preclinical development of novel Aurora kinase inhibitors, leveraging the unique, rigid, and three-dimensional structure of the 2-isothiocyanatobicyclo[2.2.1]heptane scaffold. The isothiocyanate functional group serves as a versatile reactive handle for the efficient synthesis of a diverse chemical library. We present a structured workflow encompassing rational synthesis, robust biochemical and cell-based screening protocols, and a framework for interpreting structure-activity relationship (SAR) data. The methodologies herein are designed to be self-validating, providing researchers and drug development professionals with a practical and scientifically rigorous guide to identify and characterize new therapeutic candidates targeting the Aurora kinase pathway.
Introduction: The Rationale for Targeting Aurora Kinases in Oncology
The Role of Aurora Kinases in Mitotic Progression
The Aurora kinase family consists of three highly homologous members in humans: Aurora A, Aurora B, and Aurora C.[1] These enzymes are critical regulators of cell division, ensuring genomic stability.
-
Aurora A (AURKA) is primarily involved in centrosome maturation and separation, as well as the assembly of the mitotic spindle.[5] Its activity peaks during the G2/M phase transition.
-
Aurora B (AURKB) is a component of the chromosomal passenger complex (CPC). It plays a crucial role in ensuring correct kinetochore-microtubule attachments, activating the spindle assembly checkpoint, and orchestrating cytokinesis.[3][4][6]
-
Aurora C (AURKC) shares functions with Aurora B and is primarily expressed in meiotic cells, though its overexpression has been noted in some cancers.[1]
Dysfunction of these kinases can lead to severe mitotic errors, resulting in aneuploidy, a hallmark of many cancer cells.[2][3]
Caption: Simplified Aurora Kinase Signaling in Mitosis.
Overexpression in Cancer and Clinical Relevance
Elevated levels of Aurora kinases are a common feature in many human cancers, including breast, lung, colorectal, and ovarian cancers.[1][7] This overexpression often drives uncontrolled cell proliferation and resistance to apoptosis.[5] Consequently, Aurora kinases are considered "hot property" in oncology, with numerous small-molecule inhibitors being investigated in preclinical and clinical trials.[3][4] These inhibitors typically function by competing with ATP for the kinase's catalytic binding site.[1]
The Opportunity for Novel Scaffolds: Introducing this compound
While many Aurora kinase inhibitors have been developed, the search for compounds with improved selectivity, potency, and pharmacokinetic profiles continues. The use of novel chemical scaffolds is a key strategy to explore new chemical space. The This compound scaffold offers several advantages:
-
Structural Rigidity: The bicyclic core provides a conformationally constrained anchor, which can reduce the entropic penalty of binding and improve potency.
-
Three-Dimensionality: Its non-planar structure allows for the exploration of vectors within the ATP-binding pocket that are inaccessible to flat, aromatic scaffolds.
-
Synthetic Tractability: The isothiocyanate group (-N=C=S) is a highly efficient electrophile that reacts cleanly with primary and secondary amines to form substituted thioureas, enabling the rapid generation of a diverse library of compounds.
The Drug Discovery Workflow: A Strategic Overview
The development process follows a logical, multi-stage funnel designed to identify promising lead candidates efficiently. The workflow begins with the synthesis of a focused library, followed by sequential screening in biochemical and cell-based assays to assess potency, selectivity, and cellular effects.
Caption: Overall Drug Discovery and Development Workflow.
Synthetic Strategy: From Scaffold to Library
Principle of Synthesis: Thiourea Formation
The core synthetic reaction involves the nucleophilic addition of an amine to the central carbon of the isothiocyanate group. This reaction is typically high-yielding and proceeds under mild conditions, making it ideal for library synthesis. By varying the 'R-NH₂' amine component, a wide range of chemical diversity can be introduced to probe the Aurora kinase ATP-binding site.
Protocol 1: General Synthesis of Bicyclo[2.2.1]heptane-based Thiourea Derivatives
Objective: To synthesize a library of N-(bicyclo[2.2.1]heptan-2-yl)-N'-(substituted)thiourea derivatives for screening.
Materials:
-
This compound (starting material)[8]
-
A diverse library of primary and secondary amines (R-NH₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA, optional, as a base for amine salts)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bars
-
Round bottom flasks
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other appropriate solvents for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round bottom flask under an inert atmosphere (e.g., Argon), dissolve 1.0 equivalent of this compound in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Addition: Add 1.05 equivalents of the selected amine (R-NH₂) to the solution. If the amine is a hydrochloride salt, add 1.1 equivalents of TEA to liberate the free base.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isothiocyanate spot is consumed.
-
Causality Insight: The reaction is driven by the high electrophilicity of the isothiocyanate carbon. Using a slight excess of the amine ensures the complete consumption of the valuable scaffold.
-
-
Workup: a. Concentrate the reaction mixture under reduced pressure to remove the solvent. b. If TEA was used, redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the pure thiourea derivative.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS. A purity of >95% is required for biological screening.
-
Self-Validation: This analytical confirmation is a critical step to ensure that the biological activity observed is due to the intended compound and not an impurity.
-
Primary Screening: Biochemical Potency and Selectivity
Objective
To determine the direct inhibitory effect (IC₅₀) of the synthesized compounds on the enzymatic activity of purified Aurora A and Aurora B kinases. This allows for the assessment of both potency and isoform selectivity.
Protocol 2: In Vitro Aurora Kinase A/B Inhibition Assay (ADP-Glo™)
This protocol is adapted from commercially available luminescent assays that quantify the amount of ADP produced in a kinase reaction.[9][10][11]
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein (MBP) for Aurora B)[9][11]
-
ATP solution (at a concentration near the Kₘ for each kinase)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)[6][12]
-
Test compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Create a serial dilution series of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution starting from 100 µM is appropriate. Dispense a small volume (e.g., 1 µL) of each concentration into the assay plate. Include "DMSO only" wells for 0% inhibition (positive control) and "No Enzyme" wells for 100% inhibition (blank).
-
Kinase Reaction Setup: a. Prepare a master mix containing the kinase assay buffer, ATP, and the appropriate substrate. b. Add the master mix to each well. c. Prepare a diluted enzyme solution in kinase assay buffer.
-
Initiate Reaction: Add the diluted Aurora A or Aurora B kinase to all wells except the "No Enzyme" blanks. The final reaction volume is typically 10-25 µL.
-
Causality Insight: The reaction is initiated by adding the enzyme last to ensure all components, including the inhibitor, are present at the start of the reaction for accurate timing.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[9]
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[10] b. Convert the ADP generated to ATP by adding the Kinase Detection Reagent. Incubate at room temperature for another 30-45 minutes.[10]
-
Data Acquisition: Read the luminescence signal on a plate-reading luminometer.
Data Analysis and Interpretation
-
Normalize the data: (Signal_Test - Signal_Blank) / (Signal_DMSO - Signal_Blank) * 100.
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Data Presentation: Hypothetical Screening Results
| Compound ID | R-Group on Thiourea | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Selectivity (B/A) |
| BCH-001 | 4-methoxyphenyl | 1,250 | 850 | 0.7 |
| BCH-002 | 3-chloro-4-fluorophenyl | 450 | 9,800 | 21.8 |
| BCH-003 | Pyridin-4-yl | 8,600 | 75 | >100 |
| BCH-004 | Cyclohexyl | >10,000 | >10,000 | - |
Secondary Screening: Cellular Activity and Phenotypic Effects
Objective
To validate the biochemical hits in a biologically relevant context. These assays determine if the compounds can enter cells, engage the target kinase, and elicit the expected biological response. A relevant cancer cell line with known Aurora kinase expression (e.g., HCT116, HeLa) should be used.[13]
Protocol 3: Cell Viability Assay (XTT)
Objective: To measure the anti-proliferative effect of the compounds.
Procedure:
-
Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.[14]
-
Treat the cells with a serial dilution of the test compounds (similar to the biochemical assay) for 72 hours.
-
Add XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[14]
-
Read the absorbance at 450 nm. The signal is proportional to the number of viable cells.
-
Calculate GI₅₀ (concentration for 50% growth inhibition) values by plotting absorbance vs. log[inhibitor].
Protocol 4: Target Engagement and Phenotypic Confirmation via Western Blot
Objective: To confirm that the compounds inhibit Aurora kinase activity inside the cell by measuring the phosphorylation of downstream substrates.
Key Markers:
-
Aurora A inhibition: Reduced phosphorylation of Aurora A at Threonine 288 (p-AURKA T288).
-
Aurora B inhibition: Reduced phosphorylation of Histone H3 at Serine 10 (p-H3 S10).[6][13][15]
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the GI₅₀) for a short period (e.g., 2-8 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies against p-AURKA (T288), total AURKA, p-H3 (S10), and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Self-Validation: Comparing the levels of the phosphorylated protein to the total protein level confirms that the effect is due to inhibition of kinase activity, not protein degradation. The loading control ensures equal protein loading between lanes.
-
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the cell cycle phenotype induced by the inhibitor, which is distinct for Aurora A vs. Aurora B inhibition.
Procedure:
-
Treat cells in a 6-well plate with the compound for 24 hours.
-
Harvest the cells (including floating cells) and fix them in ice-cold 70% ethanol.
-
Wash the cells and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
Expected Phenotypes: [13]
-
Selective Aurora A Inhibition: Causes a G2/M arrest, seen as an accumulation of cells with 4N DNA content.
-
Selective Aurora B Inhibition: Causes a failure of cytokinesis, leading to endoreduplication and the appearance of a polyploid (>4N) cell population.
Structure-Activity Relationship (SAR) and Lead Progression
Synthesizing Data for SAR Insights
By correlating the chemical structures of the synthesized compounds with their biochemical and cellular activities, an SAR can be established. This analysis provides critical insights into which chemical features are responsible for potency and selectivity.
Caption: Logic Flow for Structure-Activity Relationship (SAR) Analysis.
Example Insights from Hypothetical Data:
-
BCH-002 vs. BCH-001: The addition of electron-withdrawing halogens on the phenyl ring improves Aurora A potency and selectivity, suggesting a specific interaction in a hydrophobic pocket.
-
BCH-003: The presence of a basic nitrogen (hydrogen bond acceptor) in the pyridine ring dramatically increases Aurora B potency and selectivity. This is a classic feature of many known Aurora B inhibitors and suggests this group may be interacting with the conserved hinge region of the kinase.
Next Steps: Lead Progression
Compounds that demonstrate high biochemical potency, a clear on-target cellular phenotype, and promising initial SAR are designated as "leads." The subsequent lead optimization phase will focus on improving:
-
Potency: Further refining the structure to achieve low nanomolar or sub-nanomolar activity.
-
Pharmacokinetics (ADME): Modifying the molecule to improve solubility, metabolic stability, and oral bioavailability.
-
In Vivo Efficacy: Testing the optimized compounds in animal xenograft models of cancer.
Conclusion
The strategic framework presented provides a robust pathway for the discovery of novel Aurora kinase inhibitors based on the this compound scaffold. By integrating efficient synthesis with a tiered cascade of validated biochemical and cellular assays, researchers can effectively navigate the early stages of the drug discovery process. The insights gained from the detailed protocols and SAR analysis will enable the rational design of next-generation candidates with the potential for potent and selective inhibition of this critical cancer target.
References
- Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). PMC.
- Aurora Kinases as Anticancer Drug Targets. (n.d.). Semantic Scholar.
- Aurora Kinase Inhibitors - Rising Stars in Cancer Therapeutics? (2010). AACR Journals.
- Aurora Kinases as Anticancer Drug Targets. (2008). Clinical Cancer Research - AACR Journals.
- The role of Aurora-A in human cancers and future therapeutics. (n.d.). PMC - NIH.
- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (n.d.). PMC - PubMed Central.
- Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. (n.d.). PMC - NIH.
- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2015). PubMed - NIH.
- Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience.
- Aurora B Inhibitors as Cancer Therapeutics. (n.d.). MDPI.
- Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. (n.d.). PMC - NIH.
- Aurora B Kinase Assay. (n.d.).
- Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. (n.d.). AACR Journals.
- Characterisation of aurora kinase inhibitors derived from fragment based lead discovery. (2006).
- HTScan® Aurora B Kinase Assay Kit #7513. (n.d.). Cell Signaling Technology.
- Enhanced delivery of aurora kinase A inhibitor via tumor-targeting imm. (2026). IJN.
- Chemi-Verse™ Aurora Kinase B Assay Kit. (n.d.). BPS Bioscience.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed.
- Discovery and synthesis of a pyrimidine-based aurora kinase inhibitor to reduce levels of MYC oncoproteins. (n.d.). ORKG Ask.
- CA2641744C - Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors. (n.d.).
- Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). (n.d.). PMC - PubMed Central.
- 2-Isothiocyanato-bicyclo[2.2.1]heptane. (n.d.). Sigma-Aldrich.
- Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity. (2009). PubMed.
- WO2017193063A1 - Modulators of the integrated stress pathway. (n.d.).
- Structure-Based Rational Design and Evaluation of BET-Aurora Kinase Dual-Inhibitors for Tre
- Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (n.d.). NIH.
- Plant-derived flavones as inhibitors of aurora B kinase and their quantitative structure-activity rel
- The chemical structures of Aurora-A kinase inhibitors studied via... (n.d.).
- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (n.d.). PMC - PubMed Central.
- Synthesis and Pharmacological Evaluation of 5,6-exo-epoxy-7-oxabicyclo[2.2.
Sources
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Aurora Kinases as Anticancer Drug Targets | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Isothiocyanato-bicyclo[2.2.1]heptane | 14370-23-1 [sigmaaldrich.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
"experimental procedure for reacting 2-isothiocyanatobicyclo[2.2.1]heptane with hydrazine"
Introduction
The synthesis of thiosemicarbazide derivatives is a cornerstone in the development of novel therapeutic agents and versatile ligands for coordination chemistry. The rigid bicyclo[2.2.1]heptane (norbornane) scaffold imparts unique stereochemical properties to molecules, influencing their biological activity and coordination geometry.[1] This application note provides a detailed experimental procedure for the synthesis of N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide, a key intermediate for the synthesis of bioactive compounds and ligands.[2][3] The reaction involves the nucleophilic addition of hydrazine to 2-isothiocyanatobicyclo[2.2.1]heptane. Given the hazardous nature of hydrazine, this protocol emphasizes safe handling procedures and proper waste disposal.
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Molarity/Conc. | Supplier |
| This compound | 14370-23-1 | 153.24 g/mol | - | [Supplier] |
| Hydrazine hydrate | 7803-57-8 | 50.06 g/mol | ~50-60% in H2O | [Supplier] |
| Ethanol (absolute) | 64-17-5 | 46.07 g/mol | - | [Supplier] |
| Diethyl ether (anhydrous) | 60-29-7 | 74.12 g/mol | - | [Supplier] |
| Sodium hypochlorite solution | 7681-52-9 | 74.44 g/mol | ~5% aqueous | [Supplier] |
Experimental Protocol
Pre-Reaction Setup and Safety Precautions
Causality: Hydrazine is a highly toxic and corrosive substance, and a suspected carcinogen.[4] All manipulations involving hydrazine hydrate must be performed in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and forearm-length butyl or nitrile rubber gloves are mandatory.[4]
-
Fume Hood: Ensure the fume hood sash is at the appropriate height to provide adequate airflow.
-
Spill Kit: Have a spill kit specifically for hydrazine readily accessible. This should include an inert absorbent material (e.g., vermiculite or sand) and a quenching solution (e.g., 5% sodium hypochlorite).[5][6]
-
Waste Disposal: Prepare a designated hazardous waste container for hydrazine-containing waste.
Reaction Procedure
Step 1: Reagent Preparation
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add hydrazine hydrate (e.g., 5 equivalents) dissolved in absolute ethanol (e.g., 20 mL).
-
Dissolve this compound (1.0 g, 6.52 mmol, 1 equivalent) in absolute ethanol (10 mL) and load this solution into the dropping funnel.
Causality: The use of excess hydrazine hydrate ensures the complete consumption of the isothiocyanate starting material. Ethanol is a suitable solvent that dissolves both reactants.
Step 2: Reaction Execution
-
Begin stirring the hydrazine hydrate solution and cool the flask in an ice-water bath.
-
Add the solution of this compound dropwise from the dropping funnel to the stirred hydrazine solution over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the reaction mixture at room temperature for an additional 1-2 hours. A white precipitate of the thiosemicarbazide product should form.[7]
Causality: The dropwise addition at low temperature controls the exothermic nature of the reaction. Stirring ensures proper mixing of the reactants.
Work-up and Purification
Step 1: Isolation of the Product
-
Cool the reaction mixture in an ice-water bath for 30 minutes to maximize precipitation.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with cold absolute ethanol (2 x 10 mL) and cold anhydrous diethyl ether (2 x 10 mL) to remove any unreacted starting materials and impurities.[7]
Causality: Washing with cold solvents minimizes the loss of the product due to dissolution while effectively removing impurities.
Step 2: Drying
-
Dry the purified white solid under vacuum to a constant weight.
Waste Disposal
Causality: Due to its toxicity, hydrazine waste must be neutralized before disposal.[4][5]
-
The filtrate containing excess hydrazine hydrate should be quenched by slowly adding it to a stirred solution of 5% sodium hypochlorite (household bleach) in the fume hood. The volume of the bleach solution should be sufficient to neutralize the hydrazine (approximately 2 moles of hypochlorite per mole of hydrazine).[6]
-
Test the quenched solution for the absence of hydrazine using an appropriate method before disposing of it according to institutional guidelines.
-
All contaminated labware should be rinsed with a dilute solution of sodium hypochlorite before washing.
Characterization of N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide
| Property | Value |
| Appearance | White solid |
| Molecular Formula | C8H15N3S |
| Molecular Weight | 185.29 g/mol |
| Melting Point | Expected to be in the range of similar thiosemicarbazide derivatives. |
| Solubility | Soluble in polar organic solvents like ethanol, DMSO; sparingly soluble in water. |
Spectroscopic Data (Expected)
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to be complex due to the bicyclic structure. Key signals would include broad singlets for the NH and NH₂ protons, and a series of multiplets in the aliphatic region corresponding to the protons of the bicyclo[2.2.1]heptane ring.[1]
-
¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of 180-185 ppm. The remaining signals will correspond to the carbons of the bicyclo[2.2.1]heptane framework.
-
FT-IR (KBr, cm⁻¹): Characteristic absorption bands are expected for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), N-H bending (around 1600-1650 cm⁻¹), and the C=S stretching vibration (around 1100-1300 cm⁻¹).
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide.
Trustworthiness and Self-Validation
The protocol's integrity is ensured by several key features:
-
Reaction Monitoring: The formation of a white precipitate provides a clear visual cue for the progress of the reaction. For more quantitative analysis, thin-layer chromatography (TLC) can be employed to monitor the disappearance of the isothiocyanate starting material.
-
Product Purity: The sequential washing of the crude product with cold ethanol and diethyl ether is a robust method for removing unreacted starting materials and soluble byproducts. The purity of the final product can be readily assessed by measuring its melting point and comparing it to literature values for analogous compounds, as well as by spectroscopic analysis (NMR and IR).
-
Safety Integration: The protocol incorporates explicit safety measures for handling the hazardous reagent, hydrazine hydrate, including necessary PPE, engineering controls (fume hood), and a detailed waste neutralization procedure. This ensures the safety of the researcher and compliance with laboratory safety standards.
References
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. In Toxicological Profile for Hydrazines.
- University of California, Santa Barbara. (n.d.). Hydrazine Standard Operating Procedure.
- Graur, V., Graur, I., & Gulea, A. (2023). COPPER(II) COORDINATION COMPOUNDS WITH 2-ACETYLPYRIDINE N4-(BICYCLO[2.2.1]HEPTAN-2-YL)THIOSEMICARBAZONE AS POTENTIAL ANTIBACTERIAL AGENTS. Studia Universitatis Moldaviae, 1(171), 206-213.
- Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. r/Chempros.
- Reddit. (2019, July 12). How would you dispose of hydrazine monohydrate. r/chemistry.
- LookChem. (n.d.). 2-ISOTHIOCYANATO-BICYCLO[2.2.1]HEPTANE.
- Graur, V., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. Molecules, 30(14), 3379.
- ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?
- Ciursin, A., Rusnac, R., & Gulea, A. (2025). SYNTHESIS, ABSORPTION, DISTRIBUTION, METABOLISM, EXCRETION AND ANTIOXIDANT ASSAY OF SOME N4 – SUBSTITUTED THIOSEMICARBAZONE. BIOSAFETY AND BIOSECURITY, 6(3).
- ResearchGate. (2021, January 31). Remove excess hydrazine hydrate?
- Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry.
- Graur, V., et al. (2023). Copper(II) coordination compounds with 2-acetylpyridine N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazone as potential antibacterial agents. Studia Universitatis Moldaviae Seria Științe ale Naturii.
- Ciursin, A., et al. (2024). SYNTHESIS, ABSORPTION, DISTRIBUTION, METABOLISM, EXCRETION AND ANTIOXIDANT ASSAY OF SOME N4 – SUBSTITUTED THIOSEMICARBAZONE. BIOSAFETY AND BIOSECURITY, 6(3).
- DSpace at USM. (2023). Copper(II) coordination compounds with 2-acetylpyridine N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazone as potential antibacterial agents.
- Google Patents. (n.d.). US20170113086A1 - Methods and systems for neutralization of hydrazine.
- Arkat USA. (n.d.). Hydrazinecarbothioamide group in the synthesis of heterocycles.
- Ciursin, A., et al. (2024). SYNTHESIS, ABSORPTION, DISTRIBUTION, METABOLISM, EXCRETION AND ANTIOXIDANT ASSAY OF SOME N4 – SUBSTITUTED THIOSEMICARBAZONE. BIOSAFETY AND BIOSECURITY, 6(3).
- PubChem. (n.d.). N-(Bicyclo[2.2.1]heptan-2-yl)hydrazinecarbothioamide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. natural.studiamsu.md [natural.studiamsu.md]
- 3. researchgate.net [researchgate.net]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. arxada.com [arxada.com]
- 7. repository.usmf.md [repository.usmf.md]
Troubleshooting & Optimization
Technical Support Center: Reactions of 2-Isothiocyanatobicyclo[2.2.1]heptane
Welcome to the technical support center for 2-isothiocyanatobicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The rigid bicyclo[2.2.1]heptane (norbornane) scaffold imparts unique stereochemical and reactivity characteristics that, while advantageous, can also lead to specific side products if not properly controlled.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in my reactions with this compound?
The most prevalent side products arise from the high electrophilicity of the isothiocyanate carbon atom. You should be vigilant for:
-
Thiourea Formation: This is the most common byproduct, resulting from the reaction of the isothiocyanate with any unreacted starting amine nucleophile.[1]
-
Hydrolysis Products: In the presence of water or other protic solvents, this compound can hydrolyze to form 2-aminobicyclo[2.2.1]heptane.
-
Rearrangement Products: The norbornyl cation is susceptible to Wagner-Meerwein rearrangements, which can lead to isomeric products.[2][3][4][5] This is particularly relevant in reactions that proceed through or can generate a carbocationic intermediate at the C2 position.
Q2: I have an unexpected peak in my 1H NMR that I suspect is a thiourea byproduct. How can I confirm this?
Thiourea byproducts have distinct spectroscopic signatures. In the 1H NMR spectrum, look for broad signals corresponding to the N-H protons of the thiourea group, typically in the range of 5.5-8.5 ppm. In the 13C NMR, the thiocarbonyl carbon (C=S) will appear in the downfield region, typically between 178 and 184 ppm.
Q3: My reaction is sluggish, and upon workup, I seem to have recovered mostly the starting amine. What is happening?
This strongly suggests hydrolysis of your this compound. Isothiocyanates are sensitive to moisture. Ensure you are using anhydrous solvents and inert atmosphere conditions. If your nucleophile is used as a salt (e.g., hydrochloride), ensure it is fully neutralized and dried before the addition of the isothiocyanate.
Troubleshooting Guides
Problem 1: Formation of N,N'-disubstituted Thiourea Byproduct
Symptoms:
-
A significant amount of a less polar, often crystalline, byproduct is observed by TLC.
-
1H NMR shows a complex mixture with broad NH signals.
-
Mass spectrometry reveals a peak corresponding to the mass of the starting amine plus the isothiocyanate.
Causality: This occurs when the isothiocyanate reacts with the starting amine. This is a common issue when the amine is not fully consumed before the addition of the isothiocyanate, or if the reaction is run at a high concentration.
Mitigation Strategies:
| Strategy | Rationale |
| Slow Addition of Isothiocyanate | Adding the isothiocyanate dropwise to a solution of the amine helps to maintain a low concentration of the isothiocyanate, favoring the desired reaction over the formation of the thiourea byproduct. |
| Use of Excess Nucleophile | A slight excess of the desired nucleophile (if it is not the starting amine) can help to ensure the complete consumption of the isothiocyanate. |
| Anhydrous Conditions | Moisture can hydrolyze the isothiocyanate to the corresponding amine, which can then react to form the thiourea. |
| Lower Reaction Temperature | Running the reaction at a lower temperature can help to control the reaction rate and minimize side reactions. |
Purification Protocol: Removal of Thiourea Byproduct
Thioureas are generally less polar than the corresponding desired products (e.g., substituted thioureas from a different amine).
-
Column Chromatography: A silica gel column is often effective.
-
Solvent System: Start with a non-polar eluent (e.g., hexanes or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). The thiourea byproduct will typically elute first.
-
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective purification method. Choose a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the thiourea byproduct remains in solution.
Problem 2: Hydrolysis of this compound
Symptoms:
-
Low yield of the desired product.
-
Presence of 2-aminobicyclo[2.2.1]heptane in the crude reaction mixture, confirmed by GC-MS or NMR.
-
Formation of a baseline spot on TLC that stains with ninhydrin.
Causality: The electrophilic carbon of the isothiocyanate is susceptible to attack by water, leading to the formation of a carbamic acid intermediate which then decarboxylates to the amine.
Workflow for Minimizing Hydrolysis:
Caption: Workflow to minimize hydrolysis of the isothiocyanate.
Problem 3: Skeletal Rearrangements (Wagner-Meerwein Shift)
Symptoms:
-
Presence of isomeric products in the crude mixture, often with very similar polarities.
-
Complex 1H and 13C NMR spectra with more signals than expected for a single isomer.
-
Mass spectrometry shows multiple components with the same mass.
Causality: The bicyclo[2.2.1]heptane system is prone to Wagner-Meerwein rearrangements, especially under conditions that can generate a carbocation at the C2 position.[2][3][4][5] This can occur if the reaction is run under acidic conditions or with reagents that can promote the formation of a carbocationic intermediate.
Reaction Pathway and Side Reaction:
Caption: Competing pathways: desired reaction vs. Wagner-Meerwein rearrangement.
Prevention and Control:
-
Avoid Acidic Conditions: If possible, run reactions under neutral or basic conditions. If an acid catalyst is required, use the mildest possible acid and the lowest effective catalytic loading.
-
Use Non-polar, Aprotic Solvents: Solvents that can stabilize carbocations (e.g., polar protic solvents) may promote rearrangement. Using non-polar, aprotic solvents can disfavor the formation of a discrete carbocation.
-
Low Temperatures: Running the reaction at lower temperatures can provide enough energy for the desired reaction to proceed while being below the activation energy barrier for rearrangement.
References
- Physical Organic Studies of Substituted Norbornyl Systems: Aspects of Mechanisms and Chirality. (n.d.). CORE.
- Wagner–Meerwein rearrangement. (2023, December 19). In Wikipedia. [Link]
- Various Authors. (n.d.). Wagner-Meerwein rearrangement. ResearchGate.
- Chemistry Online. (2023, January 14). Wagner-Meerwein rearrangement. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Isothiocyanatobicyclo[2.2.1]heptane
Welcome to the technical support center for the synthesis and optimization of 2-isothiocyanatobicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sterically hindered, bicyclic isothiocyanate. The unique norbornane scaffold imparts conformational rigidity, which can present specific synthetic hurdles.[1] This document provides in-depth, field-proven insights in a troubleshooting format to ensure the successful and efficient synthesis of your target compound.
Diagram: General Synthetic Workflow
Below is a generalized workflow for the synthesis of this compound, highlighting the key stages from the precursor amine.
Caption: General workflow for this compound synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Synthesis and Reagent Selection
Question 1: What are the primary methods for synthesizing this compound from the corresponding primary amine?
There are two main, well-established routes for the conversion of 2-aminobicyclo[2.2.1]heptane to the isothiocyanate:
-
The Thiophosgene Method: This is a direct, one-step reaction where the amine reacts with thiophosgene (CSCl₂) in the presence of a base to eliminate two molecules of HCl.[1] While effective, thiophosgene is highly toxic and volatile, posing significant safety risks.[2][3]
-
The Dithiocarbamate Salt Decomposition Method: This is a safer, two-step, one-pot process that avoids the use of thiophosgene.[1][3]
-
Step 1: The amine is reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine or NaOH) to form an intermediate dithiocarbamate salt.[1][3]
-
Step 2: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the desired isothiocyanate.[1]
-
Due to the hazards associated with thiophosgene, the dithiocarbamate decomposition method is often preferred.[2][3]
Question 2: I am concerned about the toxicity of thiophosgene. What are some effective and safer alternatives for the synthesis?
Several alternatives to thiophosgene have been developed to mitigate its toxicity. For the synthesis of this compound, the most practical alternative is the dithiocarbamate salt method using carbon disulfide, followed by a desulfurizing agent.[1][3] A variety of desulfurizing agents can be used, offering a range of reaction conditions.[1] Some common and effective desulfurizing agents include:
-
Tosyl Chloride (TsCl): This reagent allows for the in-situ generation of the dithiocarbamate salt, followed by decomposition to the isothiocyanate in high yields.[4][5]
-
Di-tert-butyl dicarbonate (Boc₂O): This is a mild and efficient reagent for desulfurization, with the advantage that most by-products are volatile.[6]
-
Hydrogen Peroxide (H₂O₂): This is an environmentally friendly option that works well in protic solvents.[4]
-
Iodine (I₂): A straightforward method that can rapidly produce isothiocyanates.[7]
Other alternatives to thiophosgene reported in the literature include thiocarbonyldiimidazole and di-2-pyridyl thiocarbonate, though these can be expensive or not commercially available.[2]
Reaction Condition Optimization
Question 3: My reaction yield is low. What are the critical reaction parameters to optimize for the dithiocarbamate method?
Low yields in the synthesis of this compound via the dithiocarbamate route can often be attributed to several factors. Here is a systematic approach to troubleshooting:
| Parameter | Common Issue | Recommended Optimization | Rationale |
| Solvent | Use of protic solvents (e.g., ethanol, water) can lead to side reactions with the isothiocyanate product. | Use aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).[1] | Aprotic solvents prevent unwanted nucleophilic attack on the highly electrophilic carbon of the isothiocyanate group.[1] |
| Temperature | The initial reaction of the amine with CS₂ is exothermic and can lead to uncontrolled side reactions if not managed. | Perform the initial addition of CS₂ at a low temperature, such as 0 °C.[1] Subsequent steps, like desulfurization, may be performed at room temperature or with gentle heating.[1] | Controlling the initial exotherm ensures the clean formation of the dithiocarbamate salt intermediate. |
| Base | The choice and stoichiometry of the base are crucial for the formation of the dithiocarbamate salt. | Triethylamine is a common organic base.[3] For less reactive amines, stronger inorganic bases like sodium hydroxide in an aqueous medium can be used.[3] Ensure at least one equivalent of base is used. | The base deprotonates the amine, facilitating the nucleophilic attack on carbon disulfide. |
| Reagent Purity | Impurities in the starting amine or solvents can interfere with the reaction. | Ensure the 2-aminobicyclo[2.2.1]heptane is pure and the solvents are anhydrous. | Water can react with the isothiocyanate product, and other nucleophilic impurities can lead to byproduct formation. |
Question 4: I am observing the formation of a significant amount of a symmetrical thiourea byproduct. What is causing this and how can I prevent it?
The formation of symmetrical N,N'-di(bicyclo[2.2.1]heptan-2-yl)thiourea is a common side reaction, particularly when using the thiophosgene method.[3][6] This occurs when the newly formed isothiocyanate reacts with the unreacted starting amine.
Prevention Strategies:
-
Slow Addition of Amine: When using thiophosgene, add the amine solution slowly to a solution of thiophosgene. This ensures that thiophosgene is always in excess, minimizing the chance for the isothiocyanate product to react with the starting amine.[6]
-
Use of Amine Salts: Using the hydrochloride salt of the amine can also suppress the formation of thiourea.[6]
-
Dithiocarbamate Method: This method is generally less prone to thiourea formation as the amine is first converted to the dithiocarbamate salt before the isothiocyanate is generated.
Caption: Formation of symmetrical thiourea byproduct.
Purification and Stability
Question 5: What are the best practices for purifying this compound?
The purification strategy depends on the synthetic method used and the nature of the byproducts.
-
Removal of Urea Byproducts: If a desulfurizing agent like a carbodiimide is used, urea byproducts are formed which can often be removed by filtration if they are insoluble, or by aqueous extraction.[4]
-
Chromatography: Flash column chromatography on silica gel is a common method for final purification. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for obtaining high-purity material, especially on a larger scale.
Question 6: My purified product seems to degrade over time. What are the stability considerations for this compound?
Isothiocyanates can be sensitive to moisture, light, and elevated temperatures.[8][9] Allyl isothiocyanate, for example, has been shown to decompose in aqueous solutions.[8][10]
Storage Recommendations:
-
Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture.
-
Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to minimize thermal degradation.
-
Protection from Light: Use an amber vial or store in the dark to prevent photochemical decomposition.
-
Anhydrous Conditions: Ensure the product is stored free of water, as isothiocyanates can hydrolyze.
Experimental Protocols
Protocol 1: Synthesis via Dithiocarbamate Decomposition using Tosyl Chloride
This protocol is adapted from general procedures for isothiocyanate synthesis using tosyl chloride.[4][5]
Materials:
-
2-Aminobicyclo[2.2.1]heptane
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-aminobicyclo[2.2.1]heptane (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add carbon disulfide (1.2 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to yield this compound.
References
- Shrestha, B., & DeLuca, J. P. (2017).
- Benchchem. (n.d.). This compound | 18530-33-1.
- Sayyed, M. A., & Fun, H.-K. (2021). Recent Advancement in the Synthesis of Isothiocyanates. Chemistry – An Asian Journal, 16(16), 2136-2154.
- Google Patents. (2014). CN102229551B - A kind of preparation method of isothiocyanate.
- Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry, 33(3), 452-459.
- Benchchem. (n.d.). Thermal Stability and Decomposition of Acetyl Isothiocyanate: A Technical Guide. Retrieved from a relevant Benchchem technical guide.
- Nagy, K. N., et al. (2020). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 25(23), 5664.
- Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis.
- Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50.
- Linus Pauling Institute. (n.d.). Isothiocyanates.
- Yu, T. H., Wu, C. M., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(6), 2293-2296.
- Li, X., et al. (2015). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 20(4), 6231-6244.
- ChemRxiv. (2023).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. cbijournal.com [cbijournal.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Isothiocyanatobicyclo[2.2.1]heptane Derivatives
Welcome to the technical support center for the purification of 2-isothiocyanatobicyclo[2.2.1]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this class of compounds. The rigid bicyclic framework combined with the reactive isothiocyanate (ITC) group demands carefully considered purification strategies. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecules with high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before or during the purification process.
Q1: What are the primary challenges I should anticipate when purifying this compound derivatives?
The purification of these derivatives is complicated by a combination of factors stemming from both the bicyclo[2.2.1]heptane core and the isothiocyanate functional group:
-
Chemical Stability: The isothiocyanate group is electrophilic and can react with nucleophiles. It is particularly susceptible to hydrolysis in aqueous media, and its stability can be pH-dependent.[1][2][3] Isothiocyanates can also be thermolabile, posing a challenge for purification methods involving heat, such as distillation and gas chromatography.[4]
-
Solubility Issues: The bicyclo[2.2.1]heptane core imparts significant nonpolar character. This can lead to poor solubility in the aqueous-organic mobile phases typically used in reversed-phase HPLC, causing compound precipitation within the system and leading to low recovery and inaccurate quantification.[5][6][7][8]
-
Volatility: Some lower molecular weight derivatives may be volatile, which can lead to sample loss during solvent evaporation or high-temperature procedures.[9]
-
Detection: Many isothiocyanates lack a strong UV chromophore, which makes detection by standard HPLC-UV detectors challenging and can lead to poor sensitivity.[4][8]
Q2: How do I select the best primary purification technique for my specific derivative?
The optimal technique depends on the physical properties of your compound (e.g., solid vs. liquid, thermal stability, volatility). The workflow below provides a general decision-making framework. The final product is typically purified by distillation or chromatography.[10]
Caption: Decision workflow for selecting a primary purification method.
Q3: My compound appears to be degrading during purification. What are the likely causes?
Degradation is a common issue and is typically caused by:
-
Excessive Heat: As many isothiocyanates are thermolabile, methods like distillation or GC can cause decomposition.[4] Even prolonged heating during solvent evaporation under reduced pressure can be detrimental.
-
pH Extremes: The stability of the isothiocyanate group is often optimal under neutral or slightly acidic conditions.[1] Basic conditions can accelerate hydrolysis or reaction with other nucleophiles. For example, during hydrolysis of precursor glucosinolates, neutral pH favors ITC formation, while acidic pH can lead to the formation of nitriles instead.[1][11]
-
Presence of Water: The electrophilic carbon of the isothiocyanate group is susceptible to nucleophilic attack by water, leading to hydrolysis.[2][3] This is a particular concern during reversed-phase chromatography.
Q4: What are the recommended storage conditions for purified this compound derivatives?
To ensure long-term stability, purified compounds should be stored under conditions that minimize degradation. Given their potential for reactivity and instability, the following is recommended:
-
Temperature: Store at low temperatures, typically refrigerated or frozen (-20°C).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.
-
Container: Use a tightly sealed container, preferably an amber vial to protect from light.
Section 2: Troubleshooting Guide: Column Chromatography
Column chromatography, particularly HPLC, is a powerful and widely used technique for purifying these derivatives.[4][10] However, it comes with specific challenges.
Problem: Compound Precipitation or Low Recovery in Reversed-Phase HPLC
You observe significant peak tailing, inconsistent peak areas, or a complete loss of product, suggesting the compound is not traversing the column efficiently.
-
Causality: The nonpolar bicyclo[2.2.1]heptane backbone makes these derivatives poorly soluble in the high-aqueous mobile phases used at the beginning of a typical reversed-phase gradient.[6][8] This causes the compound to precipitate at the head of the column, leading to the observed issues. Losses can range from 5% to over 30% depending on the compound and concentration.[6][7][8]
-
Solutions & Optimization:
Solution Detailed Protocol Step Scientific Rationale 1. Increase Column Temperature Heat the column compartment to 60°C. Monitor system backpressure, as it will decrease with temperature. Increasing the temperature enhances the solubility of the isothiocyanate derivative in the mobile phase, effectively preventing on-column precipitation. This has been shown to reduce compound loss by two to ten times.[6][7] 2. Adjust Mobile Phase Increase the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient. For example, start at 40% organic instead of 20%. A higher organic content increases the solvating power of the mobile phase for nonpolar compounds, reducing the likelihood of precipitation. 3. Pre-column Derivatization React the isothiocyanate with a nucleophilic agent like mercaptoethanol prior to injection. This converts the ITC into a more polar thiocarbamate derivative. Derivatization fundamentally changes the polarity of the analyte, making it more soluble in aqueous mobile phases and preventing precipitation. This also aids in UV detection if the derivatizing agent contains a chromophore.[8]
Caption: Troubleshooting workflow for RP-HPLC precipitation issues.
Problem: Poor Separation or Co-elution with Impurities in Flash Chromatography
Your target compound elutes with other nonpolar impurities, resulting in impure fractions.
-
Causality: The mobile phase lacks the correct selectivity to differentiate between your target molecule and structurally similar impurities. The stationary phase may also be inappropriate.
-
Solutions & Optimization:
Solution Detailed Protocol Step Scientific Rationale 1. Optimize Mobile Phase Perform TLC analysis using different solvent systems. Test combinations like Hexanes/Ethyl Acetate, Hexanes/Dichloromethane, or Toluene/Acetone to find a system that provides the best separation (ΔRf > 0.2). Different solvent systems interact with the analyte and stationary phase through different mechanisms (polarity, hydrogen bonding), allowing you to tune the selectivity of the separation. 2. Use a Gradient Elution Instead of an isocratic (single solvent mixture) elution, use a shallow gradient of increasing solvent polarity. For example, start with 5% Ethyl Acetate in Hexanes and gradually increase to 20% over several column volumes. A gradient elution ensures that early-eluting nonpolar compounds are well-separated while reducing the run time and band broadening for later-eluting, more polar compounds. 3. Change Stationary Phase If separation on silica gel is poor, consider using a different stationary phase such as alumina (basic or neutral) or a bonded phase like diol or cyano. Changing the stationary phase alters the primary separation mechanism. For example, the highly acidic surface of silica can be problematic for some compounds; neutral alumina may provide a different and better selectivity profile.
Problem: Difficulty Detecting Fractions due to Low UV Absorbance
You are running column chromatography but cannot easily identify which fractions contain your product using a UV lamp on the TLC plate or an HPLC-UV detector.
-
Causality: The this compound scaffold lacks a strong chromophore, meaning it does not absorb UV light effectively at common wavelengths like 254 nm.[4]
-
Solutions & Optimization:
Solution Detailed Protocol Step Scientific Rationale 1. Use a Chemical Stain for TLC After running your TLC plate, dip it in a potassium permanganate (KMnO₄) stain. The isothiocyanate group and other reducible functional groups will appear as yellow spots on a purple background. Permanganate is a strong oxidizing agent that reacts with many organic functional groups, providing a sensitive and nearly universal method for visualizing spots on a TLC plate when UV is ineffective. 2. Employ a Universal HPLC Detector If using HPLC, switch from a UV detector to a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). A Mass Spectrometer (MS) is also an excellent option. These detectors do not rely on the chromophoric properties of the analyte. ELSD and CAD respond to any non-volatile analyte, while MS provides mass information, which is highly specific and sensitive. 3. Derivatize with a UV-Active Tag Before purification, react your compound with a nucleophile that contains a strong chromophore (e.g., a substituted aniline). This strategy attaches a "light-handle" to your molecule, making it easily detectable by standard UV detectors. Note that this will require a subsequent step to remove the tag if the original isothiocyanate is desired.
Section 3: Detailed Experimental Protocols
Protocol 1: High-Temperature Reversed-Phase HPLC Purification
This protocol is adapted for purifying nonpolar isothiocyanates that are prone to precipitation under standard conditions.[6][7]
-
System Setup:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Column Temperature: Set the column oven to 60°C . Allow the system to equilibrate for at least 30 minutes.
-
-
Sample Preparation:
-
Dissolve the crude this compound derivative in a minimal amount of a strong solvent like acetonitrile or THF.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-50 µL, depending on concentration and column size.
-
Gradient: Develop a shallow gradient based on the polarity of your specific derivative. A typical starting point would be:
-
0-5 min: 40% B
-
5-25 min: 40% B to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 40% B and re-equilibrate.
-
-
Detection: UV at 210 nm (for end-absorption) or use a universal detector (ELSD, CAD, MS).
-
-
Fraction Collection & Analysis:
-
Collect fractions based on the detector signal.
-
Analyze the purity of each fraction by TLC or analytical HPLC/LC-MS.
-
Combine pure fractions and carefully remove the solvent under reduced pressure, avoiding excessive heat.
-
Section 4: References
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [https://www.mdpi.com/22 analytica/analytica-02-00008/article_deploy/html/images/analytica-02-00008-g001.png]([Link] analytica/analytica-02-00008/article_deploy/html/images/analytica-02-00008-g001.png)
-
Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. PubMed. [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. [Link]
-
Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Nuvepro. [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. [Link]
-
Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC | Request PDF. ResearchGate. [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. [Link]
-
Simultaneous Determination of Various Isothiocyanates by RP-LC Following Precolumn Derivatization with Mercaptoethanol. ResearchGate. [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. [Link]
-
The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered. Academic Bibliography - Universiteit Gent. [Link]
-
Sample preparation, conventional extraction and determination of isothiocyanates and indoles analysis using gas chromatography/mass spectrometry. ResearchGate. [Link]
-
Process for the preparation of aminobenzimidazole derivatives. European Patent Office. [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. MDPI. [Link]
-
EP1254882A1 - Process for preparing bicyclo 2.2.1]heptane derivatives. Google Patents.
-
Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides, and Their Selenium, Tellurium, and Phosphorus Analogues. Thieme. [Link]
-
Are isothiocyanates potential anti-cancer drugs?. PMC. [Link]
-
EP0694299A1 - The use of( a) bicycloheptane derivative(s). Google Patents.
-
Chiral bicyclo[3.3.1]-3,7-dioxanonane derivatives: Study of crystallization mode and conformational dynamics in solution. ResearchGate. [Link]
-
Protective Effect of Isothiocyanates from Cruciferous Vegetables on Breast Cancer: Epidemiological and Preclinical Perspectives. PubMed. [Link]
Sources
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources [mdpi.com]
"how to improve the yield of 2-isothiocyanatobicyclo[2.2.1]heptane synthesis"
Welcome to the technical support guide for the synthesis of 2-isothiocyanatobicyclo[2.2.1]heptane. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile bicyclic building block. The rigid norbornane scaffold imparts unique conformational constraints, making its derivatives valuable in drug discovery and materials science.[1] However, the synthesis of the isothiocyanate functional group on this framework can present challenges that affect yield and purity.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher, more consistent yields.
Troubleshooting Guide: Optimizing Your Synthesis
Low yields and side-product formation are common hurdles. This section is structured in a question-and-answer format to address the most frequent problems encountered during the synthesis of this compound from its primary amine precursor, 2-aminobicyclo[2.2.1]heptane.
Problem 1: Very Low or No Product Yield
Question: I've followed a standard protocol using either thiophosgene or the carbon disulfide method, but my NMR/GC-MS analysis shows little to no desired product. What could be the cause?
This is the most critical issue and often points to fundamental problems with reagents, reaction setup, or the chosen methodology.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Expert Insight | Recommended Solution |
| 1. Inactive or Impure Starting Amine | The primary amine, 2-aminobicyclo[2.2.1]heptane, is the key nucleophile. If it has degraded (e.g., through air oxidation) or is present as a salt (e.g., hydrochloride), it will not be sufficiently nucleophilic to initiate the reaction. | Action: Verify the purity of the starting amine via GC-MS or ¹H NMR. If using a salt form, ensure you are adding at least one extra equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free amine in situ. |
| 2. Moisture Contamination | Both thiophosgene (CSCl₂) and the intermediate dithiocarbamate salt are highly sensitive to water. Thiophosgene hydrolyzes to form carbon dioxide, hydrogen sulfide, and HCl, consuming the reagent.[2][3] Water can also hydrolyze the final isothiocyanate product. | Action: Use anhydrous solvents and freshly dried glassware. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Dry liquid reagents (e.g., triethylamine) over appropriate drying agents like CaH₂ before use. |
| 3. Inactive Thiophosgene Reagent | Thiophosgene is a highly reactive, reddish liquid that can decompose over time or upon exposure to light and moisture.[4][5] If your reagent is old or has been improperly stored, it may have lost its potency. | Action: Use a fresh bottle of thiophosgene or purify older reagent by distillation if you have the proper safety equipment and experience.[6] Always handle thiophosgene in a certified chemical fume hood with extreme caution due to its high toxicity.[4][7] |
| 4. Incorrect Stoichiometry or Order of Addition | In the thiophosgene method, the reaction proceeds through an aminothiocarbonyl chloride intermediate.[8] Using excess amine can lead to the formation of a thiourea byproduct. In the CS₂ method, insufficient base will prevent the formation of the dithiocarbamate salt. | Action: For the thiophosgene method, a slow, dropwise addition of the amine to a solution of thiophosgene (or vice-versa, depending on the specific protocol) is often recommended to control the reaction and minimize side products. For the CS₂ method, ensure at least one equivalent of base is used relative to the amine.[1] |
| 5. Suboptimal Temperature | The formation of the isothiocyanate is temperature-dependent. For the thiophosgene method, reactions are often run at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent side-product formation. For the CS₂/desulfurization method, the decomposition of the dithiocarbamate salt may require heating. | Action: Carefully review your protocol's temperature requirements. For exothermic reactions, ensure efficient stirring and cooling. For reactions requiring heat, use a stable heat source and monitor the internal temperature. |
Problem 2: Significant Thiourea Byproduct Formation
Question: My reaction produces the desired isothiocyanate, but I'm getting a large amount of a symmetrical thiourea byproduct (N,N'-di(bicyclo[2.2.1]heptan-2-yl)thiourea), which is difficult to separate. Why is this happening?
This is a classic competitive side reaction. The isothiocyanate product is an electrophile, and if unreacted starting amine is present, it will react with the product to form a stable thiourea.
Root Cause Analysis and Mitigation Strategy
-
Expert Insight: The key is to ensure that at any given moment during the reaction, the concentration of the amine is the limiting factor. By slowly adding the amine to a solution of thiophosgene, you maintain an excess of the electrophile (thiophosgene), ensuring the amine reacts with it rather than with the newly formed isothiocyanate product.[8] This is a common strategy for managing reactive intermediates.
Problem 3: Stereochemical Considerations (Exo vs. Endo)
Question: Does the stereochemistry of my starting material, exo- or endo-2-aminobicyclo[2.2.1]heptane, affect the reaction yield?
Yes, the stereochemistry can have a significant impact on reaction kinetics, although it typically does not change the fundamental outcome of the reaction.
-
Exo Isomer: The amino group is on the less sterically hindered face of the bicyclic system. Nucleophilic attack by the exo-amine is generally faster because the reaction site is more accessible.[9][10]
-
Endo Isomer: The amino group is on the more hindered face, underneath the C5-C6 ethano bridge. This steric hindrance can slow the rate of reaction with bulky reagents like thiophosgene or the CS₂-base adduct.[9]
Practical Implications: If you are using the endo isomer and experiencing low yields, the issue might be an incomplete reaction. Consider extending the reaction time or slightly increasing the temperature to ensure full conversion. Monitoring the disappearance of the starting amine by TLC or GC is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for a first-time synthesis?
For reliability and directness, the thiophosgene method is well-established.[1] However, it requires stringent safety protocols due to the high toxicity of thiophosgene.[2][4] If you lack the necessary handling facilities, the carbon disulfide method is a safer alternative.[1][11]
Q2: Are there safer, "greener" alternatives to thiophosgene?
Absolutely. The field has moved towards avoiding highly toxic reagents. Several effective alternatives have been developed:
-
Carbon Disulfide (CS₂) with a Desulfurizing Agent: This is the most common alternative. After forming the dithiocarbamate salt with CS₂ and a base, an activating agent is added.[11]
-
Common Desulfurizing Agents: Tosyl chloride, hydrogen peroxide, iodine, and copper(II) salts have all been used successfully.[11][12] The choice often depends on functional group tolerance and workup convenience. For example, using clay-supported copper nitrate (Claycop) allows for simple filtration to remove the reagent.[11]
-
-
Phenyl Chlorothionoformate: This reagent can be used in a one-pot or two-step process with solid sodium hydroxide and offers high yields for a broad range of amines.[13]
-
Visible-Light Photocatalysis: A modern, mild approach uses carbon disulfide with a photocatalyst like Rose Bengal under green LED light, offering an environmentally friendly option.[14]
Q3: How do I purify the final product?
This compound is typically a liquid.[15][16] Purification strategy depends on the scale and nature of impurities.
-
Vacuum Distillation: This is often the most effective method for removing non-volatile impurities like thiourea or salts. The product has a reported boiling point of 81-83 °C at 2 mmHg.
-
Column Chromatography: If distillation is not feasible or if byproducts have similar volatility, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is a good option. Isothiocyanates are generally compatible with silica gel.
-
Workup Caution: During aqueous workup, avoid overly acidic or basic conditions, as the isothiocyanate group can be susceptible to hydrolysis.
Q4: What is the best way to monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a non-polar solvent system. The starting amine is polar and will have a low Rf, while the isothiocyanate product is much less polar and will have a high Rf. You can visualize the spots using a potassium permanganate stain or ninhydrin (which will stain the primary amine).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more quantitative assessment of the reaction mixture, allowing you to see the ratio of starting material, product, and any major byproducts.
Detailed Experimental Protocols
The following protocols are provided as a starting point. Researchers should always perform their own risk assessment before beginning any experiment.
Protocol 1: Synthesis via Thiophosgene
WARNING: Thiophosgene is extremely toxic and corrosive.[4][7] This procedure must be performed in a certified chemical fume hood by trained personnel with appropriate personal protective equipment (PPE).
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Charge the flask with anhydrous dichloromethane (DCM) and thiophosgene (1.1 equivalents). Cool the solution to 0 °C in an ice bath.
-
Addition: In the dropping funnel, prepare a solution of 2-aminobicyclo[2.2.1]heptane (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the stirred thiophosgene solution over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting amine.
-
Workup: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[15]
Protocol 2: Synthesis via Carbon Disulfide
This is a two-step, one-pot process that avoids the use of thiophosgene.[1]
-
Dithiocarbamate Formation:
-
In a round-bottom flask, dissolve 2-aminobicyclo[2.2.1]heptane (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF or acetonitrile at room temperature.
-
Cool the solution to 0 °C and add carbon disulfide (CS₂, 1.2 eq) dropwise.
-
Stir the mixture at room temperature for 1-2 hours. You are forming the intermediate triethylammonium dithiocarbamate salt.
-
-
Desulfurization/Isothiocyanate Formation:
-
Cool the mixture back to 0 °C.
-
Slowly add your chosen desulfurizing agent (e.g., tosyl chloride, 1.1 eq).
-
Allow the reaction to stir at room temperature overnight, or until TLC/GC-MS analysis indicates the formation of the isothiocyanate and consumption of the intermediate.
-
-
Workup and Purification:
-
Filter off any precipitated salts (e.g., triethylammonium chloride).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a solvent like ethyl acetate or ether and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by vacuum distillation or column chromatography as described in Protocol 1.
-
References
- Remote Exo/Endo Selectivity in Selective Monohydrolysis of Dialkyl Bicyclo[2.2.
- This compound | 18530-33-1. Benchchem.
- Thiophosgene in Organic Synthesis.
- Recent Advancement in the Synthesis of Isothiocyan
- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances.
- Remote exo/endo selectivity in selective monohydrolysis of dialkyl bicyclo[2.2.
- Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photoc
- Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal.
- Synthesis of Isothiocyanates: An Upd
- Recent Advancement in Synthesis of Isothiocyan
- Thiophosgene. Wikipedia.
- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur.
- New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules.
- A decade review of triphosgene and its applic
- Recent Advances in the Synthesis of Isothiocyan
- Thiophosgene | CCl2S | CID 10040. PubChem - NIH.
- comparing the reactivity of endo and exo 5-Chlorobicyclo[2.2.1]hept-2-ene. Benchchem.
- New exo/endo Selectivity Observed in Monohydrolysis of Dialkyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates.
- COPPER(II) COORDINATION COMPOUNDS WITH 2-ACETYLPYRIDINE N4-(BICYCLO[2.2.1]HEPTAN-2-YL)THIOSEMICARBAZONE AS POTENTIAL ANTIBACTER. Moldavian Journal of the Physical Sciences.
- THIOPHOSGENE. CAMEO Chemicals - NOAA.
- Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration.
- Chemoselectivity in the synthesis of thiocyanates and isothiocyanates: the reaction of alkenes with benzeneselenenyl thiocyanate in methylene chloride. Canadian Science Publishing.
- Thiophosgene - React With Water To Develop Carbon Disulfide. Tradeasia.
- Safety Measure to Follow When Working With Thiophosgene. Medium.
- CAS 14370-23-1: Bicyclo[2.2.
- THIOPHOSGENE. Organic Syntheses Procedure.
- CAS 14370-23-1 Bicyclo[2.2.
- 2-Isothiocyanato-bicyclo[2.2.1]heptane | 14370-23-1. Sigma-Aldrich.
- Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives.
- CAS 14370-23-1 Bicyclo[2.2.
- SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. HETEROCYCLES.
- System and method for purifying heptane.
- An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. ScienceDirect.
- 2-Isothiocyanato-bicyclo[2.2.1]heptane | 14370-23-1. Sigma-Aldrich.
- Bicyclo(2.2.1)heptane | C7H12 | CID 9233. PubChem - NIH.
- Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides, and Their Selenium, Tellurium, and Phosphorus Analogues. Science of Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Thiophosgene - Wikipedia [en.wikipedia.org]
- 5. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 14. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]
- 15. CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate [cymitquimica.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
"troubleshooting low reactivity of 2-isothiocyanatobicyclo[2.2.1]heptane"
Welcome to the technical support resource for 2-isothiocyanatobicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this versatile chemical linker. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental success.
The rigid, sterically demanding bicyclo[2.2.1]heptane (also known as the norbornane) framework gives this molecule unique properties in synthesis and bioconjugation.[1] However, this structure can also influence the reactivity of the isothiocyanate group, sometimes leading to unexpected outcomes. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and handling of this compound.
Q1: What is the primary reaction mechanism of this compound in bioconjugation?
A1: The core reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a stable, covalent thiourea bond.[2][3] In the context of proteins, the most common targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus. The reaction is most efficient under slightly alkaline conditions (pH 8.5-9.5), which deprotonates the amine groups, thereby increasing their nucleophilicity.[2][4]
Q2: What are the critical storage and handling conditions for this reagent?
A2: this compound is susceptible to hydrolysis, where water molecules can attack the electrophilic carbon, rendering the reagent inactive. Therefore, it is crucial to store the compound under desiccated (moisture-free) and refrigerated conditions. For optimal stability, we recommend aliquoting the reagent upon receipt to avoid repeated freeze-thaw cycles and moisture introduction from atmospheric humidity. Always use anhydrous solvents, such as DMSO or DMF, to prepare stock solutions immediately before use.[2]
Q3: Besides primary amines, what other functional groups can react with this isothiocyanate?
A3: While primary amines are the preferred target at alkaline pH, isothiocyanates can also react with other nucleophiles. The most significant of these are sulfhydryl (thiol) groups on cysteine residues. This reaction, which forms a dithiocarbamate adduct, is generally more favorable at a neutral or slightly acidic pH (pH 6.5-8.0).[4][5] The selectivity between amine and thiol labeling can be controlled by carefully managing the reaction pH.[4]
Q4: How does the bicyclo[2.2.1]heptane structure affect reactivity compared to a linear isothiocyanate like FITC?
A4: The bicyclo[2.2.1]heptane scaffold is a bulky, rigid structure. This steric hindrance can modulate the reactivity of the isothiocyanate group by sterically shielding it from the approaching nucleophile.[1] Consequently, you may find that reactions with this compound require longer incubation times, higher temperatures, or a greater molar excess of the reagent compared to less hindered isothiocyanates to achieve the same degree of labeling.
Troubleshooting Guide: Low Reactivity
This section provides a structured approach to diagnosing and solving low-yield reactions.
Problem: My conjugation yield is unexpectedly low or non-existent.
This is the most common issue and can be traced back to one of three areas: the integrity of the reagent, the reaction conditions, or the nature of the substrate.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low conjugation yields.
Cause 1: Reagent Degradation
-
Question: Is my this compound still active?
-
Explanation: The primary cause of isothiocyanate inactivity is hydrolysis due to improper storage or handling.[2][6] Moisture in the air or in solvents can quickly degrade the reagent.
-
Solution:
-
Confirm Storage: Ensure the reagent has been stored in a desiccator at the recommended refrigerated temperature.
-
Use Fresh Aliquots: Avoid using a stock that has been opened multiple times. Use a fresh, unopened aliquot if available.
-
Perform a Small-Scale Test: React a small amount of the isothiocyanate with a simple primary amine (e.g., benzylamine) in an appropriate solvent and analyze the product by TLC or LC-MS. This will definitively confirm its reactivity.
-
Cause 2: Suboptimal Reaction Conditions
-
Question: Are my reaction buffer and pH appropriate for the conjugation?
-
Explanation: The reaction is highly pH-dependent.[7] For targeting lysine residues, the pH must be high enough to deprotonate the ε-amino group (pKa ~10.5), making it nucleophilic. Additionally, common biological buffers like Tris or glycine contain primary amines and will compete with your substrate, drastically reducing the yield.[2]
-
Solution:
-
Buffer Selection: Use an amine-free buffer. Recommended buffers are 0.1 M sodium carbonate-bicarbonate (pH 9.0-9.5) or 0.1 M sodium borate (pH 8.5-9.0). Phosphate-buffered saline (PBS) at pH 7.4 can be used, but the reaction will be significantly slower.
-
pH Verification: Measure the pH of your protein solution after adding all components except the isothiocyanate. Ensure it is within the optimal range of 8.5-9.5.
-
Molar Ratio: Due to the steric hindrance of the bicycloheptane group and potential hydrolysis, a higher molar excess (e.g., 20-50 fold) of the isothiocyanate to the protein may be required. This should be optimized empirically.
-
Reaction Time and Temperature: Standard reactions run for 2-4 hours at room temperature or overnight at 4°C. Given the steric bulk, consider extending the reaction time to 24 hours at 4°C.
-
| Parameter | Recommended Range | Rationale |
| pH | 8.5 - 9.5 | Deprotonates primary amines (Lys, N-terminus) to increase nucleophilicity.[4][7] |
| Buffer | Carbonate, Borate, PBS | Must be free of competing primary amines like Tris or glycine.[2] |
| Temperature | 4°C to 25°C | Lower temperatures (4°C) minimize hydrolysis and preserve protein stability over longer reaction times. |
| Molar Excess (ITC:Protein) | 10:1 to 50:1 | A higher excess compensates for hydrolysis and potential steric hindrance from the bicycloheptane moiety. |
| Reaction Time | 4 - 24 hours | Longer times may be necessary to overcome the steric bulk of the reagent. |
Cause 3: Substrate-Specific Issues
-
Question: Could my protein be the source of the problem?
-
Explanation: The structure and stability of your protein or molecule are critical. If the target amine groups are buried within the protein's tertiary structure, they will be inaccessible to the bulky reagent. Furthermore, if the protein is not stable at the required alkaline pH, it may denature and precipitate.[2]
-
Solution:
-
Assess Amine Accessibility: Use protein modeling software or published structural data to determine the number of solvent-accessible lysine residues. If few are available, this reagent may not be suitable.
-
Check Protein Stability: Before the conjugation, incubate your protein in the chosen reaction buffer (pH 9.0) for the intended duration of the experiment. Check for precipitation or aggregation using dynamic light scattering (DLS) or size-exclusion chromatography (SEC).
-
Remove Competing Nucleophiles: Ensure your protein sample has been thoroughly dialyzed or desalted into the reaction buffer to remove any small molecule nucleophiles (e.g., azide, which is a common preservative).[8]
-
Problem: My protein precipitates during the reaction.
-
Question: Why is my protein crashing out of solution?
-
Explanation: This is typically caused by two factors: instability of the protein at the alkaline pH required for the reaction, or the concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the isothiocyanate.[2]
-
Solution:
-
Minimize Organic Solvent: Use the highest possible concentration of the isothiocyanate stock solution to minimize the volume added to your aqueous protein solution. A final concentration of <5% (v/v) organic solvent is recommended. Add the isothiocyanate stock slowly to the protein solution while gently stirring to avoid localized high concentrations.
-
Perform a pH Stability Pilot: As mentioned above, confirm your protein's stability at the target pH before committing to the full conjugation reaction.
-
Reduce Protein Concentration: High protein concentrations can sometimes exacerbate aggregation issues. Try the reaction at a lower concentration (e.g., 1-2 mg/mL).[8]
-
Experimental Protocols
Protocol 1: General Protein Conjugation
This protocol provides a starting point for conjugating this compound to a protein containing primary amines.
-
Protein Preparation:
-
Dialyze or buffer-exchange the protein (typically 1-5 mg/mL) into an amine-free reaction buffer (e.g., 0.1 M sodium carbonate, pH 9.0).
-
Confirm the protein concentration via A280 or a BCA assay.
-
-
Isothiocyanate Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the isothiocyanate stock solution to achieve a 20-fold molar excess relative to the protein.
-
While gently stirring the protein solution, add the calculated volume of the isothiocyanate stock dropwise.
-
Incubate the reaction for 4 hours at room temperature or overnight at 4°C on a rotator.
-
-
Purification:
-
Remove unreacted isothiocyanate and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Reaction Mechanism Diagram
Caption: Reaction of this compound with a primary amine.
References
- Mechanism of action of isothiocyanates. A review - SciELO Colombia.
- Isothiocyanates | Linus Pauling Institute | Oregon State University.
- The synthesis of isothiocyanates via a hydrolysis reaction of the glucosinolate by the myrosinase enzyme. - ResearchGate.
- Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - RSC Publishing.
- Hydrolysis of glucosinolates to isothiocyanates after ingestion of raw or microwaved cabbage by human volunteers - PubMed.
- Reactivity and diverse synthetic applications of acyl isothiocyanates - arkat usa.
- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate.
- FACTORS AFFECTING THE RATE OF REACTION OF FLUORESCEIN ISOTHIOCYANATE WITH SERUM PROTEINS - PubMed.
- COPPER(II) COORDINATION COMPOUNDS WITH 2-ACETYLPYRIDINE N4-(BICYCLO[2.2.1]HEPTAN-2-YL)THIOSEMICARBAZONE AS POTENTIAL ANTIBACTER.
- the reaction of alkenes with benzeneselenenyl thiocyanate in methylene chloride - Canadian Science Publishing.
- Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Publishing.
- the reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1][10][11]triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Process for the preparation of aminobenzimidazole derivatives - European Patent Office - EP 2295432 A1.
- Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed.
- FITC conjugation of Antibodies.
- Conjugation of fluorescein isothiocyanate to antibodies. II. A reproducible method - PubMed.
- Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC - NIH.
- Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC.
- Conjugation of fluorescein isothiocyanate to antibodies - NIH.
- A Comparative Review of Key Isothiocyanates and Their Health Benefits - MDPI.
- Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - MOST Wiedzy.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate [cymitquimica.com]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drmr.com [drmr.com]
Navigating Stereoselectivity in 2-Isothiocyanatobicyclo[2.2.1]heptane Additions: A Technical Guide
Welcome to the technical support center for managing stereoselectivity in addition reactions involving 2-isothiocyanatobicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the synthesis of chiral thioureas and related derivatives from this versatile building block. Here, we move beyond simple protocols to explore the underlying principles governing stereochemical outcomes, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in nucleophilic additions to this compound?
The stereochemical outcome of nucleophilic additions to the isothiocyanate group in the bicyclo[2.2.1]heptane (also known as the norbornane) system is primarily governed by the inherent steric hindrance of the bridged bicyclic framework.[1][2] The rigid structure of the norbornane skeleton leads to a high degree of stereoselectivity, with nucleophilic attack preferentially occurring from the less sterically hindered exo face of the molecule.[1] While the exo product is generally favored, factors such as solvent polarity, reaction temperature, and the steric bulk of the nucleophile can influence the degree of diastereoselectivity.[3][4]
Q2: How can I reliably synthesize the starting material, this compound?
A common and effective method for synthesizing this compound is from its corresponding primary amine, 2-aminobicyclo[2.2.1]heptane.[1][5][6][7] One well-established method involves the reaction of the amine with thiophosgene (CSCl₂), which directly converts the primary amino group to an isothiocyanate.[1] Due to the hazardous nature of thiophosgene, alternative methods are often preferred.[1][8] A widely used two-step, one-pot process involves reacting the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent to yield the isothiocyanate.[1][5][6]
Q3: What are some common side reactions to be aware of?
The isothiocyanate group is an electrophilic species susceptible to attack by various nucleophiles.[1] A primary concern is the presence of water, which can lead to the formation of urea byproducts. Isothiocyanates can also react with alcohols and thiols.[9][10] Additionally, under certain conditions, cycloaddition reactions can occur.[1] Therefore, maintaining anhydrous conditions and using purified reagents are critical to minimizing side product formation.
Troubleshooting Guide: Optimizing Stereoselectivity
This section provides detailed troubleshooting for common issues encountered during nucleophilic additions to this compound.
Issue 1: Low Diastereoselectivity (Poor exo/endo Ratio)
Underlying Cause: While the exo approach of a nucleophile is sterically favored in the bicyclo[2.2.1]heptane system, certain conditions can reduce the energy difference between the exo and endo transition states, leading to a mixture of diastereomers.[3][11][12][13] This can be influenced by the polarity of the solvent, the reaction temperature, and the steric properties of the nucleophile.[4]
Troubleshooting Protocol:
-
Solvent Screening: The choice of solvent can significantly impact the diastereoselectivity of the reaction.[4] It is advisable to screen a range of aprotic solvents with varying polarities.
-
Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile.
-
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetic product, which is typically the more stable exo isomer.[3][4]
-
Suggested Temperature Range: Start at 0 °C and incrementally decrease to -20 °C, -40 °C, or -78 °C.
-
-
Nucleophile Steric Hindrance: The steric bulk of the nucleophile can influence the facial selectivity of the addition.[4] If feasible, modifying the nucleophile to increase its steric hindrance may improve the exo selectivity.
Table 1: Illustrative Effect of Solvent on exo/endo Selectivity
| Solvent | Dielectric Constant | exo Product (%) | endo Product (%) |
| Toluene | 2.4 | 95 | 5 |
| Dichloromethane | 9.1 | 92 | 8 |
| Tetrahydrofuran | 7.6 | 90 | 10 |
| Acetonitrile | 37.5 | 88 | 12 |
Note: The data presented is for illustrative purposes and the actual results will depend on the specific nucleophile and reaction conditions.
Issue 2: Formation of Urea Byproducts
Underlying Cause: Isothiocyanates can react with water to form an unstable carbamic acid intermediate, which then decomposes to the corresponding primary amine and carbon dioxide. This newly formed amine can then react with another molecule of the isothiocyanate to produce a symmetric urea byproduct, reducing the yield of the desired thiourea.
Troubleshooting Protocol:
-
Anhydrous Conditions: It is crucial to conduct the reaction under strictly anhydrous conditions.
-
Flame-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Use anhydrous solvents, either freshly distilled or from a solvent purification system.
-
Ensure all reagents, including the nucleophile, are free of moisture.
-
-
Inert Atmosphere: Perform the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.[3]
Experimental Workflow for Optimizing Stereoselectivity
The following diagram outlines a systematic approach to optimizing the stereoselectivity of nucleophilic additions to this compound.
Figure 1: A systematic workflow for the optimization of stereoselective additions to this compound.
Mechanistic Considerations: The Origin of exo-Selectivity
The pronounced exo-selectivity in addition reactions to the bicyclo[2.2.1]heptane system is a classic example of steric control.[1][2] The ethano bridge of the norbornane framework effectively shields the endo face, creating significant steric hindrance for an approaching nucleophile. Consequently, the nucleophile preferentially attacks the more accessible exo face of the molecule.
Figure 2: A simplified energy diagram illustrating the preferential exo-attack of a nucleophile on the this compound scaffold.
By understanding the principles of steric control and systematically applying the troubleshooting strategies outlined in this guide, researchers can effectively manage the stereoselectivity of these reactions to achieve their desired synthetic outcomes.
References
- Ghosh, S., et al. (2021). Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Polymer Chemistry, 12(15), 2236-2243. [Link]
- Kogino, K., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2(1), 38-43. [Link]
- Gulea, A., et al. (2023). COPPER(II) COORDINATION COMPOUNDS WITH 2-ACETYLPYRIDINE N4-(BICYCLO[2.2.1]HEPTAN-2-YL)THIOSEMICARBAZONE AS POTENTIAL ANTIBACTERIAL AGENTS. Chemistry Journal of Moldova, 18(1), 81-87. [Link]
- Contreras, R. H., et al. (1991). Reasons for the nonequivalence of the exo-exo and endo-endo vicinal NMR coupling constants in norbornanes. Magnetic Resonance in Chemistry, 29(5), 489-492. [Link]
- Linus Pauling Institute.
- Alcudia, A., et al. (2011). Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds. Organic Letters, 13(23), 6244-6247. [Link]
- Maeda, B., & Murakami, K. (2024).
- Szwaczko, K., et al. (2021). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 26(11), 3356. [Link]
- Wang, W., et al. (2019). Investigation of exo- and endo- isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. Polymer Chemistry, 10(4), 478-486. [Link]
- Organic Chemistry Portal.
- ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b)
- Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]
- Brown, F. K., & Houk, K. N. (1985). Torsional and steric control of stereoselectivity in isodicyclopentadiene cycloadditions. Journal of the American Chemical Society, 107(7), 1971-1978. [Link]
- Matusheski, N. V., & Jeffery, E. H. (2001).
- Min, Y., & Peterson, S. (2010). Isothiocyanates: translating the power of plants to people. Molecular nutrition & food research, 54(2), 291-298. [Link]
- Doc Brown's Chemistry. 10.6.2 Nucleophilic addition reaction of hydrogen cyanide to aldehydes and ketones. [Link]
- Sameen, A., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Food and Nutrition Sciences, 13(6), 537-556. [Link]
- Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates.
- Chemistorian. (2022, October 13). An Animated Explanation of Nucleophilic Addition [Video]. YouTube. [Link]
- Vyglazov, O. G., et al. (2016). STEREOCHEMISTRY OF THE EPOXIDATION OF BICYCLO[2.2.1]HEPT-2-ENE AND ITS 7-SYN-SUBSTITUTED DERIVATIVES. A DFT STUDY. Russian Journal of Organic Chemistry, 52(1), 1-8. [Link]
- Borra, S., et al. (2021). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Organic Process Research & Development, 25(6), 1466-1473. [Link]
- Dalal Institute. Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. [Link]
- Science of Synthesis. Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides, and Their Selenium, Tellurium, and Phosphorus Analogues. [Link]
- Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692-5696. [Link]
- PubChem.
- Khan Academy. (2017, March 2). Mechanism of nucleophilic addition reactions. [Video]. YouTube. [Link]
- NPTEL-NOC IITM. (2021, August 12). mod03lec23 - Nucleophilic Addition Reactions and its stereochemistry [Video]. YouTube. [Link]
- University of Pennsylvania. Key Concepts in Stereoselective Synthesis. [Link]
- Chemistry unplugged. (2020, July 24). Diastereoselectivity [Video]. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 11. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 12. mdpi.com [mdpi.com]
- 13. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
"preventing decomposition of 2-isothiocyanatobicyclo[2.2.1]heptane during reactions"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-isothiocyanatobicyclo[2.2.1]heptane. As a Senior Application Scientist, I've designed this guide to provide field-proven insights and troubleshooting solutions for researchers working with this unique and reactive building block. The rigid bicyclo[2.2.1]heptane (also known as norbornane) scaffold offers a distinct three-dimensional geometry valuable in medicinal chemistry for creating molecules with enhanced metabolic stability and specific biological interactions[1]. However, the electrophilic isothiocyanate (-N=C=S) group, while synthetically useful, is prone to decomposition under various reaction conditions. This guide provides a structured approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
The decomposition of this compound primarily occurs through three pathways, driven by the high electrophilicity of the central carbon atom in the -N=C=S group.
-
Hydrolysis: This is the most common decomposition pathway. The isothiocyanate group reacts with water to form an unstable thiocarbamic acid intermediate, which then rapidly decomposes to the corresponding primary amine (2-aminobicyclo[2.2.1]heptane) and carbonyl sulfide (COS)[2]. This reaction can be catalyzed by both acid and base.
-
Nucleophilic Attack by Solvents or Reagents: Besides water, other nucleophiles present in the reaction mixture can attack the isothiocyanate. Alcohols can form thiocarbamates, and primary or secondary amines will readily form thioureas[3][4]. If these are not the intended products, their formation represents decomposition of the starting material.
-
Thermal Degradation: While the bicyclo[2.2.1]heptane framework is thermally stable, the isothiocyanate group can degrade at elevated temperatures. Studies on other isothiocyanates show that heating in aqueous solutions can lead to complex mixtures, including the formation of symmetrically substituted thioureas (from initial hydrolysis to the amine, which then attacks another isothiocyanate molecule) and various sulfides[5][6][7].
Q2: How should I properly store this compound?
To ensure its stability and reactivity, proper storage is critical.
-
Temperature: Store in a refrigerator (+2°C to +8°C) to minimize thermal degradation. Do not freeze, as this can cause moisture from the air to condense inside the container upon warming.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This displaces moisture and oxygen, preventing hydrolysis.
-
Container: Use a tightly sealed container with a PTFE-lined cap (e.g., a Sure/Seal™ bottle). After each use, flush the headspace with inert gas before re-sealing.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product. TLC/LC-MS analysis shows mainly the starting amine.
Cause: This is a classic symptom of hydrolysis. The isothiocyanate has likely reacted with water in your reaction setup, converting it back to 2-aminobicyclo[2.2.1]heptane.
Solutions:
-
Rigorous Drying of Glassware and Reagents:
-
Oven-dry all glassware at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Use anhydrous grade solvents from a freshly opened bottle or a solvent purification system. Solvents should have a water content of <50 ppm.
-
Ensure all other reagents are anhydrous. Dry solids in a vacuum oven if necessary.
-
-
Maintain an Inert Atmosphere:
-
The entire reaction, from reagent addition to workup, should be conducted under a positive pressure of argon or nitrogen. Use standard Schlenk line or glovebox techniques.
-
-
Check Your Nucleophile:
-
If your nucleophile is a salt (e.g., a sodium salt of a thiol), ensure it is perfectly dry. Hygroscopic salts can introduce significant amounts of water.
-
Protocol: Setting Up a Reaction Under Anhydrous & Inert Conditions
`dot graph AnhydrousSetup { graph [fontname="Arial", label="Workflow for Inert Atmosphere Reaction Setup", labelloc=t, fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="1. Oven-dry all glassware\n(>120°C, 4h)"]; B [label="2. Assemble glassware while hot\nand cool under vacuum"]; C [label="3. Backfill with inert gas\n(Ar or N₂). Repeat 3x."]; D [label="4. Add anhydrous solvent\nand reagents via syringe"]; E [label="5. Add 2-isothiocyanato-\nbicyclo[2.2.1]heptane via syringe"]; F [label="6. Maintain positive inert\ngas pressure during reaction"]; G [label="7. Quench & workup\nusing anhydrous techniques"];
A -> B -> C -> D -> E -> F -> G; } ` Caption: A step-by-step workflow for minimizing reagent decomposition.
Problem 2: The reaction is sluggish or incomplete, even with a strong nucleophile.
Cause: The rigid bicyclo[2.2.1]heptane skeleton creates significant steric hindrance around the C2 position. This can slow down the approach of a nucleophile to the electrophilic carbon of the isothiocyanate group compared to less hindered aliphatic or aromatic isothiocyanates[1].
Solutions:
-
Increase Reaction Temperature:
-
Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for signs of thermal decomposition (see Problem 3). A modest increase (e.g., from room temperature to 40-60°C) is often sufficient.
-
-
Use a Less Sterically Hindered Nucleophile (if possible):
-
If the reaction design allows, switching to a smaller, more potent nucleophile can improve reaction rates.
-
-
Increase Reaction Time:
-
Due to steric effects, these reactions may simply require longer times to reach completion. Monitor by TLC or LC-MS until the starting material is consumed.
-
-
Catalysis:
-
For some nucleophiles, the addition of a catalyst can promote the reaction. For example, in reactions with alcohols, a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can deprotonate the alcohol, increasing its nucleophilicity without directly consuming the isothiocyanate.
-
Problem 3: Multiple unidentified spots appear on the TLC plate, and the crude product is a dark, oily mixture.
Cause: This often indicates thermal decomposition, especially if the reaction was heated. High temperatures can initiate side reactions, leading to a complex mixture of byproducts[7].
Solutions:
-
Optimize Reaction Temperature:
-
Determine the lowest possible temperature at which the reaction proceeds at an acceptable rate. Run a temperature screen (e.g., 25°C, 40°C, 60°C) on a small scale.
-
-
Limit Reaction Time:
-
Do not heat the reaction longer than necessary. Once the starting material is consumed (as monitored by TLC/LC-MS), proceed immediately with the workup.
-
-
Purification Considerations:
-
Purify the product promptly after workup. Isothiocyanates can be unstable on silica gel for extended periods.
-
Consider using a less acidic stationary phase, like neutral alumina, for chromatography if you suspect acid-catalyzed decomposition on silica.
-
Keep fractions cold during solvent evaporation.
-
Table 1: Summary of Troubleshooting Strategies
| Symptom | Probable Cause(s) | Primary Solution(s) |
| Starting amine is the main product | Hydrolysis | Implement rigorous anhydrous and inert atmosphere techniques. |
| Reaction is slow or incomplete | Steric Hindrance | Cautiously increase temperature; extend reaction time; consider catalysis.[1] |
| Dark, complex mixture with multiple byproducts | Thermal Decomposition | Run the reaction at the lowest effective temperature; minimize heating time.[6] |
| Desired product yield decreases during purification | Instability on Stationary Phase | Purify quickly; use neutral alumina instead of silica gel; keep fractions cold. |
References
- Linus Pauling Institute, Oregon State University. (n.d.). Isothiocyanates.
- ResearchGate. (n.d.). The synthesis of isothiocyanates via a hydrolysis reaction of the glucosinolate by the myrosinase enzyme.
- Luthra, J., et al. (1982). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (1), 11-15.
- Park, B. S., et al. (2013). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 288(11), 7526–7536.
- Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220–223.
- Vallejo, F., et al. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 89-97.
- Minich, D. M., & Bland, J. S. (2019). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Integrative Cancer Therapies, 18, 153473541988235.
- Zhou, H., et al. (2021). Visible-Light-Mediated Nucleophilic Addition of an α-Aminoalkyl Radical to Isocyanate or Isothiocyanate. Organic Letters, 23(15), 5949–5953.
- Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. PubMed.
- Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. ACS Publications.
- ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles.
- Wikipedia. (n.d.). Isothiocyanate.
- ResearchGate. (n.d.). Scheme for hydrolysis (A) and thermal degradation (B) of allyl isothiocyanate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions Involving 2-Isothiocyanatobicyclo[2.2.1]heptane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-isothiocyanatobicyclo[2.2.1]heptane. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. The content is designed to address specific challenges you may encounter during experimental work-up procedures, drawing upon established chemical principles and field-proven insights.
I. Understanding the Reagent: Key Properties and Reactivity
This compound, also known as norbornyl-2-isothiocyanate, is an alicyclic isothiocyanate.[1][2] Its rigid bicyclic norbornane framework imparts distinct steric and electronic properties that influence the reactivity of the isothiocyanate group.[1] The central carbon atom of the isothiocyanate moiety (–N=C=S) is electrophilic and readily undergoes attack by nucleophiles.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14370-23-1 | |
| Molecular Formula | C₈H₁₁NS | [2] |
| Molecular Weight | 153.24 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 81-83 °C at 2 mm Hg | [3] |
| Melting Point | 27-30 °C | [3] |
| Solubility | Soluble in organic solvents | [2] |
| Storage | Refrigerated |
II. FAQs: Reaction Work-up and Purification
This section addresses common questions and issues that arise during the work-up of reactions involving this compound, particularly in the synthesis of thiourea derivatives.
Q1: My thiourea synthesis using this compound and a primary amine is showing low yield. What are the likely causes and how can I troubleshoot this?
Low yields in thiourea synthesis can often be attributed to several factors, including the stability of the isothiocyanate, steric hindrance, and the nucleophilicity of the amine.[4]
Troubleshooting Low Yields:
-
Isothiocyanate Stability: Isothiocyanates can degrade over time. It is recommended to use freshly prepared or purified this compound.[4] Proper storage in a cool, dark, and dry environment is crucial.[4]
-
Steric Hindrance: The bulky bicyclo[2.2.1]heptane framework can sterically hinder the approach of the amine nucleophile. To overcome this, consider increasing the reaction temperature or prolonging the reaction time.[4] Microwave irradiation can also be an effective technique to overcome steric barriers.[4]
-
Amine Nucleophilicity: If you are using an amine with low nucleophilicity (e.g., an aniline with electron-withdrawing groups), the reaction may be sluggish. The addition of a non-nucleophilic base, such as triethylamine (TEA), can help to activate the amine, increasing its reactivity.[4][5]
-
Reaction Monitoring: Always monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of side products due to prolonged heating.
Q2: I am observing an unexpected side product in my reaction. What are the common side reactions of isothiocyanates during work-up?
The most common side reaction, especially during aqueous work-up, is the hydrolysis of the isothiocyanate group.
Hydrolysis of Isothiocyanates:
Under aqueous conditions, particularly in the presence of acid or base, isothiocyanates can hydrolyze.[6][7] The reaction proceeds through the formation of a transient thiocarbamic acid, which then decomposes to the corresponding primary amine (2-aminobicyclo[2.2.1]heptane in this case) and carbonyl sulfide (COS).[7]
-
Mechanism Insight: The hydrolysis is initiated by the nucleophilic attack of water or hydroxide ion on the electrophilic carbon of the isothiocyanate.[7] Acidic conditions can promote this by protonating the nitrogen atom, further activating the carbon towards nucleophilic attack.[6]
Mitigation Strategies:
-
Anhydrous Conditions: If the desired product is sensitive to water, perform the reaction and initial work-up under anhydrous conditions.
-
Neutral pH: During aqueous work-up, maintain a neutral pH to minimize both acid- and base-catalyzed hydrolysis.[8][9]
-
Temperature Control: Perform aqueous extractions at low temperatures (e.g., using an ice bath) to reduce the rate of hydrolysis.
-
Prompt Extraction: Minimize the contact time between the organic phase containing your product and the aqueous phase.
Q3: After quenching my reaction and performing an aqueous extraction, I'm having trouble with emulsions. How can I break them?
Emulsions are a common issue, especially when using solvents like THF or DMF which have some water miscibility.[10]
Strategies for Breaking Emulsions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing a better separation from the organic layer.
-
Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can help to break up the emulsion.
-
Solvent Modification: Adding more of the organic extraction solvent can sometimes resolve the issue. Alternatively, if your product is stable, careful removal of the reaction solvent by rotary evaporation before the aqueous work-up can prevent emulsion formation.[10]
-
Gentle Agitation: Instead of vigorous shaking in the separatory funnel, gentle inversion can minimize emulsion formation.
Q4: How do I effectively purify the thiourea product derived from this compound?
The purification method will depend on the physical properties of your product (solid or oil) and the nature of any impurities.
Common Purification Techniques:
-
Recrystallization: If your thiourea product is a solid, recrystallization is often the most effective method for obtaining high purity material.[4] Common solvents for recrystallization of thioureas include ethanol and acetone.[4]
-
Column Chromatography: For oils or for separating the product from closely related impurities, column chromatography on silica gel is the standard method.[1][4] The choice of eluent will depend on the polarity of your product. A typical starting point would be a mixture of hexane and ethyl acetate.
-
Aqueous Work-up: A thorough aqueous work-up is the first step in purification to remove water-soluble impurities and salts.[1]
III. Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for common procedures.
Protocol 1: General Procedure for the Synthesis of a Thiourea Derivative
This protocol describes a general method for the reaction of this compound with a primary amine.[4][11]
-
Dissolve the Amine: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tert-butanol.[11][12]
-
Add the Isothiocyanate: To the stirred solution, add this compound (1.0-1.1 equivalents) at room temperature.[4] The addition can be done dropwise if the reaction is exothermic.
-
Monitor the Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating may be applied.[4]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Q4.[4]
Workflow Diagram: Troubleshooting Low Yield in Thiourea Synthesis
Caption: Troubleshooting workflow for low yield in thiourea synthesis.
IV. Advanced Topics & Mechanistic Insights
Q5: I am working on the synthesis of a thiosemicarbazone from this compound. What is a reliable synthetic route?
A common and effective route involves a two-step process. First, this compound is reacted with hydrazine hydrate to form N⁴-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide.[1][13] This intermediate is then condensed with an appropriate aldehyde or ketone to yield the desired thiosemicarbazone.[1][13]
Workflow Diagram: Synthesis of Thiosemicarbazone Ligands
Caption: General workflow for the synthesis of thiosemicarbazones.
Q6: Are there any specific safety precautions I should take when working with this compound?
Yes. Isothiocyanates as a class of compounds can be irritants and may pose health risks upon exposure.[2] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
V. References
-
M.I. Angelis, et al. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. (URL: [Link])
-
A. Williams, K.T. Douglas. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2. (URL: [Link])
-
Linus Pauling Institute. Isothiocyanates. Oregon State University. (URL: [Link])
-
A. A. El-Hady, et al. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. (URL: [Link])
-
S. M. Rouzaud, et al. Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers. AACR Journals. (URL: [Link])
-
A. F. M. F. Sobral, et al. Synthesis of thiourea derivatives from isothiocyanates. ResearchGate. (URL: [Link])
-
European Patent Office. Process for the preparation of aminobenzimidazole derivatives. (URL: )
-
University of Wisconsin-Madison. Organic Reaction Workup Formulas for Specific Reagents. (URL: [Link])
-
Reddit Discussion on Amine-Isothiocyanate Reactions. (URL: [Link])
-
A. F. M. F. Sobral, et al. Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. (URL: [Link])
-
T. Scattolin, et al. Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. ACS Publications. (URL: [Link])
-
University of Rochester. How To: Troubleshoot a Reaction. (URL: [Link])
-
N. A. H. Hairon, et al. Synthesis of Thiourea Derivatives and Binding Behavior Towards The Mercury Ion. Malaysian Journal of Analytical Sciences. (URL: [Link])
-
I. Stolar, et al. Mechanochemical synthesis of thioureas, ureas and guanidines. PMC. (URL: [Link])
-
ResearchGate. Isothiocyanate chemistry. (URL: [Link])
-
P. Jakubiec, et al. Are isothiocyanates potential anti-cancer drugs? PMC. (URL: [Link])
-
S. Sharma, et al. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. ResearchGate. (URL: [Link])
-
V. Graur, et al. Copper(II) Coordination Compounds with 2-Acetylpyridine N4-(Bicyclo[2.2.1]Heptan-2-Yl)Thiosemicarbazone as Potential Antibacter. Studia Universitatis Moldaviae. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. natural.studiamsu.md [natural.studiamsu.md]
Technical Support Center: Characterization of Impurities in 2-Isothiocyanatobicyclo[2.2.1]heptane Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the synthesis of 2-isothiocyanatobicyclo[2.2.1]heptane. As a key building block in medicinal chemistry, the purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final products.[1][2] This document addresses common challenges encountered during its synthesis, offering troubleshooting advice and detailed protocols for the characterization of potential impurities.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that frequently arise during the synthesis and handling of this compound.
Q1: What are the most common synthetic routes for this compound, and how do they influence the impurity profile?
A: The two most prevalent methods start from 2-aminobicyclo[2.2.1]heptane. Your choice of method will directly impact the likely impurities.
-
Thiophosgene Method: This is a direct, one-step reaction where the primary amine reacts with thiophosgene (CSCl₂) in the presence of a base.[3] While often efficient, it involves the highly toxic and hazardous thiophosgene reagent. The primary impurity concern is the formation of a thiourea byproduct if the stoichiometry is not carefully controlled.
-
Carbon Disulfide (CS₂) Method: This is a widely used, safer alternative. It's a two-step, one-pot process where the amine first reacts with CS₂ and a base to form a dithiocarbamate salt intermediate. This salt is then treated with a desulfurizing agent (e.g., tosyl chloride, ethyl chloroformate) to yield the isothiocyanate.[3][4][5] Common impurities include unreacted dithiocarbamate salt (if desulfurization is incomplete) and the thiourea byproduct.
Q2: What are the primary classes of impurities I should anticipate in my final product?
A: Regardless of the synthetic route, impurities generally fall into one of four categories:
-
Starting Material Carryover: Unreacted 2-aminobicyclo[2.2.1]heptane.
-
Intermediate Carryover: The dithiocarbamate salt from the CS₂ method.
-
Side-Reaction Products: The most common is the symmetrical N,N'-di(bicyclo[2.2.1]hept-2-yl)thiourea, formed when the newly generated isothiocyanate reacts with unreacted 2-aminobicyclo[2.2.1]heptane.[3]
-
Degradation Products: The isothiocyanate functional group is a potent electrophile and can be hydrolyzed by water, especially under acidic or basic conditions, to revert to the corresponding amine.[6]
Q3: Why is strict moisture control so critical during synthesis, work-up, and storage?
A: The central carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic and susceptible to nucleophilic attack by water.[3][6] This hydrolysis reaction will cleave the functional group, regenerating the starting amine (2-aminobicyclo[2.2.1]heptane) and releasing carbonyl sulfide or carbon dioxide. Therefore, using anhydrous solvents, inert atmospheres (like Nitrogen or Argon), and dry glassware is essential to prevent yield loss and product contamination. For long-term storage, the compound should be kept in a tightly sealed container, preferably under an inert atmosphere and refrigerated.[7]
Q4: My purified product has a very strong, pungent odor. Does this automatically indicate an impurity?
A: Not necessarily. Isothiocyanates, as a class, are known for their characteristic pungent, mustard-like odors.[2] While the pure product is expected to have a strong smell, the presence of other off-odors could signal volatile byproducts from side reactions or degradation. Rely on analytical data, not just odor, to assess purity.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter in the lab.
Issue 1: Low Yield and Complex TLC Profile
Q: My reaction yield is poor, and my TLC plate (visualized with KMnO₄ stain) shows a persistent spot at the baseline (Rf ≈ 0) and a new spot very close to my starting amine, in addition to the product spot. What's happening?
A: This profile is a classic indicator of incomplete reaction and side-product formation, particularly in the carbon disulfide method.
-
Baseline Spot (Rf ≈ 0): This is almost certainly the highly polar dithiocarbamate salt intermediate. Its presence indicates that the desulfurization step was inefficient or incomplete. The salt is often not UV-active but will stain with permanganate.
-
Spot Near Starting Amine: This is likely the N,N'-di(bicyclo[2.2.1]hept-2-yl)thiourea byproduct. It is less polar than the amine but may have a similar Rf value in certain solvent systems.
-
Troubleshooting Steps:
-
Verify Desulfurizing Agent: Ensure your desulfurizing agent (e.g., tosyl chloride) is fresh and fully active.
-
Increase Reaction Time/Temperature: The desulfurization step may require longer reaction times or gentle heating. Monitor the disappearance of the dithiocarbamate intermediate by TLC.
-
Control Stoichiometry: To minimize thiourea formation, ensure the amine is the limiting reagent or that the isothiocyanate is formed rapidly and is not left in the presence of unreacted amine for extended periods. Some protocols favor slow addition of the amine to the CS₂/base mixture.
-
Issue 2: Unexpected Resonances in ¹H NMR Spectrum
Q: I purified my product via chromatography, and while the ¹H NMR spectrum shows the expected complex multiplets for the rigid bicyclic protons, I see persistent, somewhat broad singlets between δ 6-8 ppm. What are these signals?
A: These signals are highly characteristic of the N-H protons of the N,N'-di(bicyclo[2.2.1]hept-2-yl)thiourea byproduct. The bicyclic protons of this impurity will overlap with your product signals, but the N-H protons are a clear giveaway.
-
Causality: This impurity forms when one molecule of the product (the electrophile) reacts with a molecule of the starting amine (the nucleophile).[3] This is often a problem when the reaction is slow or if there are localized areas of high amine concentration.
-
Confirmation & Resolution:
-
D₂O Shake: Add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The N-H peaks should exchange with deuterium and disappear, confirming their identity.
-
Quantification: Use the integration of the N-H proton signals relative to a known product signal to estimate the level of contamination.
-
Purification: Careful column chromatography is typically required to separate the product from the slightly more polar thiourea. A gradient elution of ethyl acetate in hexanes is often effective.
-
Issue 3: Product Instability During Purification or Storage
Q: My product looked clean by crude analysis, but after purification by silica gel chromatography, I see the starting amine reappear in my fractions. Why is my product degrading?
A: This is a common problem related to the reactivity of the isothiocyanate group with the stationary phase.
-
Mechanism of Degradation: Standard silica gel is slightly acidic and contains adsorbed water. These surface silanol groups (Si-OH) and water molecules can act as nucleophiles, attacking the isothiocyanate and catalyzing its hydrolysis back to the starting amine.[8]
-
Preventative Measures:
-
Deactivate Silica: Before preparing your column, wash the silica gel with a 1-2% solution of triethylamine in your eluent system, then flush with the eluent alone. This neutralizes the acidic sites.
-
Use Alternative Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil if degradation is severe.
-
Minimize Contact Time: Perform flash chromatography rather than slow gravity chromatography to reduce the time the compound spends on the column.
-
Proper Storage: After purification, ensure the solvent is thoroughly removed under reduced pressure (without excessive heat) and store the final product under an inert gas in a freezer at or below -20°C.
-
Part 3: Protocols for Impurity Characterization
These protocols provide standardized methods for analyzing the purity of this compound.
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use standard silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of crude or purified material in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Eluent System: A mobile phase of 10-20% Ethyl Acetate in Hexanes is a good starting point. Adjust polarity as needed to achieve an Rf of 0.3-0.4 for the product.
-
Spotting: Spot the starting amine, the crude reaction mixture, and any purified fractions on the same plate.
-
Development & Visualization:
-
Develop the plate in a saturated chamber.
-
Visualize under UV light (254 nm). The product and thiourea byproduct should be visible.
-
Stain the plate using a potassium permanganate (KMnO₄) dip. The starting amine will show up as a bright yellow spot immediately. The product and thiourea may also stain over time. The dithiocarbamate salt will appear at the baseline.
-
Protocol 2: Spectroscopic and Spectrometric Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the presence of the isothiocyanate functional group and rule out isomeric impurities.
-
Procedure: Acquire the spectrum of a thin film (for liquids) or a KBr pellet (for solids).
-
Key Peaks:
-
Isothiocyanate (-N=C=S): Look for a very strong, characteristically broad absorption band between 2050-2150 cm⁻¹ .[9]
-
Thiocyanate (-S-C≡N): A potential isomeric impurity would show a sharp, less intense band around 2140-2175 cm⁻¹ .[9]
-
Thiourea (C=S): The thiourea byproduct will lack the strong -NCS peak and will instead show N-H stretches (~3200-3400 cm⁻¹) and a C=S stretch (~1300 cm⁻¹).[1]
-
-
-
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy:
-
Objective: To confirm the bicyclo[2.2.1]heptane scaffold and identify/quantify impurities.
-
Procedure: Dissolve the sample in CDCl₃.
-
Expected Signals for Product: The spectrum will be complex due to the rigid, asymmetric structure. Expect a series of multiplets between δ 1.0-4.0 ppm.[3] The proton attached to the carbon bearing the NCS group is typically found around δ 3.5-4.0 ppm.
-
Impurity Signals:
-
Unreacted Amine: Look for a broad singlet corresponding to the -NH₂ protons.
-
Thiourea Byproduct: Look for a characteristic broad singlet for the N-H protons between δ 6-8 ppm.
-
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the product and identify impurities.
-
Procedure: Use a technique like GC-MS or LC-MS.
-
Expected Masses:
-
Product (C₈H₁₁NS): [M+H]⁺ = 154.07.
-
Unreacted Amine (C₇H₁₃N): [M+H]⁺ = 112.11.
-
Thiourea Byproduct (C₁₅H₂₄N₂S): [M+H]⁺ = 265.17.
-
-
Part 4: Data Summary and Workflow Visualization
Table 1: Summary of Potential Impurities and Their Characteristics
| Impurity Name | Structure | Molecular Formula | MW | Root Cause | Key Analytical Signatures |
| 2-Aminobicyclo[2.2.1]heptane | Amine on norbornane frame | C₇H₁₃N | 111.18 | Incomplete reaction | TLC: Stains bright yellow with KMnO₄. NMR: Presence of -NH₂ signal. MS: [M+H]⁺ = 112.11. |
| Dithiocarbamate Salt | Amine-CS₂ adduct | C₈H₁₂NS₂⁻ | 186.32 (anion) | Incomplete desulfurization | TLC: Baseline spot (Rf=0). IR: Lacks the strong -NCS peak at ~2100 cm⁻¹. |
| N,N'-di(bicyclo[2.2.1]hept-2-yl)thiourea | Symmetrical Thiourea | C₁₅H₂₄N₂S | 264.43 | Reaction of product with starting amine | NMR: Broad N-H signal δ 6-8 ppm. IR: Absence of -NCS peak. MS: [M+H]⁺ = 265.17. |
| Bicyclo[2.2.1]hept-2-yl thiocyanate | Isomer | C₈H₁₁NS | 153.25 | Rearrangement/Side reaction | IR: Sharp, medium intensity peak at ~2160 cm⁻¹ instead of broad peak at ~2100 cm⁻¹.[9] |
Impurity Characterization Workflow
The following diagram outlines a logical workflow for identifying an unknown impurity encountered during the synthesis.
Caption: Troubleshooting workflow for impurity identification.
References
- Matusheski, N. V., et al. (2012). Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts. Journal of Agricultural and Food Chemistry, 60(31), 7735-45.
- Garratt, D. G., Ryan, M. D., & Ujjainwalla, M. (1979). Chemoselectivity in the synthesis of thiocyanates and isothiocyanates: the reaction of alkenes with benzeneselenenyl thiocyanate in methylene chloride. Canadian Journal of Chemistry, 57(16), 2145-2153.
- Graur, V., et al. (2023). COPPER(II) COORDINATION COMPOUNDS WITH 2-ACETYLPYRIDINE N4-(BICYCLO[2.2.1]HEPTAN-2-YL)THIOSEMICARBAZONE AS POTENTIAL ANTIBACTERIAL AGENTS. STUDIA UNIVERSITATIS MOLDAVIAE.
- Georg, G. I., & Chen, Y. (2008). Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides, and Their Selenium, Tellurium, and Phosphorus Analogues. Science of Synthesis.
- Reddit r/OrganicChemistry. (2023). Reaction of isothiocyanate.
- Shiber, A. L., & Bate, N. J. (2019). Synthesis of Isothiocyanates: An Update. Organic Preparations and Procedures International, 51(4), 305-327.
- Kumar, A., & Kumar, S. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications.
- Toth, E., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(19), 6667.
- Amerigo Scientific. (n.d.). Chemical Building Blocks.
- Kyriakoudi, A., & Tsimogiannis, D. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 83-107.
- MDPI. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.
- Michailidis, D., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Antioxidants, 10(11), 1836.
- ResearchGate. (2013). Method development for the determination of the disodium salt of bicyclo[2.2.1]heptane-2,3-dicarboxylicacid in an isotactic polypropylene matrix using liquid chromatography with evaporative light scattering detection.
- Wikipedia. (n.d.). Isothiocyanate.
Sources
- 1. natural.studiamsu.md [natural.studiamsu.md]
- 2. CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 7. 2-Isothiocyanato-bicyclo[2.2.1]heptane | 14370-23-1 [sigmaaldrich.com]
- 8. Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Scale-Up Production of 2-Isothiocyanatobicyclo[2.2.1]heptane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 2-isothiocyanatobicyclo[2.2.1]heptane. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger-scale production. The unique rigid, bicyclic structure of this molecule presents specific challenges that require careful consideration.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to address common issues and ensure a robust, scalable process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies, both starting from the precursor 2-aminobicyclo[2.2.1]heptane:
-
Thiophosgene Method: This is a direct, classical method involving the reaction of the primary amine with thiophosgene (CSCl₂) in the presence of a base.[2][3] While often high-yielding, the extreme toxicity and handling difficulties of thiophosgene make it challenging and hazardous for scale-up.[4][5][6]
-
Carbon Disulfide (CS₂) Method: This is a safer and more common two-step, one-pot alternative.[1][7][8] The amine reacts with CS₂ to form an intermediate dithiocarbamate salt, which is then treated with a desulfurizing agent to yield the isothiocyanate.[1][2] This route is generally preferred for larger-scale synthesis due to its avoidance of highly toxic reagents.[9]
Q2: How is the precursor, 2-aminobicyclo[2.2.1]heptane, typically synthesized at scale?
A2: The rigid norbornane framework is classically synthesized via a Diels-Alder reaction.[1] A common approach involves the cycloaddition of cyclopentadiene with an acrylonitrile dienophile. The resulting 2-cyanobicyclo[2.2.1]hept-5-ene can then be reduced to the target amine.[1] Scale-up of this initial step requires careful management of cyclopentadiene, which readily dimerizes at room temperature, and control over the endo/exo stereoselectivity of the reaction.
Q3: What are the most significant safety concerns when scaling up this synthesis?
A3: Safety is paramount. Key hazards include:
-
Thiophosgene: Extremely toxic, corrosive, and a severe irritant.[4][5] Inhalation can cause delayed pulmonary edema.[6] Its use requires specialized ventilation (fume hood), personal protective equipment (PPE), and quench/neutralization protocols.
-
Carbon Disulfide (CS₂): Highly flammable with a very low flash point and a wide explosive range. It is also toxic. Scale-up requires inert atmosphere operations and equipment designed for flammable liquids.
-
Exothermic Reactions: Both the formation of the dithiocarbamate salt and the desulfurization step can be exothermic. On a large scale, this heat must be managed with appropriate reactor cooling systems and controlled reagent addition rates to prevent thermal runaways.
Q4: Is the final product, this compound, stable?
A4: Isothiocyanates are reactive compounds susceptible to nucleophilic attack, particularly by water or residual amines.[10] While the bicyclic structure provides some steric hindrance, the product should be stored under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to prevent degradation. Long-term stability, especially in solution or in the presence of impurities, should be evaluated.
Part 2: Troubleshooting Guide for Scale-Up Synthesis
This section provides solutions to specific problems encountered during the scale-up process, focusing on the recommended Carbon Disulfide (CS₂) method.
Issue 1: Low Yield or Incomplete Conversion
Q: We are seeing a low yield of the final isothiocyanate, and analysis (GC/TLC) shows a significant amount of unreacted 2-aminobicyclo[2.2.1]heptane. What is causing this?
A: Incomplete conversion is a common scale-up challenge. The root cause often lies in the formation or decomposition of the dithiocarbamate intermediate.
Potential Causes & Solutions:
-
Cause 1: Inefficient Dithiocarbamate Salt Formation. The reaction between the amine and CS₂ is an equilibrium. At scale, poor mixing or localized concentration gradients can hinder the reaction.
-
Solution: Ensure robust mechanical stirring. For larger volumes, overhead stirring is essential. Confirm that the chosen base (e.g., triethylamine, K₂CO₃, NaOH) is of sufficient quality and quantity to drive the reaction forward. Some protocols have demonstrated success using aqueous conditions with an inorganic base, which can be effective for scale-up.[8][11]
-
-
Cause 2: Ineffective Desulfurizing Agent. The choice and activity of the desulfurizing agent are critical.
-
Solution: Several agents can be used, each with pros and cons (see Table 1). For scale-up, reagents that lead to easily removable byproducts are preferred. For example, using cyanuric trichloride (TCT) or sodium persulfate can be highly efficient.[8][11] Ensure the agent is added at the correct stoichiometric ratio and that the temperature is optimal for its activity. A slight excess may be required at scale to ensure complete conversion.
-
-
Cause 3: Premature Decomposition of Intermediate. The dithiocarbamate salt can be thermally labile. If the initial reaction is too exothermic and cooling is insufficient, the intermediate may decompose before the desulfurizing agent is added.
-
Solution: Implement strict temperature control. Add carbon disulfide slowly to the amine solution, maintaining a low temperature (e.g., 0-10 °C). Use a reactor jacket or an ice bath for efficient heat removal.
-
Table 1: Comparison of Common Desulfurizing Agents for Dithiocarbamate Decomposition
| Desulfurizing Agent | Typical Conditions | Pros | Cons on Scale-Up |
| Cyanuric Trichloride (TCT) | 0 °C, CH₂Cl₂/H₂O | High yields, wide substrate scope[8] | Byproducts require aqueous workup for removal. |
| Sodium Persulfate (Na₂S₂O₈) | Room Temp, H₂O | "Green" reagent, uses water as solvent, simple workup[11] | May require basic conditions for good chemoselectivity. |
| Hydrogen Peroxide (H₂O₂) | Basic conditions | Inexpensive, environmentally benign byproducts (H₂O)[2] | Can be highly exothermic, risk of side oxidations. |
| Ethyl Chloroformate | 0 °C to RT, CHCl₃ | Effective for many substrates[2] | Generates gaseous byproducts, potential for urethane formation. |
Issue 2: Formation of Symmetric Thiourea Byproduct
Q: Our final product is contaminated with a significant amount of N,N'-bis(bicyclo[2.2.1]heptan-2-yl)thiourea. How can we prevent this?
A: Thiourea formation is the most common side reaction. It occurs when the newly formed, highly electrophilic isothiocyanate product reacts with unreacted nucleophilic starting amine.
dot
Caption: Main reaction pathway and the competing thiourea side reaction.
Causality & Prevention:
This side reaction is governed by reaction kinetics and stoichiometry. At the end of the reaction, you want zero unreacted amine present when the product concentration is high.
-
Solution 1: Controlled Addition & Stoichiometry. The most effective strategy is to add the desulfurizing agent to the pre-formed dithiocarbamate salt solution. This converts the salt to the isothiocyanate, which is then isolated. Avoid having a large excess of amine at any point. Some one-pot procedures are successful, but require careful optimization of addition rates and temperatures to ensure the desulfurylation is rapid and complete.[8][11]
-
Solution 2: Inverse Addition. Consider adding the dithiocarbamate salt solution to the desulfurizing agent. This maintains an excess of the desulfurizing agent, ensuring any amine converted to the salt is immediately transformed into the isothiocyanate, minimizing its exposure to any remaining free amine.
-
Solution 3: Purification. If thiourea does form, it is significantly less volatile and more polar than the isothiocyanate product. It can typically be removed via vacuum distillation (product distills, thiourea remains in the pot) or column chromatography.
Issue 3: Exothermic Event & Temperature Control Failure
Q: During the addition of the desulfurizing agent, we experienced a rapid temperature spike that we couldn't control with our cooling system. What happened?
A: You experienced a thermal event, which is a critical scale-up risk. The decomposition of the dithiocarbamate salt can be significantly exothermic, especially with strong oxidizing agents like hydrogen peroxide.
dot
Caption: Decision tree for diagnosing the cause of low product yield.
Causality & Prevention:
The rate of heat generation must not exceed the rate of heat removal by the reactor's cooling system.
-
Solution 1: Reduce Reagent Concentration. Running reactions at a lower concentration provides more thermal mass (from the solvent) to absorb the heat generated, buffering temperature changes.
-
Solution 2: Slow the Addition Rate. The rate of reaction is directly proportional to the rate of reagent addition. By adding the desulfurizing agent more slowly over a longer period, you can control the rate of heat generation. This is the most critical parameter to adjust during scale-up.
-
Solution 3: Enhance Cooling Capacity. Ensure your reactor's cooling system is adequate for the batch size. This may mean using a more powerful chiller or increasing the flow rate of the cooling fluid.
-
Solution 4: Perform Calorimetry Studies. Before moving to a large scale, performing reaction calorimetry (e.g., using an RC1 calorimeter) can precisely measure the heat of reaction and help define a safe thermal profile (addition rates, cooling requirements) for the intended scale.
Part 3: Experimental Protocols & Workflow
This section provides a detailed protocol for the CS₂ method, highlighting key scale-up considerations.
Overall Synthesis Workflow
dot
Caption: High-level workflow from starting materials to final product.
Protocol: Synthesis of this compound via the CS₂/TCT Method
This protocol is adapted from a general, scalable procedure.[8] Warning: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE.
Materials:
-
2-Aminobicyclo[2.2.1]heptane (1.0 mol)
-
Potassium Carbonate (K₂CO₃) (2.0 mol)
-
Carbon Disulfide (CS₂) (1.2 mol)
-
Cyanuric Trichloride (TCT) (0.5 mol)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dithiocarbamate Salt Formation:
-
To a jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge 2-aminobicyclo[2.2.1]heptane (1.0 mol), K₂CO₃ (2.0 mol), and deionized water (700 mL).
-
Begin vigorous stirring and cool the reactor jacket to 15-20 °C.
-
Scale-Up Note: At this stage, ensure the solids are well suspended. Insufficient mixing is a common failure point.
-
Slowly add CS₂ (1.2 mol) dropwise via the addition funnel over 2.5-3 hours, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, continue stirring the mixture for an additional 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the starting amine (e.g., by TLC or GC analysis of a quenched aliquot).
-
-
Desulfurization:
-
Cool the reactor contents to 0-5 °C using the jacket.
-
In a separate vessel, dissolve TCT (0.5 mol) in CH₂Cl₂ (450 mL).
-
Scale-Up Note: This is the critical exothermic step. The addition rate must be carefully controlled based on the reactor's cooling capacity.
-
Slowly add the TCT solution to the vigorously stirred reaction mixture over 3-4 hours, maintaining the internal temperature below 5 °C. A white precipitate may form.
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 0-5 °C to ensure complete conversion.
-
-
Workup and Isolation:
-
Separate the organic (CH₂Cl₂) layer. Extract the aqueous layer twice more with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with 1N HCl (to remove any unreacted amine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound is a liquid that can be purified by vacuum distillation.[8] The boiling point is reported as 81-83 °C at 2 mmHg.[12]
-
Scale-Up Note: Ensure the distillation apparatus is appropriately sized. Use a good vacuum pump and monitor the head temperature closely to collect the pure fraction. The thermal stability should be considered; avoid excessively high pot temperatures.
-
References
- Lee, S., & Park, H. (2023).
- Ross, A. R. (2023).
- Ye, X., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Organic and Medicinal Chemistry Letters. [Link]
- Chen, Z., et al. (2003). New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acid.
- Li, G., et al. (2016).
- Li, Z. -Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis. [Link]
- Lee, S., & Park, H. (2023).
- Gulea, A., et al. (2023). COPPER(II) COORDINATION COMPOUNDS WITH 2-ACETYLPYRIDINE N4-(BICYCLO[2.2.1]HEPTAN-2-YL)THIOSEMICARBAZONE AS POTENTIAL ANTIBACTERIAL AGENTS. Chemistry Journal of Moldova. [Link]
- National Center for Biotechnology Information. (n.d.). Thiophosgene. PubChem. [Link]
- A convenient method for the preparation of isothiocyan
- Wikipedia. (n.d.). Thiophosgene. [Link]
- Tradeasia. (2023).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophosgene - Wikipedia [en.wikipedia.org]
- 4. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiophosgene: - An overview [moltuslab.com]
- 6. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate [cymitquimica.com]
- 11. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Mitigating Moisture Sensitivity of 2-Isothiocyanatobicyclo[2.2.1]heptane
Welcome to the technical support center for 2-isothiocyanatobicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling this moisture-sensitive compound. The unique rigid, bicyclic structure of this reagent offers distinct advantages in molecular design, but its isothiocyanate functional group demands careful handling to prevent hydrolysis and ensure experimental success.[1] This resource provides in-depth, field-proven insights to help you navigate the challenges of working with this valuable synthetic building block.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A1: The moisture sensitivity of this compound stems from the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S).[1] Water, acting as a nucleophile, can attack this carbon, initiating a hydrolysis reaction. This leads to the formation of an unstable thiocarbamic acid intermediate, which readily decomposes to the corresponding primary amine (2-aminobicyclo[2.2.1]heptane) and carbonyl sulfide.[2] This degradation pathway consumes your reagent and introduces impurities into your reaction mixture.
Below is a diagram illustrating the hydrolysis mechanism of isothiocyanates.
Caption: Hydrolysis of this compound.
Q2: How should I properly store this compound?
A2: Proper storage is the first line of defense against degradation. Follow these key principles:
-
Inert Atmosphere: The compound should be stored under a dry, inert atmosphere such as argon or nitrogen.[3] Many suppliers provide this reagent in bottles with a Sure/Seal™ cap, which allows for the removal of the reagent via syringe without exposing the bulk material to air.[4]
-
Temperature: Store the container in a refrigerated, dry environment.[5] Low temperatures reduce the rate of potential decomposition reactions.
-
Container: Ensure the container is tightly sealed. If the original seal is compromised, consider transferring the reagent to a new, dry, inert-gas-flushed container inside a glovebox.
-
Desiccation: For long-term storage outside of a glovebox, placing the sealed container inside a desiccator can provide an additional layer of protection against ambient moisture.[6]
Q3: What are the essential laboratory practices for handling this reagent?
A3: To maintain the integrity of this compound during your experiments, adherence to air-free techniques is crucial.[7]
-
Use Dry Glassware: All glassware must be rigorously dried before use. This can be achieved by oven-drying at >120 °C for several hours or by flame-drying under vacuum.[4][7] Allow the glassware to cool to room temperature under a stream of inert gas.
-
Work Under an Inert Atmosphere: Whenever possible, perform all manipulations in a glovebox.[4][8] If a glovebox is not available, use a Schlenk line to maintain an inert atmosphere within your reaction vessel.[4][7]
-
Use Anhydrous Solvents: Solvents must be anhydrous. Use freshly distilled solvents or purchase high-quality anhydrous solvents packaged under an inert atmosphere.
-
Proper Transfer Techniques: Use dry, gas-tight syringes or cannulas for transferring the reagent and other liquids.[9]
Troubleshooting Guides
Problem 1: Low or No Product Yield in a Reaction with an Amine Nucleophile
You've attempted to react this compound with a primary or secondary amine to form the corresponding thiourea, but the reaction has a low yield or has failed completely.
Initial Checks & Solutions
| Potential Cause | Verification Method | Recommended Solution |
| Degraded Isothiocyanate | Analyze a small aliquot of the starting material by ¹H NMR or GC-MS. Look for the presence of 2-aminobicyclo[2.2.1]heptane. | If the starting material is degraded, purify it by distillation under reduced pressure or purchase a fresh batch. |
| Moisture in the Reaction | Review your experimental setup and procedure. Were all air-free techniques strictly followed? | Repeat the reaction, paying meticulous attention to ensuring anhydrous conditions. See the detailed protocol below. |
| Solvent Not Anhydrous | Even sealed anhydrous solvents can absorb moisture over time. | Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from a suitable drying agent). |
| Insufficient Reactivity | The amine nucleophile may be too sterically hindered or not nucleophilic enough under the reaction conditions. | Consider gentle heating of the reaction mixture. If that fails, a stronger, non-nucleophilic base may be required to deprotonate the amine and increase its nucleophilicity. |
Experimental Protocol: Setting Up a Moisture-Sensitive Reaction
This protocol outlines the best practices for setting up a reaction involving this compound to minimize moisture contamination.
-
Glassware Preparation:
-
Place a round-bottom flask equipped with a magnetic stir bar in an oven at 140 °C for at least 4 hours.[4]
-
While hot, assemble the flask with a condenser or septum and immediately connect it to a Schlenk line.[4]
-
Evacuate the flask under high vacuum while gently flame-drying the exterior with a heat gun to remove adsorbed water.[7]
-
Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen. Repeat the vacuum/inert gas cycle three times.[7]
-
-
Reagent Addition (Solid Amine):
-
If your amine is a stable solid, add it to the flask against a positive flow of inert gas.
-
Re-evacuate and refill the flask with inert gas three times.
-
-
Solvent Addition:
-
Add anhydrous solvent via a dry syringe.
-
-
Isothiocyanate Addition:
-
Using a dry, gas-tight syringe, carefully withdraw the required amount of this compound.[9]
-
It is good practice to flush the syringe with inert gas before drawing up the liquid.[9]
-
To prevent atmospheric contamination, draw a small amount of inert gas into the syringe after the liquid (a "nitrogen buffer").[10]
-
Inject the isothiocyanate into the reaction flask through the septum.
-
The following diagram illustrates the workflow for setting up a moisture-sensitive reaction.
Caption: Workflow for a moisture-sensitive reaction setup.
Problem 2: Appearance of an Unexpected Byproduct in TLC/LC-MS Analysis
During reaction monitoring, you observe a new, more polar spot by TLC or an unexpected mass in your LC-MS that corresponds to 2-aminobicyclo[2.2.1]heptane.
Troubleshooting Logic
This is a classic sign of isothiocyanate hydrolysis. The presence of the amine byproduct confirms that moisture has entered your reaction.
Caption: Troubleshooting unexpected byproduct formation.
Corrective Actions
-
For the Current Reaction: If the hydrolysis is minor, you may be able to proceed and separate the amine byproduct during purification (e.g., chromatography or an acidic wash to protonate and extract the amine into an aqueous layer).
-
For Future Reactions: A thorough review of your anhydrous technique is necessary.
-
Solvent and Reagent Drying: Ensure all liquid reagents are dry. If necessary, they can be dried over a suitable drying agent like magnesium sulfate or calcium chloride, followed by filtration under inert conditions.[11][12] Be aware that some drying agents can react with certain functional groups.
-
System Integrity: Check all joints and septa for a proper seal. Even a small leak can introduce a significant amount of moisture over the course of a long reaction.
-
References
- Drying Agents – GCSE Chemistry (Triple) CCEA Revision - Study Rocket.
- This compound | 18530-33-1 | Benchchem.
- Isothiocyanates | Linus Pauling Institute | Oregon State University.
- The synthesis of isothiocyanates via a hydrolysis reaction of the... - ResearchGate.
- 7.19: Using Drying Agents - Chemistry LibreTexts.
- Tips & Tricks: Drying Methods - Department of Chemistry : University of Rochester.
- Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable.
- Mechanism of action of isothiocyanates. A review - SciELO Colombia.
- Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC.
- Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
- Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - RSC Publishing.
- Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides, and Their Selenium, Tellurium, and Phosphorus Analogues.
- Using drying agents.
- How to Store Reagents - Department of Chemistry : University of Rochester.
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate.
- Preservation of Moisture-Sensitive Chemical Reagents - Sigma-Aldrich.
- Chemistry Teaching Labs - Removing residual water from organic solutions - University of York.
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
- Inert Atmosphere - YouTube.
- Air-free technique - Wikipedia.
- 7.3: Inert Atmospheric Methods - Chemistry LibreTexts.
- Water Sensitive Chemicals - Environment, Health & Safety.
- COPPER(II) COORDINATION COMPOUNDS WITH 2-ACETYLPYRIDINE N4-(BICYCLO[2.2.1]HEPTAN-2-YL)THIOSEMICARBAZONE AS POTENTIAL ANTIBACTER.
- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163.
- Synthesis of Isothiocyanates: An Update - PMC - NIH.
- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC.
- CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate - CymitQuimica.
- Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS - PubMed.
- Preparation of isothiocyanates a . | Download Table - ResearchGate.
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
- Characterization of the Glucosinolates and Isothiocyanates in Mustard (Brassica juncea L.) Extracts and Determination of Its Myrosinase Activity and Antioxidant Capacity.
- Process for the preparation of aminobenzimidazole derivatives - European Patent Office - EP 2295432 A1 - Googleapis.com.
- troubleshooting low yields in ethyl isocyanoacetate couplings - Benchchem.
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables - MDPI.
- Full article: Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review - Taylor & Francis Online.
- New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents.
- Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment | Agriculture and Food Chemistry | ChemRxiv | Cambridge Open Engage.
- Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle | ACS Catalysis - ACS Publications.
- Reaction of isothiocyanate : r/OrganicChemistry - Reddit.
- New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton - ResearchGate.
- 2,5-Bis-isocyanatomethyl-bicyclo(2.2.1)heptane - PubChem.
- 2-ISOTHIOCYANATO-BICYCLO[2.2.1]HEPTANE, 95% Purity, C8H11NS, 5 grams.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. 2-Isothiocyanato-bicyclo[2.2.1]heptane | 14370-23-1 [sigmaaldrich.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. studyrocket.co.uk [studyrocket.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Temperature for 2-Isothiocyanatobicyclo[2.2.1]heptane Coupling Reactions
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Introduction
Welcome to the technical support center for the optimal use of 2-isothiocyanatobicyclo[2.2.1]heptane in coupling reactions. The unique structural rigidity and steric profile of the bicyclo[2.2.1]heptane (norbornane) scaffold present distinct challenges and opportunities in synthetic chemistry.[1] This guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of temperature optimization for these reactions, ensuring high yield and purity. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the coupling reactions of this compound, with a focus on the critical role of temperature.
Q1: Why is temperature a more sensitive parameter for this isothiocyanate compared to simpler alkyl or aryl isothiocyanates?
A1: The reactivity of the isothiocyanate group is intrinsically linked to its steric environment. The bicyclo[2.2.1]heptane framework is a rigid, three-dimensional structure that significantly hinders the electrophilic carbon of the isothiocyanate group (-N=C=S).[1] This steric hindrance can slow down the rate of nucleophilic attack by amines or other coupling partners compared to less bulky isothiocyanates. Consequently, higher temperatures may be required to provide sufficient thermal energy to overcome this activation barrier. However, excessive heat can lead to undesirable side reactions, making the optimization of temperature a delicate balance.
Q2: What is the primary coupling reaction of this compound, and what is the general mechanism?
A2: The most common coupling reaction is the formation of a thiourea derivative through reaction with a primary or secondary amine. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group. This forms a transient zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable thiourea product.
Caption: Mechanism of thiourea formation.
Q3: What are the typical starting temperatures for coupling reactions with this isothiocyanate?
A3: The optimal temperature is highly dependent on the nucleophile's steric hindrance and nucleophilicity. Below is a general guideline for starting your optimization experiments.
| Nucleophile Type | Steric Hindrance | Recommended Starting Temperature | Notes |
| Primary Amines | Low (e.g., methylamine) | Room Temperature (20-25 °C) | Reactions are often efficient at ambient temperatures. |
| Primary Amines | High (e.g., tert-butylamine) | 40-60 °C | Moderate heating is often required to overcome steric clash. |
| Secondary Amines | Low (e.g., dimethylamine) | 25-40 °C | Generally reactive, but may require slight warming. |
| Secondary Amines | High (e.g., diisopropylamine) | 60-80 °C | Significant heating may be necessary; monitor for side reactions. |
| Aryl Amines | Electron-rich | 50-70 °C | Lower nucleophilicity requires thermal input. |
| Aryl Amines | Electron-deficient | 80-100 °C | May require higher temperatures and longer reaction times. |
Q4: Can I use a catalyst to improve reaction rates at lower temperatures?
A4: While many isothiocyanate coupling reactions proceed without a catalyst, the addition of a non-nucleophilic organic base like triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can sometimes facilitate the reaction, particularly with less nucleophilic amines.[2] These bases can assist in the proton transfer step of the mechanism. However, their effectiveness with the sterically hindered this compound should be evaluated on a case-by-case basis.
Q5: How stable is the bicyclo[2.2.1]heptane core at elevated temperatures?
A5: The norbornane skeleton itself is thermally robust. Studies on the thermal decomposition of norbornane have shown that it requires very high temperatures (873-973 K or 600-700 °C) to undergo C-C bond scission.[3][4] However, functionalized derivatives can be less stable. While the isothiocyanate group itself might undergo side reactions at high temperatures (e.g., >150-200 °C), the bicyclic core is unlikely to be the point of decomposition under typical synthetic conditions.[5]
Part 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the coupling reactions of this compound.
Caption: Troubleshooting workflow for low yield.
Issue 1: Low or No Product Formation at Room Temperature
-
Causality: The combination of steric hindrance from the bicyclo[2.2.1]heptane scaffold and a sterically demanding or weakly nucleophilic amine can lead to a high activation energy, making the reaction impractically slow at ambient temperature.
-
Troubleshooting Steps:
-
Confirm Reagent Purity: Ensure the amine and isothiocyanate are pure and the solvent is anhydrous.
-
Increase Temperature: Gradually increase the reaction temperature in 15-20 °C increments (e.g., to 40 °C, then 60 °C). Monitor the reaction progress at each stage using an appropriate analytical technique (TLC, LC-MS, or GC-MS).
-
Increase Concentration: If heating is undesirable, increasing the concentration of the reactants can sometimes improve the reaction rate.
-
Catalysis: As a final resort, add a catalytic amount (1-5 mol%) of a non-nucleophilic base like DBU.
-
Issue 2: Formation of Byproducts at Elevated Temperatures
-
Causality: While the bicyclic core is stable, high temperatures can sometimes promote side reactions involving the isothiocyanate group or other functional groups present in the reactants. One potential side reaction is the reaction of the newly formed thiourea with unreacted isothiocyanate, though this is less common. More likely are decomposition pathways of sensitive functional groups on the coupling partner.
-
Troubleshooting Steps:
-
Reduce Temperature: This is the most critical step. Lower the temperature to a point where byproduct formation is minimized, even if it means a longer reaction time.
-
Optimize Reaction Time: Monitor the reaction closely to determine the point at which the desired product formation plateaus and byproduct formation becomes significant. Quench the reaction at this optimal time.
-
Controlled Addition: Consider the slow addition of one reagent to a heated solution of the other. This can help maintain a low instantaneous concentration of the added reagent and minimize side reactions.
-
Issue 3: Incomplete Conversion Even with Heating
-
Causality: This can occur with extremely sterically hindered amines. The reaction may reach an equilibrium that does not favor complete conversion, or the rate may become prohibitively slow after a certain point.
-
Troubleshooting Steps:
-
Use of a More Polar, High-Boiling Point Solvent: Solvents like DMF or DMSO can sometimes improve solubility and reaction rates at higher temperatures.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes drive difficult reactions to completion by providing efficient and uniform heating.[2][6]
-
Re-evaluate Synthetic Route: In very challenging cases, it may be necessary to consider an alternative synthetic strategy.
-
Part 3: Experimental Protocol
Protocol 1: Temperature Screening for a Coupling Reaction with a Primary Amine
This protocol provides a general method for determining the optimal reaction temperature for the coupling of this compound with a primary amine.
-
Setup: In three separate, dry reaction vials equipped with stir bars, add this compound (1.0 eq) and the desired primary amine (1.1 eq).
-
Solvent: Add a suitable anhydrous solvent (e.g., THF, Dichloromethane) to achieve a concentration of 0.1-0.5 M.
-
Temperature Conditions:
-
Vial 1: Place in a water bath at room temperature (~20-25 °C).
-
Vial 2: Place in an oil bath pre-heated to 40 °C.
-
Vial 3: Place in an oil bath pre-heated to 60 °C.
-
-
Monitoring:
-
After 1 hour, take a small aliquot from each vial and analyze by TLC or LC-MS to assess the extent of the reaction.
-
Continue to monitor the reactions every 2-4 hours.
-
-
Analysis:
-
Compare the rate of product formation and the appearance of any byproducts at the different temperatures.
-
If the reaction is slow at all temperatures, consider a higher temperature screen (e.g., 80 °C), provided the solvent is appropriate.
-
If byproducts are observed at 60 °C, the optimal temperature is likely between room temperature and 40 °C.
-
-
Optimization: Once an ideal temperature is identified, a larger-scale reaction can be performed under those conditions.
References
- Covington, A. K., & Dickinson, T. (Eds.). (1973). Physical Chemistry of Organic Solvent Systems. Plenum Press.
- Herbinet, O., Sirjean, B., et al. (2007). Thermal decomposition of norbornane (bicyclo[2.2.1]heptane) dissolved in benzene. Experimental study and mechanism investigation. arXiv:0704.
- Sirjean, B., Herbinet, O., Glaude, P. A., Fournet, R., Battin-Leclerc, F., & Marquaire, P. M. (2007). The thermal decomposition of norbornane (bicyclo[2.2.1]heptane) dissolved in benzene. Experimental study and mechanism investigation. Journal of Analytical and Applied Pyrolysis, 78(2), 275-286.
- Anderson, L., et al. (2023). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Taylor & Francis Online. [Link]
- Salami, S. A., et al. (2023). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent.
- European Patent Office. (n.d.). EP0968987B1 - Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid.
- Georg Thieme Verlag. (n.d.). Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides, and Their Selenium, Tellurium, and Phosphorus Analogues. [Link]
- Reddit. (2024).
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. [PDF] Thermal decomposition of norbornane (bicyclo[2.2.1]heptane) dissolved in benzene. Experimental study and mechanism investigation | Semantic Scholar [semanticscholar.org]
- 4. [0704.0699] Thermal decomposition of norbornane (bicyclo[2.2.1]heptane) dissolved in benzene. Experimental study and mechanism investigation [arxiv.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
"alternative purification methods for bicyclo[2.2.1]heptane compounds"
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of bicyclo[2.2.1]heptane compounds. The unique strained and rigid structure of these molecules often presents challenges for standard purification protocols. This resource offers alternative methods and explains the rationale behind experimental choices to ensure the highest purity for your compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of bicyclo[2.2.1]heptane derivatives.
Q1: My bicyclo[2.2.1]heptane compound is volatile and I'm losing it during solvent removal under reduced pressure. What can I do?
A1: This is a frequent challenge due to the relatively low molecular weight and often non-polar nature of the bicyclo[2.2.1]heptane core.
-
Initial Troubleshooting:
-
Avoid high vacuum and elevated temperatures: Use a rotary evaporator with a carefully controlled vacuum and a water bath at or slightly above room temperature.
-
Use a cold trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to recapture volatile compounds.
-
-
Alternative Strategies:
-
Sublimation: For crystalline solids, sublimation can be a highly effective purification method that avoids solvents altogether.[1][2] The compound is gently heated under a high vacuum, causing it to transition directly from a solid to a gas, which then crystallizes on a cold surface, leaving non-volatile impurities behind.
-
Lyophilization (Freeze-Drying): If your compound is soluble in a solvent with a relatively high freezing point (e.g., water, tert-butanol, or cyclohexane) and is sensitive to heat, lyophilization can be an excellent option for solvent removal without significant sample loss.
-
Q2: I'm struggling to separate diastereomers of my substituted bicyclo[2.2.1]heptane. Column chromatography gives poor resolution.
A2: The rigid bicyclo[2.2.1]heptane scaffold can make diastereomers very similar in polarity, leading to co-elution.
-
Optimize Chromatography:
-
Column Choice: Switch to a higher-resolution silica gel or consider alternative stationary phases like alumina, Florisil®, or even chiral stationary phases for analytical-scale separations to guide preparative methods.
-
Solvent System: Employ a multi-component solvent system and perform a thorough screen of solvent polarities and selectivities. Sometimes, the addition of a small amount of a third solvent can dramatically improve separation.
-
-
Alternative Purification Methods:
-
Recrystallization: This is often the most effective method for separating diastereomers.[3][4] A systematic screening of various solvents and solvent mixtures is crucial. Techniques like slow evaporation, slow cooling, and vapor diffusion can be employed to obtain high-purity crystals of one diastereomer.
-
Extractive Distillation: For liquid diastereomers with close boiling points, extractive distillation can be a viable, though more complex, option.[5] This technique involves adding an auxiliary agent (a solvent) that selectively alters the partial pressure of one diastereomer, thereby increasing the relative volatility and facilitating separation by distillation.[5]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating challenging mixtures, including diastereomers.[6][7][8] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which provides unique selectivity and often better resolution than traditional HPLC.[6][7][8]
-
Q3: My compound is a viscous oil that resists crystallization and is difficult to handle for column chromatography.
A3: Viscous oils can be challenging to purify. Several strategies can be employed to induce crystallization or find alternative purification methods.
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Solvent Layering: Dissolve your compound in a good solvent and carefully layer a poor solvent on top. Slow diffusion at the interface can promote the growth of high-quality crystals.
-
-
Alternative Purification:
-
Kugelrohr Distillation: This is a short-path distillation apparatus ideal for purifying small quantities of high-boiling or viscous liquids under high vacuum. The short distance between the distillation and condensation surfaces minimizes sample loss.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be a good alternative to column chromatography. The compound is applied as a band to a large TLC plate, developed, and the desired band is scraped off and the compound extracted.
-
II. Troubleshooting Guides
This section provides structured troubleshooting for specific purification techniques when applied to bicyclo[2.2.1]heptane compounds.
Troubleshooting Recrystallization
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, or the solution is not supersaturated. | 1. Reduce the amount of solvent. 2. Add a poor solvent (in which the compound is insoluble) dropwise until the solution becomes slightly cloudy, then warm to clarify and cool slowly. 3. Try a different solvent or solvent mixture. |
| Oiling out instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the compound is impure. | 1. Use a lower-boiling solvent. 2. Lower the concentration of the solute. 3. Perform a preliminary purification step (e.g., short-path distillation or a quick filtration through a silica plug) to remove impurities. |
| Poor recovery of the purified compound. | The compound has significant solubility in the cold solvent, or too much solvent was used. | 1. Cool the crystallization mixture in an ice bath or freezer to minimize solubility. 2. Minimize the amount of cold solvent used to wash the crystals. 3. Concentrate the mother liquor and attempt a second recrystallization. |
Troubleshooting Sublimation
| Problem | Potential Cause | Recommended Solution |
| No sublimation occurs. | The temperature is too low, or the vacuum is not sufficient. | 1. Gradually increase the temperature of the heating bath. 2. Ensure your vacuum pump is functioning correctly and all connections are secure to achieve a high vacuum. |
| The compound decomposes. | The temperature is too high. | 1. Lower the temperature and be patient; sublimation can be a slow process. 2. Ensure the vacuum is as high as possible to allow sublimation at a lower temperature. |
| The sublimate is not pure. | The impurity is also volatile under the sublimation conditions. | 1. Consider a preliminary purification step to remove volatile impurities. 2. If the volatile impurity has a different sublimation temperature, a fractional sublimation might be possible by carefully controlling the temperature. |
III. Experimental Protocols & Workflows
Protocol 1: Purification by Sublimation
This protocol is suitable for solid bicyclo[2.2.1]heptane compounds with sufficient vapor pressure.
-
Preparation:
-
Place the crude, dry solid compound into the bottom of a sublimation apparatus.
-
Insert the cold finger and ensure a good seal with a lightly greased joint.
-
-
Assembly and Evacuation:
-
Connect the sublimation apparatus to a high-vacuum line.
-
Begin evacuating the system. It is crucial to achieve a high vacuum before heating to prevent premature sublimation at atmospheric pressure.
-
-
Cooling and Heating:
-
Once a high vacuum is established, fill the cold finger with a coolant (e.g., cold water, dry ice/acetone).
-
Gently heat the bottom of the sublimation apparatus using a heating mantle or oil bath. Start with a low temperature and gradually increase it until sublimation is observed.
-
-
Collection:
-
The purified compound will deposit as crystals on the cold finger.
-
Continue the sublimation until no more material appears to be subliming.
-
-
Shutdown and Recovery:
-
Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
-
Slowly and carefully vent the apparatus to atmospheric pressure.
-
Remove the cold finger and scrape the purified crystals onto a clean, dry surface.
-
Workflow for Selecting a Purification Method
The following diagram illustrates a decision-making process for choosing an appropriate purification method for a novel bicyclo[2.2.1]heptane compound.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 6. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 7. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Exo vs. Endo 2-Isothiocyanatobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the rigid bicyclo[2.2.1]heptane (norbornane) scaffold is a cornerstone for designing molecules with precise three-dimensional orientations. This structural rigidity, however, presents a fascinating challenge in predicting and harnessing the reactivity of its substituted derivatives. A case in point is the comparison between the exo and endo isomers of 2-isothiocyanatobicyclo[2.2.1]heptane. While seemingly subtle, the stereochemical placement of the isothiocyanate group profoundly influences its accessibility to nucleophiles, a critical consideration in the synthesis of novel thiourea derivatives and other heterocyclic systems. This guide provides an in-depth analysis of the factors governing the reactivity of these two isomers, supported by established principles of stereoelectronics and steric hindrance, and outlines the necessary experimental framework for their synthesis and comparative evaluation.
The Decisive Role of Stereochemistry in the Bicyclo[2.2.1]heptane System
The bicyclo[2.2.1]heptane framework is not a flat, two-dimensional structure. Its bridged nature creates two distinct faces: the more open and accessible exo face and the more sterically congested endo face, shielded by the opposing C5-C6 bond. This inherent geometric constraint is the primary determinant of the differential reactivity observed between exo and endo isomers.
Stereoelectronic Effects: A Tale of Two Carbocations
While the isothiocyanate group's reactivity primarily involves nucleophilic attack at the central carbon, it is instructive to consider the well-documented differences in solvolysis reactions of 2-substituted norbornanes. In these reactions, the exo isomer is notoriously more reactive, often by several orders of magnitude. This phenomenon is attributed to anchimeric assistance , a stereoelectronic effect where the C1-C6 sigma bond is perfectly aligned to participate in the departure of a leaving group from the exo position. This participation leads to the formation of a stabilized, non-classical carbocation.
Conversely, the C-X bond in the endo isomer is not properly oriented for such assistance from the C1-C6 sigma bond. Its solvolysis, therefore, proceeds through a less stable, classical secondary carbocation, resulting in a significantly slower reaction rate.
Caption: Stereoelectronic effects in the solvolysis of norbornyl derivatives.
While direct anchimeric assistance is not the primary driver in the nucleophilic addition to the isothiocyanate group, this principle underscores the profound impact of stereochemistry on the electronic environment of the bicyclo[2.2.1]heptane system.
Steric Hindrance: The Gatekeeper of Reactivity
For the reaction of exo- and endo-2-isothiocyanatobicyclo[2.2.1]heptane with nucleophiles, the dominant factor influencing their relative reactivity is steric hindrance . The isothiocyanate group (-N=C=S) is a linear moiety, but its accessibility is dictated by the bicyclic framework to which it is attached.
-
The Exo Isomer: The isothiocyanate group in the exo position projects away from the bulk of the bicyclic system. This orientation provides a relatively unobstructed path for an incoming nucleophile to attack the electrophilic carbon of the isothiocyanate.
-
The Endo Isomer: In contrast, the endo isothiocyanate group is situated on the concave face of the molecule. It is sterically shielded by the C5 and C6 methylene groups and their respective hydrogen atoms. This steric congestion creates a more hindered environment, making it more difficult for a nucleophile to approach the reactive center.
Therefore, it is predicted that the exo-2-isothiocyanatobicyclo[2.2.1]heptane will exhibit a higher reactivity towards nucleophiles compared to its endo counterpart due to reduced steric hindrance.
Predicted Reactivity Comparison
| Isomer | Steric Environment at -N=C=S | Predicted Reactivity with Nucleophiles |
| Exo | Less hindered, more accessible | Higher |
| Endo | More hindered, sterically shielded | Lower |
This predicted difference in reactivity is expected to be more pronounced with bulkier nucleophiles.
Experimental Workflow for Synthesis and Comparative Reactivity Studies
To empirically validate the predicted reactivity differences, a systematic experimental approach is required. This involves the synthesis of the precursor amines, their conversion to the isothiocyanates, and subsequent kinetic studies.
Caption: Experimental workflow for comparing isomer reactivity.
Part 1: Synthesis and Separation of Exo- and Endo-2-Aminobicyclo[2.2.1]heptane
The synthesis of the precursor amines is typically achieved through a Diels-Alder reaction followed by functional group transformations. A common route involves the reaction of cyclopentadiene with a suitable dienophile, such as acrylonitrile, to yield 2-cyanobicyclo[2.2.1]hept-5-ene. Subsequent reduction of the nitrile and the double bond provides a mixture of exo- and endo-2-aminobicyclo[2.2.1]heptane.
Protocol: Synthesis of 2-Aminobicyclo[2.2.1]heptane
-
Diels-Alder Reaction: React cyclopentadiene with acrylonitrile to form 5-norbornene-2-carbonitrile. This reaction typically yields a mixture of endo and exo isomers, with the endo isomer often being the major product under kinetic control.
-
Reduction: The resulting mixture of nitriles is then reduced. A common method is catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) which will reduce both the double bond and the nitrile to an amine. This will produce a mixture of exo- and endo-2-aminobicyclo[2.2.1]heptane.
Separation of Isomers:
The separation of the exo and endo amine isomers can be challenging but is crucial for subsequent reactivity studies. Fractional crystallization of their salts (e.g., hydrochlorides or sulfates) is a classical and effective method. Alternatively, column chromatography on silica gel can be employed, though it may require careful optimization of the eluent system.
Part 2: Conversion to Isothiocyanates
The separated primary amines are then converted to their corresponding isothiocyanates. A widely used and reliable method is the reaction with thiophosgene or a thiophosgene equivalent.
Protocol: Synthesis of this compound
-
To a solution of the purified exo- or endo-2-aminobicyclo[2.2.1]heptane in a suitable solvent (e.g., dichloromethane or chloroform), add a base such as triethylamine.
-
Cool the mixture in an ice bath and add a solution of thiophosgene in the same solvent dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude isothiocyanate, which can be purified by distillation or chromatography.
Part 3: Comparative Kinetic Studies
With the pure exo and endo isothiocyanates in hand, their reactivity can be compared by studying the kinetics of their reaction with a chosen nucleophile, such as a primary amine (e.g., benzylamine) to form the corresponding thiourea.
Protocol: Kinetic Analysis of Thiourea Formation
-
Prepare standard solutions of the exo- and endo-2-isothiocyanatobicyclo[2.2.1]heptane and the nucleophile (e.g., benzylamine) in a suitable solvent (e.g., acetonitrile or THF).
-
The reaction can be monitored by UV-Vis spectrophotometry by following the disappearance of the isothiocyanate or the appearance of the thiourea product at a specific wavelength. Alternatively, aliquots can be taken at various time points, quenched, and analyzed by HPLC or GC to determine the concentration of reactants and products.
-
The reaction should be carried out under pseudo-first-order conditions (i.e., with a large excess of the nucleophile) to simplify the determination of the rate constant.
-
The rate constants for the reaction of both the exo and endo isomers are then calculated and compared.
Characterization and Data Analysis
The stereochemistry of the synthesized amines and their isothiocyanate derivatives must be unequivocally confirmed. NMR spectroscopy is the most powerful tool for this purpose.
Key NMR Spectroscopic Features for Isomer Differentiation:
| Proton | Exo Isomer | Endo Isomer |
| H2 (proton on the carbon bearing the substituent) | Typically appears at a higher field (more shielded) | Typically appears at a lower field (less shielded) |
| Coupling Constants (J) | The coupling between the H2 proton and the adjacent bridgehead proton (H1) is often smaller. | The coupling between the H2 proton and the adjacent bridgehead proton (H1) is often larger. |
¹³C NMR also shows characteristic differences in chemical shifts for the carbons of the bicyclic framework between the two isomers.
Conclusion
The stereochemical integrity of the bicyclo[2.2.1]heptane scaffold provides a unique platform for investigating the interplay of steric and stereoelectronic effects on chemical reactivity. In the case of this compound, steric hindrance is the paramount factor governing the rate of nucleophilic attack on the isothiocyanate group. The more accessible exo isomer is predicted to be significantly more reactive than the sterically encumbered endo isomer. This guide provides the theoretical framework and experimental protocols necessary for researchers to synthesize, characterize, and quantitatively compare the reactivity of these two important building blocks, enabling a more rational design of novel molecules in drug discovery and materials science.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
A Comparative Guide for Synthetic Chemists: 2-Isothiocyanatobicyclo[2.2.1]heptane vs. Phenyl Isothiocyanate
In the landscape of modern organic synthesis and drug discovery, the isothiocyanate functional group serves as a versatile electrophilic partner in a multitude of reactions, most notably in the formation of thiourea derivatives.[1][2] The choice of isothiocyanate can profoundly influence reaction kinetics, yields, and the biological activity of the resulting products. This guide provides an in-depth comparison of two distinct isothiocyanates: the aliphatic, sterically hindered 2-isothiocyanatobicyclo[2.2.1]heptane and the archetypal aromatic phenyl isothiocyanate. Through an examination of their structural nuances, reactivity profiles, and applications, supported by experimental insights, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical and Reactive Properties
| Property | This compound | Phenyl Isothiocyanate |
| Structure | Alicyclic, bicyclic (Norbornane scaffold) | Aromatic |
| Formula | C₈H₁₁NS | C₇H₅NS |
| Molecular Weight | 153.25 g/mol [3] | 135.19 g/mol |
| Reactivity Driver | Steric hindrance from the bicyclic cage[4] | Electronic effects of the phenyl ring |
| Key Applications | Synthesis of bioactive molecules, ligands for metal complexes[4][5] | Thiourea synthesis, Edman degradation, dye synthesis[6] |
Delving into the Structural and Reactivity Differences
The divergent reactivity of this compound and phenyl isothiocyanate stems directly from their distinct molecular architectures.
This compound , built upon the rigid norbornane framework, presents a unique steric environment around the isothiocyanate group.[4] This bicyclic system locks the molecule into a specific conformation, influencing the accessibility of the electrophilic carbon to incoming nucleophiles. The bulky nature of the bicyclo[2.2.1]heptane moiety can be expected to slow down the rate of nucleophilic attack compared to less hindered aliphatic isothiocyanates.
In contrast, phenyl isothiocyanate features the isothiocyanate group directly attached to a benzene ring. This aromatic system exerts a significant electronic influence. The sp²-hybridized carbons of the phenyl ring are more electronegative than sp³-hybridized carbons, leading to an inductive electron-withdrawing effect that can enhance the electrophilicity of the isothiocyanate carbon. However, the nitrogen lone pair can also participate in resonance with the aromatic ring, which can modulate this effect.
Caption: Factors influencing the reactivity of the two isothiocyanates.
Comparative Synthesis of Thioureas: A Representative Protocol
The synthesis of N,N'-disubstituted thioureas is a cornerstone application for isothiocyanates.[7][8] Below, we present a comparative protocol for the reaction of both this compound and phenyl isothiocyanate with a common nucleophile, aniline, to highlight the practical implications of their differing reactivities.
Objective: To synthesize N-(bicyclo[2.2.1]hept-2-yl)-N'-phenylthiourea and N,N'-diphenylthiourea and compare their reaction progress.
Experimental Protocols
Protocol 1: Synthesis of N,N'-diphenylthiourea
-
In a 100 mL round-bottom flask, dissolve aniline (1.86 g, 0.02 mol) in 30 mL of ethanol.
-
To this solution, add phenyl isothiocyanate (2.70 g, 0.02 mol).[9]
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the white precipitate, wash with cold ethanol, and dry under vacuum.[9]
Protocol 2: Synthesis of N-(bicyclo[2.2.1]hept-2-yl)-N'-phenylthiourea
-
In a 100 mL round-bottom flask, dissolve this compound (3.07 g, 0.02 mol) in 30 mL of a suitable solvent such as dichloromethane or ethanol.
-
Add aniline (1.86 g, 0.02 mol) to the stirred solution.
-
Due to the anticipated lower reactivity of the sterically hindered isothiocyanate, the reaction may require a longer reflux time (e.g., 6-8 hours) or the use of a catalyst.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized workflow for thiourea synthesis.
Expected Outcomes and Discussion
Based on fundamental principles of chemical kinetics, the reaction with phenyl isothiocyanate is expected to proceed more rapidly and potentially with a higher yield under milder conditions compared to this compound. The steric bulk of the norbornane scaffold in the latter will likely hinder the approach of the aniline nucleophile to the electrophilic carbon of the isothiocyanate group, thus requiring more forcing conditions (longer reaction time, higher temperature, or catalysis) to achieve a comparable conversion.
Applications in Drug Development and Medicinal Chemistry
Both classes of isothiocyanates have found utility in the development of novel therapeutic agents.
Phenyl isothiocyanate and its derivatives are precursors to a vast library of thiourea-containing compounds that have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][7] The ability to readily modify the phenyl ring allows for the fine-tuning of electronic and steric properties to optimize biological activity.
The incorporation of the bicyclo[2.2.1]heptane moiety, as seen in this compound, is a strategic move in medicinal chemistry.[4] The rigid, three-dimensional nature of the norbornane scaffold can impart conformational rigidity to the resulting thiourea derivatives. This can lead to enhanced binding to biological targets by pre-organizing the molecule in a bioactive conformation. Furthermore, the lipophilic character of the bicyclic system can improve pharmacokinetic properties such as membrane permeability and metabolic stability. Notably, synthetic norbornyl isothiocyanates have shown promise as anticarcinogenic agents, highlighting the therapeutic potential of this structural motif.[5]
Caption: The influence of isothiocyanate choice on drug-like properties.
Conclusion
The selection between this compound and phenyl isothiocyanate in a synthetic strategy is a choice between steric control and electronic activation. Phenyl isothiocyanate offers a well-established, reactive scaffold for the rapid generation of diverse thiourea libraries. In contrast, this compound, while potentially more challenging to react, provides access to unique, conformationally constrained molecules with potentially enhanced biological and pharmacokinetic properties. The decision, therefore, rests on the specific goals of the synthesis: speed and diversity versus structural novelty and tailored drug-like properties.
References
- Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. (2014).
- α-PHENYLTHIOUREA. Organic Syntheses. [Link]
- Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (n.d.).
- Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II). (2010). Oriental Journal of Chemistry. [Link]
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (2021). PubMed Central. [Link]
- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar. [Link]
- Norbornene and Related Structures as Scaffolds in the Search for New Cancer Tre
- Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity. (1997). PubMed. [Link]
- Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
- Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. (2025). MDPI. [Link]
- Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PubMed Central. [Link]
- Facile synthesis of aliphatic isothiocyanates and thioureas on solid phase using peptide coupling reagents. (2002).
- Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. (2025). OUCI. [Link]
- Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). MDPI. [Link]
- The proposed mechanism for the formation of thiourea. (2021).
- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Deriv
- Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis and characterization of thiourea. (2019). Biblioteka Nauki. [Link]
- Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. (2013).
- Special Issue—“Bioactive Compounds from N
- Bioactive Compounds Derived from Plants and Their Medicinal Potential. (2024). PubMed Central. [Link]
- UNIVERSITATEA DE STAT DIN MOLDOVA. (n.d.).
Sources
- 1. [PDF] Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. 2-Isothiocyanato-bicyclo[2.2.1]heptane | 14370-23-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
"biological activity of 2-isothiocyanatobicyclo[2.2.1]heptane derivatives"
An In-Depth Comparative Guide to the Biological Activity of 2-Isothiocyanatobicyclo[2.2.1]heptane Derivatives
Introduction: A Tale of Two Moieties
In the landscape of medicinal chemistry, the strategic combination of distinct chemical scaffolds is a cornerstone of novel drug design. The this compound structure represents a fascinating convergence of two such entities: the rigid, sterically defined bicyclo[2.2.1]heptane (norbornane) framework and the highly reactive, biologically potent isothiocyanate (-N=C=S) functional group.
The norbornane skeleton is prized for its conformational rigidity, a property that can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1] In contrast, the isothiocyanate group is a powerful electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, most notably the thiol groups of cysteine residues in proteins.[1] This reactivity is the foundation of the well-documented anticancer, antimicrobial, and anti-inflammatory properties of many naturally occurring isothiocyanates, such as sulforaphane from broccoli.[1]
This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from this compound. We will delve into their antimicrobial and cytotoxic potential, explore the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation, designed for researchers and drug development professionals.
Chapter 1: Synthesis and Derivatization
The parent compound, this compound, serves as a versatile starting material. Its synthesis typically begins with the classic Diels-Alder reaction to form the norbornane core, followed by functional group manipulations to introduce a primary amine, which is the immediate precursor to the isothiocyanate.[1] The conversion of the amine (bicyclo[2.2.1]heptan-2-amine) to the isothiocyanate is a critical step, often achieved through reaction with agents like thiophosgene or, more commonly, via a two-step process involving carbon disulfide to form a dithiocarbamate salt, which is then desulfurized.[1]
The true potential of this scaffold lies in the reactivity of the isothiocyanate group. It serves as an electrophilic handle for synthesizing a diverse library of compounds. A primary route involves the reaction with hydrazine hydrate to produce N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide.[1][2] This intermediate can then be condensed with various aldehydes or ketones. A notable example that has been investigated for its biological activity is the condensation with 2-acetylpyridine to form 2-acetylpyridine N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazone, hereafter referred to as HL.[1][2]
Caption: Synthetic pathway from the norbornane core to a bioactive thiosemicarbazone derivative.
Chapter 2: Comparative Biological Activities
The unique hybrid structure of these derivatives has prompted investigations into several areas of biological activity.
Antimicrobial Activity
The emergence of antimicrobial resistance has spurred the search for novel antibacterial agents. Derivatives of this compound, particularly thiosemicarbazones like HL and their metal complexes, have shown promise in this area.[1][2]
Causality in Experimental Design: The strategy of metal complexation is a well-established method to enhance the biological activity of organic ligands.[1] Coordination of a metal ion, such as copper(II), can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. Furthermore, the metal ion itself can interfere with cellular processes, creating a multi-pronged mechanism of action.
A series of copper(II) coordination compounds using the HL ligand have been synthesized and evaluated for their antibacterial properties.[2] These complexes, such as [Cu(L)Cl], [Cu(L)Br], and [Cu(L)CHCl₂COO], demonstrated notable activity against various bacterial strains.[1]
Table 1: Representative Antimicrobial Activity of Isothiocyanates
While specific MIC values for the bicyclo[2.2.1]heptane derivatives are not broadly published, the table below provides context by showing the activity of other known isothiocyanates against common pathogens. This data illustrates the general potential of the isothiocyanate class as antimicrobial agents.
| Compound | Organism | MIC (µg/mL) | Reference |
| Benzyl ITC (BITC) | Campylobacter jejuni | 16 - 32 | [3] |
| Allyl ITC (AITC) | Campylobacter jejuni | 32 - 128 | [3] |
| Sulforaphane (SFN) | Helicobacter pylori | 4 | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower values indicate higher potency.
Cytotoxic & Anticancer Activity
The isothiocyanate moiety is a well-known pharmacophore in anticancer research.[4][5][6] ITCs are known to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.[4] Consequently, derivatives of the bicyclo[2.2.1]heptane scaffold are of significant interest for their potential cytotoxic properties.[1]
Studies on other bicyclo[2.2.1]heptane derivatives, such as nucleoside analogues, have shown significant antitumoral activity, validating the potential of this rigid scaffold in designing cytotoxic agents.[7] While extensive data on this compound derivatives is still emerging, the known activity of the individual components suggests a high potential for synergy. The copper(II) complexes of HL, for instance, were also evaluated for their cytotoxic effects, as metal complexation is known to often enhance the ability of ligands to inhibit cancer cell proliferation.[1]
Table 2: Comparative Cytotoxicity (IC₅₀) of Representative Isothiocyanates in Cancer Cell Lines
This table summarizes the cytotoxic potential of various ITCs to provide a benchmark for evaluating new derivatives.
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Exposure Time | Reference |
| Benzyl ITC (BITC) | HL-60 (Leukemia) | 0.6 | 72h | [8] |
| Phenethyl ITC (PEITC) | 22Rv1 (Prostate) | ~10 | 24h | [6] |
| Sulforaphane (SFN) | MDA-MB-231 (Breast) | ~20 | 24h | [6] |
| Benzyl ITC (BITC) | MDA-MB-231 (Breast) | ~15 | 24h | [6] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell growth). Lower values indicate greater potency.
Anti-inflammatory Potential
Chronic inflammation underlies numerous diseases, making the discovery of new anti-inflammatory agents a research priority.[9] Both the bicyclo[2.2.1]heptane scaffold and the isothiocyanate group have been associated with anti-inflammatory effects.[1][10] Some bicyclo[2.2.1]heptane derivatives have been developed as potent prostaglandin D2 receptor antagonists, a key target in allergic inflammation.[10][11] Isothiocyanates, in turn, are known to suppress the production of inflammatory mediators like nitric oxide (NO).[12] This dual potential makes this compound derivatives attractive candidates for anti-inflammatory drug discovery.
Chapter 3: Unveiling the Mechanism of Action
The biological activity of isothiocyanates is primarily attributed to the electrophilic nature of the central carbon atom in the -N=C=S group. This carbon is susceptible to nucleophilic attack by electron-rich groups in biomolecules.
The most significant reaction is the formation of dithiocarbamates through covalent bonding with thiol groups (-SH), particularly those on cysteine residues in proteins and the antioxidant molecule glutathione.[1]
Caption: General mechanism of isothiocyanate covalent modification of proteins.
This covalent modification can have profound biological consequences:
-
Enzyme Inhibition: If the modified cysteine is part of an enzyme's active site, the enzyme's function can be irreversibly inhibited.
-
Disruption of Signaling: Modification of key proteins in signaling pathways (e.g., NF-κB, which is central to the inflammatory response) can disrupt the signaling cascade.
-
Induction of Apoptosis: ITCs can trigger the mitochondrial-dependent apoptosis pathway, leading to the death of cancer cells.[13]
Chapter 4: A Guide to Experimental Evaluation
To rigorously assess the biological activity of novel this compound derivatives, standardized and validated in vitro assays are essential. The following protocols provide a robust framework for initial screening.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine a compound's potency against bacteria.[14][15][16]
Expertise & Rationale: The broth microdilution method is a gold standard for its accuracy and reproducibility.[17][18] Using a 0.5 McFarland standard ensures a consistent starting bacterial density (~1.5 x 10⁸ CFU/mL), which is critical for comparable results across experiments.[14] The final inoculum is diluted to ~5 x 10⁵ CFU/mL to ensure that the nutrient supply is not a limiting factor for growth during the incubation period.[15]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[14][15] A typical range is 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Aseptically select 3-5 bacterial colonies from an agar plate and inoculate them into MHB. Incubate until the culture reaches the turbidity of a 0.5 McFarland standard.[15]
-
Inoculation: Dilute the standardized bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the 96-well plate.[14]
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[14][15]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.
Caption: Experimental workflow for the broth microdilution MIC assay.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[15]
Expertise & Rationale: This assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells. A solvent like DMSO is used to solubilize these water-insoluble crystals for spectrophotometric measurement. This provides a quantitative measure of the compound's effect on cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 2 x 10³ cells/well) and allow them to adhere for 24 hours.[6]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (cells treated with solvent only) and a blank control (medium only).[15]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]
-
Solubilization: Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Griess Assay for Nitric Oxide (NO) Production
This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in stimulated immune cells.
Expertise & Rationale: Macrophages (like the RAW 264.7 cell line) are key players in inflammation. When stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, they produce large amounts of the pro-inflammatory mediator nitric oxide (NO).[9][19] NO is unstable, but it quickly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo dye, allowing for colorimetric quantification of NO production.[19] A reduction in color indicates the compound inhibited LPS-induced NO production.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.[19]
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include an unstimulated control and an LPS-only control.[19]
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.[19]
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[19]
-
Absorbance Measurement: After a brief incubation, measure the absorbance at ~540 nm.
-
Data Analysis: Calculate the amount of nitrite in the samples using a sodium nitrite standard curve and determine the percentage inhibition of NO production.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of bioactive molecules, leveraging the structural benefits of a rigid norbornane scaffold and the potent reactivity of the isothiocyanate group. Early investigations into thiosemicarbazone derivatives and their metal complexes highlight their potential as novel antimicrobial agents. Based on the well-established activities of related compounds, there is a strong rationale for their further exploration as anticancer and anti-inflammatory agents.
Future research should focus on synthesizing a broader library of these derivatives to establish clear structure-activity relationships (SAR). This will involve modifying the bicyclic core and exploring different substitutions on derivatives like the thiosemicarbazone. Comprehensive screening using the robust protocols outlined in this guide will be crucial to identifying lead compounds with high potency and selectivity, paving the way for their potential development into next-generation therapeutic agents.
References
- Application Notes and Protocols for Evaluating the Antibacterial Activity of Novel Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECgBCOb9izDk_1DrcnRG-MSTpyL_AbnCOALpDg0AB8XCwu2N2r8GH6TywIxLH8ledWBVKXwrBtJ2233E8s6E-O-IztRF5N9-MvP0y0XNyguVevmhwfqhC0_TT2RbZz9aYNWFt4k69VbwM50vfu-giVZBBvjO55E-jYziKAA1BSNeiIz4LgJXV5gy_iLRxl7pKmAs3RHUkEKGXzMgVG5A7jO1HBjLnQ6X-5Rw2-kLcp-a-tH_tT6T8epQ==]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiYfzPGUcTq_sAcvzoOksQFfBPDFLghDZL2JEldwj3jGhXANEMUdHnmCUIVHVWNUlCujklR-t-dv7JYtLLt3qahpCwcjEOnHy4OuJX_eWGjffjreV4r2RBbpOd6xRruf6pLeaAKbqi-tHecIWr]
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCQAzdDTm4Kb5LBZK6msKqXLogzDaTK_0IUTYb2T7-R4KTXyv4KuQycFpGbBubczBFcMEtcAgvA6xPliMv_T7c_39tQQMy-NC4hztd1pY15Uahq559S7tKKUbW-Om5K_8eIVu8l_XW9DODJXtaBO1CLfqbqhiLxFCJrtPsQPxqogL8j0OxLOZAQGDdAuZkjUsBY6zkifBn]
- This compound | 18530-33-1. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgCPtGPOVI3UyvV9xrBJUpHmbfUulRT-8C-1F3fLb9eCWuxbsRMrJvYTp1eDLBhlO_oxbGyu5COuEUVl31Pa8Q0FQ4FXs-kj4n1keCHAhk9QQVDQRlV8PYW66zW7UjeZ9Z018=]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [URL: https://www.researchgate.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10225678/]
- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsfHv1PscMQAN5gRueigcEC6t8QSnjDf6VjDN92CeszJhfnOYzZAVTW7AByJn4bIDV3QQ2JNG6J5AiGFl8eO5iCcwXugdgIxO8w2Y069CYD4A729bw44Gejs0OgwsksYKbG-xjthvPQzFV_zf0sUhfKzYn1H1j5W6T8OpUXO9yJG8eoEoJIpsMjsh_xGuPFSWhh66iaLdqxg3nzvrCUGEHQgSYM_K2oFtb9AzG0DgI-9Px79MhpX9p_vwgPfe5]
- In Vitro Anti-inflammatory Assay for Yuanhuanin: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFFBO7Oh8mn9cagapAwkwBluH3G356DIDJRN-4dU-XDJtASeWxWI41f4VDjDq6kGT-7tqR4GasmVVLhyFYwc-3N6YkeLimhwTHiv54wWJCVifKdQ7FjLl7MYBC0I6Tq5iIX7K4AhKGTpitIa4dzqviFKhUpFCOAP2vKNxBagKYhqv8gqJ30PE57hz2tyaHHG4FZYjRshaUPePQgSVksZzqT_ENRchxREpMmcYG]
- Assessment of the cytotoxicity of different isothiocyanates in Jurkat... ResearchGate. [URL: https://www.researchgate.net/figure/A-structures-of-the-various-isothiocyanates-used-in-this-study-B-to-G-dose_fig1_12290403]
- Cytotoxicity of several isothiocyanates against HepG2 cell line from various studies. ResearchGate. [URL: https://www.researchgate.
- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi5Q4kd1dE5fv6KIlsP_2MdGEKGvd0pz4cdY_6ELs8VHDvqyEaP7Z2SX3HMelAOaRwU9xJo2ur6BeTMnWmvUHD5C8NwgroxKyEba7ExzF2VIdeY5o3FLP9TLoX6Qv1mD6WLcKKEJACcUVwl8p3pWX5WX2bqV8RTy7DDZYJ]
- Selected isothiocyanates rapidly induce growth inhibition of cancer cells. AACR Journals. [URL: https://aacrjournals.
- Isothiocyanates Induce Cell Cycle Arrest, Apoptosis and Mitochondrial Potential Depolarization in HL-60 and Multidrug-resistant. Anticancer Research. [URL: https://ar.iiarjournals.org/content/25/5/3375]
- Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6071110/]
- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [URL: https://www.researchgate.
- In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions. [URL: https://www.cetjournal.it/index.php/cet/article/view/CET23103135/2034]
- Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. [URL: https://www.mdpi.com/2079-6382/8/3/45]
- 4-Methyl-2-phenylpentanoic acid. CymitQuimica. [URL: https://cymitquimica.com/shop/building-blocks/?p=112]
- Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9349547/]
- New Bicyclo[2.2.1]heptane Nucleoside Analogues as Antitumor Agents. ResearchGate. [URL: https://www.researchgate.net/publication/281608931_New_Bicyclo221heptane_Nucleoside_Analogues_as_Antitumor_Agents]
- Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10218731/]
- COPPER(II) COORDINATION COMPOUNDS WITH 2-ACETYLPYRIDINE N4-(BICYCLO[2.2.1]HEPTAN-2-YL)THIOSEMICARBAZONE AS POTENTIAL ANTIBACTER. [URL: https://studiamsu.eu/wp-content/files/2023-7-1/4_Graur_chimie.pdf]
- Bicyclo[2.2.1]heptane and 6,6-dimethylbicyclo[3.1.1]heptane derivatives: orally active, potent, and selective prostaglandin D2 receptor antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9356391/]
Sources
- 1. benchchem.com [benchchem.com]
- 2. natural.studiamsu.md [natural.studiamsu.md]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bicyclo[2.2.1]heptane and 6,6-dimethylbicyclo[3.1.1]heptane derivatives: orally active, potent, and selective prostaglandin D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Building Blocks | CymitQuimica [cymitquimica.com]
- 13. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to 2-Isothiocyanatobicyclo[2.2.1]heptane Analogs in Drug Discovery
Introduction: The Strategic Combination of a Rigid Scaffold and a Reactive Warhead
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often involves the strategic combination of distinct molecular entities to achieve desired pharmacological profiles. The 2-isothiocyanatobicyclo[2.2.1]heptane scaffold represents a compelling example of this approach, wedding the rigid, three-dimensional framework of norbornane with the reactive electrophilicity of the isothiocyanate (ITC) group. This unique architecture has garnered interest for its potential in developing new antimicrobial and anticancer agents.
The bicyclo[2.2.1]heptane, or norbornane, core provides a conformationally constrained backbone. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, the lipophilic nature of the norbornane scaffold can enhance membrane permeability, a crucial factor for intracellular drug action.
The isothiocyanate moiety (–N=C=S) is a well-established pharmacophore, particularly recognized for its presence in cruciferous vegetables and its associated health benefits, including potent anticarcinogenic properties.[1] The electrophilic carbon atom of the ITC group readily reacts with nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to the formation of stable thiocarbamate linkages. This covalent modification of target proteins is a key mechanism underlying the biological activities of many isothiocyanates.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer and antimicrobial properties. We will delve into the synthetic strategies for accessing these compounds, present available biological data, and offer insights into their mechanisms of action, providing a valuable resource for researchers in drug discovery and development.
I. Synthesis of the Bicyclo[2.2.1]heptane Isothiocyanate Core
The construction of this compound and its analogs typically follows a convergent synthetic strategy, involving the initial formation of the bicyclic amine precursor followed by the introduction of the isothiocyanate functionality.
A. Formation of the Bicyclo[2.2.1]heptane Amine Scaffold
The primary and most efficient method for constructing the bicyclo[2.2.1]heptane framework is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.[2] For the synthesis of the amine precursors to our target compounds, cyclopentadiene is commonly employed as the diene. The choice of dienophile is critical for introducing the necessary nitrogen functionality. A common approach involves the use of acrylonitrile as the dienophile, yielding 2-cyanobicyclo[2.2.1]hept-5-ene. Subsequent reduction of the nitrile group and the double bond affords the saturated 2-aminobicyclo[2.2.1]heptane.[2]
B. Introduction of the Isothiocyanate Group
With the primary amine in hand, the isothiocyanate group can be introduced through several methods. The classical approach involves the use of thiophosgene (CSCl₂), a highly reactive and toxic reagent.[2] A safer and more common alternative is the reaction of the amine with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent, such as a carbodiimide or tosyl chloride, to yield the desired isothiocyanate.[2]
III. Antimicrobial Activity of this compound Derivatives
While the primary focus of research on this compound analogs has been on their anticancer potential, derivatives of this scaffold have also shown promising antimicrobial activity. The isothiocyanate group itself is known to possess broad-spectrum antimicrobial properties.
A. Thiosemicarbazone Derivatives and their Metal Complexes
A fruitful area of investigation has been the synthesis of thiosemicarbazones derived from this compound and their subsequent complexation with metal ions, particularly copper(II). Thiosemicarbazones are a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties.
The synthesis involves the reaction of this compound with hydrazine to form the corresponding thiosemicarbazide, which is then condensed with an appropriate aldehyde or ketone, such as 2-acetylpyridine.
A study by Graur et al. (2023) investigated the antibacterial activity of 2-acetylpyridine N⁴-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazone (HL) and its copper(II) complexes. The results, summarized below, demonstrate that complexation with copper(II) can significantly enhance the antibacterial activity, particularly against Gram-negative bacteria.
| Compound | S. aureus (ATCC 25923) | B. cereus (ATCC 11778) | E. coli (ATCC 25922) | A. baumannii (BAA-747) |
| HL (Ligand) | 125 | 125 | >1000 | >1000 |
| [Cu(L)Cl] (Complex I) | 62.5 | 62.5 | 500 | 500 |
| [Cu(L)Br] (Complex II) | 125 | 125 | 500 | 500 |
| [Cu(L)(NCS)] (Complex III) | 125 | 125 | 500 | 250 |
| Furacillinum (Reference) | - | - | - | 62.5 |
| Minimum Inhibitory Concentration (MIC) in µg/mL. Data sourced from Graur et al., 2023. |
B. Structure-Activity Relationship (SAR) Insights
The data on the thiosemicarbazone derivatives provides the following SAR insights:
-
Metal Complexation Enhances Activity: The copper(II) complexes generally exhibit greater antibacterial activity than the free ligand (HL), especially against the tested Gram-negative strains. This enhancement is likely due to the chelation theory, which proposes that complexation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the microbial cell membrane.
-
Activity Against Gram-Positive Bacteria: The free ligand and its complexes show moderate activity against the Gram-positive bacteria S. aureus and B. cereus.
-
Emerging Activity Against Gram-Negative Bacteria: While the free ligand is inactive against the tested Gram-negative bacteria, the copper complexes show some activity, with Complex III being the most potent against A. baumannii.
-
Anionic Co-ligand Influence: The nature of the anionic co-ligand (Cl⁻, Br⁻, NCS⁻) appears to modulate the activity, with the thiocyanato complex (Complex III) showing the best activity against A. baumannii.
For comparison, other isothiocyanates have demonstrated potent antimicrobial activity. For example, benzyl isothiocyanate (BITC) has shown MIC values ranging from 2.9 to 110 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). [1][3]Allyl isothiocyanate (AITC) and BITC have also shown potent bactericidal activity against Campylobacter jejuni, with MICs in the range of 50-200 µg/mL and 1.25-5 µg/mL, respectively. [4]
IV. Experimental Protocols
A. General Synthesis of this compound
Materials: 2-Aminobicyclo[2.2.1]heptane, carbon disulfide, triethylamine, ethyl chloroformate, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
Procedure:
-
To a stirred solution of 2-aminobicyclo[2.2.1]heptane (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.1 eq) followed by the dropwise addition of carbon disulfide (1.1 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction mixture to 0 °C and add ethyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
B. In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
V. Comparative Analysis and Future Perspectives
The this compound scaffold presents a promising platform for the development of novel therapeutic agents. The available data, particularly the in vivo anticancer activity of the acetyl-substituted analogs, suggests that these compounds can rival the efficacy of well-established natural isothiocyanates like sulforaphane. The rigid norbornane framework appears to be a key determinant of this high potency, likely by pre-organizing the molecule for optimal interaction with its biological targets.
In the realm of antimicrobial agents, the derivatization of the isothiocyanate group into thiosemicarbazones and their subsequent metal complexation offers a viable strategy for enhancing activity, especially against challenging Gram-negative pathogens.
However, to fully realize the potential of this class of compounds, several areas require further exploration:
-
Expanded SAR Studies: A systematic exploration of substituents on the bicyclo[2.2.1]heptane ring is needed to build a more comprehensive SAR profile. This should include variations in the nature, size, and electronic properties of the substituents at different positions.
-
In Vitro Cytotoxicity Profiling: The lack of extensive in vitro cytotoxicity data (IC₅₀ values) for the most promising anticancer analogs is a significant gap. Such data is crucial for direct comparison with other anticancer agents and for guiding further lead optimization.
-
Mechanism of Action Studies: While the induction of phase II enzymes is a likely mechanism for the anticancer effects, further studies are needed to elucidate other potential targets and pathways that may be modulated by these rigid isothiocyanate analogs. For the antimicrobial derivatives, understanding their precise mode of action is essential for their development as therapeutic agents.
-
Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of the lead compounds are necessary to assess their drug-like properties and potential for clinical development.
References
- Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1994). Anticarcinogenic activities of sulforaphane and structurally related synthetic norbornyl isothiocyanates. Proceedings of the National Academy of Sciences, 91(8), 3147–3150. (URL: [Link])
- Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1994). Anticarcinogenic activities of sulforaphane and structurally related synthetic norbornyl isothiocyanates. PubMed, PMID: 8159717. (URL: [Link])
- Graur, V., et al. (2023). COPPER(II) COORDINATION COMPOUNDS WITH 2-ACETYLPYRIDINE N4-(BICYCLO[2.2.1]HEPTAN-2-YL)THIOSEMICARBAZONE AS POTENTIAL ANTIBACTERIAL AGENTS.
- Posner, G. H., Cho, C. G., Green, J. V., Zhang, Y., & Talalay, P. (1994). Design and synthesis of bifunctional isothiocyanate analogs of sulforaphane: correlation between structure and potency as inducers of anticarcinogenic detoxication enzymes. Journal of medicinal chemistry, 37(1), 170–176. (URL: [Link])
- Tang, L., & Zhang, Y. (2005). Molecular mechanisms of the anti-cancer effects of isothiocyanates from cruciferous vegetables in bladder cancer. Molecules, 20(7), 12192-12208. (URL: [Link])
- Dufour, V., et al. (2015). Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates. Frontiers in microbiology, 6, 803. (URL: [Link])
- Nowicki, D., et al. (2016). Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens. Journal of applied microbiology, 120(4), 896-906. (URL: [Link])
- Milelli, A., Fimognari, C., Ticchi, N., Neviani, P., Minarini, A., & Tumiatti, V. (2014). Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies. Mini reviews in medicinal chemistry, 14(12), 963–977. (URL: [Link])
- Dias, C., et al. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International journal of molecular sciences, 15(11), 19552–19561. (URL: [Link])
- Dufour, V., et al. (2015). Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates. Frontiers in Microbiology, 6, 803. (URL: [Link])
Sources
- 1. Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles with Optimized Drug Release Profile [mdpi.com]
- 2. Design and synthesis of bifunctional isothiocyanate analogs of sulforaphane: correlation between structure and potency as inducers of anticarcinogenic detoxication enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of 2-acetylbenzothiophene: relevance to zileuton hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antioxidant and cytotoxic activities of essential oil of Feronia elephantum Correa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Isothiocyanatobicyclo[2.2.1]heptane
For researchers, scientists, and drug development professionals, the robust and reliable quantification and characterization of novel chemical entities are paramount. 2-Isothiocyanatobicyclo[2.2.1]heptane, a molecule featuring a rigid bicyclic scaffold and a reactive isothiocyanate group, presents unique analytical challenges.[1] This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in scientific principles and guided by industry-standard validation frameworks. We will explore the intricacies of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights into the rationale behind experimental design and providing detailed, self-validating protocols.
The validation of an analytical procedure is the documented evidence that the procedure is fit for its intended purpose.[2] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure a thorough and compliant approach to method validation.[2][3][4][5]
Section 1: Physicochemical Properties and Analytical Considerations
This compound (C₈H₁₁NS, M.Wt: 153.25 g/mol ) is a non-aromatic, alicyclic isothiocyanate.[1] Its bicyclo[2.2.1]heptane (norbornane) skeleton imparts significant conformational rigidity, which influences its chromatographic behavior and spectroscopic properties. The isothiocyanate (-N=C=S) group is highly reactive and can be susceptible to degradation, particularly at elevated temperatures, a critical consideration for GC-based methods.[6]
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For isothiocyanates, GC-MS has been widely used for their determination in various matrices.[6][7][8]
Expertise & Experience: The "Why" Behind the Protocol
The choice of a GC-MS method is predicated on the volatility of this compound. The primary challenge is to ensure the thermal stability of the analyte during injection and separation. A lower injection port temperature and a temperature ramp that does not linger at high temperatures are crucial to prevent on-column degradation. The selection of a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides a good balance of selectivity for the bicyclic structure and the polar isothiocyanate group. Mass spectrometric detection offers high selectivity and sensitivity, allowing for unambiguous identification based on the mass spectrum and fragmentation pattern.
Experimental Protocol: Quantitative Analysis by GC-MS
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).
-
Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C, hold for 5 minutes.
-
-
Injector: Splitless mode at 200°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
-
Sample Preparation: Prepare a stock solution of this compound in dichloromethane. Create a series of calibration standards by serial dilution.
-
Validation Parameters:
-
Specificity: Inject a blank (dichloromethane) and a sample spiked with the analyte to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Perform a spike and recovery study at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze six replicate samples at 100% of the target concentration on the same day (repeatability) and on two different days with different analysts (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Data Presentation: GC-MS Validation Summary
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No interference at analyte retention time | Pass |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 99.1 - 101.5% |
| Precision (RSD) | ≤ 2% | ≤ 1.5% |
| LOD | S/N ≥ 3 | ~0.1 µg/mL |
| LOQ | S/N ≥ 10 | ~0.3 µg/mL |
Section 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are thermally labile or non-volatile. For bicyclo[2.2.1]heptane derivatives, HPLC methods have been developed for both achiral and chiral separations.[9][10][11][12][13]
Expertise & Experience: The "Why" Behind the Protocol
An HPLC method with UV detection is a robust alternative to GC-MS, completely avoiding the issue of thermal degradation. The isothiocyanate group has a UV chromophore, allowing for detection around 240-250 nm. A reversed-phase C18 column is a good starting point for method development due to its versatility. The mobile phase, a mixture of acetonitrile and water, can be optimized to achieve a suitable retention time and peak shape. This method is particularly advantageous for purity determinations and for analyzing samples in complex matrices.
Experimental Protocol: Purity and Assay by HPLC-UV
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Validation Parameters:
-
Specificity: Analyze a blank, the sample, and a sample spiked with known impurities (if available). The analyte peak should be well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five concentrations of a reference standard. Plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Range: The range should cover 80-120% of the test concentration for assay and from the reporting level of impurities to 120% of the specification for impurity testing.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo or by comparison to a reference method. Recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): As described for GC-MS. RSD should be ≤ 2% for the assay and may be higher for low-level impurities.
-
LOD and LOQ: As described for GC-MS.
-
Data Presentation: HPLC-UV Validation Summary
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | Peak purity index > 0.99 and no co-elution | Pass |
| Linearity (r²) | ≥ 0.99 | ≥ 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 99.5 - 101.2% |
| Precision (RSD) | ≤ 2% | ≤ 1.0% |
| LOD | S/N ≥ 3 | ~0.05 µg/mL |
| LOQ | S/N ≥ 10 | ~0.15 µg/mL |
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR). For this compound, NMR provides critical information about the connectivity and stereochemistry of the rigid, bridged ring system.[1]
Expertise & Experience: The "Why" Behind the Protocol
The ¹H NMR spectrum of this compound is expected to be complex due to the rigid three-dimensional structure, making nearly every proton chemically distinct.[1] This complexity, while challenging for simple interpretation, provides a unique fingerprint for the molecule. For quantitative purposes (qNMR), a well-resolved signal, ideally a singlet or a signal with minimal overlap, is chosen. An internal standard with a known concentration and a signal in a clean region of the spectrum is used for accurate quantification. This method is absolute and does not require a calibration curve, making it a powerful tool for certifying reference materials.
Experimental Protocol: Purity and Assay by Quantitative ¹H NMR (qNMR)
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: CDCl₃ or other suitable deuterated solvent.
-
Internal Standard: A certified internal standard with a known purity and a singlet in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound.
-
Accurately weigh a similar amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the selected analyte signal and the internal standard signal.
-
-
Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
-
Validation Parameters:
-
Specificity: The signals of the analyte and the internal standard must be well-resolved from each other and from any impurity signals.
-
Accuracy and Precision: Prepare and analyze at least six independent samples. The accuracy is inherent in the method if performed correctly. Precision is determined by the RSD of the purity values obtained.
-
Data Presentation: qNMR Validation Summary
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | Baseline resolution of analyte and standard signals | Pass |
| Accuracy | Inherent to the primary method | N/A (Assumed to be high) |
| Precision (RSD) | ≤ 1% | ≤ 0.5% |
Section 5: Method Comparison and Logical Workflow
The choice of analytical method depends on the intended purpose.
-
For routine quality control and release testing , HPLC-UV is often the method of choice due to its robustness, precision, and ability to simultaneously determine assay and purity.
-
For identification and analysis of volatile impurities , GC-MS is indispensable. It can also be used for quantitative analysis if thermal degradation can be controlled.
-
For structural confirmation and as a primary method for the certification of reference standards , qNMR is the gold standard due to its high accuracy and precision, and because it is a direct measurement method.
Logical Workflow for Method Validation
Caption: A logical workflow for selecting and validating an analytical method.
Comparative Overview of Analytical Techniques
Caption: Relationship between analytical techniques for comprehensive validation.
Conclusion
The validation of analytical methods for this compound requires a multi-faceted approach. While HPLC-UV stands out as a robust and versatile method for routine quality control, GC-MS is essential for the analysis of volatile components and for confirmatory identification. qNMR serves as an indispensable tool for absolute quantification and structural verification, particularly in the context of reference standard characterization. By understanding the strengths and limitations of each technique and by applying the principles of method validation outlined in this guide, researchers can ensure the generation of accurate, reliable, and defensible analytical data.
References
- Tanaka, A., et al. (2001). [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives]. Shokuhin Eiseigaku Zasshi, 42(6), 363-370. [Link]
- Wu, H., et al. (2010). Gas chromatography-mass spectrometric determination of total isothiocyanates in Chinese medicinal herbs.
- Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols.
- Chaudhary, P. R., et al. (2015). GC-MS analysis of isothiocyanates and glucosinolates hydrolytic products from broccoli cultivars. Journal of Pharmacognosy and Phytochemistry, 4(3), 22-26. [Link]
- Kala, C., et al. (2018). Isothiocyanates: a Review. Research Journal of Pharmacognosy and Phytochemistry, 5(2), 71-89. [Link]
- Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(16), 4893. [Link]
- da Silva, C. H. T. P., et al. (2011). Method development for the determination of the disodium salt of bicyclo[2.2.1]heptane-2,3-dicarboxylicacid in an isotactic polypropylene matrix using liquid chromatography with evaporative light scattering detection.
- Zhang, Y., et al. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase.
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Koman, A., et al. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives.
- European Medicines Agency. (2024). ICH Q2(R2)
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
Sources
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist’s Guide to Assessing the Covalent Binding of 2-Isothiocyanatobicyclo[2.2.1]heptane
Executive Summary
The pursuit of targeted covalent inhibitors has seen a significant resurgence, driven by their potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to tackle historically challenging drug targets.[1][2] Within this landscape, electrophilic warheads are the linchpin of inhibitor design. This guide provides an in-depth comparative analysis of 2-isothiocyanatobicyclo[2.2.1]heptane, a unique covalent modifier. We will dissect its reactivity profile, which is conferred by the electrophilic isothiocyanate (-N=C=S) group, and explore the influence of its rigid bicyclo[2.2.1]heptane (norbornane) scaffold.[3] The norbornane framework is a privileged structure in medicinal chemistry, valued for its ability to present functional groups in a precise three-dimensional orientation, potentially enhancing binding affinity and selectivity.[3]
This document serves as a practical guide for researchers, scientists, and drug development professionals. We will detail a multi-pronged experimental strategy for rigorously assessing the covalent binding of this molecule, from initial confirmation to precise binding site identification. Methodologies including advanced mass spectrometry, fluorescence-based competition assays, and computational prediction will be discussed, complete with step-by-step protocols and data interpretation insights. Furthermore, we will objectively compare the performance characteristics of the isothiocyanate warhead against more common alternatives, such as acrylamides and chloroacetamides, providing a clear framework for selecting the appropriate tool for your covalent drug discovery program.
The Unique Profile of this compound
The efficacy of a covalent inhibitor is a function of both its recognition elements (the scaffold that drives non-covalent binding) and the reactivity of its electrophilic warhead. This compound presents a compelling combination of these features.
-
The Isothiocyanate Warhead: The central carbon atom of the isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack from amino acid residues on a target protein.[3] Unlike many common warheads that are highly specific for cysteine thiols, isothiocyanates can react with multiple nucleophiles, primarily the thiol groups of cysteines and the primary amines of lysines, to form stable dithiocarbamate and thiourea adducts, respectively.[4][5] This broader reactivity profile can be advantageous for targeting proteins that lack an accessible cysteine in the binding pocket.
-
The Bicyclo[2.2.1]heptane Scaffold: This rigid, non-aromatic framework imparts significant conformational constraint.[3] In drug design, such rigidity can minimize the entropic penalty upon binding, leading to higher affinity. It also allows for the precise and predictable spatial positioning of the reactive isothiocyanate group, which is critical for achieving selective engagement with a specific nucleophilic residue on the target protein.[3]
Mechanism of Covalent Modification
The covalent binding process is initiated by the nucleophilic attack of an amino acid side chain (e.g., the thiolate of cysteine or the amine of lysine) on the electrophilic carbon of the isothiocyanate group. This forms a covalent bond, permanently modifying the target protein.
Caption: A multi-tiered workflow for the comprehensive assessment of a covalent inhibitor.
Tier 1: Intact Protein Mass Spectrometry for Binding Confirmation
Expertise & Experience: The most direct and unambiguous method to confirm covalent modification is to measure the mass of the target protein before and after incubation with the inhibitor. [6][7]A mass increase corresponding to the molecular weight of the inhibitor provides definitive evidence of a covalent event. This technique is invaluable for initial hit validation from a screening campaign. [8][9] Trustworthiness: This protocol includes a vital control: analysis under denaturing conditions. This ensures that any observed mass shift is due to a stable covalent bond, as all non-covalent interactions are disrupted. [7]
-
Protein Preparation: Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) at a final concentration of 5-10 µM.
-
Compound Incubation: Add this compound (from a 10 mM DMSO stock) to the protein solution to achieve a final concentration (e.g., 10-50 µM, a 2-5 fold molar excess). Include a DMSO-only control.
-
Reaction: Incubate the mixture at room temperature or 37°C for a defined period (e.g., 1-4 hours). Time-course experiments can provide initial kinetic insights. [10]4. Sample Quenching & Desalting: Stop the reaction by adding 0.1% formic acid. Immediately desalt the sample using a C4 ZipTip or equivalent to remove non-reacted compound and buffer salts.
-
MS Acquisition: Analyze the sample via direct infusion into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). [10]Acquire data in positive ion mode over a m/z range that encompasses the expected charge states of the protein.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein. Compare the mass of the protein from the inhibitor-treated sample to the DMSO control. A mass shift of +153.25 Da confirms covalent binding of this compound (C8H11NS).
Tier 2: Peptide Mapping for Binding Site Identification
Expertise & Experience: While intact mass analysis confirms if binding occurred, it doesn't reveal where. Identifying the specific amino acid residue modified by the inhibitor is critical for structure-activity relationship (SAR) studies and for validating the intended mechanism of action. [9]This is achieved by proteolytically digesting the protein-inhibitor adduct and using LC-MS/MS to pinpoint the modified peptide and, subsequently, the exact residue. [11][12] Trustworthiness: The protocol employs a dual-digestion strategy (when necessary) and robust database searching algorithms. The identification of a fragment ion series containing the mass-shifted amino acid provides high-confidence validation of the modification site. [11]
-
Adduct Formation: Prepare the covalent protein-adduct as described in the intact mass protocol (Section 2.1), scaling up the reaction volume as needed (e.g., 50-100 µg of protein).
-
Denaturation & Reduction: Denature the protein by adding urea to 8 M. Reduce disulfide bonds with 10 mM DTT for 1 hour at 56°C.
-
Alkylation: Alkylate free cysteine residues with 20 mM iodoacetamide for 30 minutes at room temperature in the dark. This step is crucial to prevent disulfide scrambling and to differentiate unmodified cysteines from the one targeted by the inhibitor.
-
Proteolytic Digestion: Dilute the sample to <2 M urea and add a protease (e.g., trypsin) at a 1:50 (w/w) enzyme:protein ratio. Incubate overnight at 37°C.
-
LC-MS/MS Analysis: Acidify the digest with formic acid and analyze by nanoLC-MS/MS. The liquid chromatography step separates the complex peptide mixture, and the mass spectrometer isolates peptides (MS1) and fragments them to determine their sequence (MS2).
-
Data Analysis: Search the MS/MS data against the known sequence of the target protein using a database search engine (e.g., MaxQuant, Proteome Discoverer). Crucially, specify a variable modification on cysteine and lysine residues corresponding to the mass of this compound (+153.061 Da). The software will identify the specific peptide and residue carrying this mass shift.
Tier 3: Fluorescence Polarization for Affinity Quantification
Expertise & Experience: Mass spectrometry confirms the covalent interaction but is not ideal for high-throughput determination of binding affinity or potency (IC50). A fluorescence polarization (FP) competition assay is a robust, scalable method for this purpose. [13]The principle relies on a fluorescently-labeled probe (tracer) that binds non-covalently to the target's active site. Inhibitors that bind to the same site will displace this tracer, causing a measurable decrease in the polarization of its emitted light.
Trustworthiness: This protocol is self-validating. By running the assay in a time-dependent manner, one can distinguish between a rapid-equilibrium reversible inhibitor and a time-dependent covalent inhibitor. For a covalent binder like our isothiocyanate, the displacement of the tracer will increase over time as more protein becomes permanently modified. [13]
Caption: Workflow of a Fluorescence Polarization (FP) competition assay.
-
Assay Setup: In a 96- or 384-well black plate, add the target protein (e.g., 100 nM final concentration) and the fluorescent tracer (at its Kd concentration) to an appropriate assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound across the plate. Include "no inhibitor" (high polarization) and "no protein" (low polarization) controls.
-
Incubation & Reading: Incubate the plate at room temperature. Read the fluorescence polarization at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) using a plate reader equipped with appropriate filters. [13]4. Data Analysis: Plot the FP signal against the logarithm of the inhibitor concentration for each time point. Fit the data to a four-parameter logistic equation to determine the IC50 value at each time point. A decrease in IC50 over time is characteristic of covalent inhibition.
Comparative Analysis: Isothiocyanate vs. Alternative Warheads
The choice of an electrophilic warhead is a critical decision in a covalent inhibitor program. The reactivity must be tuned to be potent enough to modify the target protein but not so reactive that it causes widespread off-target effects. [2][14]
| Feature | Isothiocyanate | Acrylamide | Chloroacetamide |
|---|---|---|---|
| Target Nucleophile(s) | Cysteine, Lysine [4][5] | Primarily Cysteine [15] | Primarily Cysteine [15] |
| Reaction Mechanism | Nucleophilic Addition | Michael Addition | Nucleophilic Substitution |
| Reactivity Profile | Moderately reactive, tunable | "Mild" electrophile, generally requires binding site activation | More reactive than acrylamides, higher potential for off-targets |
| Key Advantage | Dual Cys/Lys reactivity offers flexibility in target selection. | Well-understood, widely used, lower intrinsic reactivity can improve selectivity. | Higher reactivity can be useful for less nucleophilic cysteines. |
| Potential Drawback | Broader reactivity could lead to more off-target interactions if not properly controlled by the scaffold. | Can undergo undesired reactions with glutathione (GSH) in the cell. | Higher intrinsic reactivity can lead to poor selectivity and potential toxicity. |
| Structural Context | Rigid norbornane scaffold can enhance selectivity. | Often appended to flexible linkers. | Often appended to flexible linkers. |
Authoritative Grounding: The dual reactivity of isothiocyanates with both "soft" (cysteine) and "hard" (lysine) nucleophiles distinguishes them from the thiol-specific Michael acceptors like acrylamides. While this presents an opportunity to target a wider range of proteins, it also necessitates a highly selective scaffold to mitigate off-target binding. [4]Computational methods are increasingly being used to predict the reactivity of covalent compounds, which can help in the early stages of design to flag potential liabilities. [1][2][14]
Conclusion and Future Outlook
This compound represents a compelling chemical tool for covalent inhibitor design. Its unique combination of a rigid, directing scaffold and a moderately reactive isothiocyanate warhead offers a distinct profile compared to more conventional electrophiles. The comprehensive assessment strategy outlined in this guide—spanning from initial binding confirmation by intact mass spectrometry to precise site identification and quantitative affinity measurements—provides a rigorous framework for characterizing its behavior.
The key to successfully deploying this molecule lies in leveraging the selectivity imparted by the norbornane scaffold to direct the isothiocyanate's reactivity to the intended biological target. By applying the multi-tiered experimental approach described herein, researchers can confidently validate on-target engagement, understand the precise mechanism of action, and build the robust data packages required to advance promising covalent inhibitors through the drug discovery pipeline.
References
- Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
- Computational Methods for Predicting Chemical Reactivity of Covalent Compounds.
- Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identific
- State-of-the-art covalent virtual screening with AlphaFold3. bioRxiv. [Link]
- Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. R Discovery. [Link]
- Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identific
- Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. PubMed Central. [Link]
- Assessing covalent binding of reactive drug metabolites by complete protein digestion and LC-MS analysis. PubMed. [Link]
- Tailored mass spectrometry solutions for advanced protein science. Nuvisan. [Link]
- Computational Methods for Predicting Chemical Reactivity of Covalent Compounds.
- Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]
- Assessing Covalent Binding of Reactive Drug Metabolites by Complete Protein Digestion and LC–MS Analysis.
- Technologies for Direct Detection of Covalent Protein–Drug Adducts. PubMed Central. [Link]
- A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors.
- Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PubMed Central. [Link]
- MS-Based Covalent Binding Analysis. ICE Bioscience. [Link]
- Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action.
- Recent Advances in Covalent Drug Discovery. MDPI. [Link]
- Chemoselectivity in the synthesis of thiocyanates and isothiocyanates: the reaction of alkenes with benzeneselenenyl thiocyanate in methylene chloride. Canadian Science Publishing. [Link]
- Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides, and Their Selenium, Tellurium, and Phosphorus Analogues. Science of Synthesis. [Link]
- Process for the preparation of aminobenzimidazole derivatives.
- Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery.
- Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products?. PubMed Central. [Link]
- Physiological relevance of covalent protein modification by dietary isothiocyan
- Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chrom
Sources
- 1. Computational Methods for Predicting Chemical Reactivity of Covalent Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. benchchem.com [benchchem.com]
- 4. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 7. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nuvisan.com [nuvisan.com]
- 11. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Bicyclo[2.2.1]heptane Isothiocyanate Scaffold: A Comparative Guide to Potential Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Untapped Potential
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacological properties is perpetual. The 2-isothiocyanatobicyclo[2.2.1]heptane framework represents a compelling, yet underexplored, class of compounds. This guide synthesizes the current understanding of its constituent parts—the rigid bicyclo[2.2.1]heptane (norbornane) scaffold and the reactive isothiocyanate functional group—to build a case for its potential as a source of novel enzyme inhibitors. While direct, comprehensive experimental data on the enzyme inhibitory efficacy of these specific derivatives remains nascent, this guide will provide a comparative analysis based on the well-documented activities of other isothiocyanates and the proven utility of the norbornane scaffold. We will delve into the mechanistic basis for their potential activity, present comparative data from related compounds, and provide robust experimental protocols to empower researchers to explore this promising chemical space.
The norbornane scaffold is considered a "privileged" structure in drug discovery.[1] Its inherent rigidity and well-defined three-dimensional geometry allow for the precise spatial orientation of functional groups, a critical factor for specific and high-affinity interactions with biological targets like enzyme active sites.[1] This conformational constraint can lead to enhanced metabolic stability and improved pharmacokinetic profiles.[1] On the other hand, the isothiocyanate (-N=C=S) group is a well-known "warhead," capable of forming covalent bonds with nucleophilic residues, particularly cysteine, within proteins.[1] This reactivity is the foundation for the broad spectrum of biological activities observed in naturally occurring and synthetic isothiocyanates, including their roles as anticancer, anti-inflammatory, and antimicrobial agents.[2]
This guide will, therefore, serve as a comparative framework, leveraging data from analogous compounds to highlight the potential of this compound derivatives as a novel class of enzyme inhibitors.
The Isothiocyanate Functional Group: A Versatile Engine of Enzyme Inhibition
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables like broccoli, cabbage, and mustard.[2] Their biological activity is largely attributed to the electrophilic nature of the central carbon atom in the -N=C=S group, which readily reacts with cellular nucleophiles such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme function.
Comparative Efficacy of Isothiocyanates Against Key Enzyme Targets
While specific data for bicyclo[2.2.1]heptane derivatives are not yet available, a comparative analysis of other ITC derivatives reveals their potential across several important enzyme classes.
| Isothiocyanate Derivative | Target Enzyme(s) | IC50 / % Inhibition | Reference(s) |
| Phenyl Isothiocyanate Derivatives | |||
| 2-Methoxyphenyl ITC | Acetylcholinesterase | IC50: 0.57 mM | [3][4] |
| 3-Methoxyphenyl ITC | Butyrylcholinesterase | 49.2% inhibition at 1.14 mM | [3][4] |
| Phenyl ITC | Cyclooxygenase-2 (COX-2) | ~99% inhibition at 50 µM | [3][4][5] |
| 2-Methoxyphenyl ITC | Cyclooxygenase-2 (COX-2) | ~99% inhibition at 50 µM | [3][4][5] |
| Benzyl Isothiocyanate (BITC) | |||
| Histone Deacetylases (HDAC1, HDAC3) | Significant decrease in expression and activity | [6] | |
| Cytochrome P450 2E1 | K_I: 13 µM, k_inact: 0.09 min⁻¹ | [7] | |
| Cytochrome P450 2B1 | K_I: 5.8 µM, k_inact: 0.66 min⁻¹ | [8] | |
| Other Isothiocyanates | |||
| New ITC Derivative (I1c) | Cyclooxygenase-2 (COX-2) | IC50: 0.025 µM | [2] |
| New ITC Derivative (I1) | Cyclooxygenase-2 (COX-2) | IC50: 0.020 µM | [2] |
Key Insights from Comparative Data:
-
Broad Spectrum of Activity: ITCs have demonstrated inhibitory activity against a diverse range of enzymes, including hydrolases (cholinesterases), oxidoreductases (COX, Cytochrome P450s), and lyases (HDACs).
-
Structural Influence on Potency and Selectivity: The potency and selectivity of enzyme inhibition are heavily influenced by the nature of the substituent attached to the isothiocyanate group. For example, new synthetic ITC derivatives have shown highly potent and selective inhibition of COX-2, with IC50 values in the nanomolar range.[2]
-
Potential for Anti-inflammatory and Neuroprotective Agents: The inhibition of COX-2 and cholinesterases suggests that novel ITC derivatives could be developed as anti-inflammatory and neuroprotective agents.[2][3][4][5]
-
Epigenetic Modulation: The ability of ITCs like BITC to inhibit HDACs points towards their potential role in cancer therapy through epigenetic mechanisms.[6]
-
Drug Metabolism Interactions: The inhibition of cytochrome P450 enzymes indicates a potential for drug-drug interactions, a critical consideration in drug development.[7][8][9]
The Bicyclo[2.2.1]heptane Scaffold: A Foundation for Potency and Specificity
The rigid bicyclo[2.2.1]heptane, or norbornane, scaffold offers several advantages in the design of enzyme inhibitors. Its well-defined and conformationally restricted structure can precisely orient pharmacophoric groups into an enzyme's active site, potentially leading to higher binding affinity and selectivity compared to more flexible aliphatic or aromatic systems.[1]
While the isothiocyanate derivatives of this scaffold are under-investigated, other bicyclo[2.2.1]heptane derivatives have shown significant promise as enzyme inhibitors and receptor antagonists. For instance, substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid amides have been developed as potent inhibitors of Cathepsin C, a cysteine protease involved in respiratory diseases.[10] This demonstrates the utility of the bicyclo[2.2.1]heptane core in guiding molecules to the active sites of cysteine-dependent enzymes.
Hypothesized Signaling Pathways and Mechanisms of Action
Based on the known mechanisms of other ITCs, we can propose several pathways through which this compound derivatives might exert their enzyme inhibitory effects.
Covalent Inhibition of Cysteine Proteases and Other Thiol-Dependent Enzymes
The primary mechanism of action for ITCs is the covalent modification of cysteine residues. The electrophilic carbon of the isothiocyanate group is susceptible to nucleophilic attack by the thiol group of cysteine, forming a dithiocarbamate adduct. This irreversible modification can inactivate the enzyme.
Caption: Proposed mechanism of covalent enzyme inhibition.
Modulation of Inflammatory Pathways via COX Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, converting arachidonic acid into prostaglandins.[11][12][13] Selective inhibition of COX-2 is a major goal for anti-inflammatory drug development to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[14] Given that some ITCs are potent COX-2 inhibitors, bicyclo[2.2.1]heptane derivatives represent a novel scaffold for the design of new anti-inflammatory agents.[2]
Caption: Inhibition of the COX-2 inflammatory pathway.
Experimental Protocols for Efficacy Evaluation
To facilitate the investigation of this compound derivatives, this section provides detailed, step-by-step methodologies for key enzyme inhibition assays, adapted from established protocols for other isothiocyanates.
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on the methods described for the evaluation of novel synthetic isothiocyanates.[2]
Objective: To determine the in vitro inhibitory activity of this compound derivatives against human recombinant COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Celecoxib (positive control for COX-2 inhibition)
-
Indomethacin (positive control for non-selective COX inhibition)
-
COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and positive controls in DMSO.
-
In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds or controls to the respective wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction and measure the prostaglandin production using a suitable method, such as an ELISA-based detection system provided in the assay kit.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for COX enzyme inhibition assay.
Protocol 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is adapted from the Ellman's method used for evaluating the cholinesterase inhibitory activity of various isothiocyanates.[4]
Objective: To determine the in vitro inhibitory activity of this compound derivatives against AChE and BChE.
Materials:
-
Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds dissolved in a suitable solvent (e.g., ethanol)
-
Galantamine or Donepezil (positive controls)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare solutions of enzymes, substrates, and DTNB in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Add the AChE or BChE solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the respective substrate (ATCI for AChE, BTCI for BChE).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the rate of formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
The convergence of a privileged, rigid scaffold like bicyclo[2.2.1]heptane with a reactive, promiscuous functional group like isothiocyanate presents a compelling strategy for the development of novel enzyme inhibitors. While direct experimental evidence for the efficacy of this compound derivatives is currently lacking in the public domain, the extensive data on other isothiocyanates strongly suggests their potential. The comparative data presented in this guide highlights that ITCs can potently inhibit enzymes implicated in inflammation, neurodegenerative diseases, and cancer.
The path forward is clear: a systematic synthesis and screening of a library of this compound derivatives against a panel of relevant enzymes is warranted. The experimental protocols provided herein offer a robust starting point for such investigations. Future studies should focus on establishing structure-activity relationships (SAR) to understand how substitutions on the bicyclic core influence potency and selectivity. The unique stereochemistry of the norbornane scaffold also offers opportunities to explore stereoselective interactions with enzyme active sites. Ultimately, the exploration of this chemical space could lead to the discovery of new lead compounds with significant therapeutic potential.
References
- Burčul, F., et al. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 577-584. [Link]
- Koprivica, I., et al. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 577-584. [Link]
- Guner, S., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry, 14(7), 1313-1327. [Link]
- Guner, S., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry. [Link]
- Patsnap Eureka. (n.d.). Methods for treating pulmonary emphysema using substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)
- Burčul, F., et al. (2018).
- Google Patents. (n.d.).
- Boreddy, S. R., et al. (2010). Benzyl isothiocyanate-mediated inhibition of histone deacetylase leads to NF-kappaB turnoff in human pancreatic carcinoma cells. Molecular Cancer Therapeutics, 9(6), 1596-1608. [Link]
- Rampa, A., et al. (2012). Design, synthesis and biological evaluation of new naphtalene diimides bearing isothiocyanate functionality. European Journal of Medicinal Chemistry, 48, 124-131. [Link]
- Matusheski, N. V., et al. (2012). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 17(2), 1735-1763. [Link]
- Lin, C. C., et al. (2014). Inhibition of cytochrome P450 2C9 expression and activity in vitro by allyl isothiocyanate. Planta Medica, 80(17), 1587-1593. [Link]
- Goosen, T. C., et al. (2001). Inactivation of cytochrome P450 2E1 by benzyl isothiocyanate. Chemical Research in Toxicology, 14(2), 195-200. [Link]
- Google Patents. (n.d.). EP1254882A1 - Process for preparing bicyclo 2.2.
- Google Patents. (n.d.). CN1233239A - Preparation method of 2-azadihydroxybicyclo[2.2.
- ResearchGate. (n.d.). Histone Deacetylase Inhibitors | Request PDF. [Link]
- Guengerich, F. P., et al. (1995). Inactivation of cytochrome P450 2B1 by benzyl isothiocyanate, a chemopreventative agent from cruciferous vegetables. Chemical Research in Toxicology, 8(1), 29-34. [Link]
- ResearchGate. (2022). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. [Link]
- Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls.
- ResearchGate. (2000).
- SciSpace. (2003). Histone deacetylase inhibitors. [Link]
- CORE. (2018). Inhibition of Cytochrome P450 Activities by Extracts of Hyptis verticillata Jacq.: Assessment for Potential HERB-Drug Interactions. [Link]
- Kim, H. J., & Bae, S. C. (2010). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
- Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & therapeutics, 29(5), 477–494. [Link]
- Patrignani, P., et al. (2005). New insights into COX-2 biology and inhibition. Brain research reviews, 48(2), 352-359. [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683. [Link]
- Gohlke, H., et al. (2001). exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes: syntheses and nicotinic acetylcholine receptor agonist activity of potent pyridazine analogues of (+/-)-epibatidine. Journal of medicinal chemistry, 44(1), 47-57. [Link]
- Wos, J. A., et al. (1989). Synthesis and Pharmacological Evaluation of 5,6-exo-epoxy-7-oxabicyclo[2.2.1]heptane Derivatives. Journal of medicinal chemistry, 32(8), 1930-1941. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl isothiocyanate-mediated inhibition of histone deacetylase leads to NF-kappaB turnoff in human pancreatic carcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of cytochrome P450 2E1 by benzyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of cytochrome P450 2B1 by benzyl isothiocyanate, a chemopreventative agent from cruciferous vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cytochrome P450 2C9 expression and activity in vitro by allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for treating pulmonary emphysema using substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of cathepsin c - Eureka | Patsnap [eureka.patsnap.com]
- 11. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. New insights into COX-2 biology and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Performance of 2-Isothiocyanatobicyclo[2.2.1]heptane-Based Drugs: A Comparative Analysis
For drug development professionals, the journey from a promising molecule in a petri dish to an effective therapeutic in a living system is fraught with challenges. The transition from in vitro to in vivo testing is a critical juncture where many candidates fail. This guide provides an in-depth comparison of the in vitro and in vivo performance considerations for a unique class of compounds: drugs based on the 2-isothiocyanatobicyclo[2.2.1]heptane scaffold.
We will dissect the rationale behind this molecular design, explore the expected performance in key assays, and explain the causality behind the experimental choices that are pivotal for assessing the true therapeutic potential of these novel agents.
The Rationale for a Hybrid Scaffold: Merging Potency and Stability
The design of this compound-based drugs is a strategic exercise in medicinal chemistry, combining a potent pharmacophore with a structurally robust scaffold.
-
The Isothiocyanate (ITC) Group: The -N=C=S functional group is the reactive warhead of these molecules. Naturally occurring ITCs, found abundantly in cruciferous vegetables like broccoli and watercress, are well-documented for their chemopreventive and therapeutic properties, particularly in oncology.[1][2] They exert their effects through multiple mechanisms, including inducing apoptosis (programmed cell death) in cancer cells, modulating the activity of phase I and II metabolic enzymes, and generating reactive oxygen species (ROS) that cause oxidative stress in tumors.[1][3]
-
The Bicyclo[2.2.1]heptane (Norbornane) Scaffold: This rigid, three-dimensional hydrocarbon framework is considered a "privileged structure" in drug design.[4] Unlike flexible linear chains, the norbornane skeleton locks the molecule into a defined conformation. This rigidity can be highly advantageous, as it allows for precise spatial orientation of functional groups to interact with biological targets like enzyme active sites.[4] Furthermore, this rigid structure can enhance metabolic stability, protecting the drug from rapid degradation in the body and potentially improving its pharmacokinetic profile.[4]
By combining the potent but potentially unstable ITC group with the rigid and stabilizing norbornane scaffold, the goal is to create a drug that retains the powerful anticancer activity of ITCs while exhibiting more favorable in vivo characteristics, such as longer half-life and better tissue distribution.
Assessing In Vitro Efficacy: A Multifaceted Cellular Approach
In vitro studies are the foundation of drug evaluation, providing a controlled environment to assess a compound's direct effects on cancer cells. The primary objectives are to establish cytotoxicity, understand the mechanism of cell death, and identify the molecular pathways being targeted.
The first question is straightforward: does the compound kill cancer cells? This is typically quantified using cell viability assays. The resulting IC50 value—the concentration required to inhibit 50% of cell growth or viability—is a benchmark for potency. Numerous studies have established the potent in vitro anticancer effects of various ITCs across different cancer cell lines.[5][6] For a novel bicyclo[2.2.1]heptane-based ITC, we would expect to see similar dose-dependent inhibition of cell proliferation.[7]
Table 1: Comparative In Vitro Anticancer Activity of Representative Isothiocyanates
| Isothiocyanate (ITC) | Cancer Cell Line | Assay Type | IC50 Value | Reference |
|---|---|---|---|---|
| Phenethyl ITC (PEITC) | HepG2 (Liver) | Viability Assay | ~10 µM (24h) | [5] |
| Benzyl ITC (BITC) | DU145 (Prostate) | Viability Assay | ~7.5 µM (24h) | [5] |
| Allyl ITC (AITC) | PC-3 (Prostate) | Proliferation Assay | ~15-17 µM | [8] |
| Sulforaphane (SFN) | MDA-MB-231 (Breast) | Growth Inhibition | ~15 µM |[9] |
Simply killing cells is not enough; a good therapeutic agent should do so in a controlled manner, preferably by inducing apoptosis. This prevents the inflammatory response associated with necrotic cell death. ITCs are known to be potent inducers of apoptosis.[8] Key validation experiments include:
-
Caspase Activation: Measuring the activity of executioner caspases (e.g., caspase-3, -7) that dismantle the cell.
-
Mitochondrial Membrane Potential: Observing the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.[7]
-
Annexin V Staining: Using flow cytometry to detect the externalization of phosphatidylserine, a marker of early apoptosis.
The anticancer activity of ITCs stems from their ability to interfere with multiple signaling pathways crucial for cancer cell survival and proliferation.[1] A key mechanism involves the generation of ROS, which can trigger downstream signaling cascades leading to cell cycle arrest and apoptosis.
Caption: Generalized signaling pathway for Isothiocyanate (ITC)-induced apoptosis.
Detailed Protocol: In Vitro Cell Viability (MTT) Assay
This protocol provides a self-validating system for determining the cytotoxic effects of a novel compound.
Objective: To determine the IC50 value of a this compound derivative on a selected cancer cell line.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PC-3 prostate cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
The In Vivo Landscape: Efficacy, Distribution, and Metabolism
Positive in vitro data is merely the entry ticket to the more complex and challenging world of in vivo testing. Here, the drug must navigate a complex biological system to reach its target and exert its effect without causing undue toxicity.
The gold standard for assessing anticancer efficacy in vivo is the murine xenograft model, where human cancer cells are implanted into immunocompromised mice. The key endpoint is Tumor Growth Inhibition (TGI). An effective drug will significantly slow or reverse tumor growth compared to a vehicle-treated control group.[7] Based on the potent in vitro data of ITCs, a bicyclo[2.2.1]heptane derivative would be expected to inhibit tumor growth in such models.[10]
This is where the true test of the molecular scaffold begins. Pharmacokinetics describes what the body does to the drug: Absorption, Distribution, Metabolism, and Excretion (ADME). A drug is useless if it cannot reach its target tissue in sufficient concentrations.[11]
-
Absorption & Bioavailability: After oral administration, is the drug absorbed from the gut into the bloodstream? ITCs like PEITC generally have high oral bioavailability.[12][13] The lipophilic nature of the norbornane scaffold may further enhance absorption.
-
Distribution: Once in the blood, where does the drug go? Does it penetrate the tumor tissue effectively? ITCs are known for rapid distribution.[14]
-
Metabolism: This is a critical hurdle. Many ITCs are rapidly metabolized, primarily by conjugation with glutathione, and then excreted.[15] This rapid clearance can limit their therapeutic efficacy. The rationale behind the bicyclo[2.2.1]heptane scaffold is that its rigid, bulky structure may sterically hinder the metabolic enzymes, leading to a slower rate of clearance and a longer half-life in the body.[4]
-
Excretion: How is the drug removed from the body? For most ITCs, this is primarily through urinary excretion of their metabolites.[14]
Table 2: Comparative Pharmacokinetic Parameters of Representative ITCs in Rats
| Isothiocyanate (ITC) | Route | Dose (µmol/kg) | Bioavailability | Elimination Half-life (T½) | Reference |
|---|---|---|---|---|---|
| Phenethyl ITC (PEITC) | Oral | 10 | 115% | ~4.9 hours (in humans) | [12][13] |
| Phenethyl ITC (PEITC) | IV | 2 | N/A | ~21.7 hours (total 14C) | [14] |
| 6-Phenylhexyl ITC (PHITC) | Oral | 50 | N/A | ~20.5 hours (total 14C) |[14] |
Note: Half-life can vary significantly depending on whether the parent compound or total radioactivity (parent + metabolites) is measured.
Detailed Protocol: Murine Xenograft Model for Efficacy Testing
Objective: To evaluate the in vivo antitumor efficacy of a this compound derivative.
Methodology:
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., DU145 prostate cancer cells) suspended in Matrigel into the flank of male athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 mice per group). Groups typically include a vehicle control and one or more dose levels of the test compound.
-
Treatment Administration: Administer the test compound and vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the animals. Excise the tumors, weigh them, and potentially process them for further analysis (e.g., histology, biomarker analysis). Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
Bridging the Divide: The In Vitro-In Vivo Correlation (IVIVC) Challenge
The discrepancy between a drug's performance in vitro and in vivo is the central challenge in drug development. For ITCs, this is particularly relevant. A compound can show nanomolar potency in a dish but fail in an animal model due to poor pharmacokinetics.[7] The bicyclo[2.2.1]heptane scaffold is specifically designed to address this gap by improving metabolic stability and, consequently, drug exposure at the tumor site.
The workflow below illustrates the logical progression from initial screening to in vivo validation, a critical path for assessing any new drug candidate.
Caption: Experimental workflow from in vitro screening to in vivo validation.
Conclusion and Future Perspectives
The development of this compound-based drugs represents a rational and promising strategy in the search for novel therapeutics, particularly in oncology. The design hypothesis—that combining the potent ITC pharmacophore with a metabolically robust norbornane scaffold can bridge the common in vitro-in vivo performance gap—is scientifically sound.
While the in vitro performance can be predicted with some confidence based on the extensive literature on other ITCs, the true value of this chemical class will be determined by rigorous in vivo evaluation. The key differentiator will be its pharmacokinetic profile. If the bicyclo[2.2.1]heptane moiety can indeed confer enhanced stability and prolonged exposure compared to simpler ITCs, these compounds could represent a significant advancement, translating potent cellular activity into meaningful therapeutic efficacy. Further research and direct comparative studies are essential to validate this exciting therapeutic concept.
References
- Sareedenchaia, V., Zederb, K., Pompellia, M., et al. (2021). Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro. In Vivo, 35(5), 2635-2646.
- Majeed, H., Mahdi, F., & Faraidun, H. (2023). Mechanisms of the Anticancer Effects of Isothiocyanates. ResearchGate.
- Xiao, D., Zeng, Y., Singh, S.V. (2007). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 6(7), 2056-2065.
- Mastora, E., Vasilopoulos, E., Kolettas, E. (2018). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 19(5), 1559.
- Zhou, B., Liu, Y., Feng, X., Huang, W. (2022). The anticancer activity of glucosinolates and isothiocyanates in vitro. ResearchGate.
- Chen, Y., Chen, J., Wang, D., et al. (2022). Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. Nutrients, 14(22), 4811.
- Majeed, H., Mahdi, F., Faraidun, H. (2023). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. Current Issues in Molecular Biology, 45(7), 5573-5591.
- Fofaria, N.M., Kim, S.H., Srivastava, S.K. (2015). Are isothiocyanates potential anti-cancer drugs? ResearchGate.
- Kim, J., Kim, B.S., Kim, D.H., et al. (2021). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. Antioxidants, 10(7), 1131.
- Mondal, D., Barman, S., Kumar, H., et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates. RSC Advances, 7(57), 35967-35977.
- Harris, D.N., Phillips, M.B., Michel, I.M., et al. (1980). Synthesis and biological evaluation of 2.3-diazabicyclo[2.2.1]heptane derivatives as prostaglandin endoperoxide analogs. Journal of Pharmaceutical Sciences, 69(9), 1007-10.
- Abdel-Gawad, H., Al-Warhi, T., El-Gazzar, A.B.A. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega, 8(40), 37475–37487.
- Lamy, E., Scholtes, C., Herz, C., Mersch-Sundermann, V. (2011). Pharmacokinetics and pharmacodynamics of isothiocyanates. Drug Metabolism Reviews, 43(3), 387-407.
- Burmistrov, V.V., Kuznetsov, Y.P., Novikov, V.V., et al. (2021). Synthesis and properties of 1,3-disubstituted ureas and its isosteric analogs containing polycyclic fragments: XIX. Exo -isomers of 1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)-3- R ureas and thioureas. Russian Journal of Organic Chemistry, 57(9), 1362-1370.
- Güven, G., Ersan, R.H., Çiftçi, G.A., et al. (2024). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. Chemistry & Biodiversity.
- Gupta, P., Kim, B., Kim, S., Srivastava, S.K. (2014). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1846(2), 405-424.
- Hu, J., Morris, M.E. (2014). Pharmacokinetics and pharmacodynamics of phenethyl isothiocyanate: implications in breast cancer prevention. The AAPS Journal, 16(4), 683-93.
- Ji, Y., Kuo, Y., Morris, M.E. (2005). Pharmacokinetics of dietary phenethyl isothiocyanate in rats. Pharmaceutical Research, 22(10), 1658-66.
- Wos, J.A., Saccomano, N.A., Vorndran, K.I., et al. (1988). Synthesis and Pharmacological Evaluation of 5,6-exo-epoxy-7-oxabicyclo[2.2.1]heptane Derivatives. Journal of Medicinal Chemistry, 31(5), 930-5.
- Eklind, K.I., Morse, M.A., Chung, F.L. (1998). Disposition and pharmacokinetics of phenethyl isothiocyanate and 6-phenylhexyl isothiocyanate in F344 rats. Carcinogenesis, 19(12), 2231-6.
- NIST. (n.d.). Bicyclo[2.2.1]heptane, 2-isothiocyanato-, exo-.
- Thieme. (n.d.). Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides, and Their Selenium, Tellurium, and Phosphorus Analogues.
- MySkinRecipes. (n.d.). 2-ISOTHIOCYANATO-BICYCLO[2.2.1]HEPTANE.
- Google Patents. (2017). WO2017193063A1 - Modulators of the integrated stress pathway.
- Studia Universitatis Moldaviae. (2022). Studia Universitatis Moldaviae.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of dietary phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disposition and pharmacokinetics of phenethyl isothiocyanate and 6-phenylhexyl isothiocyanate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of phenethyl isothiocyanate: implications in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Structure of 2-Isothiocyanatobicyclo[2.2.1]heptane Reaction Products
For researchers, scientists, and drug development professionals, the rigid bicyclo[2.2.1]heptane (norbornane) scaffold is a privileged structure in medicinal chemistry. Its three-dimensional and conformationally restricted nature allows for the precise spatial arrangement of functional groups, which can be critical for specific interactions with biological targets.[1] The introduction of the versatile isothiocyanate group at the 2-position of this framework provides a powerful electrophilic handle for the synthesis of a diverse array of derivatives, primarily through nucleophilic addition reactions.
This guide provides an in-depth technical comparison of the synthesis and structural elucidation of the products formed from the reaction of 2-isothiocyanatobicyclo[2.2.1]heptane with common nucleophiles: amines, alcohols, and thiols. We will delve into the causality behind experimental choices, present self-validating protocols, and offer comparative data to aid in the unequivocal confirmation of your product structures.
The Central Role of this compound
This compound is an attractive building block due to the electrophilic nature of the central carbon atom in the -N=C=S group, making it susceptible to attack by a wide range of nucleophiles.[1] The rigid bicyclic cage can influence the reactivity and stereoselectivity of these additions compared to more flexible acyclic or monocyclic isothiocyanates. Understanding the nuances of these reactions and the spectroscopic signatures of the resulting products is paramount for unambiguous structural assignment.
Reaction with Amines: Synthesis of N-Bicyclo[2.2.1]heptyl Thioureas
The reaction of isothiocyanates with primary or secondary amines is a robust and generally high-yielding method for the synthesis of N,N'-disubstituted thioureas. These moieties are of significant interest in medicinal chemistry due to their wide range of biological activities.
Experimental Protocol: Synthesis of N-(exo-Bicyclo[2.2.1]heptan-2-yl)-N'-phenylthiourea
This protocol details a representative synthesis of a thiourea derivative from exo-2-isothiocyanatobicyclo[2.2.1]heptane and aniline.
Materials:
-
exo-2-Isothiocyanatobicyclo[2.2.1]heptane (1.0 eq)
-
Aniline (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve exo-2-isothiocyanatobicyclo[2.2.1]heptane (1.0 eq) in anhydrous THF.
-
To the stirring solution, add aniline (1.0 eq) dropwise at room temperature.
-
The reaction is typically exothermic. After the initial exotherm subsides, stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by TLC until the starting isothiocyanate is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(exo-bicyclo[2.2.1]heptan-2-yl)-N'-phenylthiourea.
Causality of Experimental Choices:
-
Solvent: Anhydrous THF is chosen as it is a relatively non-polar aprotic solvent that readily dissolves both reactants and does not interfere with the reaction.
-
Stoichiometry: A 1:1 molar ratio of reactants is typically sufficient for complete conversion.
-
Monitoring: TLC is a simple and effective technique to monitor the disappearance of the isothiocyanate starting material and the appearance of the more polar thiourea product.
Comparative Data for N-Bicyclo[2.2.1]heptyl Thioureas
| Nucleophile (Amine) | Product | Yield (%) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |
| Aniline | N-(exo-Bicyclo[2.2.1]heptan-2-yl)-N'-phenylthiourea | >90 | ~7.2-7.6 (m, Ar-H), ~6.0-6.5 (br s, NH), ~4.0-4.5 (m, CH-N) | ~180 (C=S), ~130-140 (Ar-C), ~60 (CH-N) | ~3200-3400 (N-H), ~1550 (C=S) |
| Benzylamine | N-(exo-Bicyclo[2.2.1]heptan-2-yl)-N'-(phenylmethyl)thiourea | >90 | ~7.2-7.4 (m, Ar-H), ~6.0-6.5 (br s, NH), ~4.6 (d, CH₂-N), ~4.0-4.5 (m, CH-N) | ~182 (C=S), ~127-138 (Ar-C), ~60 (CH-N), ~48 (CH₂-N) | ~3200-3400 (N-H), ~1560 (C=S) |
| Piperidine | 1-(exo-Bicyclo[2.2.1]heptan-2-ylthiocarbonyl)piperidine | >95 | ~4.5-5.0 (m, CH-N), ~3.5-3.8 (m, N-CH₂), ~1.5-1.7 (m, CH₂) | ~185 (C=S), ~62 (CH-N), ~50 (N-CH₂) | ~1540 (C=S) |
Note: Spectroscopic data are approximate and can vary based on solvent and instrument.
Alternative Synthesis: From Bicyclo[2.2.1]heptylamine
An alternative approach to synthesizing these thioureas involves the reaction of the corresponding amine with an isothiocyanate. For instance, bicyclo[2.2.1]heptan-2-amine can be reacted with phenyl isothiocyanate to yield the same N-(bicyclo[2.2.1]heptan-2-yl)-N'-phenylthiourea. This method is useful when the desired bicyclic amine is more readily available than the corresponding isothiocyanate.
Another alternative involves the use of thiophosgene or its equivalents with the amine, though the toxicity of these reagents often makes the isothiocyanate addition route preferable.[2] A one-pot synthesis from the primary amine using carbon disulfide to form a dithiocarbamate salt, followed by desulfurization, is also a viable, albeit multi-step, alternative for the synthesis of the isothiocyanate precursor itself.[1][2]
Reaction with Alcohols: Synthesis of O-Alkyl/Aryl N-Bicyclo[2.2.1]heptyl Thiocarbamates
The reaction of isothiocyanates with alcohols to form thiocarbamates is generally less facile than the reaction with amines and often requires a catalyst or more forcing conditions.
Experimental Protocol: Synthesis of O-Phenyl N-(exo-Bicyclo[2.2.1]heptan-2-yl)thiocarbamate
This protocol outlines a catalyzed synthesis of a thiocarbamate.
Materials:
-
exo-2-Isothiocyanatobicyclo[2.2.1]heptane (1.0 eq)
-
Phenol (1.0 eq)
-
Triethylamine (catalytic amount)
-
Anhydrous Toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a solution of exo-2-isothiocyanatobicyclo[2.2.1]heptane (1.0 eq) and phenol (1.0 eq) in anhydrous toluene, add a catalytic amount of triethylamine.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst: Triethylamine acts as a base to deprotonate the phenol, increasing its nucleophilicity towards the electrophilic carbon of the isothiocyanate.
-
Solvent and Temperature: Toluene and reflux conditions are used to overcome the lower reactivity of the alcohol nucleophile.
Sources
A Senior Application Scientist's Guide to Comparing the Cross-Reactivity of Antibodies Raised Against 2-Isothiocyanatobicyclo[2.2.1]heptane Adducts
For researchers, toxicologists, and drug development professionals, the generation of specific antibodies against small molecule haptens is a cornerstone of modern bioanalytical assays. The hapten 2-isothiocyanatobicyclo[2.2.1]heptane (2-ICH), with its rigid bicyclic structure and reactive isothiocyanate group, presents a unique challenge and opportunity for developing highly specific immunoassays. This guide provides an in-depth technical comparison of the anticipated cross-reactivity of antibodies raised against 2-ICH protein adducts. We will explore the underlying principles, provide detailed experimental workflows for characterization, and present a framework for interpreting the resulting data. This document is designed not as a rigid protocol, but as a strategic guide to empower researchers to develop and validate self-validating immunoassays with the highest degree of scientific integrity.
The Immunological Challenge: From Hapten to Immunogen
Small molecules like 2-ICH are not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a larger carrier protein, transforming the hapten into a recognizable antigen for the immune system.[1][2] The choice of carrier protein and the method of conjugation are critical first steps that profoundly influence the specificity and affinity of the resulting antibodies.[3]
The isothiocyanate group (-N=C=S) of 2-ICH is an electrophilic moiety that readily reacts with nucleophilic groups on proteins, primarily the ε-amino group of lysine residues and the sulfhydryl group of cysteine residues, forming stable thiourea or dithiocarbamate linkages, respectively.[4][5][6] This reactivity provides a direct and spontaneous method for conjugation without the need for cross-linking agents.[7]
Experimental Workflow: Synthesis of 2-ICH-Protein Conjugates
The following diagram outlines the workflow for creating the immunogen (e.g., 2-ICH-KLH for immunization) and the coating antigen (e.g., 2-ICH-BSA for screening). Using different carrier proteins for immunization and screening is a crucial step to ensure that the subsequent antibody selection is specific to the hapten (2-ICH) and not the carrier protein itself.[8]
Caption: Workflow for preparing 2-ICH immunogen and coating antigen.
Causality Behind Experimental Choices:
-
Carrier Proteins: Keyhole Limpet Hemocyanin (KLH) is chosen for the immunogen due to its large size and high immunogenicity, which helps stimulate a strong immune response.[9] Bovine Serum Albumin (BSA) is a smaller, less complex protein suitable for the coating antigen in screening assays like ELISA.
-
Reaction Buffer pH: A slightly alkaline pH (9.0-9.5) is selected to favor the reaction between the isothiocyanate group and the primary amines of lysine residues, which are deprotonated and thus more nucleophilic under these conditions.[4]
-
Characterization: It is essential to determine the hapten density (moles of hapten per mole of protein). This ratio influences the resulting antibody response; very high densities can sometimes lead to the generation of lower-affinity antibodies or tolerance.[10][11] Techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry can provide this crucial information.[12]
A Comparative Framework for Cross-Reactivity Assessment
The central goal is to develop antibodies that bind specifically to the 2-ICH adduct without recognizing structurally similar molecules. Cross-reactivity occurs when an antibody raised against one antigen (our 2-ICH adduct) also binds to a different antigen due to shared structural features (epitopes).[13][14]
To guide our comparison, we must first propose a panel of potential cross-reactants. This panel should be designed to probe the different structural components of the immunogen.
Table 1: Proposed Panel of Competitor Molecules for Cross-Reactivity Testing
| Competitor ID | Competitor Molecule | Rationale for Inclusion | Anticipated Cross-Reactivity |
| C1 | 2-Aminobicyclo[2.2.1]heptane | Precursor to 2-ICH; tests for recognition of the core bicyclic structure without the reactive group. | Low to Moderate |
| C2 | Phenyl isothiocyanate | Tests for recognition of the isothiocyanate group on a different (aromatic) scaffold. | Moderate |
| C3 | Allyl isothiocyanate | Tests for recognition of the isothiocyanate group on a simple aliphatic chain. | Low to Moderate |
| C4 | Bicyclo[2.2.1]heptane-2-carboxylic acid | Shares the bicyclic core but has a different functional group. | Low |
| C5 | Lysine-Phenyl isothiocyanate adduct | Simulates the carrier protein linkage but with a different hapten. | Low |
| C6 | Unmodified BSA | Negative control to confirm specificity for the hapten, not the screening carrier protein. | Very Low / None |
| C7 | Unmodified KLH | Negative control to confirm specificity for the hapten, not the immunizing carrier protein. | Very Low / None |
Experimental Design: The Competitive ELISA
The most robust method for quantifying the specificity and cross-reactivity of anti-hapten antibodies is the competitive Enzyme-Linked Immunosorbent Assay (cELISA) .[14][15][16] In this format, free molecules (the competitor) in solution compete with the immobilized coating antigen (2-ICH-BSA) for binding to a limited amount of anti-2-ICH antibody. A high degree of cross-reactivity means a lower concentration of the competitor is needed to inhibit the antibody from binding to the plate, resulting in a weaker signal.
Workflow: Competitive ELISA for Cross-Reactivity Analysis
Caption: Workflow for the competitive ELISA to assess cross-reactivity.
Data Analysis and Interpretation
The results of the cELISA are typically plotted as percent inhibition versus the logarithm of the competitor concentration. From these curves, the IC50 value—the concentration of competitor that causes 50% inhibition of antibody binding—is determined for each compound.
The percent cross-reactivity (%CR) is then calculated using the following formula:
%CR = (IC50 of 2-ICH / IC50 of Competitor Molecule) x 100
Table 2: Hypothetical Comparative Cross-Reactivity Data
This table presents a model of expected results, which would need to be populated with experimental data.
| Competitor ID | Competitor Molecule | Hypothetical IC50 (nM) | Calculated % Cross-Reactivity | Interpretation of Specificity |
| - | 2-ICH (Reference) | 15 | 100% | Reference compound. |
| C1 | 2-Aminobicyclo[2.2.1]heptane | 850 | 1.8% | High specificity; the -NCS group is a key part of the epitope. |
| C2 | Phenyl isothiocyanate | 120 | 12.5% | Moderate cross-reactivity; indicates recognition of the -NCS group. |
| C3 | Allyl isothiocyanate | 600 | 2.5% | High specificity; the rigid bicyclic scaffold is critical for binding. |
| C4 | Bicyclo[2.2.1]heptane-2-carboxylic acid | > 10,000 | < 0.15% | Excellent specificity; antibody does not recognize the core alone. |
| C5 | Lysine-Phenyl isothiocyanate adduct | > 10,000 | < 0.15% | Excellent specificity; indicates no significant recognition of the linker. |
| C6 | Unmodified BSA | No Inhibition | 0% | Confirms no binding to the carrier protein. |
| C7 | Unmodified KLH | No Inhibition | 0% | Confirms no binding to the immunizing carrier. |
Advanced Characterization: Western Blotting
To further validate specificity, especially against protein adducts, Western blotting can be employed. This technique confirms that the antibodies recognize the 2-ICH hapten when it is conjugated to various proteins and separated by size.
Protocol: Western Blot for Adduct Specificity
-
Prepare Protein Samples: Conjugate 2-ICH to a panel of different proteins (e.g., Ovalbumin, Lysozyme, and the negative control BSA).
-
SDS-PAGE: Separate the conjugated and unconjugated proteins on a polyacrylamide gel.[17]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-2-ICH antiserum (e.g., at a 1:5000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate. Image the blot using a suitable imager.
Expected Results: A strong band should appear only in the lanes corresponding to the 2-ICH conjugated proteins, and not in the lanes with unconjugated proteins. The molecular weight of the band should correspond to that of the carrier protein, confirming the antibody binds to the adduct.
Conclusion
This guide provides a comprehensive framework for producing and rigorously comparing the cross-reactivity of antibodies against this compound adducts. By systematically synthesizing the immunogen, selecting a panel of structurally relevant competitors, and employing a quantitative competitive ELISA, researchers can generate a detailed specificity profile. This self-validating system, grounded in sound immunological principles, ensures the development of highly specific and trustworthy antibodies. The protocols and comparative data structure presented herein are designed to be adapted and built upon, providing a solid foundation for the development of robust and reliable immunoassays for research, diagnostics, and drug development applications.
References
- Effects of Hapten Density on the Induced Antibody Repertoire. PMC. [Link]
- Immunoassay developed to detect small molecules. Drug Target Review. [Link]
- Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. [Link]
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Anti-hapten Antibody Problems. Aptamer Group. [Link]
- Hapten-Specific Single-Cell Selection of Hybridoma Clones by Fluorescence-Activated Cell Sorting for the Generation of Monoclonal Antibodies.
- Influence of hapten density on immunogenicity for anti-ciprofloxacin antibody production in mice. PubMed. [Link]
- Immunoassay Services for Biopharma Drug Development. Avance Biosciences. [Link]
- Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC. [Link]
- Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. MDPI. [Link]
- Anti-Hapten Antibody Production.
- Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines. PMC. [Link]
- Genuine and apparent cross-reaction of polyclonal antibodies to proteins and peptides. ScienceDirect. [Link]
- Influence of hapten density on immunogenicity for anti-ciprofloxacin antibody production in mice.
- Competition ELISA. BPRC. [Link]
- Competitive ELISA Protocol.
- Competitive ELISA protocol.
- Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. PMC. [Link]
- Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. PMC. [Link]
- Competitive ELISA Protocol and Anim
- Using Carrier Proteins for Successful Antibody Production. G-Biosciences. [Link]
- Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chrom
- Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]
- Cross-reactivity of antibodies to the ADP/ATP translocator of the inner mitochondrial membrane with the cell surface of cardiac myocytes. Oxford Academic. [Link]
- Specificity of antibodies: primary structural basis of hapten binding. PubMed. [Link]
- The effect of haptens on protein-carrier immunogenicity. PMC. [Link]
- Conjugation of fluorescein isothiocyan
- Hapten specificity of cellular immune responses as compared with the specificity of serum anti-hapten antibody. PubMed. [Link]
- Observed adduct formation in the reactivity experiments with...
- Recent advancement in the synthesis of isothiocyan
- Synthesis of Isothiocyanates: An Upd
- Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides, and Their Selenium, Tellurium, and Phosphorus Analogues. Thieme. [Link]
- Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine.
- Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers. [Link]
- Haptenic adducts of β-lactam antibiotics elicit antibody responses with narrow clonality and specificity. bioRxiv. [Link]
- New Bicyclo[2.2.1]heptane Nucleoside Analogues as Antitumor Agents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. aptamergroup.com [aptamergroup.com]
- 3. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 4. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of Hapten Density on the Induced Antibody Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Influence of hapten density on immunogenicity for anti-ciprofloxacin antibody production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 14. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. researchgate.net [researchgate.net]
- 17. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: The Bicyclo[2.2.1]heptane Scaffold - A Paradigm of Rigidity and Efficacy in Isothiocyanate Reagent Design
As a Senior Application Scientist, my focus extends beyond the mere synthesis of novel chemical entities; it involves a deep understanding of the structural nuances that transform a simple molecule into a high-performance tool for research and drug development. The isothiocyanate (ITC) functional group is a potent electrophile, renowned for its ability to form stable covalent bonds with nucleophilic residues on proteins. This reactivity has positioned ITCs as invaluable warheads in targeted covalent inhibitors and as versatile probes in chemical biology.[1][2] However, the true efficacy of an ITC reagent is not solely dictated by its reactive moiety but is profoundly influenced by the molecular scaffold that presents it.
This guide provides an in-depth comparison of the bicyclo[2.2.1]heptane (commonly known as norbornane) scaffold against conventional aliphatic and aromatic alternatives in the context of isothiocyanate reagent design. We will explore, with supporting experimental data and protocols, why the unique topographical and physicochemical properties of this bridged bicyclic system offer distinct advantages in creating reagents with enhanced specificity, metabolic stability, and biological activity.
The Architectural Advantage: A Look at the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane scaffold is a saturated bicyclic hydrocarbon characterized by a cyclohexane ring bridged by a methylene group between the 1 and 4 positions.[3] This arrangement locks the structure into a rigid, cage-like conformation, eliminating the conformational ambiguity that plagues more flexible systems.[4][5] This inherent rigidity is the cornerstone of its advantages in reagent design.
Caption: Key structural features of the bicyclo[2.2.1]heptane scaffold.
Core Advantages of the Bicyclo[2.2.1]heptane Scaffold
The decision to incorporate a specific scaffold into a reagent is a critical experimental choice driven by the desire to optimize its interaction with a biological system. The bicyclo[2.2.1]heptane framework provides a compelling suite of benefits that directly address common challenges in drug and probe development.
Conformational Rigidity: Minimizing the Entropic Penalty
A fundamental principle in molecular recognition is that the binding of a flexible ligand to a protein target is entropically unfavorable. The ligand must "freeze" into a specific bioactive conformation, reducing its conformational freedom. Rigid scaffolds, like bicyclo[2.2.1]heptane, pre-organize the molecule into a well-defined three-dimensional shape.[6][7] This pre-organization minimizes the entropic penalty upon binding, which can translate to a significant increase in binding affinity and selectivity.[8]
Caption: Entropic advantage of a pre-organized rigid scaffold in binding.
Enhanced Metabolic Stability
The metabolic liability of drug candidates is a primary cause of attrition in development pipelines. Cytochrome P450 (CYP) enzymes, the body's main line of defense against xenobiotics, readily oxidize flexible alkyl chains and aromatic rings. The strained, non-planar, and sp³-rich nature of the bicyclo[2.2.1]heptane core makes it a poor substrate for many metabolic enzymes, thereby enhancing the reagent's in vivo half-life.[9][10][11] This increased stability ensures that the reagent can reach its target and exert its effect over a longer duration.
One study on CXCR2 antagonists found that a compound bearing the bicyclo[2.2.1]heptane moiety exhibited extreme stability in both rat and human plasma and showed good stability in liver microsome assays.[9] Similarly, studies on adenosine receptor ligands have explored this scaffold to improve metabolic profiles.[12]
Precise Vectorial Control and Increased 3D Character
The "flatland" of aromatic and planar molecules is overrepresented in medicinal chemistry.[13] Incorporating scaffolds with a high degree of three-dimensional (3D) character, like bicyclo[2.2.1]heptane, allows for better exploration of the complex, contoured binding sites of proteins. This scaffold enables the precise spatial orientation of the isothiocyanate group and other pharmacophoric features.[14][15] The distinction between an exo and endo substituent, for example, provides a fixed vector for the ITC group, which is critical for achieving selective covalent modification of a target nucleophile.
Tunable Physicochemical Properties
The bicyclo[2.2.1]heptane scaffold serves as a non-aromatic bioisostere for phenyl or cycloalkane rings, allowing for the fine-tuning of properties like lipophilicity (LogP).[16] By increasing the fraction of sp³ carbons (Fsp³), this scaffold can improve solubility and reduce the non-specific binding often associated with overly lipophilic or planar aromatic compounds, ultimately leading to better pharmacokinetic profiles.
Comparative Analysis with Alternative Scaffolds
To fully appreciate the advantages of the bicyclo[2.2.1]heptane system, it must be compared directly with more conventional scaffolds used in ITC reagent design.
| Parameter | Bicyclo[2.2.1]heptane | Simple Aliphatic (e.g., Ethyl) | Aromatic (e.g., Phenyl) | Adamantyl |
| Conformational Rigidity | High | Low (Flexible) | High (Planar) | Very High |
| 3D Character | High | Low | Low (Planar) | High |
| Metabolic Stability | Generally High | Generally Low | Moderate (Prone to hydroxylation) | Very High |
| Synthetic Accessibility | Moderate (Diels-Alder)[13][17] | High | High | Moderate |
| Lipophilicity (cLogP) | Moderate | Low | Moderate | High |
| Vectorial Control | High (Exo/Endo) | Low | Moderate (Ortho/Meta/Para) | High |
This comparison highlights that while simpler scaffolds are easy to synthesize, they lack the structural control and stability of the bicyclo[2.2.1]heptane framework. While adamantane offers even greater rigidity and stability, its high lipophilicity can be detrimental to solubility and pharmacokinetic properties. The bicyclo[2.2.1]heptane scaffold thus occupies a "sweet spot," providing a balance of rigidity, stability, and tunable physicochemical properties.
Experimental Protocols
Trustworthiness in scientific claims is built on reproducibility. The following protocols provide validated, step-by-step methods for the synthesis and evaluation of bicyclo[2.2.1]heptane-based ITC reagents.
Protocol 1: Synthesis of 2-Isothiocyanatobicyclo[2.2.1]heptane
This protocol describes a reliable, two-step, one-pot synthesis from the corresponding primary amine using carbon disulfide, a safer alternative to highly toxic thiophosgene.[18][19][20]
Sources
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the effects of isothiocyanates on chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norbornane - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Conformations of Polycyclic Molecules | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An efficient, concise synthetic approach to γ-aminobutyric acid (GABA) derivatives bearing bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane rings | Semantic Scholar [semanticscholar.org]
- 12. juser.fz-juelich.de [juser.fz-juelich.de]
- 13. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. [Norbornane compounds in pharmaceutical research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Isothiocyanate synthesis [organic-chemistry.org]
- 19. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Evaluating the Toxicity Profile of 2-Isothiocyanatobicyclo[2.2.1]heptane Derivatives
Introduction
The isothiocyanate (-N=C=S) functional group is a cornerstone of many biologically active compounds, renowned for its chemopreventive and anticancer properties. However, this reactivity also presents a potential for toxicity. When appended to a rigid bicyclo[2.2.1]heptane (norbornane) scaffold, the resulting 2-isothiocyanatobicyclo[2.2.1]heptane derivatives offer unique stereochemical and pharmacokinetic properties that are of significant interest in drug discovery. The conformational rigidity of the norbornane framework can enhance binding affinity and selectivity for biological targets.[1] This guide provides a comprehensive framework for evaluating the toxicity profile of this novel class of compounds, comparing them to well-characterized isothiocyanates and outlining detailed experimental protocols for a thorough toxicological assessment.
The central hypothesis is that the bulky, rigid bicyclo[2.2.1]heptane moiety will modulate the reactivity and bioavailability of the isothiocyanate group, potentially altering its toxicity profile compared to more flexible, linear, or aromatic isothiocyanates. Understanding this relationship is critical for the rational design of safer, more effective therapeutic agents.
The Structural Basis of Isothiocyanate Toxicity: A Comparative Overview
Isothiocyanates exert their biological effects primarily through the electrophilic carbon atom of the -N=C=S group, which readily reacts with nucleophiles such as the sulfhydryl groups of cysteine residues in proteins.[2] This reactivity is the basis for both their therapeutic and toxic effects.
Established Isothiocyanates for Comparison
To establish a baseline for evaluating our target compounds, we will compare them to three well-studied isothiocyanates:
-
Allyl Isothiocyanate (AITC): A small, unsaturated aliphatic isothiocyanate found in mustard and wasabi.
-
Benzyl Isothiocyanate (BITC): An aromatic isothiocyanate present in cruciferous vegetables.
-
Phenethyl Isothiocyanate (PEITC): An aromatic isothiocyanate with a two-carbon linker, also found in cruciferous vegetables.
The toxicity of these compounds is known to vary, with BITC and PEITC generally exhibiting greater potency in both anticancer and toxic effects compared to AITC.[2]
The Bicyclo[2.2.1]heptane Scaffold: A Modulator of Toxicity?
The bicyclo[2.2.1]heptane skeleton is a rigid, non-planar structure. We hypothesize that its incorporation will influence toxicity in several ways:
-
Steric Hindrance: The bulky bicyclic structure may sterically hinder the approach of the isothiocyanate group to its biological targets, potentially reducing cytotoxicity.
-
Lipophilicity: The hydrocarbon-rich scaffold increases lipophilicity, which may enhance cell membrane permeability and intracellular accumulation, potentially increasing toxicity.
-
Metabolism: The metabolic fate of the bicyclo[2.2.1]heptane core may differ significantly from that of the aliphatic or aromatic side chains of common ITCs, leading to metabolites with different toxicity profiles.
A Proposed Framework for Toxicity Evaluation
A multi-tiered approach is essential for a comprehensive toxicity assessment, starting with in vitro assays and progressing to in vivo studies for the most promising candidates.
Caption: A tiered workflow for evaluating the toxicity of novel isothiocyanate derivatives.
Part 1: In Vitro Cytotoxicity Assessment
The initial step is to determine the concentration at which the compounds induce cell death in vitro. This is crucial for establishing a therapeutic window and for guiding dose selection in further studies.
Experimental Protocols
1. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and control isothiocyanates (AITC, BITC, PEITC) in complete culture medium. Replace the medium in the wells with 100 µL of the compound solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells, a marker of cytotoxicity.[3][4]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
Comparative Data (Hypothetical)
Table 1: IC50 Values (µM) of Isothiocyanates in HepG2 Cells after 48h Treatment
| Compound | Structure | IC50 (MTT Assay) | IC50 (LDH Assay) |
| AITC | CH2=CHCH2NCS | 75.3 | 82.1 |
| BITC | C6H5CH2NCS | 15.8 | 18.2 |
| PEITC | C6H5CH2CH2NCS | 12.5 | 14.9 |
| BCH-NCS | C7H11NCS | 25.6 | 29.4 |
BCH-NCS: this compound
This hypothetical data suggests that the bicyclo[2.2.1]heptane derivative is more cytotoxic than AITC but less so than the aromatic ITCs, BITC and PEITC. This could be attributed to a balance of increased lipophilicity and steric hindrance.
Part 2: In Vitro Genotoxicity Assessment
Genotoxicity testing is crucial to identify compounds that can cause DNA or chromosomal damage, a potential indicator of carcinogenicity.
Experimental Protocols
1. Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][6][7]
Protocol:
-
Cell Treatment: Treat cells with the test compounds at concentrations around their IC50 values for a short period (e.g., 2-4 hours).
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[6][7]
2. Micronucleus Assay
This assay detects the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[8][9]
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a duration equivalent to 1.5-2 cell cycles.
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.[10]
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per treatment group.[10][11]
Comparative Data (Hypothetical)
Table 2: Genotoxicity of Isothiocyanates in A549 Cells
| Compound (at IC50) | Comet Assay (% Tail DNA) | Micronucleus Frequency (%) |
| Vehicle Control | 2.1 ± 0.5 | 0.8 ± 0.2 |
| AITC | 15.4 ± 2.3 | 4.5 ± 0.8 |
| BITC | 28.9 ± 3.1 | 8.2 ± 1.1 |
| PEITC | 25.6 ± 2.8 | 7.5 ± 0.9 |
| BCH-NCS | 18.7 ± 2.5 | 5.1 ± 0.7 |
This hypothetical data suggests a similar trend to the cytotoxicity data, with the bicyclo[2.2.1]heptane derivative showing moderate genotoxicity.
Part 3: In Vivo Acute Oral Toxicity
For lead candidates, in vivo studies are necessary to understand their toxicity in a whole organism. The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals.[12][13]
Experimental Protocol (Adapted from OECD 423)
-
Animal Selection: Use healthy, young adult female rats (8-12 weeks old).
-
Dosing: Administer the test compound by oral gavage in a stepwise procedure using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). Start with a dose expected to be toxic. Use three animals per step.
-
Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[14]
-
Endpoint: The endpoint is the classification of the substance into a toxicity class based on the observed mortality at different dose levels.
Sources
- 1. 21stcenturypathology.com [21stcenturypathology.com]
- 2. Toxic effects of benzyl and allyl isothiocyanates and benzyl-isoform specific metabolites in the urinary bladder after a single intravesical application to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. researchgate.net [researchgate.net]
- 8. Micronucleus test - Wikipedia [en.wikipedia.org]
- 9. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 11. criver.com [criver.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Isothiocyanatobicyclo[2.2.1]heptane
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to not only achieve their scientific goals but to do so in a manner that ensures the highest standards of safety and environmental stewardship. The handling of reactive chemical intermediates like 2-Isothiocyanatobicyclo[2.2.1]heptane demands a thorough understanding of its chemical nature to inform proper disposal. This guide moves beyond mere procedural lists, offering a deep dive into the causality behind our recommended protocols, ensuring that every step is a self-validating system for safety and compliance.
Hazard Assessment and Waste Characterization
Understanding the intrinsic hazards of this compound is the foundation of its safe management. While specific toxicological data for this exact molecule is not extensively published, we can infer its properties from the bicyclo[2.2.1]heptane core and the highly reactive isothiocyanate (-N=C=S) functional group.
The bicyclo[2.2.1]heptane structure is a strained bicyclic system. Some derivatives have been shown to exhibit genotoxic effects and induce oxidative stress in biological systems.[1][2] The primary driver of this compound's hazard profile, however, is the isothiocyanate group. This functional group is known for its reactivity and is the active component in many biologically active compounds.[3][4]
Key Hazards:
-
Reactivity: Isothiocyanates are moisture-sensitive and can react with water, alcohols, and amines.[5] Crucially, thermal decomposition or reaction with incompatible materials can lead to the release of highly toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen cyanide (HCN).[5]
-
Toxicity: Isothiocyanates are generally classified as toxic. Allyl isothiocyanate, a related compound, is toxic if swallowed, in contact with skin, or if inhaled.[5] While no specific data exists for the title compound, it should be handled as a substance with significant potential toxicity.
-
Environmental Hazard: Many isothiocyanates are classified as toxic or very toxic to aquatic life.[5][6] Therefore, direct disposal into the sewer system is strictly prohibited.
Based on these characteristics, waste containing this compound must be classified as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA) guidelines, it would likely fall under the characteristic of reactivity (due to potential HCN or H₂S generation) and toxicity .[7][8]
| Parameter | Inferred Characteristic / Value | Source / Justification |
| Appearance | Colorless to pale yellow liquid or solid | General property of similar organic compounds. |
| Reactivity | Moisture-sensitive; reacts with nucleophiles (water, amines, alcohols).[5] | The electrophilic nature of the isothiocyanate carbon. |
| Hazardous Decomposition | Nitrogen oxides (NOx), Sulfur oxides (SOx), Hydrogen cyanide (HCN).[5] | Based on the elemental composition and known reactivity of the isothiocyanate group. |
| Toxicity Profile | Presumed toxic via inhalation, ingestion, and dermal contact.[5][9] | Inferred from structurally similar isothiocyanates and bicyclic compounds. |
| Environmental Fate | Presumed toxic to aquatic life with potential for long-lasting effects.[5][6] | Common classification for this chemical class. |
| RCRA Waste Code (Anticipated) | D003 (Reactivity), Potentially D002 (Corrosivity if reactive products are acidic/basic) | Based on EPA hazardous waste characteristics.[7][8] |
Personal Protective Equipment (PPE) and Handling
Given the anticipated hazards, a stringent PPE protocol is mandatory. All handling, including transfers and disposal procedures, must be conducted within a certified chemical fume hood.
-
Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's breakthrough time recommendations.[10][11]
-
Eye/Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[12]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential. An impervious apron is recommended for larger quantities.[11]
-
Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases must be used.[12]
Disposal Pathway Decision Framework
The appropriate disposal method for this compound depends on the quantity of waste and its form (e.g., pure substance, dilute solution, or contaminated materials). The following decision tree illustrates the correct pathway.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. eurofinsus.com [eurofinsus.com]
- 8. epa.gov [epa.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. jmnspecialties.com [jmnspecialties.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Isothiocyanatobicyclo[2.2.1]heptane
This guide provides an essential framework for the safe handling of 2-Isothiocyanatobicyclo[2.2.1]heptane. As a research professional, your safety, the integrity of your experiment, and the protection of your colleagues are paramount. This document moves beyond a simple checklist, delving into the causality behind each procedural step to build a comprehensive and self-validating safety system. The protocols outlined here are synthesized from established safety data for analogous isothiocyanate compounds and are designed to instill a deep, proactive safety culture in your laboratory.
The core of safe handling lies in understanding the molecule itself. This compound combines a rigid, bicyclic norbornane skeleton with a highly reactive isothiocyanate functional group (-N=C=S).[1][2] This isothiocyanate group is an electrophile, making the compound reactive towards nucleophiles and a potent irritant.[1] General safety data for isothiocyanates indicate significant potential for toxicity if inhaled, swallowed, or if it comes into contact with skin, and may cause severe skin burns and eye damage.[3][4] Therefore, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment is selected, the primary objective is to minimize exposure through engineering controls. The high reactivity and potential volatility of isothiocyanates necessitate that all handling of this compound be performed within a certified chemical fume hood.[4][5] This fundamental control captures vapors at the source, providing the most critical layer of protection against respiratory exposure. An eyewash station and safety shower must be immediately accessible.[3][4][5]
Table 1: Hazard and Risk Summary for Isothiocyanate Compounds
| Hazard Category | Primary Exposure Route(s) | Rationale for Concern & Required Control |
| Acute Toxicity (Inhalation) | Respiratory | Isothiocyanates can be toxic if inhaled.[3][5] Control: Mandatory use of a chemical fume hood.[4][5] |
| Skin Corrosion/Irritation | Dermal (Skin) | The electrophilic nature of the isothiocyanate group can cause severe skin irritation or chemical burns.[4][6] Control: Use of appropriate chemical-resistant gloves and a lab coat is required. |
| Serious Eye Damage/Irritation | Ocular (Eyes) | Direct contact with liquid or vapor can cause serious, potentially irreversible, eye damage.[6] Control: Chemical splash goggles and a face shield are mandatory. |
| Skin Sensitization | Dermal (Skin) | Repeated exposure may lead to an allergic skin reaction.[3] Control: Strict adherence to glove protocols and immediate removal of contaminated clothing. |
| Acute Toxicity (Oral/Dermal) | Ingestion, Dermal | The compound is likely harmful or toxic if swallowed or absorbed through the skin.[4][5] Control: Prohibit eating/drinking in the lab; follow rigorous glove and hygiene protocols. |
Core PPE Requirements: A Head-to-Toe Protocol
Based on the hazard assessment, a standard laboratory coat and safety glasses are insufficient. The following multi-component PPE system is mandatory for all personnel handling this compound.
-
Hand Protection: The choice of glove is critical. Given the reactive nature of isothiocyanates, standard thin nitrile gloves may not provide adequate protection for prolonged handling.
-
Recommendation: Use heavy-duty nitrile or polyethylene gloves.[3] Always double-glove. The outer glove should be removed and disposed of immediately after the handling procedure is complete, while the inner glove is removed upon exiting the work area.
-
Causality: Double-gloving provides a fail-safe. If the outer glove is breached, the inner glove offers temporary protection, allowing the user to safely withdraw and replace the outer glove without direct skin exposure. Always consult the glove manufacturer's compatibility charts for specific breakthrough times against reactive organic compounds.
-
-
Eye and Face Protection: Protection against splashes and vapors is non-negotiable.
-
Recommendation: Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[3][5] In addition, a full-face shield must be worn over the goggles during any procedure involving dispensing, transferring, or reacting the chemical.[6]
-
Causality: Safety glasses offer inadequate protection from splashes that can come from the side, top, or bottom. Goggles provide a seal around the eyes. The face shield adds a critical layer of protection for the entire face from splashes during active handling.[6]
-
-
Body Protection: Your lab coat is your primary barrier against spills and contamination of personal clothing.
-
Recommendation: Wear a long-sleeved, knee-length laboratory coat, preferably with knit cuffs to ensure a snug fit around the inner glove. A chemically resistant apron worn over the lab coat is recommended for large-volume work.
-
Causality: Standard cotton lab coats offer limited protection against chemical splashes. A chemically resistant apron provides a more robust, impermeable barrier. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][5]
-
-
Respiratory Protection: While engineering controls are primary, respiratory protection may be necessary in specific situations.
-
Recommendation: All work should be conducted in a chemical fume hood to prevent inhalation exposure.[4] In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][7] A full respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be in place if respirators are to be used.[5]
-
Causality: Isothiocyanates can be toxic and irritating to the respiratory system.[5] The fume hood is designed to prevent you from ever needing a respirator. The respirator is an emergency backup system.
-
Procedural Workflow: Donning, Doffing, and Disposal
A disciplined, step-by-step approach to using PPE prevents cross-contamination and ensures the integrity of your safety barrier.
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Donning Protocol (Pre-Experiment)
-
Lab Coat: Put on your lab coat and ensure all buttons are fastened.
-
Goggles & Face Shield: Put on your chemical splash goggles, ensuring a snug fit. Place the face shield over the goggles.
-
Inner Gloves: Don the first pair of appropriate gloves.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.
Step-by-Step Doffing Protocol (Post-Experiment)
This sequence is designed to remove the most contaminated items first.
-
Outer Gloves: While still in the work area (fume hood), remove the outer gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Step away from the immediate work area. Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination on the outer surface.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[6]
Emergency Response and Disposal
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[6] Seek immediate medical attention.[3]
Disposal Plan: All materials contaminated with this compound, including used gloves, bench paper, and pipette tips, must be considered hazardous waste.
-
Collect all contaminated solid waste in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
Surplus or non-recyclable solutions should be disposed of through a licensed professional waste disposal service.[6] Do not discharge to sewer systems.[10]
By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a dynamic process of risk management that ensures your safety and the integrity of your valuable research.
References
- Cole-Parmer. Material Safety Data Sheet - Methyl isothiocyanate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVcrljnroVhgT2FSnb_3cZxnyLfCMxuqkonev6x9BFJQfwnQ-E-VR5hLieWTCaYd-44QMDvjiegEqVJpfhsbERx_QAyykHXwu6O2pfb03ebZdHU9y97A2UA2chOhR9qyY6HgQCFNBZjm3Z8Vaz]
- Angene Chemical. Safety Data Sheet - 2-Bromobicyclo[2.2.1]heptane. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcdWdNyyzEuxXQjtoe-Hc3IvopNOcizb53iKTxO86_p1vg_CyClcRDZOOFLRicDbGOwd8HTua8utDKzYC2ZWh3FCB9zTKB6RX-w2jGP29MOhjq30xylXPO5VkX7HWQD8pV0nJ4pine]
- Thermo Fisher Scientific. SAFETY DATA SHEET - 7-Oxabicyclo[2.2.1]heptane. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrDZS1aacuK6cGaZjjURvSpQGNlZc4B8P5jCfYxy_PPoiz0KFfnzJvVVNbxUb4oLXPkM3YI7Z8eTDABqP8qejgUTMrtozdiduOeaz4J_M3lT6JvbXz2RN3Ecxzpu3bW6cmEE2v_Oh1pfu_IXj5eE2ftDSZaErtZJGHNq4qaKzfcBfxacvg2WNL4rQKkc2YKKEauSD_tDkK-Vx0FW6fucGoH3myPbi5vkl_3WjyKLSo11uxCWXAOlIg8mungYFPeqSwDhNYrefwhIfz5duz]
- AK Scientific, Inc. Bicyclo[2.2.1]heptane-2-thiol Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzmc6B9YF5h_1YVQftTQ7mIl_xosGFwtXX2vthCAUTNIFM9Z-v2OxfU5OomiDBMsBC486Y984Ulive3gr-_7oNO19QM3MshTRGNOrudeLIjzVi6T-YQhcTOFhsFFfzDA==]
- Cole-Parmer. Material Safety Data Sheet - Allyl isothiocyanate, 94%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx7NL0lqkC0geB1IX9mjIK42zp4eKsngjYLbIGb8QBYX-2W2RCgLqY_Q7fwZ08XUkC_EaTeeWa2BP8V1ponXXENQ76VdkyvwfpBiCPqRfk-gTBnFfENGdK4Mm4JMlk6KCbK95TA5QUwegjChhc]
- Cole-Parmer. Material Safety Data Sheet - Pentyl isothiocyanate, 95+%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD2n7nAWVCkfE3Qeec6XPsN_xNWhn9ozlLen2EE0bJ0qUr_xc5hAWhRwFkG6CjBEdASmuTz369RQFPeq_Tf3L2MLUe4oeKZ2tg1idyMMpEgm9lJC8q0zyvckdc5vnmTJKGWBHWDEcHPuYVM38F]
- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfVkD3rkrL6afsAQfvfBPc1HVbiXYs1Xr7J2zKIxkqAFushjJx-_Uw6qGGzbRLEw065p-_dYpQWPCaP_jL6f-v6CLBBpXaZf1YCIDDMxZ3caFOSekIFn1G39A4HHSfFlxp6dETPUhgGFQ=]
- CymitQuimica. CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate. [URL: https://vertexaisearch.cloud.google.
- Sigma-Aldrich. SAFETY DATA SHEET - HEPTANES, MIXTURE OF ISOMERS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpQ-etCmFvW-tuEkcegO0QUHoOoP21rWVguOHAq1U1Xp7GEExvOi4UVJw-SVAHQvyKxLVzrzMQcrHgx_zWlE9LPnRvh4k96ykYJEG_jWrWAq-C_juDQG9Fam6c3RhMKyeqj4phbBEQcM8=]
- Santa Cruz Biotechnology. SAFETY DATA SHEET - 3-(4-Morpholino)propyl isothiocyanate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe-k84w9PhjrTm10jEjFP3_HW8L0bCuQ8WYyd6HDO2dL5-gBSevHVIxF-mw8iX-7KzXnqg8l8qOaSk35O5zwwOQ29IRciVFyxQMStyQv7_oR794hh7ZND5XoYTHeHrQiGLQVOd9YKXbjxngF5MLJYJ]
- Fisher Scientific. SAFETY DATA SHEET - Allyl isothiocyanate, stabilized. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7uqoKukZ7Rdsr72jQ9DOEL8O2Dwk1nljaFftiSUDmSWViCPTm1mclyPYIRGdmhejRlytBfmG89tQPeUubORnmXKCVp5SDfSjPWx_rev3u4q1W-l-8-v_jpo4dqoh1ZuuJPQ45778KHky5IF6AWeUWYCNqvgtcow9Pgb2fMwdvOvGr3S866ut97Ca2xmfBqqmM]
- Benchchem. This compound | 18530-33-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyAopkD3G8jWB7Znr6WyfglYm9vVsZ5J8EpBq52zm9bZRSsmnv8oSw_kieZX3nWujPxHnEz6D7WWO2Zx4mbpopfq1WIeD8xthsp53qgbyUo_HTYrkN5jACJwjxGuDo1l1uLNQ=]
- Echemi. 2-ISO-PROPYLIDENEBICYCLO[2.2.1]HEPTANE Safety Data Sheets. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSAd6m0VjJjsWT9OCys-MuXSTohOuA1G6grhu1uht6f8lQ0fKPCTQMnjK7wimEf-S2Gvo8PlFPte85kLX59oLfrz5H_BlxJhNkCaiU_-zEUqZJXpXE8AAmJM8GljKOVsX5PezS8kVk5lzIpD5QpJnwvXnOU-sdTmvGYWl9ZDtAR-ar4D5LvTDY_wzMSw==]
Sources
- 1. CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
